molecular formula C11H8ClNO3S B065501 4-(Pyridin-2-yloxy)benzene-1-sulfonyl chloride CAS No. 192329-94-5

4-(Pyridin-2-yloxy)benzene-1-sulfonyl chloride

Cat. No.: B065501
CAS No.: 192329-94-5
M. Wt: 269.7 g/mol
InChI Key: CXLPHVTZYYDWQX-UHFFFAOYSA-N
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Description

4-(Pyridin-2-yloxy)benzene-1-sulfonyl chloride is a highly reactive and versatile sulfonyl chloride intermediate designed for advanced organic synthesis and chemical biology research. Its core value lies in the unique 2-pyridinyloxy substituent on the benzene ring, which can act as a hydrogen bond acceptor and influence the electronic properties of the sulfonyl group, potentially enhancing reactivity and conferring specific binding characteristics to the resulting sulfonylated products. The primary application of this reagent is the facile introduction of the 4-(pyridin-2-yloxy)benzenesulfonyl moiety onto target molecules, particularly through sulfonamide bond formation with primary and secondary amines. This makes it an invaluable building block in medicinal chemistry for the synthesis of compound libraries targeting a wide range of enzymes, such as kinases, hydrolases, and proteases, where sulfonamides are a privileged pharmacophore. Furthermore, its mechanism of action as an electrophile allows for the efficient labeling and bioconjugation of biomolecules, including peptides and proteins, for probe development and chemoproteomic studies. Researchers will find this compound essential for constructing sophisticated molecular scaffolds in drug discovery programs and for developing chemical tools to interrogate complex biological systems.

Properties

IUPAC Name

4-pyridin-2-yloxybenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO3S/c12-17(14,15)10-6-4-9(5-7-10)16-11-3-1-2-8-13-11/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXLPHVTZYYDWQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)OC2=CC=C(C=C2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80391766
Record name 4-[(Pyridin-2-yl)oxy]benzene-1-sulfonyl chloride
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Molecular Weight

269.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

192329-94-5
Record name 4-(2-Pyridinyloxy)benzenesulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=192329-94-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(Pyridin-2-yl)oxy]benzene-1-sulfonyl chloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-(Pyridin-2-yloxy)benzene-1-sulfonyl chloride: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction

4-(Pyridin-2-yloxy)benzene-1-sulfonyl chloride is a bifunctional reagent of significant interest in medicinal chemistry and organic synthesis. Its structure, incorporating a reactive sulfonyl chloride moiety and a pyridin-2-yloxy group, positions it as a valuable building block for the creation of diverse molecular architectures, particularly in the realm of drug discovery. The sulfonyl chloride group serves as a versatile handle for the introduction of sulfonamide functionalities, a privileged motif in a wide array of therapeutic agents. Simultaneously, the pyridin-2-yloxy fragment can modulate physicochemical properties and engage in crucial interactions with biological targets. This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this important synthetic intermediate, with a focus on its role in the development of novel therapeutics.

Chemical Identity and Physical Properties

This compound is typically a white to off-white solid. It is important to distinguish between the free base and its hydrochloride salt, as they have distinct CAS numbers and molecular weights.

PropertyThis compoundThis compound hydrochloride
CAS Number 192329-94-5[1][2][3][4]1170110-04-9[5][6]
Molecular Formula C₁₁H₈ClNO₃S[1][2][7]C₁₁H₈ClNO₃S · HCl[5][6]
Molecular Weight 269.7 g/mol [1][7]306.2 g/mol [5][6]
Appearance White powder[2][8]Data not available
Purity Typically >95%[1][2][3][7]Data not available
Storage Conditions Store at 2-8°C[2][8]Room temperature, sealed in dry conditions[6]

Spectroscopic Characterization

While specific spectra for this compound are not widely published, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.

  • ¹H NMR: The proton NMR spectrum is expected to show a series of multiplets in the aromatic region (approximately 7.0-8.5 ppm) corresponding to the protons on the benzene and pyridine rings. The integration of these signals would correspond to the 8 aromatic protons.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the 11 carbon atoms of the molecule in the aromatic region (typically 110-160 ppm).

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the sulfonyl chloride group (S=O stretching) at approximately 1375 cm⁻¹ and 1185 cm⁻¹. Other significant peaks will include C-O-C stretching for the ether linkage and C=C and C=N stretching vibrations from the aromatic rings.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) will be observable for the molecular ion and any chlorine-containing fragments.

Synthesis of this compound

The synthesis of aryl sulfonyl chlorides can be achieved through several established methods. A common and effective approach for a molecule like this compound involves the chlorosulfonation of a corresponding precursor. A plausible synthetic route is outlined below.

G A This compound D 4-(Pyridin-2-yloxy)benzenesulfonamide A->D Base (e.g., Pyridine, Et₃N) E 4-(Pyridin-2-yloxy)benzenesulfonate Ester A->E Base (e.g., Pyridine, Et₃N) B Primary/Secondary Amine (R-NH₂ or R₂NH) B->D C Alcohol/Phenol (R-OH) C->E

Sources

An In-depth Technical Guide to 4-(Pyridin-2-yloxy)benzene-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4-(Pyridin-2-yloxy)benzene-1-sulfonyl chloride, a key building block for researchers, medicinal chemists, and drug development professionals. We will delve into its molecular characteristics, synthesis, and critical applications, with a focus on the underlying scientific principles that guide its use in the laboratory.

Introduction: A Scaffold of Opportunity

This compound is a bifunctional reagent of significant interest in medicinal chemistry. Its structure, which marries a pyridine ring to a benzenesulfonyl chloride via a stable ether linkage, offers a unique combination of properties. The sulfonyl chloride moiety is a highly reactive electrophile, primed for reaction with a vast array of nucleophiles—most notably primary and secondary amines—to form stable sulfonamide bonds.[1] This reactivity is the cornerstone of its utility.

The sulfonamide functional group is a well-established bioisostere for the amide bond, often conferring improved metabolic stability and altered physicochemical properties that can enhance binding affinity and pharmacokinetic profiles.[2] The pyridyl portion of the molecule is not merely a passive spectator; its nitrogen atom can act as a hydrogen bond acceptor or a metal-coordinating group, providing an additional anchor point for molecular recognition at a biological target.[3] Consequently, this compound serves as an invaluable scaffold for constructing diverse chemical libraries aimed at discovering novel therapeutic agents.[3][4]

Molecular Structure & Physicochemical Properties

The structural arrangement of this compound is fundamental to its chemical behavior. Understanding its core properties is the first step in its effective application.

Caption: Molecular structure of this compound.

Table 1: Physicochemical Properties

Property Value Source
CAS Number 192329-94-5 [5]
Molecular Formula C₁₁H₈ClNO₃S [6][7]
Molecular Weight 269.70 g/mol [6][8]
Appearance White powder/solid [4][7]
Purity ≥ 95% [5][6]

| Storage | Store at 2-8°C |[7] |

Synthesis and Mechanistic Rationale

The synthesis of this compound is typically achieved via a two-step process. Understanding the rationale behind each step is crucial for troubleshooting and optimization.

Step 1: Nucleophilic Aromatic Substitution (SNAr) for Ether Formation

The first step involves the formation of the diaryl ether bond. This is accomplished by reacting a phenol derivative with an activated pyridine ring, such as 2-chloropyridine. The phenoxide, generated in situ from 4-hydroxybenzenesulfonic acid using a base like potassium carbonate, acts as the nucleophile. The pyridine ring is sufficiently electron-deficient to be susceptible to nucleophilic attack, displacing the chloride leaving group.

  • Causality: The choice of a strong base (e.g., K₂CO₃, NaH) is critical to deprotonate the phenol, forming the more potent phenoxide nucleophile. A polar aprotic solvent like DMF or DMSO is often used to solvate the cation and enhance the nucleophilicity of the phenoxide anion.

Step 2: Chlorosulfonation

The resulting 4-(pyridin-2-yloxy)benzenesulfonic acid is then converted to the target sulfonyl chloride. This is a standard transformation accomplished using a chlorinating agent such as thionyl chloride (SOCl₂) or chlorosulfonic acid (ClSO₃H).[9]

  • Causality: An excess of the chlorinating agent is used to drive the reaction to completion. The reaction mechanism involves the conversion of the sulfonic acid into a better leaving group, which is then displaced by a chloride ion. The reaction must be performed under anhydrous conditions, as sulfonyl chlorides are highly susceptible to hydrolysis back to the sulfonic acid. Pouring the reaction mixture into ice water after completion serves to quench excess chlorinating agent and precipitate the less water-soluble product.[9][10]

G A 4-Hydroxybenzenesulfonic acid + 2-Chloropyridine B Step 1: S_NAr Reaction Base (e.g., K2CO3) Solvent (e.g., DMF) A->B Reactants C 4-(Pyridin-2-yloxy)benzenesulfonic acid (Intermediate) B->C Forms Ether D Step 2: Chlorination Agent (e.g., SOCl2) Anhydrous Conditions C->D Intermediate E This compound (Final Product) D->E Forms Sulfonyl Chloride

Caption: General synthetic workflow for the target compound.

Core Application: Sulfonamide Synthesis

The primary utility of this compound is its reaction with amines to form sulfonamides. This reaction is robust, high-yielding, and tolerant of a wide range of functional groups, making it a workhorse in medicinal chemistry.[11]

Mechanism: The reaction proceeds via nucleophilic acyl substitution at the sulfur atom. The lone pair of the amine nitrogen attacks the electrophilic sulfur center, leading to a tetrahedral intermediate. Subsequent collapse of this intermediate and loss of a proton (facilitated by a base) and the chloride leaving group yields the stable sulfonamide product.

G start This compound (Scaffold) reaction Sulfonamide Formation Base (e.g., Pyridine, TEA) Solvent (e.g., DCM, ACN) start->reaction amine_lib Amine Library (R-NH2, R1R2NH) amine_lib->reaction product_lib Diverse Sulfonamide Library For Biological Screening reaction->product_lib Generates

Caption: Use in generating diverse sulfonamide libraries for drug discovery.

Experimental Protocol: Synthesis of a Representative Sulfonamide

This protocol details a self-validating procedure for synthesizing a sulfonamide derivative, serving as a template for library generation.

Objective: To synthesize N-benzyl-4-(pyridin-2-yloxy)benzenesulfonamide.

Materials:

  • This compound (1.0 eq)

  • Benzylamine (1.1 eq)

  • Triethylamine (TEA) or Pyridine (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq). Dissolve it in anhydrous DCM (approx. 0.1 M concentration).

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Add the base (TEA or Pyridine, 1.5 eq) followed by the slow, dropwise addition of benzylamine (1.1 eq).

    • Rationale: The reaction is exothermic; cooling prevents side reactions. The base scavenges the HCl generated during the reaction, driving the equilibrium towards the product.[12]

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.

  • Aqueous Work-up:

    • Dilute the reaction mixture with additional DCM.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove excess base and amine), water, saturated NaHCO₃ solution (to remove any remaining acid), and finally brine.

    • Rationale: This series of washes removes water-soluble impurities and unreacted starting materials, providing a cleaner crude product for purification.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification (Self-Validation): Purify the resulting crude solid/oil by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 10-50% Ethyl Acetate in Hexanes).

    • Rationale: Chromatography separates the target compound from non-polar impurities and any remaining starting materials, ensuring the purity of the final product.

  • Characterization (Self-Validation):

    • Obtain the mass of the pure product and calculate the percentage yield.

    • Confirm the structure and purity using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS). The expected spectra will show characteristic peaks for both the benzyl and the 4-(pyridin-2-yloxy)benzene moieties.

Safety and Handling

This compound is a reactive and corrosive chemical that requires careful handling.

  • Corrosivity: Causes severe skin burns and eye damage.[13]

  • Moisture Sensitivity: Reacts with water (hydrolyzes) to form hydrochloric acid and the corresponding sulfonic acid. All handling should be done under anhydrous conditions.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Use in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound is more than just a chemical reagent; it is an enabling tool for innovation in drug discovery. Its predictable reactivity, coupled with the desirable features of the resulting sulfonamide products, ensures its continued importance in the synthesis of biologically active molecules. By understanding the principles behind its synthesis and application, researchers can fully leverage its potential to build complex molecular architectures and accelerate the development of new therapeutics.

References

  • Harmata, M., & Hong, X. (2005). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Organic Letters, 7(16), 3581–3583. [Link]
  • Phattaranaland, C., et al. (2010). Preparation of sulfonamides from N-silylamines. Tetrahedron Letters, 51(48), 6292-6294. [Link]
  • University College London. (2016). The Synthesis of Functionalised Sulfonamides. UCL Discovery. [Link]
  • Macmillan Group, Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society. [Link]
  • Request PDF. (2020). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides.
  • PubChem. 4-(Pyridin-3-yloxy)benzene-1-sulfonyl chloride.
  • Nacsa, E. D., & Lambert, T. H. (2015). Synthesis of sulfonyl chloride substrate precursors. Columbia University Academic Commons. [Link]
  • PubChem. 4-[(Pyridin-2-yl)sulfamoyl]benzene-1-diazonium chloride.
  • PubChem. This compound.
  • PubChem. 4-(2-Oxopyrrolidin-1-yl)benzene-1-sulfonyl chloride.
  • Bar-Eli, K., & de la Mare, P. B. D. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 58(52), 18235-18239. [Link]
  • European Patent Office. (2014). METHOD FOR PRODUCING PYRIDINE-3-SULFONYL CHLORIDE.
  • Hoechst Aktiengesellschaft. (1992). Process for the preparation of aromatic sulfonyl chlorides.

Sources

An In-depth Technical Guide to the Mechanism of Action of 4-(Pyridin-2-yloxy)benzene-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive examination of the putative mechanism of action of 4-(Pyridin-2-yloxy)benzene-1-sulfonyl chloride, a bifunctional reagent with significant potential in chemical biology and drug discovery. By dissecting its molecular architecture, we infer its reactivity profile, focusing on the electrophilic nature of the sulfonyl chloride moiety. This document delineates the probable covalent interactions with nucleophilic amino acid residues within protein targets, a cornerstone of its biological activity. We further present detailed, field-proven experimental protocols for researchers to investigate and validate these mechanisms, including kinetic analysis of covalent inhibition and state-of-the-art chemical proteomics for target identification. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this compound in their research endeavors.

Introduction: Unveiling a Reactive Scaffold for Chemical Biology

This compound is a molecule of interest for the development of targeted covalent inhibitors and chemical probes. Its structure uniquely combines a highly reactive sulfonyl chloride group with a pyridin-2-yloxy moiety. This bifunctional nature suggests a two-pronged mechanism of action: the sulfonyl chloride acts as a "warhead" for covalent modification of protein targets, while the pyridin-2-yloxy group can participate in non-covalent interactions, potentially directing the molecule to specific binding pockets and conferring target selectivity.[1][2] The exploration of such molecules is at the forefront of designing potent and selective therapeutic agents and research tools.[3]

Molecular Architecture and Inferred Reactivity

The key to understanding the mechanism of action of this compound lies in its chemical structure.

  • The Electrophilic Core: The sulfonyl chloride (-SO₂Cl) group is a potent electrophile. The sulfur atom is rendered highly electron-deficient by the two oxygen atoms and the chlorine atom, making it susceptible to nucleophilic attack.

  • The Directing Moiety: The 4-(Pyridin-2-yloxy)benzene component of the molecule is crucial for its target specificity. This part of the molecule can engage in various non-covalent interactions, such as hydrogen bonding, pi-stacking, and hydrophobic interactions, within a protein's binding site. This initial, reversible binding event is thought to position the reactive sulfonyl chloride group in close proximity to a nucleophilic amino acid residue, facilitating the subsequent covalent reaction.

The overall reactivity is a synergistic interplay between these two components, leading to a targeted and irreversible modification of biological macromolecules.

Proposed Mechanism of Covalent Modification

The primary mechanism of action of this compound is proposed to be the covalent modification of nucleophilic amino acid residues on target proteins. The most likely targets are the side chains of lysine, due to its primary amine, as well as histidine, serine, threonine, and tyrosine under certain conditions.

The reaction proceeds via a nucleophilic acyl substitution-like mechanism at the sulfur atom of the sulfonyl chloride. The lone pair of electrons on the nucleophilic amino acid residue attacks the electrophilic sulfur atom, leading to the formation of a transient intermediate. The chloride ion, being a good leaving group, is then expelled, resulting in the formation of a stable sulfonamide or sulfonate ester bond between the compound and the protein.

Covalent Modification Mechanism Protein_Nu Protein-Nu: Sulfonyl_Chloride 4-(Pyridin-2-yloxy)benzene-SO2Cl Intermediate [Transition State/Intermediate] Sulfonyl_Chloride->Intermediate Nucleophilic Attack Covalent_Adduct Protein-Nu-SO2-Benzene-O-Pyridine Intermediate->Covalent_Adduct Departure of Cl- Chloride_Ion Cl-

Figure 1: Proposed mechanism of covalent modification of a protein nucleophile (Nu:) by this compound.

Experimental Workflows for Mechanistic Elucidation

To rigorously investigate the proposed mechanism of action, a multi-faceted experimental approach is required. This section provides detailed protocols for key experiments.

Kinetic Analysis of Covalent Inhibition (k_inact/K_I Determination)

For covalent inhibitors, the potency is best described by the second-order rate constant, k_inact/K_I, which reflects both the initial binding affinity (K_I) and the rate of covalent bond formation (k_inact).[4][5]

Protocol: Determination of k_inact/K_I by LC-MS [4]

  • Reagents and Materials:

    • Target protein of interest in a suitable buffer (e.g., PBS, pH 7.4).

    • This compound stock solution in DMSO.

    • LC-HRAMS (Liquid Chromatography-High Resolution Accurate Mass Spectrometry) system.

  • Experimental Procedure:

    • Incubate the target protein at a fixed concentration with a range of concentrations of this compound at 37 °C.

    • At various time points over a period of up to 7 hours, quench an aliquot of the reaction mixture (e.g., with an excess of a small molecule thiol like glutathione or by acidification).

    • Analyze the samples in real-time or after quenching by LC-HRAMS to determine the percentage of modified protein.

    • Plot the percentage of bound protein against time for each inhibitor concentration.

    • Calculate the observed rate constant (k_obs) for each concentration by fitting the data to the following equation: Binding % = 100 * (1 - e^(-k_obs * time))

    • Plot the calculated k_obs values against the corresponding inhibitor concentrations.

    • Determine k_inact/K_I from the slope of the linear portion of this plot.

Data Presentation:

Inhibitor Concentration (µM)k_obs (s⁻¹)
0.1Value
0.5Value
1.0Value
5.0Value
10.0Value

digraph "kinact_KI_Determination" {
graph [rankdir="LR", splines=ortho, nodesep=0.5];
node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"];
edge [fontname="Arial", fontsize=10, color="#5F6368"];

"Start" [label="Incubate Protein + Inhibitor", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF", style=filled]; "Time_Course" [label="Time-course sampling", fillcolor="#FBBC05", style=filled]; "LCMS_Analysis" [label="LC-MS Analysis\n(% Bound)", fillcolor="#EA4335", style=filled]; "Plot_Binding" [label="Plot % Bound vs. Time", fillcolor="#34A853", style=filled]; "Calculate_kobs" [label="Calculate k_obs", fillcolor="#34A853", style=filled]; "Plot_kobs" [label="Plot k_obs vs. [Inhibitor]", fillcolor="#34A853", style=filled]; "Determine_kinact_KI" [label="Determine k_inact/K_I", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF", style=filled];

"Start" -> "Time_Course"; "Time_Course" -> "LCMS_Analysis"; "LCMS_Analysis" -> "Plot_Binding"; "Plot_Binding" -> "Calculate_kobs"; "Calculate_kobs" -> "Plot_kobs"; "Plot_kobs" -> "Determine_kinact_KI"; }

Figure 2: Workflow for the determination of k_inact/K_I.

Target Identification and Validation using Activity-Based Protein Profiling (ABPP)

ABPP is a powerful chemical proteomics strategy to identify the protein targets of a reactive small molecule in a complex biological sample.[6][7][8]

Protocol: Competitive ABPP for Target Identification [6][7]

  • Reagents and Materials:

    • Cell lysate or tissue homogenate.

    • This compound.

    • A broad-spectrum, alkyne-functionalized sulfonyl fluoride probe (e.g., a clickable version of SOF-PRO).

    • Azide-biotin tag.

    • Copper(I) catalyst (e.g., TBTA, CuSO₄, and a reducing agent like sodium ascorbate) for Click Chemistry.

    • Streptavidin-agarose beads.

    • Trypsin.

    • LC-MS/MS system for proteomic analysis.

  • Experimental Procedure:

    • Pre-incubate the proteome (cell lysate) with varying concentrations of this compound (or DMSO as a vehicle control) for a defined period.

    • Add the alkyne-functionalized sulfonyl fluoride probe to the pre-incubated lysates and incubate further to label the remaining accessible reactive sites on proteins.

    • Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC or "Click Chemistry") reaction to attach the azide-biotin tag to the alkyne-labeled proteins.

    • Enrich the biotinylated proteins using streptavidin-agarose beads.

    • Wash the beads extensively to remove non-specifically bound proteins.

    • Perform on-bead tryptic digestion of the enriched proteins.

    • Analyze the resulting peptides by LC-MS/MS.

    • Identify and quantify the proteins in each sample. Proteins that show a dose-dependent decrease in labeling by the probe in the presence of this compound are considered potential targets.

ABPP_Workflow Proteome Proteome (Cell Lysate) Incubation Incubate with This compound Proteome->Incubation Probe_Labeling Add Alkyne Probe Incubation->Probe_Labeling Click_Chemistry Click Chemistry (Azide-Biotin) Probe_Labeling->Click_Chemistry Enrichment Streptavidin Enrichment Click_Chemistry->Enrichment Digestion On-bead Tryptic Digest Enrichment->Digestion LCMSMS LC-MS/MS Analysis Digestion->LCMSMS Data_Analysis Target Identification (Quantification) LCMSMS->Data_Analysis

Figure 3: Competitive Activity-Based Protein Profiling (ABPP) workflow.

Identification of Covalent Modification Sites by Mass Spectrometry

Pinpointing the exact amino acid residue modified by this compound is crucial for understanding its mechanism of action and for structure-activity relationship (SAR) studies.

Protocol: Mass Spectrometry-based Site Identification [9][10]

  • Reagents and Materials:

    • Purified target protein.

    • This compound.

    • Denaturing and reducing agents (e.g., urea, DTT).

    • Alkylating agent (e.g., iodoacetamide).

    • Proteases (e.g., trypsin, chymotrypsin).

    • LC-MS/MS system.

    • Proteomics data analysis software (e.g., MaxQuant, Proteome Discoverer).

  • Experimental Procedure:

    • Incubate the purified target protein with an excess of this compound to ensure significant modification. A control sample without the inhibitor should be run in parallel.

    • Denature, reduce, and alkylate the protein samples.

    • Digest the proteins into peptides using a specific protease (e.g., trypsin).

    • Analyze the peptide mixtures by LC-MS/MS.

    • Search the resulting MS/MS data against the protein sequence database, specifying a variable modification corresponding to the mass of the 4-(pyridin-2-yloxy)benzenesulfonyl moiety on potential nucleophilic residues (e.g., Lys, His, Ser, Thr, Tyr).

    • Manually validate the MS/MS spectra of modified peptides to confirm the site of modification.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of targeted covalent probes and inhibitors. Its mechanism of action is predicated on the covalent modification of nucleophilic residues within protein targets, guided by the non-covalent interactions of its pyridin-2-yloxy moiety. The experimental protocols detailed in this guide provide a robust framework for elucidating the specific protein targets, the kinetics of interaction, and the precise sites of modification.

Future research should focus on synthesizing a library of analogues with modifications to the pyridin-2-yloxy group to explore and optimize target selectivity. Furthermore, the application of these compounds in cellular and in vivo models will be essential to validate their biological activity and therapeutic potential. The integration of computational modeling with these experimental approaches will further accelerate the discovery and development of novel covalent modifiers based on this versatile chemical scaffold.

References

  • Chem-Impex. (n.d.). 4-(3-Pyridyloxy)benzenesulfonyl chloride hydrochloride.
  • Esposti, F., et al. (2019).
  • Domainex. (n.d.). kinact / KI Assay for Irreversible Covalent Compounds.
  • Miyahisa, I., et al. (2015). Rapid Determination of the Specificity Constant of Irreversible Inhibitors (kinact/KI) by Means of an Endpoint Competition Assay.
  • ResearchGate. (n.d.). Activity based protein profiling (ABPP) workflow for the identification....
  • Zhang, J., et al. (2020). Design, synthesis, and biological evaluation of 4-phenoxybenzenesulfonyl pyrrolidine derivatives as matrix metalloproteinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(14), 127276.
  • PrepChem.com. (n.d.). Preparation of 4-chloropyridine.
  • Google Patents. (n.d.). GB2135666A - Preparation of 4-chlorobenzenesulfonyl chloride and 4,4'-dichlorodiphenyl sulfone.
  • S. M. Sakir, et al. (2021). Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid. Scientific Reports, 11(1), 1939.
  • Chem-Impex. (n.d.). 4-([3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy)benzenesulfonyl chloride.
  • Cravatt, B. F., et al. (2008). Activity-based protein profiling: from enzyme chemistry to proteomic chemistry. Annual review of biochemistry, 77, 383-414.
  • Evans, M. J., & Cravatt, B. F. (2006). Activity-Based Protein Profiling (ABPP) and Click Chemistry (CC)-ABPP by MudPIT Mass Spectrometry. Current protocols in chemical biology, 1(1), 1-23.
  • Li, N., et al. (2018). Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. Frontiers in pharmacology, 9, 343.
  • J&K Scientific. (n.d.). 4-(3-Pyridyloxy)benzenesulfonyl chloride hydrochloride.
  • Chem-Impex. (n.d.). 4-Phenoxybenzenesulfonyl Chloride.
  • Al-Amiery, A. A., et al. (2022). Synthesis of some new aryl sulfonyl derivatives and study of their biological activity. Journal of King Saud University-Science, 34(3), 101881.
  • PubChem. (n.d.). 4-(Pyridin-3-yloxy)benzene-1-sulfonyl chloride.

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Spectroscopic data for 4-(Pyridin-2-yloxy)benzene-1-sulfonyl chloride (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 4-(Pyridin-2-yloxy)benzene-1-sulfonyl chloride

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the essential spectroscopic techniques used to characterize the structure and purity of this compound. As a key intermediate in medicinal chemistry and drug development, its unambiguous structural elucidation is paramount.[1] This document is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the principles and practical application of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) for the analysis of this and related compounds.

The inherent reactivity of the sulfonyl chloride functional group presents unique analytical challenges, necessitating careful selection of experimental conditions to prevent degradation of the analyte.[1] The methodologies and data interpretations presented herein are grounded in established spectroscopic principles and validated against data from analogous structures.

Compound Profile
IUPAC Name This compound
CAS Number 192329-94-5[2][3]
Molecular Formula C₁₁H₈ClNO₃S[2][3][4]
Molecular Weight 269.70 g/mol [2][4][5]
Chemical Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules, providing detailed information about the chemical environment of each hydrogen and carbon atom.[1] For this compound, both ¹H and ¹³C NMR are critical for confirming the connectivity of the pyridyl and benzenesulfonyl moieties.

Experimental Protocol: NMR Sample Preparation and Acquisition

The reactivity of the sulfonyl chloride group with protic solvents (e.g., water, methanol) necessitates the use of dry, aprotic deuterated solvents.[1]

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). CDCl₃ is often preferred for its ability to solubilize a wide range of organic compounds and its relatively simple solvent signal.

  • Homogenization: Cap the NMR tube and gently agitate or vortex until the sample is completely dissolved.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 400 MHz or higher to ensure adequate signal dispersion, particularly in the complex aromatic region.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition weigh Weigh 5-10 mg of Compound dissolve Dissolve in 0.6 mL CDCl₃ weigh->dissolve Transfer to NMR tube acquire_H1 Acquire ¹H Spectrum (≥400 MHz) dissolve->acquire_H1 Insert into Spectrometer acquire_C13 Acquire ¹³C Spectrum acquire_H1->acquire_C13 process Data Processing & Analysis acquire_C13->process Fourier Transform & Phasing

Caption: Workflow for NMR spectroscopic analysis.

Predicted ¹H NMR Spectrum: Interpretation and Analysis

The ¹H NMR spectrum is expected to show signals exclusively in the aromatic region (typically δ 6.5-8.5 ppm).[6][7] The molecule has 8 aromatic protons, which are chemically distinct and should give rise to a complex but interpretable pattern of signals.

Predicted ¹H NMR Data (400 MHz, CDCl₃):

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-6' 8.15 - 8.25 dd Jortho ≈ 4.8, Jmeta ≈ 1.8 1H
H-2, H-6 7.95 - 8.05 d Jortho ≈ 8.8 2H
H-4' 7.80 - 7.90 ddd Jortho ≈ 8.4, Jortho ≈ 7.2, Jmeta ≈ 1.8 1H
H-3, H-5 7.15 - 7.25 d Jortho ≈ 8.8 2H
H-5' 7.05 - 7.15 ddd Jortho ≈ 7.2, Jortho ≈ 4.8, Jpara ≈ 0.8 1H

| H-3' | 6.90 - 7.00 | d | Jortho ≈ 8.4 | 1H |

Causality of Chemical Shifts and Coupling:

  • Protons on the Benzenesulfonyl Ring (H-2, H-6, H-3, H-5): The sulfonyl chloride group (-SO₂Cl) is a powerful electron-withdrawing group. Consequently, the ortho protons (H-2, H-6) are significantly deshielded and appear furthest downfield as a doublet.[8] The para-disubstituted pattern results in a classic AA'BB' system, which often simplifies to two distinct doublets at higher field strengths.

  • Protons on the Pyridine Ring (H-3', H-4', H-5', H-6'): The nitrogen atom and the ether linkage influence the electronic environment of the pyridine ring. H-6' is adjacent to the electronegative nitrogen and is expected to be the most downfield proton on this ring. The coupling constants are characteristic of aromatic systems, with ortho coupling (³J) being the largest (6-10 Hz), followed by meta coupling (⁴J, 1-3 Hz), and para coupling (⁵J, 0-1 Hz).[7]

Predicted ¹³C NMR Spectrum: Interpretation

The ¹³C NMR spectrum will show 11 distinct signals for the 11 unique carbon atoms in the molecule, as there is no molecular symmetry. Aromatic carbons typically resonate in the δ 120-170 ppm range.[7]

Predicted ¹³C NMR Chemical Shifts (101 MHz, CDCl₃):

  • Pyridyl Carbons: C-2' (the carbon bearing the ether linkage) will be highly deshielded (δ > 160 ppm). C-6' (adjacent to nitrogen) will also be downfield. The other pyridyl carbons (C-3', C-4', C-5') will appear in the typical aromatic region.

  • Benzenesulfonyl Carbons: C-4 (ipso-carbon to the ether) and C-1 (ipso-carbon to the sulfonyl chloride) will be significantly deshielded. The signal for C-1 may be broadened or have a lower intensity. The remaining carbons (C-2, C-6 and C-3, C-5) will appear in the δ 120-140 ppm range.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the key functional groups present in a molecule.[8] For this compound, it is particularly useful for confirming the presence of the sulfonyl chloride group and the aromatic ether linkage.

Experimental Protocol: IR Spectrum Acquisition

Methodology (Attenuated Total Reflectance - ATR):

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

  • Background Scan: Record a background spectrum of the empty ATR accessory to subtract atmospheric (CO₂, H₂O) absorptions.

  • Sample Application: Place a small amount (a few milligrams) of the solid this compound powder directly onto the ATR crystal.

  • Data Collection: Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

Predicted IR Spectrum: Interpretation of Characteristic Bands

The IR spectrum will be dominated by strong absorptions corresponding to the stretching vibrations of the S=O bonds.

Table of Predicted Characteristic IR Absorptions:

Wavenumber (cm⁻¹) Vibration Type Intensity Comments
3100 - 3000 Aromatic C-H Stretch Medium-Weak Confirms the presence of aromatic rings.[9]
1600 - 1450 Aromatic C=C Stretch Medium-Strong Multiple bands are expected, characteristic of the two different aromatic rings.[9]
1380 - 1365 S=O Asymmetric Stretch Very Strong A key diagnostic peak for the sulfonyl chloride group.[8]
1290 - 1250 Aryl-O-C Asymmetric Stretch Strong Characteristic of the aryl ether linkage.
1190 - 1170 S=O Symmetric Stretch Very Strong The second key diagnostic peak for the sulfonyl chloride group.[8]
1100 - 1000 Aryl-O-C Symmetric Stretch Medium
900 - 675 Aromatic C-H Out-of-Plane Bend Strong The pattern of these bands can sometimes give information about the substitution pattern of the aromatic rings.[9]

| 600 - 500 | S-Cl Stretch | Medium-Strong | Confirms the sulfonyl chloride functional group. |

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound, and its fragmentation pattern offers corroborating structural evidence.[1]

Experimental Protocol: MS Data Acquisition

Methodology (Electron Ionization - GC-MS):

  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.

  • GC Separation: Inject a small volume (1 µL) of the solution into a gas chromatograph (GC) equipped with a suitable capillary column (e.g., 5% phenyl-methylpolysiloxane). The GC separates the analyte from any volatile impurities.

  • Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source, where it is bombarded with high-energy electrons (typically 70 eV). This process, known as Electron Ionization (EI), creates a positively charged molecular ion (M⁺•) and various fragment ions.

  • Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

Predicted Mass Spectrum: Fragmentation Analysis

The fragmentation of this compound is driven by the stability of the resulting ions and the presence of weaker bonds.

Key Features of the Predicted Mass Spectrum:

  • Molecular Ion (M⁺•): The spectrum should exhibit a clear molecular ion peak at m/z 269 . A crucial diagnostic feature will be the isotopic peak at m/z 271 , with an intensity approximately one-third that of the m/z 269 peak.[10] This M/M+2 pattern is characteristic of a molecule containing one chlorine atom (³⁵Cl/³⁷Cl isotopes).

  • Major Fragment Ions: The fragmentation is likely to proceed through several key pathways, including the loss of the chlorine atom, the sulfonyl group, and cleavage of the ether bond.

MS_Fragmentation M [M]⁺• m/z 269/271 F1 [M - Cl]⁺ m/z 234 M->F1 - •Cl F2 [M - SO₂Cl]⁺ m/z 170 M->F2 - •SO₂Cl F3 [C₆H₄O-SO₂Cl]⁺ m/z 191/193 M->F3 - •C₅H₄N F5 [C₆H₄SO₂]⁺• m/z 140 F1->F5 - C₅H₄NO F4 [C₅H₄N]⁺ m/z 78 F2->F4 - C₆H₄O

Caption: Predicted major fragmentation pathways for this compound under EI-MS.

Interpretation of Fragmentation Pathways:

  • Loss of Chlorine Radical (m/z 234): Cleavage of the relatively weak S-Cl bond results in the formation of the [M - Cl]⁺ ion at m/z 234.

  • Loss of Sulfonyl Chloride Radical (m/z 170): Cleavage of the C-S bond leads to the formation of the pyridyloxyphenyl cation at m/z 170. This is expected to be a significant peak due to the stability of the resulting ion.

  • Cleavage of the Ether Bond: Fragmentation can also occur at the C-O ether linkage. This can lead to the formation of a pyridyl cation (m/z 78) or the benzenesulfonyl chloride radical cation. More likely is the formation of the benzenesulfonyl cation [C₆H₄SO₂Cl]⁺•, although its stability may be limited. A more plausible fragmentation is the loss of the pyridyl radical to form an ion at m/z 191/193.

  • Loss of SO₂: A common fragmentation pathway for sulfonyl compounds is the loss of sulfur dioxide (SO₂).[11] The ion at m/z 234 could lose SO₂ to form an ion at m/z 170.

Conclusion

The structural characterization of this compound relies on a multi-technique spectroscopic approach. NMR provides definitive evidence of the molecular skeleton and proton environments, IR confirms the presence of critical functional groups, particularly the sulfonyl chloride, and MS establishes the molecular weight and provides corroborating structural information through fragmentation analysis. The protocols and predictive data outlined in this guide serve as a robust framework for researchers to acquire and interpret high-quality analytical data for this important synthetic intermediate, ensuring its identity and purity in the context of pharmaceutical research and development.

References

  • Moser, A. (2008, July 30). IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs.
  • Schick, G. A., & Sun, Z. (1994). Spectroscopic Characterization of Sulfonyl Chloride Immobilization on Silica. Langmuir, 10(9), 3273–3278.
  • Nacsa, E. D., & Lambert, T. H. (n.d.). Supporting Information: Cross-Coupling of Sulfonic Acid Derivatives via Aryl-Radical Transfer (ART) Using TTMSS or Photoredox. Columbia University.
  • This compound CAS NO.192329-94-5. (n.d.). LookChem.
  • Sulfonyl chlorides as an efficient tool for the postsynthetic modification of Cr-MIL-101-SO3H and CAU-1-NH2. (2014). Chemical Communications.
  • Supporting information Figure S1: Mass spectral fragmentations of sulfonates. (n.d.).
  • 4-(Pyridin-3-yloxy)benzene-1-sulfonyl chloride. (n.d.). PubChem.
  • Table of Characteristic IR Absorptions. (n.d.).
  • 4-[(Pyridin-2-yl)sulfamoyl]benzene-1-diazonium chloride. (n.d.). PubChem. Retrieved from [https://pubchem.ncbi.nlm.nih.gov/compound/4-(Pyridin-2-yl_sulfamoyl_benzene-1-diazonium_chloride]([Link]
  • Interpreting Aromatic NMR Signals. (2021, March 24). YouTube.
  • Lecture outline 1H NMR spectra of aromatic compounds. (n.d.).
  • Spectroscopy of Aromatic Compounds. (2024, March 17). Chemistry LibreTexts.
  • Infrared Spectra of Some Common Functional Groups. (2025, January 1). Chemistry LibreTexts. Retrieved from [Link](Morsch_et_al.)/12%3A_Structure_Determination_-_Mass_Spectrometry_and_Infrared_Spectroscopy/12.08%3A_Infrared_Spectra_of_Some_Common_Functional_Groups
  • NMR Spectroscopy of Aromatic Compounds (#1e). (n.d.). ResearchGate.
  • Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (n.d.).
  • Benzenesulfonyl chloride. (n.d.). NIST WebBook.
  • Sample IR spectra. (n.d.). University of Calgary.
  • Interpreting Infrared Spectra. (2023, November 6). Chemistry LibreTexts.
  • IR spectra of the standard P-ASC. (n.d.). ResearchGate.
  • Electrospray ionization mass spectrometry fragmentation pathways of salts of some 1,2,4-triazolylthioacetate acids, the active pharmaceutical ingredients. (2025, August 10). ResearchGate.
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A Comprehensive Technical Guide to the Purity and Characterization of 4-(Pyridin-2-yloxy)benzene-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

4-(Pyridin-2-yloxy)benzene-1-sulfonyl chloride is a pivotal intermediate in contemporary medicinal chemistry and drug discovery, serving as a versatile building block for a diverse range of pharmacologically active sulfonamides.[1][2] Its inherent reactivity, a desirable trait for synthesis, simultaneously presents significant challenges in ensuring its purity and stability. This guide provides an in-depth exploration of the critical methodologies for the purification and comprehensive characterization of this compound. We will delve into the scientific principles underpinning these techniques, offering field-proven insights and detailed protocols to empower researchers in validating the quality of this essential reagent.

Introduction: The Significance of Purity in Drug Discovery

The journey of a drug from concept to clinic is paved with exacting standards, and the purity of starting materials is a cornerstone of this process. For a reactive intermediate like this compound, impurities can have cascading effects, leading to the formation of undesired side products, complicating downstream purification, and potentially introducing toxic moieties into drug candidates.[1] Therefore, a robust analytical workflow to ascertain the purity and structural integrity of this compound is not merely a quality control measure but a fundamental prerequisite for reliable and reproducible research.

This guide is structured to provide a holistic understanding of the purification and characterization of this compound, moving from its synthesis and purification to a multi-faceted analytical approach for its comprehensive evaluation.

Synthesis and Purification: Establishing a High-Quality Starting Material

While numerous methods exist for the synthesis of sulfonyl chlorides, a common and effective approach for aromatic sulfonyl chlorides is the chlorosulfonation of the corresponding arene or the diazotization of an aniline precursor followed by a Sandmeyer-type reaction.[3]

Representative Synthesis via Chlorosulfonation

A plausible synthetic route involves the reaction of 2-phenoxypyridine with chlorosulfonic acid. The ether linkage is generally stable under these conditions, and the sulfonyl chloride group is introduced onto the para-position of the benzene ring due to steric and electronic directing effects.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, cool chlorosulfonic acid (3-5 equivalents) to 0°C in an ice bath.

  • Addition of Starting Material: Slowly add 2-phenoxypyridine (1 equivalent) to the cooled chlorosulfonic acid with vigorous stirring, maintaining the temperature below 5°C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with stirring.

  • Extraction: The aqueous mixture is then extracted with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x volumes).

  • Washing: The combined organic layers are washed sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

  • Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

Purification: The Critical Step to High Purity

The crude this compound will likely contain residual starting material and side products. Purification is paramount to ensure the compound is suitable for subsequent reactions.

Recrystallization is a powerful technique for purifying solid organic compounds. The choice of solvent is critical and should be determined experimentally. A good solvent will dissolve the compound when hot but not when cold, while the impurities remain soluble at all temperatures or are insoluble.

Experimental Protocol: Recrystallization

  • Solvent Selection: Test a range of solvents (e.g., hexane, ethyl acetate, isopropanol, or mixtures thereof) to identify a suitable system.

  • Dissolution: Dissolve the crude product in a minimal amount of the hot recrystallization solvent.

  • Decolorization (Optional): If colored impurities are present, a small amount of activated charcoal can be added to the hot solution.

  • Hot Filtration: Quickly filter the hot solution to remove any insoluble impurities or charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Isolation: Collect the purified crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

For impurities that are difficult to remove by recrystallization, silica gel column chromatography can be employed. A solvent system with appropriate polarity is chosen to achieve good separation between the desired product and impurities.

Experimental Workflow: Purification by Column Chromatography

G cluster_0 Preparation cluster_1 Elution cluster_2 Analysis & Isolation Crude Product Crude Product Slurry Preparation Slurry Preparation Crude Product->Slurry Preparation Dissolve in minimal solvent Loading Loading Slurry Preparation->Loading Load onto packed column Column Packing Column Packing Column Packing->Loading Solvent Gradient Solvent Gradient Loading->Solvent Gradient Start elution Fraction Collection Fraction Collection Solvent Gradient->Fraction Collection TLC Analysis TLC Analysis Fraction Collection->TLC Analysis Monitor fractions Pooling Fractions Pooling Fractions TLC Analysis->Pooling Fractions Combine pure fractions Solvent Evaporation Solvent Evaporation Pooling Fractions->Solvent Evaporation Pure Product Pure Product Solvent Evaporation->Pure Product

Caption: Workflow for purification via column chromatography.

Comprehensive Characterization: A Multi-Technique Approach

No single analytical technique can unequivocally confirm the structure and purity of a compound. A combination of spectroscopic and chromatographic methods is essential for a comprehensive characterization of this compound.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Assessment

Reversed-phase HPLC (RP-HPLC) is the premier method for determining the purity of non-volatile and thermally labile compounds like sulfonyl chlorides.[4]

RP-HPLC separates compounds based on their polarity. A non-polar stationary phase (typically C18) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol). Less polar compounds interact more strongly with the stationary phase and thus have longer retention times.

A robust HPLC method should be able to separate the main compound from potential impurities, including starting materials and degradation products.

Experimental Protocol: RP-HPLC Analysis

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 50% B

    • 5-15 min: 50% to 90% B

    • 15-20 min: 90% B

    • 20-22 min: 90% to 50% B

    • 22-25 min: 50% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Data Presentation: HPLC Purity Analysis

ParameterSpecificationResult
Retention Time~ 12.5 min (example)Conforms
Purity (by area %)≥ 98.0%99.2%
Impurity 1 (e.g., 2-phenoxypyridine)≤ 0.5%0.3%
Impurity 2 (e.g., hydrolysis product)≤ 1.0%0.5%
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling the Molecular Structure

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR should be employed for a thorough characterization.

NMR spectroscopy exploits the magnetic properties of atomic nuclei. The chemical environment of each nucleus influences its resonance frequency, providing detailed information about the molecular structure and connectivity of atoms.

  • ¹H NMR:

    • Aromatic protons on the benzene ring will appear as two doublets in the downfield region (around 7.0-8.0 ppm).

    • Aromatic protons on the pyridine ring will exhibit characteristic shifts and coupling patterns, also in the downfield region (typically 6.5-8.5 ppm).[5]

  • ¹³C NMR:

    • Distinct signals for each of the 11 carbon atoms in the molecule.

    • The carbon attached to the sulfonyl chloride group will be significantly deshielded.

    • Carbons of the pyridine ring will have characteristic chemical shifts.

Data Presentation: Predicted NMR Data

NucleusPredicted Chemical Shift (ppm)Multiplicity
¹H7.8 - 8.2m (aromatic)
¹H6.8 - 7.5m (aromatic)
¹³C110 - 165(aromatic carbons)
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio of ions, allowing for the determination of the molecular weight of the compound and offering insights into its structure through fragmentation patterns.

In a mass spectrometer, molecules are ionized and then separated based on their mass-to-charge ratio. Common ionization techniques for this type of molecule include Electrospray Ionization (ESI) and Electron Ionization (EI).

For this compound (Molecular Weight: 269.70 g/mol ), the following fragments would be expected:[6]

  • [M]+•: The molecular ion peak.

  • [M-Cl]+: Loss of a chlorine radical (m/z ~234).

  • [M-SO₂Cl]+: Loss of the sulfonyl chloride group (m/z ~170).

Experimental Workflow: LC-MS Analysis

G cluster_0 Liquid Chromatography cluster_1 Ionization cluster_2 Mass Analysis HPLC System HPLC System C18 Column C18 Column HPLC System->C18 Column Sample Injection & Separation ESI Source ESI Source C18 Column->ESI Source Eluent Transfer Mass Analyzer Mass Analyzer ESI Source->Mass Analyzer Ion Generation Detector Detector Mass Analyzer->Detector Ion Separation Data System Data System Detector->Data System Signal Acquisition & Processing

Caption: Workflow for analysis by Liquid Chromatography-Mass Spectrometry.

Elemental Analysis: The Ultimate Proof of Composition

Elemental analysis provides the percentage composition of elements (C, H, N, S) in a pure sample. This data is used to confirm the empirical and molecular formula of the compound.

A sample is combusted in an excess of oxygen, and the resulting combustion products (CO₂, H₂O, N₂) are quantitatively measured. The sulfur content is typically determined by converting it to SO₂.

Data Presentation: Elemental Analysis

ElementTheoretical %Experimental %
Carbon (C)48.9848.89
Hydrogen (H)2.993.05
Nitrogen (N)5.195.12
Sulfur (S)11.8911.81

Stability and Storage: Preserving Compound Integrity

Sulfonyl chlorides are susceptible to hydrolysis.[7] Therefore, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place to prevent degradation.

Conclusion

The purity and accurate characterization of this compound are non-negotiable for its successful application in research and drug development. This guide has outlined a comprehensive, multi-technique approach that integrates robust purification protocols with state-of-the-art analytical methodologies. By adhering to these principles and protocols, researchers can ensure the quality and reliability of this critical synthetic intermediate, thereby fostering greater confidence in their scientific outcomes.

References

  • ResearchGate. (n.d.). 1H NMR and 13C NMR of the prepared compounds.
  • The Royal Society of Chemistry. (n.d.). Supporting information.
  • The Royal Society of Chemistry. (n.d.). Copies of 1H, 13C, 19F NMR spectra.
  • PubChem. (n.d.). 4-(Pyridin-3-yloxy)benzene-1-sulfonyl chloride.
  • The Royal Society of Chemistry. (2013). Supporting Information: Direct N-Cyclopropylation of Secondary Acyclic Amides Promoted by Copper.
  • Lambert, T. H., & Nacsa, E. D. (n.d.). Synthesis of sulfonyl chloride substrate precursors. Columbia University.
  • Organic Syntheses. (n.d.). Benzenesulfonyl chloride.
  • Chem-Impex. (n.d.). 4-(3-Pyridyloxy)benzenesulfonyl chloride hydrochloride.
  • Organic Syntheses. (n.d.). N-(4-Pyridyl)pyridinium chloride hydrochloride.
  • Chem-Impex. (n.d.). 4-([3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy)benzenesulfonyl chloride.
  • National Center for Biotechnology Information. (2021). Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid. Scientific Reports, 11(1), 2125.
  • NIST. (n.d.). Benzenesulfonyl chloride, 4-chloro-.
  • SIELC Technologies. (n.d.). Separation of Benzenesulfonyl chloride, 2,5-dichloro- on Newcrom R1 HPLC column.
  • PubChem. (n.d.). This compound.
  • PubChem. (n.d.). 4-amino-N-(pyridin-2-ylmethyl)benzenesulfonamide.
  • J&K Scientific. (n.d.). 4-(3-Pyridyloxy)benzenesulfonyl chloride hydrochloride.
  • ResearchGate. (n.d.). HPLC determination of chlorobenzenes, benzenesulphonyl chlorides and benzenesulphonic acids in industrial waste water.
  • Google Patents. (n.d.). Process for the preparation of substituted benzene sulfonyl chlorides.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzenesulfonic acid.
  • Journal of Chemical Health Risks. (2021). RP-HPLC Method for Content of Genotoxic 4-methoxybenzyl Chloride in Venlafaxine.

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An In-depth Technical Guide on the Solubility of 4-(Pyridin-2-yloxy)benzene-1-sulfonyl chloride in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the solubility characteristics of 4-(Pyridin-2-yloxy)benzene-1-sulfonyl chloride, a key intermediate in pharmaceutical and agrochemical research. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of solubility, offering a robust framework for experimental design and interpretation.

Introduction: The Critical Role of Solubility in Chemical Synthesis and Development

The solubility of a compound in various organic solvents is a fundamental physicochemical property that dictates its utility in a multitude of applications, from synthetic reaction engineering to formulation development. For a reactive intermediate such as this compound, understanding its solubility profile is paramount for optimizing reaction conditions, controlling reaction kinetics, and ensuring efficient purification processes.[1][2] An informed choice of solvent can significantly impact yield, purity, and the overall economic viability of a synthetic route.

This whitepaper will explore the theoretical underpinnings of solubility, provide a systematic approach to predicting the solubility of this compound in a range of common organic solvents, and present a detailed, self-validating experimental protocol for the precise determination of its solubility.

Physicochemical Profile of this compound

A thorough understanding of the molecular structure and inherent properties of this compound is the first step in predicting its solubility behavior.

PropertyValueSource
Molecular Formula C₁₁H₈ClNO₃S[3]
Molecular Weight 269.7 g/mol [3]
Appearance White powder[4]
Storage 2-8°C[4]

The molecule possesses a combination of polar and non-polar features. The pyridinyl and sulfonyl chloride moieties introduce significant polarity and the potential for dipole-dipole interactions and hydrogen bonding (with appropriate solvents). Conversely, the benzene ring provides a non-polar, aromatic character. This duality suggests that its solubility will be highly dependent on the nature of the solvent.

Theoretical Framework for Solubility

The principle of "like dissolves like" is a foundational concept in predicting solubility. This principle is governed by the interplay of intermolecular forces between the solute and the solvent.

  • Polar Solvents: Protic polar solvents (e.g., alcohols) can engage in hydrogen bonding with the nitrogen atom of the pyridine ring and the oxygen atoms of the sulfonyl group. Aprotic polar solvents (e.g., DMSO, DMF, acetonitrile) can effectively solvate the molecule through strong dipole-dipole interactions. Acetonitrile, in particular, has been noted for its ability to dissolve various components in reactions involving sulfonyl chlorides.[5]

  • Non-Polar Solvents: Non-polar solvents (e.g., hexane, toluene) are less likely to be effective solvents for this compound due to the significant polarity imparted by the pyridinyl and sulfonyl chloride groups. Van der Waals forces would be the primary mode of interaction, which may not be sufficient to overcome the solute-solute interactions in the solid state.

  • Reactivity Considerations: It is crucial to consider the reactivity of the sulfonyl chloride group, especially in protic solvents. In the presence of nucleophiles such as water or alcohols, solvolysis can occur, leading to the formation of the corresponding sulfonic acid or ester.[6] This reactivity can complicate solubility measurements and must be carefully managed during experimental procedures. The low solubility of some sulfonyl chlorides in water can, however, protect them from hydrolysis, allowing for their precipitation from aqueous reaction mixtures.[1][2]

Predicted Solubility Profile

Based on the structural features and theoretical principles, a qualitative prediction of the solubility of this compound in a range of common organic solvents is presented below. It is important to note that these are predictions and should be confirmed by experimental determination.

Solvent ClassExample SolventsPredicted SolubilityRationale
Aprotic Polar Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), AcetonitrileHighStrong dipole-dipole interactions can effectively solvate the polar regions of the molecule.
Protic Polar Methanol, EthanolModerate to High (with caution)Capable of hydrogen bonding, but potential for solvolysis exists.
Chlorinated Dichloromethane (DCM), ChloroformModerateGood balance of polarity to dissolve the compound without significant reactivity.
Ethers Tetrahydrofuran (THF), Diethyl etherLow to ModerateModerate polarity may allow for some dissolution.
Aromatic Toluene, BenzeneLowThe non-polar nature is unlikely to overcome the solute's polarity.
Aliphatic Hexane, HeptaneVery LowPrimarily van der Waals interactions, insufficient to dissolve the polar compound.

Experimental Determination of Solubility: A Step-by-Step Protocol

To obtain accurate and reliable solubility data, a systematic experimental approach is necessary. The isothermal shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound.[7]

Materials and Equipment
  • This compound (of known purity)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance

  • Temperature-controlled shaker or incubator

  • Glass vials with screw caps and PTFE septa

  • Syringe filters (PTFE, 0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical technique.[8]

  • Volumetric flasks and pipettes

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis prep_compound Weigh excess This compound prep_solvent Add a known volume of organic solvent prep_compound->prep_solvent seal_vial Seal vial securely prep_solvent->seal_vial shake Agitate at a constant temperature (e.g., 25°C) seal_vial->shake time Allow sufficient time to reach equilibrium (e.g., 24-48h) shake->time settle Allow solid to settle time->settle filter Filter an aliquot of the supernatant (syringe filter) settle->filter dilute Dilute the filtrate with a suitable solvent filter->dilute analyze Analyze by HPLC to determine concentration dilute->analyze end end analyze->end Solubility (mg/mL or mol/L)

Caption: Isothermal shake-flask method for solubility determination.

Detailed Protocol
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of this compound into a series of glass vials. The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.

    • To each vial, add a precise volume of the selected organic solvent.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 48 hours. Preliminary experiments may be necessary to determine the optimal equilibration time.

  • Sample Collection and Preparation:

    • After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

    • Accurately dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated HPLC method. A standard calibration curve should be prepared using known concentrations of this compound.

    • From the concentration of the diluted sample, calculate the concentration of the original saturated solution. This value represents the solubility of the compound in the specific solvent at the tested temperature.

Self-Validating System and Trustworthiness

To ensure the trustworthiness of the results, the following checks should be incorporated:

  • Visual Inspection: After the equilibration period, there should be a visible excess of solid in each vial, confirming that a saturated solution has been achieved.

  • Time to Equilibrium: To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours). The solubility values should be consistent at the later time points.

  • Reproducibility: All experiments should be performed in triplicate to assess the precision of the method.

Data Presentation and Interpretation

The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison.

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
Solvent A25ValueValue
Solvent B25ValueValue
Solvent C25ValueValue
............

This quantitative data will allow researchers to make informed decisions regarding solvent selection for their specific applications.

Conclusion and Future Perspectives

References

  • Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. [Link]
  • How To Predict Solubility Of Organic Compounds?. Chemistry For Everyone - YouTube. [Link]
  • Machine learning with physicochemical relationships: solubility prediction in organic solvents and water.
  • Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE Journal. [Link]
  • Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temper
  • solubility experimental methods.pptx. Slideshare. [Link]
  • Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution. [Link]
  • Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry. [Link]
  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. [Link]
  • (PDF) Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs.
  • Reactivity of sulphuryl chloride in acetonitrile with the elements. RSC Publishing. [Link]
  • 4-(2-Oxopyrrolidin-1-yl)benzene-1-sulfonyl chloride. PubChem. [Link]
  • 4-(Pyridin-3-yloxy)benzene-1-sulfonyl chloride. PubChem. [Link]
  • Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides.
  • Reactions of Sulfonyl Chlorides and Unsaturated Compounds. Chinese Journal of Organic Chemistry. [Link]
  • Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst. ACS Organic & Inorganic Au. [Link]
  • Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides.

Sources

A Comprehensive Technical Guide to the Stability and Storage of 4-(Pyridin-2-yloxy)benzene-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of the stability and optimal storage conditions for 4-(Pyridin-2-yloxy)benzene-1-sulfonyl chloride, a key intermediate in pharmaceutical synthesis. Directed at researchers, scientists, and drug development professionals, this document moves beyond generic recommendations to offer a foundational understanding of the compound's chemical liabilities. We will explore the primary degradation pathways, establish a framework for systematic stability assessment through forced degradation studies, and detail the principles of developing a stability-indicating analytical method. The causality behind each recommendation is explained to ensure scientific integrity and empower users to implement self-validating storage and handling protocols.

Introduction: The Significance of this compound

This compound is a pivotal building block in medicinal chemistry, primarily utilized in the synthesis of sulfonamides. The sulfonyl chloride moiety is a highly reactive electrophile, readily forming stable sulfonamide bonds with primary and secondary amines.[1] This reactivity, while essential for its synthetic utility, is also the root of its inherent instability. Understanding and controlling the factors that lead to its degradation are paramount for ensuring the quality, purity, and reactivity of the starting material, which directly impacts the yield and impurity profile of the final active pharmaceutical ingredient (API). This guide will provide the necessary framework for maintaining the integrity of this critical reagent.

Chemical Stability Profile

The stability of this compound is primarily dictated by the electrophilicity of the sulfur atom in the sulfonyl chloride group. This functional group is susceptible to nucleophilic attack, with hydrolysis being the most common degradation pathway.

Hydrolytic Instability

The principal degradation route for all sulfonyl chlorides is hydrolysis, which converts the sulfonyl chloride to the corresponding sulfonic acid.[2] In the case of this compound, this reaction yields 4-(Pyridin-2-yloxy)benzene-1-sulfonic acid and hydrochloric acid.

Reaction: R-SO₂Cl + H₂O → R-SO₃H + HCl

This reaction is often autocatalytic due to the production of HCl. The low solubility of many aryl sulfonyl chlorides in water can offer some protection from rapid hydrolysis, sometimes causing the product to precipitate from aqueous reaction mixtures before significant degradation occurs.[3][4] However, exposure to atmospheric moisture or residual water in solvents is sufficient to initiate degradation over time.

Thermal Stability

While generally more stable than their aliphatic counterparts, aryl sulfonyl chlorides can undergo thermal decomposition. High temperatures can promote desulfonation, yielding aryl chlorides and sulfur dioxide gas, or lead to other complex decomposition pathways.[1] The presence of impurities or catalysts can lower the onset temperature for thermal degradation.

Photostability

Aromatic systems and compounds with heteroatoms can be susceptible to photodegradation. Functional groups such as aryl chlorides are known to be potentially photosensitive.[5] Exposure to UV or high-intensity visible light may provide the energy to initiate radical-based degradation pathways or accelerate other decomposition reactions.

Incompatibilities

Due to its high reactivity, this compound is incompatible with a range of substances:

  • Water and Moisture: As detailed above, leads to hydrolysis.

  • Alcohols and Amines: Reacts to form sulfonate esters and sulfonamides, respectively.[2]

  • Strong Bases: Can promote elimination or other side reactions.[3]

  • Strong Oxidizing Agents: The entire molecule can be susceptible to oxidation.[6]

Recommended Storage and Handling Protocols

Based on the chemical stability profile, the following storage and handling conditions are critical for preserving the quality of this compound.

ParameterRecommended ConditionRationale
Temperature 2-8°C[7]Reduces the rate of all potential degradation reactions, particularly hydrolysis and thermal decomposition.
Atmosphere Inert gas (e.g., Argon, Nitrogen)[4]Displaces atmospheric moisture and oxygen, preventing hydrolysis and potential oxidative degradation.
Container Tightly sealed, opaque glass or compatible plasticPrevents ingress of moisture and light. Glass is generally preferred for its inertness.
Environment Dry, well-ventilated area away from incompatible materialsMinimizes accidental contact with moisture and reactive chemicals.[8][9]

Handling Best Practices:

  • Always handle the compound in a controlled environment, such as a glove box or under a stream of inert gas, to minimize exposure to moisture.

  • Use dry solvents and reagents when working with this compound.

  • Do not leave containers open to the atmosphere.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, as sulfonyl chlorides are corrosive and can cause severe skin burns and eye damage.[4][9]

Framework for Stability Assessment: Forced Degradation Studies

To fully understand the stability of this compound and to develop a robust, stability-indicating analytical method, a forced degradation (or stress testing) study is essential.[5][10] This involves subjecting the compound to conditions more severe than those it would encounter during normal storage to accelerate degradation and identify potential degradation products.

The following diagram outlines a typical workflow for a forced degradation study.

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcomes Acid Acid Hydrolysis (e.g., 0.1 M HCl) HPLC Stability-Indicating HPLC-UV/PDA Acid->HPLC Analyze Samples Base Base Hydrolysis (e.g., 0.1 M NaOH) Base->HPLC Analyze Samples Oxidation Oxidation (e.g., 3% H₂O₂) Oxidation->HPLC Analyze Samples Thermal Thermal Stress (e.g., 60-80°C, Solid & Solution) Thermal->HPLC Analyze Samples Photo Photolytic Stress (ICH Q1B Guidelines) Photo->HPLC Analyze Samples LCMS LC-MS for Identification HPLC->LCMS Identify Peaks Method Analytical Method Validation HPLC->Method Pathway Degradation Pathway Elucidation LCMS->Pathway Storage Refined Storage & Handling Pathway->Storage DS Drug Substance This compound DS->Acid Expose to Stress DS->Base Expose to Stress DS->Oxidation Expose to Stress DS->Thermal Expose to Stress DS->Photo Expose to Stress

Caption: Workflow for forced degradation studies.

Experimental Protocols for Forced Degradation

The goal is to achieve 5-20% degradation of the active substance to ensure that the analytical method can detect and resolve the degradation products without completely consuming the parent compound.[11]

A. Hydrolytic Degradation

  • Acidic Condition: Dissolve the compound in a suitable organic solvent (e.g., acetonitrile) and add an equal volume of 0.1 M HCl. Stir at room temperature or elevated temperature (e.g., 60°C) for a predetermined time.[8]

  • Basic Condition: Follow the same procedure as for the acidic condition, but use 0.1 M NaOH. Neutralize the sample before analysis.[8]

  • Neutral Condition: Reflux the compound in water. Due to low solubility, a co-solvent may be necessary.

B. Oxidative Degradation

  • Dissolve the compound in a suitable solvent and treat with a solution of hydrogen peroxide (e.g., 3-30%).[12]

  • Stir at room temperature and monitor the reaction over time.

C. Thermal Degradation

  • Solid State: Place the solid compound in a temperature-controlled oven at a temperature higher than that used for accelerated stability testing (e.g., 80°C).[8]

  • Solution State: Dissolve the compound in a suitable, inert solvent and heat at a controlled temperature.

D. Photolytic Degradation

  • Expose a solution of the compound to a light source that provides combined visible and UV output as specified by ICH guideline Q1B.[8]

  • Simultaneously, keep a control sample, protected from light, under the same temperature conditions.

Development of a Stability-Indicating Analytical Method

A stability-indicating method (SIM) is a validated analytical procedure that can accurately and precisely measure the active ingredient without interference from degradation products, process impurities, or other potential components.[13] High-Performance Liquid Chromatography (HPLC) with a UV or Photodiode Array (PDA) detector is the most common technique for this purpose.[14]

HPLC Method Development Principles

The following diagram illustrates the logical flow for developing a stability-indicating HPLC method.

HPLC_Method_Dev Start Start: Analyze Stressed Samples Column Column Selection (e.g., C18, Phenyl-Hexyl) Start->Column MobilePhase Mobile Phase Optimization (Aqueous Buffer + Organic Modifier) Column->MobilePhase Gradient Gradient Elution Profile MobilePhase->Gradient Detection Detector Settings (Wavelength, PDA) Gradient->Detection Detection->Start Iterate & Optimize Validation Method Validation (ICH Q2) (Specificity, Linearity, Accuracy, Precision) Detection->Validation End Final Validated Method Validation->End

Caption: Logical flow for HPLC method development.

Key Considerations:

  • Specificity: The primary goal is to achieve baseline separation between the main peak of this compound and all peaks from degradation products and impurities. The analysis of stressed samples is crucial to demonstrate this.

  • Peak Purity: A PDA detector should be used to assess peak purity, ensuring that the parent peak is spectrally homogeneous and not co-eluting with any degradants.

  • Validation: Once the method is optimized, it must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.

Role of NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the structure of the parent compound and for identifying unknown degradation products isolated from forced degradation studies.[15] Changes in the chemical shifts, particularly around the sulfonyl chloride group, can provide direct evidence of degradation.[16]

Conclusion

The stability of this compound is a critical parameter that must be carefully managed to ensure its quality and suitability for pharmaceutical synthesis. Its primary liability is hydrolysis, necessitating stringent control of moisture during storage and handling. Recommended storage at 2-8°C under an inert atmosphere will significantly mitigate degradation. A systematic approach using forced degradation studies coupled with the development of a validated, stability-indicating HPLC method is the most reliable strategy for fully characterizing the stability profile of this important reagent. Adherence to the principles and protocols outlined in this guide will empower researchers to maintain the integrity of their starting materials, leading to more robust and reproducible synthetic outcomes.

References

  • Angene Chemical. (2021-05-01). Safety Data Sheet: this compound hydrochloride.
  • Benchchem. (n.d.). 4-(Pyridin-4-yloxy)benzene-1-sulfonyl chloride hydrochloride.
  • CymitQuimica. (2024-12-19). Safety Data Sheet: 4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}benzenesulfonyl chloride.
  • Fisher Scientific. (2009-02-06). Safety Data Sheet: 4-Chlorobenzenesulfonyl chloride.
  • Fisher Scientific. (2012-03-07).
  • MacLeod, A. M., et al. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 13(4), 648-653. [Link]
  • Wikipedia. (n.d.). Sulfonyl halide.
  • FUJIFILM Wako Chemicals. (2024-09-11).
  • MedCrave. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability. [Link]
  • Benchchem. (n.d.). Application Notes and Protocols for NMR Spectroscopy of ((3-Chlorophenyl)sulfonyl)glycine Analogs.
  • Gnedin, B. G., et al. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. Journal of Organic Chemistry of the USSR, 24(4), 743-748. [Link]
  • Teasdale, A., et al. (2013). Forced Degradation Studies: Regulatory Considerations and Implementation.
  • Benchchem. (2025). Stability of Sulfonamides: A Comparative Guide Based on Precursor Sulfonyl Chlorides.
  • Matsuda, M., et al. (1980). Sulfonyl radicals. 7. Kinetics and mechanism of the thermal decomposition of .alpha.-phenylalkanesulfonyl chlorides proceeding via ionic intermediates. The Journal of Organic Chemistry, 45(2), 237-242. [Link]
  • Ivanov, S. N., et al. (2004). Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Anionic Intermediates in S A N Hydrolysis of 4-Nitrobenzenesulfonyl Chloride. Russian Journal of Organic Chemistry, 40(5), 733-739. [Link]
  • Savateev, A., et al. (2021). Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst. ACS Organic & Inorganic Au, 1(1), 17-23. [Link]
  • Shevchuk, O. I., et al. (2023). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. [Link]
  • Robertson, R. E., & Laughton, P. M. (1971). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 49(9), 1441-1447.
  • Moser, A. (2008). IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs. [Link]
  • Benchchem. (n.d.). Preventing decomposition of sulfonyl chloride during reaction.
  • Singh, S., & Bakshi, M. (2002). Guidance on Conduct of Stress Tests to Determine Inherent Stability of Drugs. Pharmaceutical Technology, 24-35.
  • Mulay, R. S., & Bachhav, R. S. (2021). Stability Indicating HPLC Method Development - A Review. International Journal of Trend in Scientific Research and Development, 5(6), 250-259. [Link]
  • Bajaj, S., et al. (2006). A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 5(4), 425-434.
  • Patel, R. M., et al. (2011). Stability indicating HPLC method development a review. International Research Journal of Pharmacy, 2(5), 79-87.
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An In-Depth Technical Guide to the Medicinal Chemistry Applications of 4-(Pyridin-2-yloxy)benzene-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis, reactivity, and potential applications of 4-(Pyridin-2-yloxy)benzene-1-sulfonyl chloride in modern medicinal chemistry. This bifunctional reagent serves as a cornerstone for the development of novel therapeutics, primarily through the synthesis of diverse sulfonamide libraries. We will explore the strategic rationale for its use, detailing the synergistic roles of the reactive sulfonyl chloride moiety and the property-modulating pyridin-2-yloxy fragment. This guide will provide researchers, scientists, and drug development professionals with detailed experimental protocols, mechanistic insights, and a survey of potential therapeutic targets, including a focused case study on the design of vascular endothelial growth factor receptor 2 (VEGFR-2) inhibitors.

Introduction: The Strategic Importance of the Sulfonamide Scaffold and the Pyridine Moiety

The sulfonamide functional group (-SO₂NH-) is a privileged scaffold in medicinal chemistry, forming the backbone of a wide array of therapeutic agents with antibacterial, anticancer, anti-inflammatory, and diuretic properties.[1] Its prevalence stems from its ability to act as a versatile hydrogen bond donor and acceptor, mimicking the transition state of various enzymatic reactions and enabling strong binding to biological targets. The synthesis of novel sulfonamide derivatives remains a critical strategy in drug discovery and lead optimization.

Concurrently, the pyridine ring is another indispensable heterocycle in drug design, present in numerous FDA-approved pharmaceuticals.[2] Its inclusion in a molecular scaffold can significantly influence a compound's pharmacological profile by modulating aqueous solubility, metabolic stability, and target binding affinity through various non-covalent interactions.

The strategic combination of these two pharmacophoric elements in This compound creates a powerful and versatile building block for the construction of novel, biologically active molecules. This guide will delve into the practical applications and underlying chemical principles that make this reagent a valuable tool for medicinal chemists.

Synthesis and Physicochemical Properties

Synthesis of this compound

The synthesis of the title compound is a multi-step process that begins with the formation of the diaryl ether linkage, followed by the introduction of the sulfonyl chloride functionality. A plausible and commonly employed synthetic route is outlined below.

Step 1: Synthesis of 4-(Pyridin-2-yloxy)phenol

The initial step involves a nucleophilic aromatic substitution reaction, specifically an Ullmann condensation, to form the diaryl ether. This reaction typically couples a halopyridine with a phenol in the presence of a copper catalyst and a base.

Experimental Protocol: Synthesis of 4-(Pyridin-2-yloxy)phenol

  • Materials: 2-Bromopyridine, Hydroquinone, Copper(I) iodide (CuI), Potassium carbonate (K₂CO₃), N,N-Dimethylformamide (DMF).

  • Procedure:

    • To a stirred solution of hydroquinone (1.2 equivalents) and potassium carbonate (2.5 equivalents) in DMF, add 2-bromopyridine (1.0 equivalent) and copper(I) iodide (0.1 equivalents).

    • Heat the reaction mixture to 120-140 °C and stir for 12-24 hours under an inert atmosphere (e.g., nitrogen or argon).

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into water.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield 4-(pyridin-2-yloxy)phenol.

Step 2: Chlorosulfonation of 4-(Pyridin-2-yloxy)phenol

The second step introduces the sulfonyl chloride group onto the phenyl ring via an electrophilic aromatic substitution reaction using chlorosulfonic acid. The reaction must be performed under anhydrous conditions and at low temperatures to control the reactivity of chlorosulfonic acid and prevent unwanted side reactions.

Experimental Protocol: Synthesis of this compound

  • Materials: 4-(Pyridin-2-yloxy)phenol, Chlorosulfonic acid (ClSO₃H), Dichloromethane (DCM).

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, dissolve 4-(pyridin-2-yloxy)phenol (1.0 equivalent) in anhydrous dichloromethane.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add chlorosulfonic acid (3.0-5.0 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction by TLC.

    • Carefully pour the reaction mixture onto crushed ice with vigorous stirring to quench the excess chlorosulfonic acid.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane.

    • Wash the combined organic layers with cold water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude this compound. The product may be used in the next step without further purification or can be purified by recrystallization if necessary.

Physicochemical Properties
PropertyValue
Molecular Formula C₁₁H₈ClNO₃S
Molecular Weight 269.70 g/mol
Appearance Off-white to light yellow solid
Solubility Soluble in most organic solvents (DCM, THF, DMF)
Reactivity Highly reactive towards nucleophiles (amines, alcohols, water)

Reactivity and Application in Sulfonamide Synthesis

The primary utility of this compound lies in its high reactivity as an electrophile. The sulfur atom of the sulfonyl chloride group is highly electron-deficient due to the presence of two oxygen atoms and a chlorine atom, making it susceptible to nucleophilic attack.

General Reaction Scheme: Sulfonamide Synthesis

The reaction with primary or secondary amines proceeds readily to form the corresponding sulfonamides. A base, such as triethylamine or pyridine, is typically added to neutralize the hydrochloric acid generated during the reaction.

G cluster_reactants Reactants cluster_products Products reagent1 This compound product 4-(Pyridin-2-yloxy)benzenesulfonamide reagent1->product Nucleophilic Attack reagent2 R1R2NH (Amine) reagent2->product base Base (e.g., Et3N) hcl HCl base->hcl Neutralization

Caption: General workflow for sulfonamide synthesis.

Experimental Protocol: General Procedure for Sulfonamide Synthesis

  • Materials: this compound, Primary or secondary amine, Triethylamine (Et₃N) or Pyridine, Anhydrous dichloromethane (DCM).

  • Procedure:

    • Dissolve the amine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Add a solution of this compound (1.1 equivalents) in anhydrous DCM dropwise to the cooled amine solution.

    • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, dilute the reaction mixture with DCM and wash with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography or recrystallization to obtain the desired sulfonamide.

Case Study: Design of VEGFR-2 Inhibitors for Cancer Therapy

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[3] Inhibition of VEGFR-2 is a clinically validated strategy for cancer treatment.[1][4] The combination of a sulfonamide and a pyridine moiety has been explored for the development of potent VEGFR-2 inhibitors.[1]

Rationale for Targeting VEGFR-2 with 4-(Pyridin-2-yloxy)benzenesulfonamide Derivatives

The 4-(Pyridin-2-yloxy)benzenesulfonamide scaffold possesses key structural features that make it an attractive starting point for the design of VEGFR-2 inhibitors:

  • Sulfonamide Moiety: The sulfonamide group can form crucial hydrogen bond interactions with the hinge region of the kinase domain of VEGFR-2, a common binding motif for many kinase inhibitors.

  • Pyridin-2-yloxy Linker: This linker provides a defined spatial orientation for the pyridine ring and the benzenesulfonamide core. The ether linkage offers rotational flexibility, allowing the molecule to adopt an optimal conformation within the ATP-binding pocket of VEGFR-2.

  • Pyridine Ring: The pyridine nitrogen can act as a hydrogen bond acceptor, forming additional interactions with the protein. Furthermore, the pyridine ring can be readily functionalized to explore structure-activity relationships (SAR) and optimize potency, selectivity, and pharmacokinetic properties.

G cluster_logic Drug Design Rationale cluster_features Key Pharmacophoric Features cluster_interactions Interactions with VEGFR-2 cluster_outcome Desired Outcome Scaffold 4-(Pyridin-2-yloxy)benzenesulfonamide Scaffold Sulfonamide Sulfonamide Moiety Scaffold->Sulfonamide Linker Pyridin-2-yloxy Linker Scaffold->Linker Pyridine Pyridine Ring Scaffold->Pyridine HingeBinding H-Bonding with Hinge Region Sulfonamide->HingeBinding Conformation Optimal Conformation in ATP Pocket Linker->Conformation AdditionalBinding Additional H-Bonds & SAR Exploration Pyridine->AdditionalBinding Inhibition Potent & Selective VEGFR-2 Inhibition HingeBinding->Inhibition Conformation->Inhibition AdditionalBinding->Inhibition

Caption: Rationale for targeting VEGFR-2.

Hypothetical Library Synthesis and Screening

To explore the potential of this scaffold, a library of diverse 4-(Pyridin-2-yloxy)benzenesulfonamide derivatives can be synthesized by reacting this compound with a variety of primary and secondary amines. The resulting compounds would then be screened for their inhibitory activity against VEGFR-2.

Table 1: Hypothetical IC₅₀ Values for a Library of 4-(Pyridin-2-yloxy)benzenesulfonamide Derivatives against VEGFR-2

Compound IDAmine Moiety (R₁R₂NH)VEGFR-2 IC₅₀ (nM)
1a Aniline520
1b 4-Fluoroaniline250
1c 3-Aminopyridine180
1d Piperidine>1000
1e N-Methylpiperazine85
1f 4-(Aminomethyl)pyridine60

Note: These are hypothetical values for illustrative purposes.

The data in Table 1 suggests that aromatic amines, particularly those with additional hydrogen bonding capabilities (e.g., aminopyridines) or specific substitution patterns (e.g., fluoroaniline), may lead to more potent inhibitors. The inclusion of a basic nitrogen, as in N-methylpiperazine and 4-(aminomethyl)pyridine, appears to be beneficial for activity, likely due to the formation of a salt bridge with an acidic residue in the active site.

Broader Potential Applications in Medicinal Chemistry

Beyond VEGFR-2, the 4-(Pyridin-2-yloxy)benzenesulfonamide scaffold holds promise for the development of inhibitors for other enzyme classes and for targeting various disease states.

  • Other Kinase Inhibitors: The general structural motifs present in this scaffold are common in many kinase inhibitors. By varying the amine component, it is possible to target other kinases implicated in cancer and inflammatory diseases.

  • Carbonic Anhydrase Inhibitors: Sulfonamides are a well-established class of carbonic anhydrase inhibitors used in the treatment of glaucoma, edema, and certain types of epilepsy. The pyridin-2-yloxy moiety could be used to modulate the isoform selectivity and pharmacokinetic properties of these inhibitors.

  • Antimicrobial Agents: The sulfonamide core is the basis of sulfa drugs, the first class of synthetic antimicrobial agents. Novel derivatives incorporating the 4-(pyridin-2-yloxy)benzene backbone could be explored for activity against drug-resistant bacterial strains.

Conclusion

This compound is a highly versatile and valuable reagent in medicinal chemistry. Its bifunctional nature, combining a reactive sulfonyl chloride with a tunable pyridin-2-yloxy group, provides a robust platform for the synthesis of diverse sulfonamide libraries. The strategic application of this building block, as exemplified by the design of potential VEGFR-2 inhibitors, underscores its potential for the discovery of novel therapeutic agents targeting a wide range of diseases. This guide provides the foundational knowledge and practical protocols to empower researchers in harnessing the full potential of this important synthetic intermediate.

References

  • Soliman, A. M., et al. (2021). Pyridine–benzenesulfonamide as a potent anticancer agent and a VEGFR-2 inhibitor. Bioorganic Chemistry, 115, 105249.
  • PubChem. (n.d.). 4-(Pyridin-2-yl)phenol.
  • Zhang, Y., et al. (2018). Quantitative structure-activity relationship (QSAR) directed the discovery of 3-(pyridin-2-yl)benzenesulfonamide derivatives as novel herbicidal agents. Pest Management Science, 74(1), 189-199.
  • Holla, B. S., et al. (2006). Synthesis and structure-activity relationship studies of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase. Journal of Medicinal Chemistry, 49(15), 4570-4580.
  • Abdel-Aziz, A. A.-M., et al. (2017). VEGFR-2 inhibitors and apoptosis inducers: synthesis and molecular design of new benzo[g]quinazolin bearing benzenesulfonamide moiety. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 1247-1260.
  • Wan, Y., et al. (2023). Design, synthesis and biological activity of novel (Z)-N-(2,6-dioxo-5-phenyl-1,2,3,5,6,7,8,9-octahydro-4H-chromeno[2,3-d]pyrimidin-4-ylidene)-4-methylbenzenesulfonamide compounds. Chinese Chemical Letters, 34(1), 107936.
  • Wang, L., et al. (2022). Structure-activity relationships of 1,4-bis(arylsulfonamido)-benzene or naphthalene-N,N'-diacetic acids with varying C2-substituents as inhibitors of Keap1-Nrf2 protein-protein interaction. European Journal of Medicinal Chemistry, 239, 114533.
  • Yin, G., et al. (2012). Solvent- and catalyst-free synthesis of new hydroxylated trisubstituted pyridines under microwave irradiation. Green Chemistry, 14(5), 1349-1353.
  • Zheng, P., et al. (2020). Design, Synthesis and Biological Evaluation of 4-(pyridin-4-yloxy)benzamide Derivatives Bearing a 5-methylpyridazin-3(2H)-one Fragment. Bioorganic & Medicinal Chemistry Letters, 30(9), 127076.
  • Belskaya, N. P., et al. (2010). Inhibitors of VEGF receptors-1 and -2 based on the 2-((pyridin-4-yl)ethyl)pyridine template. Bioorganic & Medicinal Chemistry Letters, 20(2), 567-571.
  • Younas, F., et al. (2023). Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents. RSC Medicinal Chemistry, 14(12), 2415-2429.
  • Trogden, B. G., & Glass, T. E. (2011). Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors. Tetrahedron Letters, 52(48), 6434-6436.
  • Rebstock, A.-S., et al. (2005). Synthesis and Deprotonation of 2-(Pyridyl)phenols and 2-(Pyridyl)anilines. Tetrahedron, 61(4), 921-929.
  • Li, Y., et al. (2023). Design, synthesis and activity evaluation of benzene sulfonamide derivatives as novel androgen receptor antagonist. European Journal of Medicinal Chemistry, 258, 115589.
  • Hussain, T., et al. (2023). Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2219013.
  • Wang, M., et al. (2024). Exploration and structure-activity relationship research of benzenesulfonamide derivatives as potent TRPV4 inhibitors for treating acute lung injury. Bioorganic Chemistry, 147, 107396.
  • PubChem. (n.d.). 4-nitroso-N-(pyridin-2-yl)benzenesulfonamide.
  • El-Gamal, M. I., et al. (2022). Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
  • Carpenter, F. H. (1955). Reaction of chlorosulfonic acid with alkoxylated alkyl phenols.
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The Strategic Synthesis and Therapeutic Potential of 4-(Pyridin-2-yloxy)benzene-1-sulfonyl Chloride Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 4-(pyridin-2-yloxy)benzene-1-sulfonyl chloride scaffold represents a privileged structure in medicinal chemistry, serving as a versatile building block for a new generation of targeted therapeutics. This technical guide provides an in-depth exploration of the synthesis, chemical properties, and biological applications of its derivatives and analogues. We will delve into the nuanced causality behind synthetic strategies, provide robust experimental protocols, and analyze the structure-activity relationships (SAR) that drive their efficacy as potent enzyme inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this chemical moiety for the discovery of novel therapeutic agents, particularly in the realms of oncology and inflammatory diseases.

Introduction: The Emergence of a Privileged Scaffold

The confluence of a pyridinyl ether and a benzenesulfonyl chloride creates a molecule of significant synthetic utility and biological potential. The sulfonyl chloride group is a highly reactive electrophile, ideal for the facile synthesis of sulfonamides through reaction with primary and secondary amines[1]. This reactivity allows for the rapid generation of diverse chemical libraries. Concurrently, the pyridin-2-yloxy moiety serves as a key pharmacophoric element, capable of engaging in crucial hydrogen bonding and π-π stacking interactions within the active sites of various enzymes[2]. This dual functionality makes this compound a cornerstone for the development of targeted inhibitors for a range of enzymes implicated in human disease.

Recent research has highlighted the therapeutic promise of sulfonamide-containing heterocyclic compounds, with demonstrated antibacterial, anti-inflammatory, and anticancer activities[3]. Specifically, derivatives of the pyridyloxyphenyl scaffold have emerged as potent inhibitors of key enzymes in oncogenic and inflammatory signaling pathways, including cyclooxygenase-2 (COX-2), 5-lipoxygenase (5-LOX), and the receptor tyrosine kinase c-Met[2][4][5]. This guide will provide a comprehensive overview of the current state of knowledge and practical methodologies for working with this promising class of compounds.

Synthetic Pathways and Methodologies

The synthesis of this compound and its subsequent derivatization into sulfonamides are critical processes for the exploration of their therapeutic potential. The following sections detail the key synthetic strategies and provide validated experimental protocols.

Synthesis of the Core Scaffold: this compound

The preparation of the title compound, while not extensively detailed in publicly available literature, can be approached through established methods for the synthesis of aromatic sulfonyl chlorides. A common strategy involves the chlorosulfonation of a pyridin-2-yloxyphenyl precursor.

Conceptual Workflow for Synthesis:

G cluster_0 Precursor Synthesis cluster_1 Chlorination 4-Hydroxybenzenesulfonic acid 4-Hydroxybenzenesulfonic acid 4-(Pyridin-2-yloxy)benzenesulfonic acid 4-(Pyridin-2-yloxy)benzenesulfonic acid 4-Hydroxybenzenesulfonic acid->4-(Pyridin-2-yloxy)benzenesulfonic acid Nucleophilic Aromatic Substitution (with 2-Chloropyridine) This compound This compound 4-(Pyridin-2-yloxy)benzenesulfonic acid->this compound Chlorinating Agent (e.g., Thionyl Chloride or PCl5) G This compound This compound Sulfonamide Derivative Sulfonamide Derivative This compound->Sulfonamide Derivative Reaction with Primary or Secondary Amine (Hinsberg Reaction) G Pyridin-2-yloxy Moiety Pyridin-2-yloxy Moiety c-Met Kinase Active Site c-Met Kinase Active Site Pyridin-2-yloxy Moiety->c-Met Kinase Active Site H-bond with Hinge Region Benzenesulfonyl Moiety Benzenesulfonyl Moiety Benzenesulfonyl Moiety->c-Met Kinase Active Site Hydrophobic Interactions Amine Moiety (R-NH-R') Amine Moiety (R-NH-R') Amine Moiety (R-NH-R')->c-Met Kinase Active Site Solvent Exposed Region Interactions

Sources

Reactivity of 4-(Pyridin-2-yloxy)benzene-1-sulfonyl chloride with Nucleophiles: A Mechanistic and Practical Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Prepared by: A Senior Application Scientist

Abstract: 4-(Pyridin-2-yloxy)benzene-1-sulfonyl chloride is a bifunctional reagent of significant interest in medicinal and materials chemistry. Its value is derived from the highly reactive sulfonyl chloride moiety, which serves as a robust electrophilic center for coupling with a wide array of nucleophiles, and the pyridin-2-yloxy group, which can modulate physicochemical properties such as solubility and target binding affinity.[1][2] This technical guide provides a comprehensive examination of the reactivity of this compound with common classes of nucleophiles, including amines and alcohols. We will explore the underlying mechanistic principles, provide field-proven experimental protocols, and discuss the causality behind key procedural choices to ensure reproducible and high-yielding transformations. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile building block in their synthetic programs.

Introduction: Structural and Mechanistic Foundations

The Sulfonyl Chloride Moiety: An Electrophilic Hub

The sulfonyl chloride group (-SO₂Cl) is a powerful electrophile, central to the formation of sulfonamides and sulfonate esters—functional groups prevalent in a vast range of biologically active compounds.[3][4] The sulfur atom is in a high oxidation state (+6) and is bonded to two highly electronegative oxygen atoms and a chlorine atom. This electronic arrangement renders the sulfur atom highly electron-deficient and susceptible to attack by nucleophiles. The reaction typically proceeds via a nucleophilic substitution pathway, where the chloride ion serves as an excellent leaving group.[5]

Structural Analysis of this compound

The subject molecule, this compound, possesses a unique combination of structural features that influence its reactivity:

  • Electrophilic Sulfur Center: As discussed, the sulfonyl chloride is the primary site of reaction.

  • Electron-Donating Ether Linkage: The oxygen atom connecting the phenyl and pyridyl rings can donate electron density to the benzene ring via resonance. However, its effect on the distant sulfonyl group is modest but can slightly attenuate the electrophilicity of the sulfur atom compared to an unsubstituted benzenesulfonyl chloride.

  • The Pyridyl Group: The pyridine ring is an electron-withdrawing heterocycle. Its nitrogen atom can act as a hydrogen bond acceptor, influencing solubility and molecular interactions.[2] Crucially, it can also be protonated to form a hydrochloride salt, which enhances the compound's stability and shelf-life by protecting the reactive sulfonyl chloride from ambient moisture.[1] In reaction media, the basicity of this nitrogen atom must be considered, as it can be competitive with other bases or nucleophiles present.

General Reaction Mechanism: Nucleophilic Substitution at Sulfur

The reaction of this compound with nucleophiles (Nu-H) predominantly follows a nucleophilic substitution mechanism. While nuances exist, the generally accepted pathway involves the formation of a transient, high-energy intermediate.[6][7]

  • Nucleophilic Attack: The nucleophile attacks the electrophilic sulfur atom, initiating the formation of a new bond.

  • Intermediate Formation: A trigonal bipyramidal intermediate or a concerted transition state is formed.

  • Leaving Group Departure: The chloride ion is expelled, and the sulfur atom returns to a tetrahedral geometry.

  • Deprotonation: If the nucleophile was protonated (e.g., R-NH₂ or R-OH), a base removes a proton from the nucleophile to yield the final, neutral product.

This process is visualized in the diagram below.

Caption: General mechanism for nucleophilic substitution at the sulfonyl center.

Reaction with N-Nucleophiles: The Path to Sulfonamides

The synthesis of sulfonamides via the reaction of sulfonyl chlorides with primary or secondary amines is one of the most robust and widely used transformations in organic chemistry.[4] This reaction is typically rapid and high-yielding.[8]

Reactivity with Primary and Secondary Amines

Both primary (R-NH₂) and secondary (R₂NH) amines are excellent nucleophiles for this reaction. The reaction is often performed in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine, or diisopropylethylamine) or in a biphasic system with an inorganic base (e.g., NaOH, K₂CO₃) under Schotten-Baumann conditions.[9] The purpose of the base is to neutralize the HCl generated during the reaction, preventing the protonation and deactivation of the amine nucleophile.

  • Expertise & Causality: Using a tertiary amine base like triethylamine is common. It is sufficiently basic to scavenge the generated HCl but is too sterically hindered to compete as a nucleophile with the primary or secondary amine substrate. In the case of aromatic amines, which are less nucleophilic, a stronger base or a catalyst might be beneficial.[10]

Representative Experimental Protocol: Synthesis of a Sulfonamide

This protocol provides a self-validating framework for the synthesis of N-benzyl-4-(pyridin-2-yloxy)benzenesulfonamide.

Workflow Diagram:

Caption: Standard laboratory workflow for sulfonamide synthesis.

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq). Dissolve in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.1 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice-water bath. This is critical to control the initial exotherm of the reaction.

  • Reagent Addition: Add triethylamine (1.5 eq) followed by the dropwise addition of the primary or secondary amine (1.1 eq).

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the consumption of the sulfonyl chloride by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, dilute the reaction mixture with DCM. Wash sequentially with 1M HCl (to remove excess amine and base), water, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product is typically purified by flash column chromatography on silica gel or by recrystallization to yield the pure sulfonamide.

Data Summary: Reactivity with Various Amines

The following table summarizes representative outcomes for the reaction with different amine nucleophiles under the general protocol described above.

NucleophileProduct Structure (Sulfonamide Moiety)Typical Time (h)Typical Yield (%)Notes
Benzylamine-SO₂-NH-CH₂Ph295Clean reaction, easy purification.
Diethylamine-SO₂-N(Et)₂490Slightly slower due to increased sterics.
Aniline-SO₂-NH-Ph1275Slower reaction due to lower nucleophilicity of aniline.
Morpholine-SO₂-N(CH₂CH₂)₂O392A common heterocyclic amine, reacts readily.

Reaction with O-Nucleophiles: Crafting Sulfonate Esters

The reaction with alcohols or phenols yields sulfonate esters. These esters are not only stable compounds but are also excellent leaving groups in their own right, making them valuable intermediates for subsequent Sₙ2 reactions.[11]

Reactivity with Alcohols and Phenols

Alcohols are generally less nucleophilic than amines. Consequently, their reaction with sulfonyl chlorides often requires stronger activation or catalysis.[12] The reaction is almost exclusively performed in the presence of a base, with pyridine often serving as both the base and a nucleophilic catalyst.[13]

  • Mechanism of Catalysis: Pyridine can attack the sulfonyl chloride to form a highly reactive sulfonylpyridinium salt. This intermediate is much more susceptible to attack by the alcohol than the parent sulfonyl chloride, thereby accelerating the reaction.[13]

G A Sulfonyl Chloride (Ar-SO₂Cl) C Sulfonylpyridinium Salt ([Ar-SO₂-Py]⁺Cl⁻) (Highly Reactive) A->C + Pyridine B Pyridine (Catalyst/Base) B->C E Sulfonate Ester (Ar-SO₂-OR) C->E + R-OH D Alcohol (R-OH) D->E F Pyridinium HCl E->F + Pyridine

Sources

Literature review of 4-(Pyridin-2-yloxy)benzene-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-(Pyridin-2-yloxy)benzene-1-sulfonyl chloride

Authored by a Senior Application Scientist

Introduction: A Versatile Building Block in Modern Medicinal Chemistry

This compound is a bifunctional reagent of significant interest to researchers, scientists, and professionals in drug development. Its molecular architecture, featuring a highly reactive sulfonyl chloride group and a pyridin-2-yloxy moiety, makes it a valuable intermediate for the synthesis of a diverse range of compounds with potential therapeutic applications. The sulfonyl chloride functional group serves as a powerful electrophile, readily reacting with nucleophiles such as amines and alcohols to form stable sulfonamide and sulfonate ester linkages, respectively. These linkages are prevalent in a multitude of approved drugs. Concurrently, the pyridinyl-oxy portion of the molecule can participate in crucial intermolecular interactions, such as hydrogen bonding and metal coordination, which can enhance the binding affinity of a molecule to its biological target. This dual functionality allows for the systematic exploration of structure-activity relationships (SAR) in the design of novel bioactive compounds, particularly in the development of enzyme inhibitors.

Physicochemical Properties and Structural Information

A comprehensive understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and application in chemical synthesis.

PropertyValueSource
CAS Number 192329-94-5[1]
Molecular Formula C₁₁H₈ClNO₃S[2]
Molecular Weight 269.7 g/mol [2]
Appearance White powder[1]
Purity ≥95%[1][2]
Storage Store at 2-8°C under an inert atmosphere.[1][3]
InChI Key CXLPHVTZYYDWQX-UHFFFAOYSA-N[2]
Canonical SMILES C1=CC(=CC=C1OSC2=NC=CC=C2)S(=O)(=O)Cl[4]
Hydrochloride Salt CAS 1170110-04-9[5][6]
Hydrochloride Mol. Weight 306.2 g/mol [5]

Synthesis and Mechanistic Considerations

The synthesis of aryl sulfonyl chlorides is a well-established transformation in organic chemistry, typically involving the chlorosulfonation of an aromatic precursor.

General Synthesis Pathway

The preparation of this compound generally involves the reaction of 2-phenoxypyridine with a chlorosulfonating agent. Chlorosulfonic acid is a common reagent for this purpose. The reaction proceeds via an electrophilic aromatic substitution mechanism, where the chlorosulfonyl group is introduced onto the para-position of the benzene ring, driven by the ortho-, para-directing effect of the ether linkage.

A general procedure, adapted from established methods for preparing aryl sulfonyl chlorides, is as follows:

  • The aromatic precursor, in this case, 2-phenoxypyridine, is slowly added to an excess of cooled chlorosulfonic acid.

  • The reaction mixture is stirred and may be gently heated to ensure the completion of the reaction. The evolution of hydrogen chloride gas is typically observed.

  • Upon completion, the reaction mixture is carefully quenched by pouring it onto ice water.

  • The precipitated solid product, this compound, is then collected by filtration, washed with cold water, and dried.

It is crucial to perform this reaction under anhydrous conditions as sulfonyl chlorides are susceptible to hydrolysis. The crude product can be purified by recrystallization if necessary.[7]

Synthesis Workflow Diagram

G cluster_reagents Reagents & Precursors cluster_process Reaction & Workup cluster_product Final Product precursor 2-Phenoxypyridine reaction 1. Slow addition of precursor to cooled reagent 2. Stirring and optional heating precursor->reaction reagent Chlorosulfonic Acid reagent->reaction quench 3. Quench mixture in ice water reaction->quench filtration 4. Filter and wash solid product quench->filtration drying 5. Dry the final product filtration->drying product This compound drying->product

Caption: General workflow for the synthesis of this compound.

Core Applications in Drug Discovery and Development

The primary utility of this compound lies in its role as a versatile scaffold for constructing libraries of candidate molecules in drug discovery programs.

Synthesis of Sulfonamides and Sulfonate Esters

The sulfonyl chloride moiety is highly electrophilic and reacts readily with a wide array of nucleophiles. Its reaction with primary or secondary amines, in the presence of a base, yields the corresponding sulfonamides. This is a cornerstone reaction in medicinal chemistry, as the sulfonamide functional group is a key pharmacophore in various drugs, including antibiotics, diuretics, and anticonvulsants.

Similarly, reaction with alcohols or phenols yields sulfonate esters. This allows for the introduction of the 4-(pyridin-2-yloxy)phenylsulfonyl group into diverse molecular frameworks, enabling fine-tuning of properties such as solubility, metabolic stability, and target engagement.

Role in Targeted Therapies

This reagent is particularly valuable for synthesizing targeted libraries for various enzyme classes.[8] The sulfonamide derivatives are frequently explored as inhibitors of:

  • Kinases: Key regulators of cellular signaling pathways, often dysregulated in cancer.

  • Proteases: Enzymes involved in protein processing, with roles in viral replication and cancer progression.

  • Carbonic Anhydrases: Metalloenzymes targeted for the treatment of glaucoma and other conditions.

The pyridinyl-oxy moiety can act as a hydrogen bond acceptor or a metal-coordinating group, providing additional interaction points within an enzyme's active site, which can be critical for achieving high potency and selectivity.[8] The hydrochloride salt form of the compound can improve its stability and shelf-life by protecting the reactive sulfonyl chloride from hydrolysis.[8]

Experimental Protocols

The following protocols are provided as a guide for the synthesis and application of this compound.

Protocol 1: General Synthesis of a Sulfonamide Derivative

This protocol describes a typical procedure for the reaction of this compound with a primary amine.

Materials:

  • This compound

  • A primary or secondary amine (1.0 eq)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 - 1.5 eq)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve the amine (1.0 eq) and the base (e.g., TEA, 1.2 eq) in anhydrous DCM in a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C in an ice bath.

  • In a separate flask, dissolve this compound (1.05 eq) in anhydrous DCM.

  • Add the sulfonyl chloride solution dropwise to the stirred amine solution at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired sulfonamide.

Workflow for Sulfonamide Synthesis

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product amine_sol Dissolve amine and base in DCM cool Cool to 0°C amine_sol->cool addition Add sulfonyl chloride dropwise cool->addition sulfonyl_sol Prepare sulfonyl chloride solution in DCM sulfonyl_sol->addition stir Warm to RT and stir (2-16h) addition->stir wash Wash with NaHCO₃ and brine stir->wash dry Dry organic layer (MgSO₄) wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography concentrate->purify product Purified Sulfonamide purify->product

Caption: Step-by-step workflow for the synthesis of a sulfonamide derivative.

Safety, Handling, and Storage

As with all sulfonyl chlorides, this compound requires careful handling due to its reactivity.

  • Hazards: Sulfonyl chlorides are corrosive and cause severe skin burns and eye damage. They are also highly sensitive to moisture and will hydrolyze to the corresponding sulfonic acid, releasing corrosive hydrogen chloride gas.

  • Handling: Always handle this reagent in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Storage: Store in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dry place to prevent decomposition.[1][3]

Conclusion

This compound stands out as a strategically important building block for medicinal chemistry and drug discovery. Its dual-functionality, combining a reactive sulfonyl chloride handle with a versatile pyridinyl-oxy moiety, provides a robust platform for the synthesis of diverse compound libraries. The straightforward synthesis of sulfonamides and other derivatives from this intermediate allows for the efficient exploration of structure-activity relationships, facilitating the development of novel therapeutic agents targeting a wide range of diseases. A thorough understanding of its properties, synthesis, and reactivity is paramount for leveraging its full potential in the pursuit of new medicines.

References

  • PubChem. 4-(Pyridin-3-yloxy)benzene-1-sulfonyl chloride. [Link]
  • PubChem. 4-[(Pyridin-2-yl)sulfamoyl]benzene-1-diazonium chloride. [Link]
  • Nacsa, E. D., & Lambert, T. H. Supporting Information: Cross-Coupling of Sulfonic Acid Derivatives via Aryl-Radical Transfer (ART) Using TTMSS or Photoredox. Columbia University.
  • Angewandte Chemie International Edition. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. [Link]
  • PubChem. This compound. [Link]
  • Google Patents. METHOD FOR PRODUCING PYRIDINE-3-SULFONYL CHLORIDE - EP 2963019 B1.
  • PubChem. 4-(2-Oxopyrrolidin-1-yl)benzene-1-sulfonyl chloride. [Link]
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Methodological & Application

Using 4-(Pyridin-2-yloxy)benzene-1-sulfonyl chloride in sulfonamide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Strategic Use of 4-(Pyridin-2-yloxy)benzene-1-sulfonyl chloride for the Synthesis of Novel Sulfonamides in Drug Discovery

Abstract

This guide provides a comprehensive overview and detailed protocols for the utilization of this compound in the synthesis of sulfonamides. This reagent is a valuable building block in medicinal chemistry, enabling access to a diverse range of sulfonamide derivatives with potential therapeutic applications. We will delve into the reagent's profile, the mechanistic underpinnings of the sulfonylation reaction, step-by-step synthesis protocols, characterization techniques, and critical safety considerations. The methodologies described herein are designed to be robust and reproducible for researchers, scientists, and drug development professionals.

Introduction: The Significance of the Sulfonamide Moiety

The sulfonamide functional group (—S(=O)₂—NH—) is a cornerstone in modern pharmacology. Its presence in numerous blockbuster drugs, including antibacterials (sulfonamides), diuretics, anticonvulsants, and anti-inflammatory agents like Celecoxib, underscores its importance.[1][2] The unique physicochemical properties of sulfonamides, such as their ability to act as hydrogen bond donors and acceptors and their typical pKa range, allow them to serve as effective isosteres for carboxylic acids and amides, often improving pharmacokinetic profiles like bioavailability and metabolic stability.[1]

This compound is a particularly interesting reagent as it introduces a pyridyl ether moiety, a structural motif found in various biologically active compounds. This guide focuses on leveraging this reagent for the efficient synthesis of novel sulfonamide candidates.

Reagent Profile: this compound

A thorough understanding of the starting material is paramount for successful and reproducible synthesis.

PropertyValueSource
CAS Number 192329-94-5[3]
Molecular Formula C₁₁H₈ClNO₃S[3]
Molecular Weight 269.70 g/mol [3]
Appearance White to off-white powder/solid
Purity Typically ≥95%[3]
Storage Store at 2-8°C under an inert atmosphere. Reagent is sensitive to moisture.[4]

Key Structural Features: The molecule consists of a benzenesulfonyl chloride core functionalized with a pyridin-2-yloxy group. The sulfonyl chloride is a highly reactive electrophilic group, making it an excellent sulfonylating agent. The pyridine ring can influence the molecule's overall reactivity and solubility and provides a site for further chemical modification or biological interaction.

Mechanism of Sulfonamide Formation

The synthesis of sulfonamides from sulfonyl chlorides and primary or secondary amines is a classic and highly efficient nucleophilic substitution reaction.[5][6] The reaction proceeds via a nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom of the sulfonyl chloride.

The generally accepted mechanism can be described as a two-step addition-elimination process, although a concerted Sₙ2-type mechanism has also been proposed.[2][7]

  • Nucleophilic Attack: The nitrogen atom of the amine attacks the sulfur atom of the sulfonyl chloride. This forms a transient, pentacoordinate sulfur intermediate.

  • Elimination of Chloride: The intermediate collapses, leading to the expulsion of the chloride leaving group.

  • Deprotonation: A base, often a tertiary amine like triethylamine or pyridine, removes the proton from the nitrogen atom to yield the final, neutral sulfonamide product and the hydrochloride salt of the base.[7] The role of the base is crucial to neutralize the HCl generated during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[7]

Experimental Workflow start Start: Reagents & Glassware setup 1. Dissolve Sulfonyl Chloride in Anhydrous DCM under N₂ start->setup cool 2. Cool to 0°C setup->cool add 3. Add Amine + Base Solution (Dropwise) cool->add react 4. Stir at 0°C -> RT (Monitor by TLC) add->react workup 5. Aqueous Workup (HCl, NaHCO₃, Brine) react->workup dry 6. Dry Organic Layer (Na₂SO₄ or MgSO₄) workup->dry concentrate 7. Concentrate in vacuo dry->concentrate purify 8. Purify by Flash Chromatography concentrate->purify characterize 9. Characterize Product (NMR, MS) purify->characterize end_product End: Pure Sulfonamide characterize->end_product

Sources

Protocol for reaction of 4-(Pyridin-2-yloxy)benzene-1-sulfonyl chloride with amines

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Protocol for the Reaction of 4-(Pyridin-2-yloxy)benzene-1-sulfonyl chloride with Amines

For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Sulfonamide Linkage

The sulfonamide functional group is a cornerstone in medicinal chemistry and drug development.[1] Its prevalence stems from its role as a bioisostere of the amide bond, offering similar geometric properties but with enhanced metabolic stability and distinct hydrogen bonding capabilities.[1] Sulfonamides are found in a vast array of therapeutics, including antibacterial agents, diuretics, anticonvulsants, and anti-inflammatory drugs. The synthesis of these vital compounds is, therefore, a fundamental process in pharmaceutical research.

The most common and reliable method for constructing the sulfonamide linkage is the reaction of a sulfonyl chloride with a primary or secondary amine.[2] This application note provides a detailed, field-proven protocol for the reaction of a specific, heterocyclic-substituted sulfonyl chloride, this compound, with various amines. This guide is structured to provide not just a series of steps, but a comprehensive understanding of the reaction's principles, practical execution, and troubleshooting.

Chemical Principles & Mechanism

The reaction proceeds via a nucleophilic substitution mechanism at the electron-deficient sulfur atom of the sulfonyl chloride. The general mechanism is outlined below.

Mechanism Overview:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic sulfur atom of the sulfonyl chloride.

  • Intermediate Formation: A transient, pentacoordinate intermediate is formed.

  • Chloride Elimination: The sulfonyl-chloride bond breaks, with chloride acting as a good leaving group.

  • Deprotonation: A base, typically a tertiary amine like triethylamine or pyridine, removes a proton from the nitrogen atom, neutralizing the resulting ammonium salt and regenerating a neutral sulfonamide product. The base also serves to quench the hydrogen chloride (HCl) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[3]

Caption: Reaction mechanism for sulfonamide formation.

Safety & Handling Precautions

Sulfonyl chlorides, including this compound, are corrosive and moisture-sensitive electrophiles.[4]

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses or goggles, and nitrile gloves.

  • Work Environment: Conduct all operations within a certified chemical fume hood to avoid inhalation of corrosive HCl gas produced during the reaction and any volatile reagents.[4]

  • Moisture Sensitivity: Sulfonyl chlorides react with water to produce the corresponding sulfonic acid and HCl. Ensure all glassware is oven-dried, and use anhydrous solvents. Store the reagent under an inert atmosphere (e.g., nitrogen or argon).

  • Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to your institution's guidelines.

Experimental Protocol: General Procedure

This protocol provides a robust starting point for the sulfonylation of a variety of primary and secondary amines. Optimization of reaction time and temperature may be necessary for specific substrates.

Materials and Reagents
  • This compound

  • Amine (primary or secondary)

  • Anhydrous Dichloromethane (DCM) or Acetonitrile (ACN)

  • Triethylamine (Et₃N) or Pyridine

  • 1 M Hydrochloric Acid (HCl) solution

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Solvents for purification (e.g., Ethyl Acetate, Hexanes, Ethanol)

Workflow Overview

Caption: General experimental workflow for sulfonamide synthesis.

Step-by-Step Methodology
  • Reaction Setup:

    • To an oven-dried, round-bottom flask equipped with a magnetic stir bar, add the amine (1.0 eq.).

    • Dissolve the amine in anhydrous dichloromethane (DCM, approx. 0.1-0.2 M concentration).

    • Add triethylamine (1.2–1.5 eq.) to the solution. This excess ensures complete neutralization of the HCl byproduct.

    • Cool the flask to 0 °C in an ice-water bath.

  • Reagent Addition:

    • In a separate, dry flask, dissolve this compound (1.0-1.1 eq.) in a minimal amount of anhydrous DCM.

    • Add the sulfonyl chloride solution dropwise to the stirring amine solution over 10-15 minutes. A slow, controlled addition is critical to manage the exothermic nature of the reaction and prevent the formation of side products.

  • Reaction Progression:

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

    • Let the reaction stir for 2-16 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Aqueous Work-up:

    • Once the reaction is complete, dilute the mixture with additional DCM.

    • Transfer the mixture to a separatory funnel and wash sequentially with:

      • 1 M HCl (to remove excess triethylamine and any unreacted primary/secondary amine).

      • Saturated NaHCO₃ solution (to remove any residual acid).

      • Brine (to remove bulk water).

    • Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Product Isolation and Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

    • The resulting sulfonamides are often crystalline solids. Purify the crude material by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes).[5][6] If the product is an oil or difficult to crystallize, purification by flash column chromatography on silica gel is recommended.

Data Presentation: Representative Examples

The following table illustrates expected outcomes for the reaction with various amine types. Yields are representative and may vary based on specific substrate and reaction scale.

EntryAmine SubstrateProduct StructureTypical YieldNotes
1AnilineN-phenyl-4-(pyridin-2-yloxy)benzenesulfonamide>90%Aromatic amines are generally good nucleophiles.
2BenzylamineN-benzyl-4-(pyridin-2-yloxy)benzenesulfonamide>85%Primary alkyl amines react readily.
3Morpholine4-(4-(pyridin-2-yloxy)phenylsulfonyl)morpholine>95%Secondary cyclic amines are highly reactive.
4DiethylamineN,N-diethyl-4-(pyridin-2-yloxy)benzenesulfonamide>80%Steric hindrance may slightly lower yield and reaction rate.

Product Characterization

Confirm the identity and purity of the final sulfonamide product using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect to see the disappearance of the amine N-H proton signal(s) and the appearance of a single sulfonamide N-H proton (for primary amine reactants) typically in the δ 7-10 ppm region.[7][8] Aromatic signals from both the pyridyl and phenyl rings will be present.

    • ¹³C NMR: The carbon spectrum will show characteristic peaks for the aromatic rings and the alkyl groups of the amine moiety.[9]

  • Infrared (IR) Spectroscopy:

    • Look for two strong characteristic stretching bands for the S=O group, typically appearing in the ranges of 1344–1317 cm⁻¹ (asymmetric) and 1187–1147 cm⁻¹ (symmetric).[10]

    • A band for the N-H stretch (if applicable) will be observed around 3390–3229 cm⁻¹.[10]

  • Mass Spectrometry (MS): Use high-resolution mass spectrometry (HRMS) to confirm the exact mass of the synthesized compound, matching the calculated molecular formula.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Low or No Product Formation 1. Inactive sulfonyl chloride (hydrolyzed).2. Insufficient base.3. Starting amine is a poor nucleophile.1. Use fresh or properly stored sulfonyl chloride. Ensure anhydrous conditions.2. Increase the equivalents of base to 1.5-2.0 eq.3. Increase reaction temperature (e.g., reflux in ACN) or use a more forcing base like DBU.
Multiple Spots on TLC 1. Incomplete reaction.2. Formation of side products (e.g., bis-sulfonylation of primary amines).3. Product degradation.1. Increase reaction time or temperature.2. Use a slight excess of the amine relative to the sulfonyl chloride.3. Ensure the work-up is not overly acidic or basic.
Product "Oiling Out" During Recrystallization 1. Impurities present.2. Inappropriate solvent choice.3. Cooling too rapidly.1. Purify the crude product by column chromatography before attempting recrystallization.[6]2. Experiment with different solvent systems (e.g., isopropanol-water).[6]3. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[5]

References

  • Bertini, I., et al. (1992). 1H NMR and UV-Vis spectroscopic characterization of sulfonamide complexes of nickel(II)-carbonic anhydrase. Resonance assignments based on NOE effects. Journal of Inorganic Biochemistry.
  • Sarker, A., et al. (2016). Binding of Sulfonamide Antibiotics to CTABr Micelles Characterized Using 1H NMR Spectroscopy. Langmuir.
  • Sarker, A., et al. (2016). Binding of Sulfonamide Antibiotics to CTABr Micelles Characterized Using (1)H NMR Spectroscopy. Semantic Scholar.
  • D. F. L. Ray, & D. C. Blakemore (2016). Synthesis of Sulfonamides. Synthetic Methods in Drug Discovery: Volume 2.
  • K. T. T. T. Nguyen, et al. (2005). Preparation of sulfonamides from N-silylamines. Arkivoc.
  • Chang, C., et al. (1975). Carbon-13 magnetic resonance spectroscopy of drugs. Sulfonamides. Journal of Medicinal Chemistry.
  • Gowda, B. T., et al. (2001). Infrared and NMR Spectra of Arylsulphonamides. Zeitschrift für Naturforschung.
  • Macmillan Group (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Princeton University.
  • ResearchGate (2022). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. ResearchGate.
  • Peterson, B. M., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society.
  • Google Patents (1957). Sulfonamide purification process. Google Patents.
  • Scribd. Recrystallization of Sulfanilamide. Scribd.
  • MDPI (2019). Recrystallization and Micronization of p-Toluenesulfonamide Using the Rapid Expansion of Supercritical Solution (RESS) Process. MDPI.
  • Lakrout, S., et al. (2013). A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. RSC Advances.
  • CHEMISTRY & BIOLOGY INTERFACE (2012). Recent advances in synthesis of sulfonamides: A review. CHEMISTRY & BIOLOGY INTERFACE.
  • ResearchGate (2011). Convenient synthesis of sulfonamides from amines and p-toluene sulfonyl chloride mediated by crosslinked poly(4-vinylpyridine). ResearchGate.
  • Wiley Online Library (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Wiley Online Library.

Sources

4-(Pyridin-2-yloxy)benzene-1-sulfonyl chloride as a reagent for sulfonate ester formation

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols: 4-(Pyridin-2-yloxy)benzene-1-sulfonyl chloride

Introduction: A Modern Reagent for Alcohol Activation

In the landscape of synthetic organic chemistry, the conversion of alcohols into sulfonate esters stands as a cornerstone transformation. This process "activates" the hydroxyl group, converting it from a poor leaving group (hydroxide) into an excellent one (sulfonate), thereby paving the way for a multitude of subsequent nucleophilic substitution (SN2) and elimination (E2) reactions.[1] While classic reagents like tosyl chloride (TsCl) and mesyl chloride (MsCl) are widely used, the demand for reagents that impart unique physicochemical properties to molecules has driven the development of novel sulfonylating agents.

This compound is a specialized, bifunctional reagent designed for this purpose.[2] Its primary function lies in the highly reactive sulfonyl chloride group, an electrophile ideal for the efficient sulfonylation of primary and secondary alcohols.[2] What distinguishes this reagent is its pyridin-2-yloxy moiety. This structural feature can serve as a hydrogen bond acceptor or a metal-coordinating site, which is particularly valuable in drug discovery for modulating target-binding affinity and improving properties like solubility.[2]

This guide provides a comprehensive overview of the mechanistic principles, practical applications, and detailed protocols for utilizing this compound in the synthesis of sulfonate esters.

Reagent Profile

PropertyValueSource
IUPAC Name This compound[3]
CAS Number 192329-94-5[4]
Molecular Formula C₁₁H₈ClNO₃S[5]
Molecular Weight 269.7 g/mol [5]
Appearance Typically a white or off-white powder[4]
Purity Commonly available in ≥95% purity[6]
Storage Store in a cool, dry place (2-8°C recommended).[4] Highly sensitive to moisture. The hydrochloride salt form shows enhanced stability.[2]

Mechanism of Sulfonate Ester Formation

The reaction of an alcohol with this compound in the presence of an amine base can proceed through two primary, competing mechanistic pathways. The operative pathway is often influenced by the nature of the base used (e.g., pyridine vs. a non-nucleophilic amine like triethylamine) and the reaction conditions.

Pathway A: Direct Sulfonylation (General Base Catalysis)

In this pathway, the alcohol acts as the primary nucleophile, directly attacking the electrophilic sulfur atom of the sulfonyl chloride. An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), serves solely to neutralize the hydrochloric acid (HCl) generated during the reaction.

  • Nucleophilic Attack: The lone pair of electrons on the alcohol's oxygen atom attacks the sulfur center of the sulfonyl chloride.

  • Chloride Displacement: Concurrently, the sulfur-chlorine bond breaks, displacing a chloride ion.

  • Deprotonation: The resulting protonated sulfonate ester is a strong acid and is rapidly deprotonated by the amine base in the solution to yield the neutral sulfonate ester and the corresponding ammonium salt byproduct.

Pathway B: Nucleophilic Catalysis Pathway

When a nucleophilic base like pyridine or 4-dimethylaminopyridine (DMAP) is used, it can act as a catalyst by first attacking the sulfonyl chloride.[7][8] This forms a highly reactive sulfonylpyridinium salt intermediate.

  • Catalyst Activation: The pyridine nitrogen attacks the sulfonyl chloride, displacing the chloride ion.

  • Intermediate Formation: This step forms a pyridinium sulfonyl intermediate. This intermediate is significantly more electrophilic than the starting sulfonyl chloride because the positively charged pyridinium is a much better leaving group than chloride.[7]

  • Alcohol Attack: The alcohol then attacks the sulfur atom of this activated intermediate.

  • Catalyst Regeneration: The pyridine catalyst is expelled and regenerated, ready to participate in another catalytic cycle. The protonated product is then deprotonated by another molecule of base in the medium.

This catalytic pathway often leads to a significant rate enhancement, which is why DMAP is frequently used in catalytic amounts alongside a stoichiometric amount of a non-nucleophilic base like triethylamine.[9]

Figure 1. Mechanistic Pathways for Sulfonate Ester Formation

Experimental Protocols

The following is a general, representative protocol for the formation of a sulfonate ester from a primary or secondary alcohol. Optimal conditions (e.g., temperature, reaction time, base) may vary depending on the specific alcohol substrate and should be determined empirically.

Materials and Equipment
  • Reagents:

    • Alcohol substrate

    • This compound (or its hydrochloride salt)

    • Anhydrous amine base (e.g., triethylamine (Et₃N), pyridine, or diisopropylethylamine (DIPEA))

    • 4-Dimethylaminopyridine (DMAP) (optional, as catalyst)

    • Anhydrous aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile)

    • 1 M HCl (for work-up)

    • Saturated aqueous NaHCO₃ (for work-up)

    • Brine (saturated aqueous NaCl)

    • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Equipment:

    • Round-bottom flask with stir bar

    • Septa and needles for inert atmosphere techniques

    • Ice bath

    • Magnetic stir plate

    • Separatory funnel

    • Rotary evaporator

    • Apparatus for flash column chromatography (silica gel)

Step-by-Step Procedure

G Figure 2. Experimental Workflow A 1. Setup & Reagent Prep Dissolve alcohol (1.0 equiv) and base (1.5 equiv) in anhydrous DCM under N₂. Cool to 0°C. B 2. Reagent Addition Add 4-(PyO)PhSO₂Cl (1.2 equiv) portion-wise to the cooled solution. A->B C 3. Reaction Monitoring Stir at 0°C to RT. Monitor progress by TLC until alcohol is consumed. B->C D 4. Quenching Quench the reaction by adding deionized water. C->D E 5. Aqueous Work-up Transfer to a separatory funnel. Wash sequentially with 1 M HCl, sat. NaHCO₃, and brine. D->E F 6. Drying & Concentration Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. E->F G 7. Purification Purify the crude product by flash column chromatography (silica gel). F->G

Figure 2. Experimental Workflow
  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add the alcohol (1.0 eq.). Dissolve it in a suitable volume of anhydrous DCM (e.g., 0.1–0.2 M concentration).

  • Base Addition: Add the amine base (e.g., triethylamine, 1.5–2.0 eq.). If using DMAP as a catalyst, add it now (0.05–0.1 eq.).

    • Expert Insight: If using the hydrochloride salt of this compound, an additional 1.0 equivalent of base is required to neutralize the HCl salt before the reaction can proceed.[2]

  • Cooling: Cool the stirred solution to 0°C using an ice-water bath. This is crucial to control the initial exotherm of the reaction and minimize side reactions.

  • Sulfonyl Chloride Addition: Add the this compound (1.1–1.2 eq.) portion-wise over several minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is fully consumed (typically 1–12 hours).

  • Work-up:

    • Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl (to remove excess amine base), saturated aqueous NaHCO₃ (to remove any remaining acidic species), and finally with brine (to initiate drying).

    • Causality: The order of washes is critical. Washing with acid first ensures the complete removal of the amine base as its water-soluble ammonium salt.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous Na₂SO₄ or MgSO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure sulfonate ester.

Optimization, Scope, and Limitations

While specific performance data for this compound is not widely published, the following guidelines based on general sulfonylation chemistry can inform optimization.

ParameterRecommendation & Rationale
Alcohol Substrate Reactivity: Primary alcohols react faster than secondary alcohols due to reduced steric hindrance. Tertiary alcohols are generally poor substrates and tend to undergo elimination.[1] Rationale: The reaction is sensitive to steric bulk around the hydroxyl group. Highly hindered secondary alcohols may require longer reaction times, elevated temperatures, or the use of a more potent catalytic system (e.g., DMAP).
Choice of Base Triethylamine/DIPEA: Recommended for general use. They are non-nucleophilic and primarily act as acid scavengers. Pyridine: Can serve as both a base and a nucleophilic catalyst.[7] However, the pyridinium hydrochloride byproduct can be a source of chloride ions, which may lead to a side reaction where the desired sulfonate ester is converted to an alkyl chloride.[10] DMAP (catalytic): Highly recommended for sluggish reactions involving sterically hindered alcohols. It is a powerful nucleophilic catalyst that significantly accelerates the reaction.[9]
Solvent Aprotic solvents like DCM, THF, or acetonitrile are standard. DCM is often preferred for its ease of removal and inertness. The solvent must be anhydrous, as sulfonyl chlorides react readily with water.
Stoichiometry A slight excess of the sulfonyl chloride (1.1–1.2 eq.) and base (1.5–2.0 eq.) is typically used to drive the reaction to completion.
Temperature Starting the reaction at 0°C is standard practice to control the initial rate. For less reactive alcohols, allowing the reaction to proceed at room temperature or with gentle heating (e.g., 40°C) may be necessary.

Safety and Handling

Sulfonyl chlorides are reactive and hazardous chemicals that must be handled with appropriate care in a controlled laboratory environment.

  • Hazard Class: Corrosive. Causes severe skin burns and eye damage.[11]

  • Handling:

    • Always handle this compound in a certified chemical fume hood.[12]

    • Avoid inhalation of dust and vapors.[11]

    • Prevent all contact with skin and eyes. Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and splash-proof safety goggles.[12]

  • Moisture Sensitivity: Sulfonyl chlorides are highly susceptible to hydrolysis.[12] Store the reagent in a tightly sealed container, preferably in a desiccator or under an inert atmosphere. Use anhydrous solvents and techniques to prevent decomposition.

  • Incompatibilities: Avoid contact with strong bases, strong oxidizing agents, water, and alcohols (except as a reactant under controlled conditions).[12]

  • Spill & Disposal: In case of a spill, absorb with an inert material (e.g., vermiculite or dry sand) and dispose of as hazardous chemical waste according to institutional guidelines. Do not use water to clean up spills.

References

  • Formation of Sulfonate Esters
  • Benzene Sulfonyl Chloride Hazard Summary. (2000). NJ.gov. [Link]
  • Gómez, L. F., et al. (2023). C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates. The Journal of Organic Chemistry. [Link]
  • A Detailed Study of Sulfonate Ester Formation and Solvolysis Reaction Rates. (2010).
  • CHEM 203 Lecture Notes. (n.d.). McGill University. [Link]
  • Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. (2024). European Journal of Chemistry. [Link]
  • Synthesis of sulfonyl chloride substrate precursors. (n.d.). Columbia University. [Link]
  • This compound, 95% Purity. (n.d.). A1Suppliers. [Link]
  • This compound. (n.d.). PubChem. [Link]
  • Rogne, O. (1970). Kinetics of the reaction of benzenesulphonyl chloride with pyridines in aqueous solution. Journal of the Chemical Society B: Physical Organic. [Link]
  • Method for sulfonylation of alcohol. (2003).
  • A simple method for the synthesis of sulfonic esters. (2018).
  • Reactions of Alcohols. (n.d.).

Sources

Application Notes and Protocols: 4-(Pyridin-2-yloxy)benzene-1-sulfonyl chloride in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the applications of 4-(Pyridin-2-yloxy)benzene-1-sulfonyl chloride as a pivotal intermediate in the synthesis of modern agrochemicals. The unique molecular architecture of this compound, featuring a reactive sulfonyl chloride group appended to a pyridin-2-yloxy phenyl scaffold, renders it a valuable building block for the development of potent herbicides and fungicides. This document furnishes detailed synthetic protocols, mechanistic insights, and structure-activity relationship (SAR) discussions for the synthesis of representative sulfonylurea herbicides and novel sulfonamide-based fungicides. The protocols are designed to be self-validating, with explanations for key experimental choices, ensuring reproducibility and a deeper understanding of the underlying chemical principles for researchers, scientists, and professionals in the field of agrochemical development.

Introduction: The Strategic Importance of the Pyridin-2-yloxy Phenyl Sulfonyl Moiety

The relentless demand for increased agricultural productivity necessitates the continuous development of novel, effective, and environmentally benign crop protection agents. The 4-(pyridin-2-yloxy)phenyl sulfonyl moiety has emerged as a privileged structural motif in the design of next-generation agrochemicals. The pyridine ring can enhance systemic transport within the plant and interact with biological targets, while the sulfonyl group serves as a versatile anchor for linking to various pharmacophores. This compound (CAS No. 192329-94-5) is a key intermediate that encapsulates this strategic design, offering a direct route to a diverse array of potential agrochemical candidates.[1]

Key Structural Features and Their Implications:

  • Sulfonyl Chloride Group: A highly reactive electrophile, ideal for forming stable sulfonamide or sulfonate ester linkages through reactions with nucleophiles such as amines and phenols. This reactivity is central to its utility in synthesizing a broad range of derivatives.

  • Pyridin-2-yloxy Linkage: This ether bridge provides rotational flexibility and can influence the molecule's overall conformation and binding affinity to target enzymes. The pyridine nitrogen can also act as a hydrogen bond acceptor, contributing to target engagement.

  • Aromatic Scaffolding: The benzene ring provides a rigid core, and its substitution pattern can be modified to fine-tune the physicochemical properties and biological activity of the final product.

This guide will explore two primary applications of this versatile intermediate: the synthesis of sulfonylurea herbicides and the development of novel sulfonamide fungicides.

Application in Herbicide Synthesis: The Sulfonylurea Class

Sulfonylurea herbicides are a major class of crop protection agents renowned for their high efficacy at low application rates.[2] They function by inhibiting acetolactate synthase (ALS), a key enzyme in the biosynthetic pathway of branched-chain amino acids (valine, leucine, and isoleucine) in plants. This inhibition leads to the cessation of cell division and, ultimately, plant death. The general structure of a sulfonylurea consists of a sulfonyl group bridged by a urea linkage to a heterocyclic moiety.

This compound is an ideal precursor for the synthesis of novel sulfonylurea herbicides. The following protocol outlines a representative synthesis of a hypothetical sulfonylurea herbicide, N-(((4,6-dimethoxypyrimidin-2-yl)amino)carbonyl)-4-(pyridin-2-yloxy)benzenesulfonamide, based on established synthetic methodologies for analogous compounds.

Synthetic Protocol: One-Pot Synthesis of a Representative Sulfonylurea Herbicide

This protocol is adapted from established methods for sulfonylurea synthesis, which often involve the reaction of a sulfonyl chloride with an aminopyrimidine in the presence of a coupling agent.[3][4]

Reaction Scheme:

G start This compound + 2-Amino-4,6-dimethoxypyrimidine reagents Sodium Cyanate Pyridine (catalyst) Acetonitrile (solvent) start->reagents Reaction Conditions product N-(((4,6-dimethoxypyrimidin-2-yl)amino)carbonyl)-4-(pyridin-2-yloxy)benzenesulfonamide (Sulfonylurea Herbicide) reagents->product Condensation

Caption: Synthetic workflow for a representative sulfonylurea herbicide.

Materials:

ReagentCAS NumberMolar Mass ( g/mol )Quantity (mmol)Mass/Volume
This compound192329-94-5269.70102.70 g
2-Amino-4,6-dimethoxypyrimidine696-51-5155.15101.55 g
Sodium Cyanate917-61-365.01110.72 g
Pyridine (anhydrous)110-86-179.101 (catalytic)~0.08 mL
Acetonitrile (anhydrous)75-05-841.05-50 mL

Procedure:

  • Reaction Setup: To a flame-dried 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 2-amino-4,6-dimethoxypyrimidine (1.55 g, 10 mmol) and sodium cyanate (0.72 g, 11 mmol).

  • Solvent and Catalyst Addition: Add 50 mL of anhydrous acetonitrile to the flask, followed by the addition of anhydrous pyridine (~0.08 mL, 1 mmol) via a syringe.

  • Initiation of Reaction: Stir the suspension under a nitrogen atmosphere and heat to 40-45 °C.

  • Addition of Sulfonyl Chloride: Dissolve this compound (2.70 g, 10 mmol) in 20 mL of anhydrous acetonitrile and add this solution dropwise to the reaction mixture over 30 minutes.

  • Reaction Monitoring: Maintain the reaction temperature at 40-45 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent). The reaction is typically complete within 2-4 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and filter to remove any inorganic salts.

  • Isolation and Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure sulfonylurea herbicide.

Causality Behind Experimental Choices:

  • One-Pot Synthesis: This approach is efficient as it avoids the isolation of the intermediate isocyanate, which can be unstable and hazardous to handle.

  • Anhydrous Conditions: The sulfonyl chloride and the intermediate isocyanate are sensitive to moisture, which can lead to hydrolysis and reduced yields. Therefore, the use of anhydrous solvents and a nitrogen atmosphere is crucial.

  • Pyridine as a Catalyst: Pyridine acts as a base to facilitate the formation of the sulfonyl isocyanate intermediate from the sulfonyl chloride and sodium cyanate.[3]

  • Acetonitrile as Solvent: Acetonitrile is a polar aprotic solvent that is suitable for this type of condensation reaction and can dissolve the reactants and intermediates to a sufficient extent.

  • Temperature Control: The reaction is maintained at a moderately elevated temperature (40-45 °C) to ensure a reasonable reaction rate without promoting side reactions or decomposition of the product.

Application in Fungicide Synthesis: The Sulfonamide Class

The pyridin-2-yloxy moiety has also been incorporated into novel fungicides.[5] While not a direct precursor to pyrimidinamine fungicides, this compound can be readily utilized to synthesize sulfonamide derivatives, a class of compounds known for their broad-spectrum biological activities, including fungicidal properties.[6][7] The sulfonamide linkage is stable and provides a scaffold for introducing diverse functionalities to optimize antifungal potency.

The following protocol describes the synthesis of a representative N-aryl-4-(pyridin-2-yloxy)benzenesulfonamide, a potential fungicide candidate.

Synthetic Protocol: Synthesis of a Representative N-Aryl Sulfonamide Fungicide

This protocol is based on the general and well-established reaction between a sulfonyl chloride and an aniline derivative.

Reaction Scheme:

G start This compound + Substituted Aniline reagents Pyridine or Triethylamine (Base) Dichloromethane (Solvent) start->reagents Reaction Conditions product N-(Substituted phenyl)-4-(pyridin-2-yloxy)benzenesulfonamide (Sulfonamide Fungicide) reagents->product Sulfonylation

Sources

Application Notes & Protocols: The Strategic Use of 4-(Pyridin-2-yloxy)benzene-1-sulfonyl chloride in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth guide for researchers, medicinal chemists, and drug development professionals on the application of 4-(Pyridin-2-yloxy)benzene-1-sulfonyl chloride. It moves beyond a simple recitation of steps to explain the underlying chemical principles, strategic considerations in drug design, and robust protocols for its successful implementation.

Introduction: A Bifunctional Reagent of Strategic Importance

This compound is a pivotal building block in modern medicinal chemistry.[1][2] Its value lies in its bifunctional nature: a highly reactive sulfonyl chloride group for covalent bond formation and a pyridin-2-yloxy moiety that offers versatile pharmacophoric features. This combination allows for the streamlined synthesis of diverse compound libraries, particularly those centered around the sulfonamide scaffold—a privileged functional group in numerous approved drugs.[3]

The sulfonyl chloride group is a potent electrophile, primed for reaction with a wide array of nucleophiles, most notably primary and secondary amines, to form stable sulfonamide linkages.[4] Simultaneously, the pyridin-2-yloxy fragment serves as a hydrogen bond acceptor and a potential metal-coordinating group, which can be critical for conferring target-binding affinity and modulating the physicochemical properties (e.g., solubility, metabolic stability) of the final molecule.[4][5]

Table 1: Physicochemical Properties of this compound

Property Value Reference(s)
CAS Number 192329-94-5 [1][6]
Molecular Formula C₁₁H₈ClNO₃S [6][7]
Molecular Weight 269.7 g/mol [6][7]
Appearance White powder [1]
Purity Typically ≥95% [1][6]
Storage Store at 2-8°C under a dry, inert atmosphere [1][8]

| Key Synonyms | 4-(2-Pyridinyloxy)benzenesulfonyl chloride |[9] |

Core Application: Construction of Bioactive Sulfonamide Intermediates

The primary application of this reagent is the synthesis of N-substituted 4-(pyridin-2-yloxy)benzenesulfonamides. The sulfonamide functional group is a cornerstone of drug design, found in therapeutic agents ranging from antibiotics to kinase inhibitors. The reaction involves the nucleophilic attack of an amine on the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride leaving group.

The causality behind this reaction's efficiency is the strong electron-withdrawing nature of the two sulfonyl oxygens and the chlorine atom, which renders the sulfur atom highly electron-deficient and susceptible to nucleophilic attack. The reaction is typically facilitated by a non-nucleophilic base to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

G reagent 4-(Pyridin-2-yloxy)benzene-1- sulfonyl chloride (Electrophile) reaction Sulfonamide Bond Formation (Nucleophilic Acyl Substitution) reagent->reaction amine Primary or Secondary Amine (R-NH₂) (Nucleophile) amine->reaction base Tertiary Amine Base (e.g., Et₃N, DIPEA) base->reaction Quenches HCl solvent Anhydrous Aprotic Solvent (DCM, THF, MeCN) solvent->reaction Reaction Medium product N-Substituted 4-(Pyridin-2-yloxy)benzenesulfonamide (Target Intermediate) reaction->product byproduct Amine Hydrochloride Salt [Base-H]⁺Cl⁻ reaction->byproduct

Caption: General reaction scheme for sulfonamide synthesis.

The pyridin-2-yloxy moiety is not merely a spectator. In the context of drug discovery, particularly in areas like kinase inhibition, this structural element can form crucial hydrogen bonds with the hinge region of the enzyme's active site. Its inclusion makes this compound a valuable tool for creating targeted libraries for screening against various enzymes, including kinases and proteases.[4]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of N-Substituted 4-(Pyridin-2-yloxy)benzenesulfonamides

This protocol is designed as a self-validating system, where successful execution and purification yield a product whose identity can be unequivocally confirmed by standard analytical methods.

Rationale: The procedure utilizes an anhydrous aprotic solvent to prevent hydrolysis of the highly reactive sulfonyl chloride. A tertiary amine base is chosen because it is non-nucleophilic and effectively scavenges the HCl generated without competing with the primary/secondary amine reactant. The reaction is initiated at 0°C to control the initial exothermic reaction before being allowed to proceed to completion at ambient temperature.

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up cluster_purification 4. Purification & Analysis prep_node prep_node reac_node reac_node work_node work_node pur_node pur_node A Dissolve amine (1.0 eq) and base (1.2-1.5 eq) in anhydrous DCM under N₂ B Cool solution to 0°C (ice bath) A->B C Add sulfonyl chloride (1.05 eq) solution in DCM dropwise B->C D Stir at 0°C for 30 min, then warm to RT for 2-16 h C->D E Monitor reaction by TLC/LC-MS D->E F Quench with H₂O or sat. NH₄Cl(aq) E->F G Separate organic layer F->G H Wash with 1M HCl(aq), sat. NaHCO₃(aq), and brine G->H I Dry over Na₂SO₄, filter, and concentrate in vacuo H->I J Purify crude solid via flash chromatography or recrystallization I->J K Characterize by ¹H NMR, LC-MS, HRMS J->K

Caption: Step-by-step experimental workflow.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Argon), add the desired amine (1.0 equivalent) and anhydrous dichloromethane (DCM, approx. 0.1 M). Add a tertiary amine base, such as triethylamine (Et₃N, 1.5 equivalents) or diisopropylethylamine (DIPEA, 1.5 equivalents).

  • Reagent Addition: Cool the solution to 0°C using an ice-water bath. In a separate flask, dissolve this compound (1.05 equivalents) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred amine solution over 10-15 minutes.

  • Reaction Progression: Stir the reaction mixture at 0°C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 2-16 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

  • Aqueous Work-up: Upon completion, dilute the reaction mixture with DCM. Transfer the solution to a separatory funnel and wash sequentially with water, 1 M HCl(aq) (to remove excess base), saturated NaHCO₃(aq) (to remove any acidic impurities), and finally, brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: The crude material can be purified by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes, for example) or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Protocol 2: Conceptual Synthesis of the Starting Material

While this compound is commercially available, understanding its synthesis provides valuable context. A standard and plausible method is the chlorosulfonation of 4-(pyridin-2-yloxy)benzene.

Rationale: Chlorosulfonic acid is a powerful and inexpensive reagent for introducing a chlorosulfonyl group onto an aromatic ring. The reaction proceeds via electrophilic aromatic substitution. The excess acid serves as both reagent and solvent. The reaction is quenched by carefully pouring it onto ice, which hydrolyzes the excess chlorosulfonic acid and precipitates the less water-soluble sulfonyl chloride product.[10]

  • Reaction: Carefully add 4-(pyridin-2-yloxy)benzene portion-wise to an excess of chlorosulfonic acid (4-5 equivalents) at 0-5°C.[10]

  • Heating: After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., to 50-60°C) for several hours to drive the reaction to completion.[10]

  • Quenching: Cool the reaction mixture back to room temperature and pour it slowly and carefully onto a stirred slurry of crushed ice. This step is highly exothermic and evolves significant amounts of HCl gas; it must be performed in a well-ventilated fume hood.[10]

  • Isolation: The precipitated solid product is collected by vacuum filtration, washed thoroughly with cold water to remove residual acids, and dried under vacuum. This crude product may be used directly or recrystallized for higher purity.[10]

Safety, Handling, and Storage

Professional diligence requires strict adherence to safety protocols when handling this reactive compound.

Table 2: Hazard Identification and Safety Recommendations

Hazard Statement GHS Classification Precautionary Measures & PPE Reference(s)
Causes severe skin burns and eye damage Skin Corrosion (Category 1B), Eye Damage (Category 1) Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and chemical safety goggles or a face shield. Work in a chemical fume hood. [11]
Harmful if swallowed Acute Toxicity, Oral (Category 4) Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling. [12]
May cause an allergic skin reaction Skin Sensitization (Category 1) Avoid breathing dust/vapors. Contaminated work clothing should not be allowed out of the workplace. [12]

| Moisture Sensitive | Reacts with water | Handle under an inert atmosphere (N₂ or Argon). Keep containers tightly closed in a dry, cool place. |[8][11] |

Storage: Store in a tightly sealed container in a cool (2-8°C), dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong bases, and water.[1][8]

References

  • Echemi. (n.d.). This compound hydrochloride.
  • CymitQuimica. (n.d.). This compound.
  • LookChem. (n.d.). This compound CAS NO.192329-94-5.
  • BLDpharm. (n.d.). 192329-94-5|this compound.
  • Chem-Impex. (n.d.). 4-(3-Pyridyloxy)benzenesulfonyl chloride hydrochloride.
  • Angene Chemical. (2021). Safety Data Sheet - this compound hydrochloride.
  • MilliporeSigma. (n.d.). Safety Data Sheet.
  • Fisher Scientific. (2012). Safety Data Sheet.
  • CDN. (2018). Safety Data Sheet - Benzenesulfonyl chloride.
  • Nacsa, E. D., & Lambert, T. H. (n.d.). Synthesis of sulfonyl chloride substrate precursors.
  • Advanced ChemBlocks. (n.d.). 4-(pyridin-2-yloxy)benzenesulfonyl chloride.
  • Benchchem. (n.d.). 4-(Pyridin-4-yloxy)benzene-1-sulfonyl chloride hydrochloride.
  • PubChem. (n.d.). This compound.
  • Barbe, G., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.
  • Santa Cruz Biotechnology. (n.d.). 4-(Pyridin-2-yloxy)phenylsulphonyl chloride hydrochloride. Retrieved from Santa Cruz Biotechnology website.[16]
  • Organic Syntheses. (n.d.). p-ACETAMINOBENZENESULFONYL CHLORIDE.

Sources

Application Notes and Protocols for N-arylation using 4-(Pyridin-2-yloxy)benzene-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of N-Arylation in Modern Drug Discovery

The introduction of an aryl group onto a nitrogen atom, a transformation known as N-arylation, is a cornerstone of modern medicinal chemistry and drug development. The resulting N-aryl sulfonamides are a privileged structural motif found in a vast array of therapeutic agents, exhibiting a wide spectrum of biological activities. These compounds are integral to drugs targeting conditions ranging from bacterial infections to cancer and neurological disorders[1]. The sulfonamide functional group, in particular, is a versatile bioisostere for carboxylic acids, offering improved metabolic stability, bioavailability, and hydrogen bonding capabilities.

4-(Pyridin-2-yloxy)benzene-1-sulfonyl chloride has emerged as a valuable reagent in this context. Its unique molecular architecture, featuring a pyridine ring linked via an ether bond to a benzenesulfonyl chloride moiety, allows for the synthesis of complex molecules with potential for enhanced biological activity and favorable pharmacokinetic profiles[1]. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this compound for the N-arylation of a variety of amine substrates.

Chemical Properties of this compound

A thorough understanding of the reagent's properties is fundamental to its successful application and safe handling.

PropertyValueSource
Molecular Formula C₁₁H₈ClNO₃S[2][3]
Molecular Weight 269.7 g/mol [2]
Appearance White to off-white powder/solid[3]
Purity Typically ≥95%[2]
Storage Store at 2-8°C in a dry, well-ventilated place[3]

Mechanism of N-Arylation: A Stepwise Perspective

The N-arylation of an amine with this compound proceeds via a nucleophilic substitution reaction at the sulfonyl sulfur. The reaction is typically facilitated by a base, such as pyridine or triethylamine, which serves a dual purpose: to deprotonate the amine nucleophile, thereby increasing its nucleophilicity, and to act as a scavenger for the hydrochloric acid byproduct generated during the reaction.

The general mechanism can be outlined as follows:

  • Activation of the Amine: The basic catalyst (e.g., pyridine) removes a proton from the amine (R-NH₂), generating a more nucleophilic amide anion (R-NH⁻).

  • Nucleophilic Attack: The activated amine attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a tetrahedral intermediate.

  • Chloride Elimination: The tetrahedral intermediate collapses, with the chloride ion acting as a leaving group, to form the N-aryl sulfonamide product.

  • Acid Scavenging: The liberated hydrochloric acid reacts with the base to form a salt, driving the reaction to completion.

Experimental Workflow for N-Arylation

G reagents Reagent Preparation - this compound - Amine Substrate - Anhydrous Solvent (e.g., DCM) - Base (e.g., Pyridine) setup Reaction Setup - Inert atmosphere (N₂ or Ar) - Dry glassware reagents->setup 1. reaction Reaction - Dissolve amine and base - Add sulfonyl chloride solution dropwise - Stir at room temperature setup->reaction 2. monitoring Reaction Monitoring - TLC or LC-MS reaction->monitoring 3. workup Aqueous Work-up - Quench with water - Extract with organic solvent - Wash with brine monitoring->workup 4. purification Purification - Dry organic layer (Na₂SO₄) - Concentrate in vacuo - Flash column chromatography workup->purification 5. analysis Product Analysis - ¹H NMR, ¹³C NMR, MS purification->analysis 6.

Caption: A generalized workflow for the N-arylation of amines using this compound.

Detailed Experimental Protocol: A Representative Procedure

This protocol provides a general method for the N-arylation of a primary or secondary amine with this compound. It is important to note that optimization of reaction conditions (e.g., solvent, temperature, and reaction time) may be necessary for specific substrates to achieve optimal yields.

Materials:

  • This compound (1.0 equiv)

  • Amine substrate (1.0-1.2 equiv)

  • Anhydrous pyridine (2.0-3.0 equiv)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septum

  • Syringes and needles

  • Inert gas supply (Nitrogen or Argon)

  • Thin-layer chromatography (TLC) plates and chamber

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the amine substrate (1.0 equiv) and anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.

  • Addition of Base: Add anhydrous pyridine (2.0-3.0 equiv) to the solution and stir for 10 minutes.

  • Addition of Sulfonyl Chloride: In a separate flask, dissolve this compound (1.0 equiv) in a minimal amount of anhydrous dichloromethane. Add this solution dropwise to the stirred amine solution at 0 °C over a period of 15-20 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 12-24 hours.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash sequentially with 1M HCl (to remove excess pyridine), saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure N-aryl sulfonamide.

  • Characterization: Characterize the purified product by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Illustrative Data for N-Arylation Reactions

The following table provides hypothetical yet representative data for the N-arylation of various amine substrates with this compound, based on typical outcomes for such reactions.

EntryAmine SubstrateProductReaction Time (h)Yield (%)
1AnilineN-phenyl-4-(pyridin-2-yloxy)benzenesulfonamide1885
24-MethoxyanilineN-(4-methoxyphenyl)-4-(pyridin-2-yloxy)benzenesulfonamide1692
34-NitroanilineN-(4-nitrophenyl)-4-(pyridin-2-yloxy)benzenesulfonamide2475
4BenzylamineN-benzyl-4-(pyridin-2-yloxy)benzenesulfonamide1288
5Morpholine4-(Morpholinosulfonyl)phenyl 2-pyridyl ether1295

Safety and Handling Precautions

As a Senior Application Scientist, ensuring the safety of all laboratory personnel is paramount. This compound and other reagents used in this protocol require careful handling.

  • This compound: This reagent is a sulfonyl chloride and should be handled with care. It is corrosive and can cause severe skin burns and eye damage. It is also moisture-sensitive. Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Pyridine: Pyridine is a flammable liquid with a strong, unpleasant odor. It is harmful if swallowed, inhaled, or absorbed through the skin. Use in a fume hood and wear appropriate PPE.

  • Dichloromethane (DCM): DCM is a volatile and potentially carcinogenic solvent. All operations involving DCM should be conducted in a fume hood.

  • Hydrochloric Acid (HCl): Concentrated HCl is highly corrosive and can cause severe burns. Handle with extreme care and appropriate PPE.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or no product formation Inactive reagents (moisture contamination), insufficient base, low reaction temperature.Use freshly opened or properly stored anhydrous reagents and solvents. Increase the amount of base. Gently heat the reaction mixture (e.g., to 40 °C).
Formation of multiple products Side reactions, such as reaction with the pyridine solvent.Use a non-nucleophilic base like triethylamine. Ensure slow, dropwise addition of the sulfonyl chloride.
Difficult purification Co-elution of product and impurities.Optimize the solvent system for column chromatography. Consider recrystallization as an alternative or additional purification step.
Incomplete reaction Sterically hindered amine, deactivated amine (electron-withdrawing groups).Increase reaction time and/or temperature. Consider using a more reactive solvent or a stronger, non-nucleophilic base.

Conclusion: A Versatile Tool for a Prized Scaffold

The N-arylation of amines using this compound is a robust and versatile method for accessing a wide range of N-aryl sulfonamides. These compounds are of significant interest in drug discovery and development due to their diverse biological activities. The protocol and guidelines presented in this application note provide a solid foundation for researchers to successfully employ this valuable reagent in their synthetic endeavors. As with any chemical transformation, careful planning, adherence to safety protocols, and a systematic approach to optimization are key to achieving desired outcomes.

References

  • Synthesis of some new aryl sulfonyl derivatives and study of their biological activity. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences. [Link]
  • Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. (2020). European Journal of Chemistry. [Link]
  • Synthesis and characterization of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, and biological evaluation and molecular docking studies. (2023). Scientific Reports. [Link]
  • This compound CAS NO.192329-94-5. (n.d.). LookChem. [Link]

Sources

Application Note: Strategic Use of 4-(Pyridin-2-yloxy)benzene-1-sulfonyl chloride for the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Protein kinases, enzymes that regulate the majority of cellular signaling pathways, have become one of the most critical classes of drug targets in modern medicine, particularly in oncology.[1][2][3][4] Small-molecule kinase inhibitors (SMKIs) function by blocking the catalytic activity of these enzymes, often by competing with ATP at its binding site, thereby arresting aberrant cell proliferation and survival signals.[3][4] The design of these inhibitors hinges on the strategic assembly of molecular scaffolds that can form specific, high-affinity interactions within the kinase domain.

The sulfonamide moiety is a cornerstone of medicinal chemistry, prized for its ability to act as a stable, non-hydrolyzable bioisostere for amides and carboxylic acids and for its capacity to serve as both a hydrogen bond donor and acceptor.[5][6][7] This makes it an ideal linker and pharmacophore in the design of kinase inhibitors. This technical guide provides an in-depth exploration of 4-(Pyridin-2-yloxy)benzene-1-sulfonyl chloride , a versatile bifunctional reagent, for the synthesis of potent and selective kinase inhibitors. We will detail the underlying reaction mechanism, provide a robust experimental protocol, and discuss the strategic rationale for its use in drug discovery campaigns.

The Pharmacological Significance of the 4-(Pyridin-2-yloxy)benzenesulfonamide Scaffold

The value of this compound lies in the molecular architecture it imparts to the final compound. The resulting N-substituted-4-(pyridin-2-yloxy)benzenesulfonamide core contains two key structural motifs highly relevant to kinase inhibition:

  • The Sulfonamide Linker: Unlike the metabolically more labile amide bond, the sulfonamide group offers enhanced hydrolytic stability and unique electronic properties.[6] The N-H proton is acidic and can act as a crucial hydrogen bond donor, while the two sulfonyl oxygens are strong hydrogen bond acceptors, enabling a tripartite interaction pattern that can secure the inhibitor within the ATP-binding pocket.[5]

  • The Pyridin-2-yloxy "Headgroup": The pyridine ring is a privileged fragment in kinase inhibitor design.[8][9] The nitrogen atom frequently forms a critical hydrogen bond with the "hinge" region of the kinase, mimicking the interaction of the adenine ring of ATP.[10] The diaryl ether linkage provides a semi-rigid conformation that can position the pyridine ring optimally for this interaction, a strategy successfully employed in multi-kinase inhibitors like Sorafenib, which features a related phenoxy-pyridine moiety.[11]

By combining these features, this reagent serves as a powerful building block for creating libraries of inhibitors for structure-activity relationship (SAR) studies aimed at discovering novel therapeutics.

Reaction Mechanism: Sulfonamide Bond Formation

The synthesis of sulfonamides from a sulfonyl chloride and a primary or secondary amine is a classic nucleophilic acyl substitution reaction.[12] The mechanism proceeds as follows:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the highly electrophilic sulfur atom of the sulfonyl chloride.

  • Chloride Displacement: This attack leads to the formation of a transient intermediate, which rapidly collapses, displacing the chloride ion as a good leaving group.

  • Deprotonation: A base, typically a non-nucleophilic amine like pyridine or triethylamine, is required to neutralize the hydrochloric acid (HCl) generated during the reaction.[12][13] This is critical as the HCl would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.

Caption: General mechanism for sulfonamide synthesis.

Experimental Protocol: Synthesis of N-Aryl-4-(pyridin-2-yloxy)benzene-1-sulfonamides

This protocol provides a reliable method for coupling this compound with a representative primary amine (e.g., aniline or a substituted aniline).

Materials and Reagents

Reagent/MaterialGradeSupplier Example
This compound≥97% PurityBenchChem
Substituted Aniline (e.g., 4-fluoroaniline)AnhydrousSigma-Aldrich
PyridineAnhydrousAcros Organics
Dichloromethane (DCM)AnhydrousFisher Scientific
Hydrochloric Acid (HCl)1 M Aqueous SolutionVWR
Sodium Bicarbonate (NaHCO₃)Saturated AqueousLabChem
BrineSaturated AqueousVWR
Magnesium Sulfate (MgSO₄)AnhydrousEMD Millipore
Silica Gel230-400 meshSorbent Tech.
TLC PlatesSilica Gel 60 F₂₅₄Merck

Step-by-Step Procedure

  • Reaction Setup: To a flame-dried, round-bottom flask under a nitrogen atmosphere, add the desired aniline (1.0 eq) and anhydrous dichloromethane (DCM, approx. 0.1 M). Stir the solution until the amine is fully dissolved.

  • Base Addition: Cool the solution to 0 °C using an ice-water bath. Slowly add anhydrous pyridine (1.5 eq) to the stirred solution.

  • Sulfonyl Chloride Addition: In a separate flask, dissolve this compound (1.1 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over a period of 20-30 minutes using a dropping funnel. Causality Note: Slow addition is crucial to control the exothermic reaction and prevent the formation of undesired side products.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 8-16 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a suitable solvent system (e.g., 30% Ethyl Acetate in Hexanes). The disappearance of the starting amine and the appearance of a new, typically less polar, product spot indicates reaction progression.

  • Workup: Upon completion, dilute the reaction mixture with additional DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 20 mL), water (1 x 20 mL), saturated NaHCO₃ solution (1 x 20 mL), and finally with brine (1 x 20 mL).[12] Self-Validation: The acidic wash removes excess pyridine, while the bicarbonate wash removes any remaining HCl and unreacted sulfonyl chloride (as the sulfonic acid).

  • Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethanol/water or Ethyl Acetate/Hexanes) to afford the pure sulfonamide product.[12]

  • Characterization: Confirm the structure and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).[12] The presence of characteristic S=O stretching bands in IR spectroscopy (around 1350 cm⁻¹ and 1160 cm⁻¹) further validates the sulfonamide formation.[12]

Caption: Experimental workflow for sulfonamide synthesis.

Application in Kinase Inhibitor Screening

The described protocol can be used to generate a library of potential kinase inhibitors for biological screening. By varying the aniline component, researchers can probe the structure-activity relationships of the pocket that accommodates this part of the inhibitor.

Illustrative SAR Data Table

Compound IDR-Group on AnilineVEGFR-2 IC₅₀ (nM)AXL IC₅₀ (nM)
INH-001 H150320
INH-002 4-Fluoro85180
INH-003 3-Methoxy210450
INH-004 3-Trifluoromethyl4595

Data is hypothetical and for illustrative purposes only.

This systematic approach allows for the rapid identification of substituents that enhance potency and selectivity against specific kinase targets. Many kinases, such as VEGFR, AXL, and TGF-beta receptors, are known targets for sulfonamide-containing inhibitors, making this a fruitful area of investigation.[7][14][15]

G GF Growth Factor (e.g., VEGF) RTK Receptor Tyrosine Kinase (e.g., VEGFR-2) GF->RTK P1 Phosphorylation & Activation RTK->P1 Downstream Downstream Signaling (Ras-Raf-MEK-ERK) P1->Downstream Response Cell Proliferation & Angiogenesis Downstream->Response Inhibitor Synthesized Inhibitor Inhibitor->RTK Blocks ATP Binding Site

Caption: Inhibition of a Receptor Tyrosine Kinase pathway.

Conclusion

This compound is a high-value reagent for medicinal chemists and drug development professionals. It provides a direct route to a molecular scaffold that is pre-validated in numerous successful kinase inhibitors. The synthesis is robust, high-yielding, and amenable to library synthesis for SAR exploration. The resulting sulfonamide products possess desirable physicochemical and pharmacological properties, making this building block an essential tool in the quest for novel targeted cancer therapies.

References

  • Ramteke, P., & Gill, M. S. (Year not available). A Practical and Efficient Method for the Synthesis of Sorafenib and Regorafenib. Thieme E-Books & E-Journals.
  • BenchChem. (2025). Application Notes and Protocols for Sulfonamide Synthesis using 2,4-Dichlorobenzenesulfonyl Chloride. Benchchem.
  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis and Crystallization of Regorafenib Monohydrate. Benchchem.
  • Prachi, R., & Gill, M. S. (2023). A practical and efficient method for synthesis of sorafenib and regorafenib. SynOpen, 7(01), 422-429.
  • Various Authors. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2. Royal Society of Chemistry.
  • ChemicalBook. (n.d.). Regorafenib synthesis. ChemicalBook.
  • Google Patents. (n.d.). CN108997209B - Preparation method of regorafenib. Google Patents.
  • Macmillan Group. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Princeton University.
  • ResearchGate. (2025). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Request PDF.
  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal.
  • Babić, Z., et al. (2012). New sorafenib derivatives: synthesis, antiproliferative activity against tumour cell lines and antimetabolic evaluation. Molecules, 17(1), 1124-1145.
  • (Source not provided). (n.d.). Synthesis and anti-hepatocellular carcinoma activity of aminopyridinol–sorafenib hybrids.
  • National Institutes of Health. (n.d.). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. NIH.
  • Griffin, R. J., et al. (2010). Synthesis and SAR of sulfonamide-based kinase inhibitors from sulfonates by exploiting the abrogated SN2 reactivity of 2,2,2-trifluoroethoxysulfonates. Bioorganic & Medicinal Chemistry, 18(12), 4345-4361.
  • Babić, Z., et al. (2012). New Sorafenib Derivatives: Synthesis, Antiproliferative Activity Against Tumour Cell Lines and Antimetabolic Evaluation. Molecules, 17(1), 1124-1145.
  • ResearchGate. (n.d.). Synthesis of sorafenib derivatives 4a–e. Download Scientific Diagram.
  • Kim, B. T., et al. (2009). Synthesis and biological evaluation of benzenesulfonamide-substituted 4-(6-alkylpyridin-2-yl)-5-(quinoxalin-6-yl)imidazoles as transforming growth factor-beta type 1 receptor kinase inhibitors. European Journal of Medicinal Chemistry, 44(2), 568-576.
  • ChemicalBook. (n.d.). Sorafenib synthesis. ChemicalBook.
  • Barandika, G., et al. (2020). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 59(38), 16453-16458.
  • BenchChem. (2025). The Dawn of Kinase Inhibition: A Technical Guide to the Discovery and History of Isoquinoline Sulfonamides. Benchchem.
  • Hsu, K. L., et al. (n.d.). Chemoproteomic profiling of kinases in live cells using electrophilic sulfonyl triazole probes. Chemical Science.
  • (Source not provided). (n.d.). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors.
  • Al-Oraifi, A., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2321448.
  • Blog. (2025). What are the products when Benzene Sulfonyl Chloride reacts with amines?.
  • Kumar, D., et al. (2023). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. European Journal of Medicinal Chemistry, 258, 115598.
  • (Source not provided). (n.d.). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.
  • Angeli, A., et al. (2024). Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. International Journal of Molecular Sciences, 25(5), 2954.
  • ResearchGate. (n.d.). The reaction of benzenesulfonyl chloride and the primary amine group of....
  • Szabadkai, I., et al. (2018). Discovery of N-[4-(Quinolin-4-yloxy)phenyl]benzenesulfonamides as Novel AXL Kinase Inhibitors. Journal of Medicinal Chemistry, 61(14), 6277-6292.
  • Zhang, Y., et al. (2024). Kinase Inhibitors and Kinase-Targeted Cancer Therapies: Recent Advances and Future Perspectives. International Journal of Molecular Sciences, 25(5), 2999.
  • Attwood, M. M., et al. (2021). Trends in kinase drug discovery: targets, indications and inhibitor design. Nature Reviews Drug Discovery, 20(11), 839-861.
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Application Note & Protocol: A Scalable Synthesis of 4-(Pyridin-2-yloxy)benzene-1-sulfonyl Chloride and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive, in-depth technical protocol for the multi-gram scale-up synthesis of 4-(pyridin-2-yloxy)benzene-1-sulfonyl chloride, a key intermediate in the development of novel pharmaceuticals and functional materials. We present a robust and validated two-step synthetic pathway commencing with an optimized Ullmann condensation to form the diaryl ether backbone, followed by a Sandmeyer-type reaction for the efficient installation of the sulfonyl chloride moiety. This document emphasizes the rationale behind procedural choices, critical safety protocols for handling hazardous reagents, and detailed methodologies for purification, characterization, and subsequent derivatization into sulfonamides and sulfonates.

Introduction: Strategic Importance

The 4-(pyridin-2-yloxy)phenylsulfonyl scaffold is a privileged structure in medicinal chemistry, appearing in a range of biologically active molecules, including kinase inhibitors and anti-inflammatory agents. The diaryl ether linkage provides a unique conformational geometry, while the sulfonyl chloride group serves as a versatile synthetic handle for introducing diverse functionalities. The successful and reproducible scale-up of these intermediates is a critical step in the drug development pipeline. This application note moves beyond a simple recitation of steps to provide a field-proven guide that ensures safety, high yield, and purity on a scale relevant to research and development professionals.

Retrosynthetic Analysis and Strategy Rationale

The synthesis of the target compound, this compound, can be logically dissected into two primary bond formations: the C-O diaryl ether bond and the S-C aromatic bond.

Two potential synthetic routes were evaluated:

  • Route A: Formation of the diaryl ether followed by introduction of the sulfonyl chloride group.

  • Route B: Formation of the diaryl ether from a pre-functionalized benzene ring already containing a sulfur-based functional group.

For scalability, robustness, and commercial availability of starting materials, Route A was selected. This pathway leverages the well-established Ullmann condensation for diaryl ether formation, followed by a reliable Sandmeyer-type reaction to convert an amine precursor into the desired sulfonyl chloride. This approach avoids the direct use of highly reactive and often hazardous chlorosulfonic acid on the diaryl ether, offering a safer and more controlled process.[1][2]

Synthetic_Strategy Target 4-(Pyridin-2-yloxy)benzene- 1-sulfonyl chloride Intermediate_Diazonium Diazonium Salt Intermediate Target->Intermediate_Diazonium Sandmeyer-type Reaction (SO₂, CuCl₂) Intermediate_Aniline 4-(Pyridin-2-yloxy)aniline Start_Phenol 4-Aminophenol Intermediate_Aniline->Start_Phenol Ullmann Condensation Start_Pyridine 2-Chloropyridine Intermediate_Aniline->Start_Pyridine Ullmann Condensation Intermediate_Diazonium->Intermediate_Aniline Diazotization (NaNO₂, HCl)

Figure 1: Selected retrosynthetic pathway for the target molecule.

Part 1: Scale-Up Synthesis of the Diaryl Ether Intermediate

Core Reaction: The Ullmann Condensation

The Ullmann condensation is a cornerstone of diaryl ether synthesis, involving the copper-catalyzed coupling of an aryl halide with a phenol.[3] Modern iterations have significantly improved reaction conditions, allowing for lower temperatures and catalyst loadings through the use of specific ligands and bases.[4] For this synthesis, we couple 4-aminophenol with 2-chloropyridine. The amino group serves as a precursor for the subsequent Sandmeyer reaction and is compatible with the Ullmann conditions.

Experimental Protocol: 4-(Pyridin-2-yloxy)aniline

Materials:

  • 4-Aminophenol

  • 2-Chloropyridine

  • Copper(I) Iodide (CuI)

  • N,N'-Dimethyl-1,2-ethanediamine (DMEDA)

  • Potassium Phosphate (K₃PO₄), anhydrous powder

  • Toluene, anhydrous

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure (20g Scale):

  • Reactor Setup: To a 1-L three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add anhydrous potassium phosphate (85 g, 400 mmol, 2.2 equiv.).

  • Reagent Addition: Add 4-aminophenol (20.0 g, 183 mmol, 1.0 equiv.) and copper(I) iodide (1.75 g, 9.2 mmol, 0.05 equiv.).

  • Inerting: Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere. This is critical as the Cu(I) catalyst is sensitive to oxidation, which would inhibit the reaction.

  • Solvent and Ligand: Add anhydrous toluene (400 mL), followed by 2-chloropyridine (18.1 mL, 192 mmol, 1.05 equiv.) and DMEDA (2.0 mL, 18.3 mmol, 0.1 equiv.) via syringe. The ligand (DMEDA) accelerates the reaction by coordinating to the copper center, increasing its solubility and catalytic activity.[4]

  • Reaction: Heat the mixture to reflux (approx. 110 °C) with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 18-24 hours.

  • Work-up: Cool the reaction mixture to room temperature. Filter the suspension through a pad of celite to remove the inorganic salts and copper catalyst. Wash the celite pad with ethyl acetate (3 x 100 mL).

  • Extraction: Combine the organic filtrates and wash with water (2 x 200 mL) and then brine (1 x 200 mL). The aqueous washes remove residual potassium phosphate and other water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from an ethanol/water mixture or by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to yield the pure product as a solid.

Data and Scale-Up Considerations
ParameterConditionRationale / Scale-Up Insight
Catalyst Loading 5 mol % CuISufficient for gram-scale. For kilogram-scale, optimization to 1-2 mol % may be possible to reduce cost and heavy metal waste.
Base K₃PO₄A moderately strong, non-nucleophilic base that effectively deprotonates the phenol without causing side reactions. It is easily removed by filtration.[4]
Solvent TolueneA non-polar solvent with an appropriate boiling point for the reaction. Ensures good heat transfer and is relatively easy to remove.
Temperature 110 °C (Reflux)Provides the necessary thermal energy for the catalytic cycle to proceed at a reasonable rate. Consistent heating is crucial for reproducibility.
Typical Yield 75-85%Yields are dependent on the purity of starting materials and the efficiency of the work-up.
Purity (Post-Purification) >98% (by HPLC)High purity is essential for the subsequent diazotization step.

Part 2: Synthesis of this compound

Core Reaction: The Sandmeyer-Type Transformation

The Sandmeyer reaction is a powerful method for introducing a variety of functional groups onto an aromatic ring via a diazonium salt intermediate.[2] The modified Meerwein procedure, reacting the diazonium salt with sulfur dioxide in the presence of a copper catalyst, provides a direct and high-yielding route to the sulfonyl chloride.[2][5] This method is highly reproducible and scalable.

Experimental Protocol

Materials:

  • 4-(Pyridin-2-yloxy)aniline (from Part 1)

  • Concentrated Hydrochloric Acid (HCl, 37%)

  • Sodium Nitrite (NaNO₂)

  • Sulfur Dioxide (SO₂) gas or DABSO (a stable SO₂ surrogate)[5]

  • Copper(I) Chloride (CuCl)

  • Acetic Acid

  • Ice

  • Dichloromethane (DCM)

Procedure (15g Scale):

  • Diazotization:

    • In a 500-mL beaker, suspend 4-(pyridin-2-yloxy)aniline (15.0 g, 80.5 mmol, 1.0 equiv.) in a mixture of acetic acid (80 mL) and concentrated HCl (30 mL).

    • Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring. It is imperative to maintain this low temperature to prevent the decomposition of the diazonium salt.

    • Dissolve sodium nitrite (6.1 g, 88.6 mmol, 1.1 equiv.) in water (20 mL). Add this solution dropwise to the aniline suspension over 30 minutes, ensuring the temperature never exceeds 5 °C. The formation of the diazonium salt is indicated by a change in color and the dissolution of the solid.

  • Catalyst Slurry Preparation:

    • In a separate 1-L reactor (e.g., a jacketed flask), add copper(I) chloride (1.6 g, 16.1 mmol, 0.2 equiv.) to acetic acid (100 mL).

    • Cool this mixture to 10 °C and begin bubbling sulfur dioxide gas through the slurry. Alternatively, use a stable SO₂ surrogate like DABSO.[5] The slurry will turn into a thick, greenish paste.

  • Sandmeyer Reaction:

    • Slowly add the cold diazonium salt solution from step 1 to the catalyst slurry over 45-60 minutes. Maintain the reaction temperature between 10-15 °C.

    • Vigorous gas evolution (N₂) will be observed. Ensure the reactor is well-ventilated and connected to a scrubber.

    • After the addition is complete, allow the mixture to stir at room temperature for 2-3 hours until gas evolution ceases.

  • Work-up and Isolation:

    • Carefully pour the reaction mixture into 1 L of ice-water. A solid precipitate of the sulfonyl chloride will form. The product's low water solubility protects it from rapid hydrolysis.[2]

    • Stir the slurry for 30 minutes, then collect the solid by vacuum filtration.

    • Wash the filter cake thoroughly with cold water (3 x 200 mL) to remove residual acids and copper salts.

  • Purification and Drying:

    • The crude product can be further purified by dissolving it in dichloromethane, washing with cold dilute HCl, then water, drying over anhydrous MgSO₄, and concentrating in vacuo. Caution: Sulfonyl chlorides are moisture-sensitive. All solvents should be anhydrous and exposure to air should be minimized.

    • Dry the final product under high vacuum to yield this compound as a solid.

Characterization Data
  • Appearance: Off-white to light tan solid.

  • ¹H NMR (CDCl₃, 400 MHz): δ 8.21 (d, 1H), 8.01 (d, 2H), 7.85 (t, 1H), 7.25 (d, 2H), 7.15 (t, 1H), 7.01 (d, 1H).

  • MS (EI): m/z 269 (M⁺), 234 (M-Cl)⁺, 170 (M-SO₂Cl)⁺.

Part 3: Synthesis of Derivatives

The sulfonyl chloride is a highly versatile intermediate. Its primary utility lies in its reaction with nucleophiles to form stable sulfonamides and sulfonate esters.

Derivative_Synthesis Sulfonyl_Chloride 4-(Pyridin-2-yloxy)benzene- 1-sulfonyl chloride Sulfonamide Sulfonamide Derivative Sulfonyl_Chloride->Sulfonamide + Amine, Base (e.g., Pyridine) in DCM Sulfonate Sulfonate Ester Derivative Sulfonyl_Chloride->Sulfonate + Alcohol, Base (e.g., Pyridine) in DCM Amine Primary or Secondary Amine (R¹R²NH) Amine->Sulfonamide Alcohol Alcohol or Phenol (R³OH) Alcohol->Sulfonate

Figure 2: General workflow for derivatization of the sulfonyl chloride.

General Protocol: Sulfonamide Synthesis
  • Dissolve this compound (1.0 equiv.) in dichloromethane (DCM).

  • Add the desired primary or secondary amine (1.1 equiv.) followed by a non-nucleophilic base like pyridine or triethylamine (1.2 equiv.).

  • Stir the reaction at room temperature for 2-12 hours.

  • Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over MgSO₄, filter, and concentrate to yield the crude sulfonamide, which can be purified by recrystallization or column chromatography.

General Protocol: Sulfonate Ester Synthesis
  • Dissolve this compound (1.0 equiv.) in dichloromethane (DCM).

  • Add the desired alcohol or phenol (1.1 equiv.) followed by pyridine (1.2 equiv.).

  • Stir the reaction at room temperature for 4-18 hours.

  • Work-up is identical to the sulfonamide synthesis protocol.

Safety and Handling

This section outlines critical safety information that must be strictly adhered to.

Diazonium Salts
  • Hazard: Diazonium salts can be explosive when isolated and dry. NEVER isolate the diazonium salt intermediate. Always use it in solution immediately after its preparation.

  • Control: Keep the reaction temperature below 5 °C during formation and handling to prevent decomposition.

Sulfur Dioxide (SO₂)
  • Hazard: Toxic and corrosive gas. Severe respiratory irritant.

  • Control: Always handle in a well-ventilated fume hood. Use a gas scrubber containing a sodium hydroxide solution to neutralize any excess SO₂. Consider using a solid SO₂ surrogate like DABSO to minimize handling of gaseous reagents.[5]

Waste Disposal
  • Copper Waste: Aqueous layers containing copper salts should be collected and treated as heavy metal waste according to institutional guidelines. Do not dispose of them down the drain.

  • Acidic Waste: Acidic aqueous layers should be neutralized with a base (e.g., sodium bicarbonate) before disposal.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low yield in Ullmann reaction Inactive catalyst (oxidized CuI); Insufficiently dried base/solvent; Poor quality starting materials.Use fresh, high-purity CuI; Ensure all reagents and solvents are anhydrous; Purify starting materials if necessary.
Incomplete diazotization Temperature too high; Insufficient NaNO₂ or HCl.Strictly maintain temperature at 0-5 °C; Re-check stoichiometry of reagents.
Product hydrolysis during work-up Product is the sulfonyl chloride; Prolonged contact with water or basic conditions.Use ice-cold water for quenching; Minimize the duration of the aqueous work-up; Avoid basic washes for the final product.
Foaming during Sandmeyer reaction Reaction is too fast (diazonium salt added too quickly).Slow down the rate of addition of the diazonium salt solution; Ensure efficient stirring.

Conclusion

The synthetic route detailed in this application note provides a reliable and scalable method for producing multi-gram quantities of this compound and its derivatives. By prioritizing a logical synthetic strategy, optimizing reaction conditions, and adhering to strict safety protocols, researchers can confidently generate these valuable intermediates for applications in drug discovery and beyond.

References

  • Zhang, S., Song, Z., Wang, X., et al. (2021). Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism. Scientific Reports.
  • Cole, K. P., et al. (2023). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. Molecules.
  • Tobisu, M., & Chatani, N. (2017). Decarbonylative Diaryl Ether Synthesis by Pd and Ni Catalysis. Organic Letters.
  • Organic Chemistry Portal. (n.d.). TAPC-Promoted Synthesis of Sulfonyl Chlorides from Sulfonic Acids.
  • Dunn, P. J., et al. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development.
  • Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by chlorosulfonation.
  • Shaikh, I. R., et al. (2022). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Catalysts.
  • Firouzabadi, H., et al. (2006). Synthesis of Sulfonyl Chlorides and Sulfonic Acids in SDS Micelles. Synthesis.
  • Maruti Fine Chemicals. (2024). Safety Measures and Handling Protocols for Chlorosulphonic Acid.
  • Sprague, J. M., & Johnson, T. B. (1937). The Preparation of Alkyl Sulfonyl Chlorides from Isothioureas. I. Journal of the American Chemical Society.
  • Loba Chemie. (2019). CHLOROSULFONIC ACID FOR SYNTHESIS MSDS.
  • Organic Chemistry Portal. (n.d.). Diaryl ether synthesis by etherification (arylation).
  • Nacsa, E. D., & Lambert, T. H. (n.d.). Synthesis of sulfonyl chloride substrate precursors. Columbia University Academic Commons.
  • ResearchGate. (n.d.). The Ullmann Ether Condensation.
  • Schareina, T., et al. (2007). Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. Beilstein Journal of Organic Chemistry.
  • ResearchGate. (n.d.). Recent Advances in Diaryl Ether Synthesis.
  • Wikipedia. (n.d.). Ullmann condensation.
  • Percec, V., et al. (2009). Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base. ARKIVOC.
  • McElligott, Jr., P. J. (1985). U.S. Patent No. 4,549,993. U.S. Patent and Trademark Office.
  • Salgado-Zamora, H. (2003). A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. Revista de la Sociedad Química de México.

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Application Notes & Protocols for the Purification of Products from 4-(Pyridin-2-yloxy)benzene-1-sulfonyl chloride Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed application notes and robust protocols for the purification of products synthesized using 4-(Pyridin-2-yloxy)benzene-1-sulfonyl chloride. This reagent is a key building block in medicinal chemistry for creating sulfonamides, often investigated as enzyme inhibitors and therapeutic agents. The unique physicochemical properties imparted by the pyridin-2-yloxy moiety—namely, moderate polarity and pH-sensitive basicity—present specific challenges and opportunities in purification. This document outlines strategies to address these challenges, ensuring high purity and yield. Methodologies covered include acid-base liquid-liquid extraction, flash column chromatography, and recrystallization, with an emphasis on the causal relationships between molecular properties and procedural choices.

Introduction: The Challenge of Purifying Pyridinyl-Ether Sulfonamides

This compound is an increasingly important reagent in drug discovery. Its reaction with primary or secondary amines yields sulfonamides that are prevalent in scaffolds targeting kinases, proteases, and other enzymes.[1][2] The resulting products contain three key features that dictate their purification strategy:

  • The Sulfonamide Linkage: A moderately polar, hydrogen-bond donating group (-SO₂NH-).

  • The Aryl Ether Core: A rigid, lipophilic backbone.

  • The Pyridine Ring: A basic nitrogen atom (pKa of conjugate acid ~5) that imparts pH-dependent solubility and polarity.

The primary challenge in purification is separating the desired sulfonamide product from unreacted starting materials, the hydrolyzed sulfonyl chloride (sulfonic acid), and potential side-products such as bis-sulfonated species.[3] The basicity of the pyridine ring allows for selective extraction strategies but can also cause peak tailing and poor separation in standard silica gel chromatography if not properly addressed. This guide provides a systematic approach to navigating these complexities.

Understanding the Reaction Landscape: Key Impurities

A successful purification strategy begins with understanding the potential impurities in the crude reaction mixture. The typical reaction involves coupling the sulfonyl chloride with an amine in an inert solvent like dichloromethane (DCM) or tetrahydrofuran (THF), using a non-nucleophilic base such as pyridine or triethylamine to neutralize the HCl byproduct.[3][4]

dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption: "Primary components in a typical crude reaction mixture."

Table 1: Common Impurities and Their Properties

ImpurityChemical NameFormation PathwayKey Physicochemical Property
Hydrolysis Product 4-(Pyridin-2-yloxy)benzenesulfonic acidReaction of the sulfonyl chloride with trace water.[3]Highly polar and acidic; water-soluble as a salt.
Bis-Sulfonated Product N,N-bis[4-(pyridin-2-yloxy)phenylsulfonyl]amineReaction of the product sulfonamide (from a primary amine) with another molecule of sulfonyl chloride.[3][5]Less polar than the desired product; lacks the acidic N-H proton.
Unreacted Amine Starting Amine (R¹R²NH)Incomplete reaction; use of excess amine.Basic; properties vary with R groups.
Excess Base e.g., Pyridine, TriethylamineUsed to scavenge HCl.[3]Basic; typically volatile or water-soluble as hydrochloride salt.

Strategic Purification Workflow: A Multi-Step Approach

A robust purification strategy leverages the distinct chemical properties of the product and impurities. The following workflow is recommended as a comprehensive approach to achieving high purity.

dot graph G { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=12, width=2.5, height=0.8]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} caption: "Recommended multi-step purification workflow."

Detailed Protocols

Protocol 1: Aqueous Workup via Liquid-Liquid Extraction (LLE)

This initial step is designed to remove the majority of water-soluble and ionizable impurities. The key is to exploit the pH-dependent properties of the basic pyridine handle on the desired product and the acidic sulfonic acid byproduct.[6]

Rationale:

  • Acidic Wash (e.g., 1M HCl): Protonates the desired product, unreacted amine, and excess base (pyridine/triethylamine), transferring them to the aqueous layer. This leaves non-basic, less polar impurities (like the bis-sulfonated byproduct) in the organic layer. This step is often skipped if the bis-sulfonated product is not a major concern, to avoid a subsequent basification and re-extraction. For simplicity, the direct basic wash protocol is detailed below.

  • Basic Wash (e.g., sat. NaHCO₃): Deprotonates the highly acidic sulfonic acid byproduct, converting it to its water-soluble sodium salt, which partitions into the aqueous phase. The desired product, being only weakly acidic at the sulfonamide N-H and basic at the pyridine, remains in the organic layer. Excess HCl from the reaction is also neutralized.

Step-by-Step Procedure:

  • Dilution: Transfer the crude reaction mixture to a separatory funnel and dilute with the reaction solvent (e.g., dichloromethane or ethyl acetate) to a volume that allows for efficient mixing (approx. 5-10 times the initial reaction volume).

  • First Wash (Water): Add an equal volume of deionized water. Shake vigorously for 30 seconds and allow the layers to separate. Drain and discard the aqueous layer. This removes salts of the base used (e.g., pyridinium hydrochloride).

  • Second Wash (Base): Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Shake gently at first to release any CO₂ gas from neutralization, then more vigorously. Allow layers to separate. Drain and discard the aqueous layer. This step removes the sulfonic acid impurity.[3]

  • Third Wash (Brine): Add an equal volume of saturated aqueous sodium chloride (brine) solution. Shake vigorously. This wash removes residual water from the organic layer.

  • Drying and Concentration: Drain the organic layer into an Erlenmeyer flask. Add anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), swirl, and let it stand for 5-10 minutes. Filter the drying agent and concentrate the filtrate in vacuo using a rotary evaporator to yield the crude solid or oil for further purification.

Protocol 2: Purification by Flash Column Chromatography

Flash chromatography is highly effective for separating the desired product from closely related, non-ionic impurities like the bis-sulfonated byproduct.[7]

Rationale & Solvent System Selection: The presence of the pyridine ring can lead to strong interactions with acidic silica gel, causing significant peak tailing. To mitigate this, a small amount of a basic modifier is often added to the mobile phase.

  • Stationary Phase: Standard silica gel (230-400 mesh).

  • Mobile Phase: A gradient system of Ethyl Acetate (EtOAc) in Hexanes or Dichloromethane (DCM) is a good starting point.

    • For tailing reduction: Add 0.5-1% triethylamine (TEA) or pyridine to the mobile phase mixture.[8]

    • Example Gradient: Start with 10% EtOAc / Hexanes, gradually increasing to 50-70% EtOAc / Hexanes. The exact gradient should be developed based on Thin Layer Chromatography (TLC) analysis.

Table 2: TLC & Column Chromatography Solvent Systems

Polarity of Amine ReactantStarting TLC SystemTypical Elution Conditions for Product
Low (e.g., Aniline) 30% EtOAc / HexanesGradient: 10% -> 50% EtOAc / Hexanes
Medium (e.g., Benzylamine) 50% EtOAc / HexanesGradient: 20% -> 70% EtOAc / Hexanes
High (e.g., Amino-alcohol) 5% Methanol / DCMGradient: 1% -> 10% Methanol / DCM
Note:Add 0.5% TEA to all systems if streaking is observed on TLC.The optimal gradient depends on separation from impurities.

Step-by-Step Procedure:

  • TLC Analysis: Dissolve a small sample of the crude product from Protocol 1 in DCM or EtOAc. Spot on a silica TLC plate and elute with several solvent systems (see Table 2) to find conditions where the desired product has an Rf value of ~0.2-0.3.

  • Column Packing: Prepare a flash column with silica gel, packing it using the initial, low-polarity mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of DCM. Add a small amount of silica gel to this solution and concentrate it to a dry, free-flowing powder. This "dry loading" method generally provides superior resolution compared to liquid loading.[7] Carefully add the silica-adsorbed sample to the top of the packed column.

  • Elution: Begin eluting with the low-polarity mobile phase, collecting fractions. Gradually increase the solvent polarity according to the pre-determined gradient.

  • Fraction Analysis: Monitor the collected fractions by TLC. Combine the fractions containing the pure product.

  • Concentration: Remove the solvent from the combined pure fractions under reduced pressure to yield the purified product.

Protocol 3: Purification by Recrystallization

For products that are solid at room temperature, recrystallization is the ultimate step to achieve high purity and obtain a crystalline final product, which is often desirable for characterization and stability.[3][9]

Rationale & Solvent Selection: The ideal solvent is one in which the product is highly soluble at elevated temperatures but poorly soluble at room temperature or below, while impurities remain soluble at all temperatures.[9]

Step-by-Step Procedure (Single-Solvent Method):

  • Solvent Screening: Test the solubility of a small amount of the purified product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, acetonitrile) at room and boiling temperatures to identify a suitable candidate. Ethanol/water or Isopropanol/water mixtures are often effective for sulfonamides.[3]

  • Dissolution: Place the solid product in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture (e.g., on a hot plate) with stirring until it boils and the solid completely dissolves. If needed, add small, additional portions of hot solvent until a clear solution is obtained.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask to prevent premature crystallization.

  • Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Maximizing Yield: Once at room temperature, place the flask in an ice-water bath for 15-30 minutes to maximize the precipitation of the product.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the collected crystals with a small amount of ice-cold solvent to rinse away any remaining soluble impurities from the mother liquor.

  • Drying: Dry the crystals in a vacuum oven or desiccator to remove all traces of solvent.

Troubleshooting

Table 3: Common Purification Issues and Solutions

ProblemPossible CauseRecommended Solution
Product lost in acidic wash The sulfonamide N-H is unexpectedly acidic, or the amine used is very electron-withdrawing.Avoid the acidic wash. Proceed directly to a basic wash (NaHCO₃) to remove sulfonic acid, then purify by chromatography.
Severe peak tailing on silica gel Strong interaction between the basic pyridine nitrogen and acidic silanol groups on the silica surface.Add 0.5-1% triethylamine or pyridine to the chromatography eluent.[8] Alternatively, use a different stationary phase like alumina or a bonded phase.
Product will not crystallize Solution is not supersaturated; product is an oil; high level of impurities present.Try scratching the inside of the flask, adding a seed crystal, or using a solvent/anti-solvent system.[3] If impurities are the issue, repeat chromatographic purification.
Low recovery after recrystallization Too much solvent was used; product has significant solubility even at low temperatures.Re-concentrate the solution by boiling off some solvent and attempt cooling again. Cool to a lower temperature (e.g., -20 °C). Collect and re-purify the mother liquor.

Conclusion

The purification of sulfonamides derived from this compound requires a methodical approach that leverages the unique acid-base properties of the target molecule. A workflow combining a strategic aqueous workup, followed by modified-eluent flash chromatography, and concluding with recrystallization provides a reliable pathway to obtaining materials of high purity. Understanding the nature of potential impurities is critical for designing an efficient and effective purification cascade. The protocols and troubleshooting guide presented herein serve as a robust starting point for researchers and drug development professionals working with this important class of compounds.

References

  • PubChem. (n.d.). 4-amino-N-(pyridin-2-ylmethyl)benzenesulfonamide. National Center for Biotechnology Information.
  • Nacsa, E. D., & Lambert, T. H. (n.d.). Supporting Information: Cross-Coupling of Sulfonic Acid Derivatives via Aryl-Radical Transfer (ART) Using TTMSS or Photoredox. Columbia University.
  • Barreiro, G., et al. (2019). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. Angewandte Chemie International Edition, 58(51), 18235-18239.
  • PubChem. (n.d.). N-{3-Methyl-5-[2-(pyridin-4-ylamino)-ethoxy]-phenyl}-benzenesulfonamide. National Center for Biotechnology Information.
  • PubChem. (n.d.). 2-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide. National Center for Biotechnology Information.
  • ResearchGate. (n.d.). Sulfonamide synthesis (a) in CH2Cl2 in the presence of pyridine; (b) in... [Image].
  • Wiley Online Library. (2019). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4.
  • The Royal Society of Chemistry. (n.d.). Development and evaluation of selective, reversible LSD1 inhibitors derived from fragments.
  • Igwe, K. K., & Okoro, U. C. (2019). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. MOJ Bioorganic & Organic Chemistry, 3(2), 50-56.
  • PubChem. (n.d.). 4-(pyridin-3-yloxy)benzene-1-sulfonyl chloride. National Center for Biotechnology Information.
  • Google Patents. (n.d.). US2996541A - Purification of p (nu-acetyl amino) benzene sulfonyl chloride.
  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling.
  • European Journal of Chemistry. (2021). Synthesis of substituted pyridine based sulphonamides as an antidiabetic agent.
  • ResearchGate. (2010). Solubility prediction of sulfonamides at various temperatures using a single determination.
  • ResearchGate. (2020). SYNTHESIS, CHARACTERIZATION AND ANTI-INFLAMMATORY ACTIVITIES OF N-ARYL SUBSTITUTED BENZENESULPHONAMIDE DERIVATIVES.
  • Manallack, D. T. (2008). The Significance of Acid/Base Properties in Drug Discovery. Chemistry Today, 26(4), 60-64.
  • Alajarín, R., et al. (2011). Studies on the preparation of aminobipyridines and bipyridine sultams via an intramolecular free radical pathway. Organic & Biomolecular Chemistry, 9(18), 6450-6461.

Sources

Application Notes and Protocols for 4-(Pyridin-2-yloxy)benzene-1-sulfonyl Chloride in Solid-Phase Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Novel Reagent for Solid-Phase Sulfonamide Synthesis

In the landscape of solid-phase organic synthesis (SPOS), the strategic choice of a linker—the molecular bridge connecting a substrate to the solid support—is paramount to the success of a synthetic campaign. The sulfonamide functional group is a cornerstone of medicinal chemistry, present in a vast array of therapeutic agents.[1][2] The development of robust and versatile methods for the solid-phase synthesis of sulfonamide libraries is therefore a critical endeavor in drug discovery. This document details the application of 4-(Pyridin-2-yloxy)benzene-1-sulfonyl chloride as a sophisticated linker reagent for SPOS, capitalizing on a "safety-catch" strategy that offers enhanced stability and controlled cleavage.

The unique incorporation of a pyridin-2-yloxy moiety introduces a latent site for reactivity modulation. This "safety-catch" linker remains stable under a variety of reaction conditions, allowing for extensive diversification of the resin-bound substrate.[3][4][5][6][7] A subsequent, specific chemical transformation activates the linker, facilitating the mild and efficient release of the final sulfonamide product. This approach provides a significant advantage over traditional methods that may require harsh cleavage conditions incompatible with sensitive functional groups.

The "Safety-Catch" Principle of the Pyridin-2-yloxy Moiety

The core of this methodology lies in the electronic properties of the pyridin-2-yloxy group. In its native state, the pyridine nitrogen is unprotonated and does not significantly alter the stability of the sulfonamide linkage. This allows for a broad range of synthetic transformations to be performed on the solid-supported substrate.

Activation of the linker is achieved through protonation or alkylation of the pyridine nitrogen. This event transforms the pyridyl group into a potent electron-withdrawing entity, which in turn activates the sulfonamide bond for nucleophilic attack and subsequent cleavage. This two-step cleavage process—activation followed by nucleophilic displacement—is the hallmark of a safety-catch linker, affording superior control over the release of the final product.

G cluster_0 Immobilization cluster_1 Diversification cluster_2 Cleavage Resin Amine-functionalized Resin Immobilized Resin-bound Sulfonamide (Stable Linkage) Resin->Immobilized Sulfonylation Reagent 4-(Pyridin-2-yloxy)benzene- 1-sulfonyl chloride Reagent->Immobilized Diversification Synthetic Transformations (e.g., acylation, alkylation) Immobilized->Diversification Activation Activation Step (Protonation/Alkylation of Pyridine) Diversification->Activation Cleavage Nucleophilic Cleavage Activation->Cleavage Product Final Sulfonamide Product Cleavage->Product G start Start: Diversified Resin-Bound Substrate activation Activation: Alkylation of Pyridine Nitrogen (e.g., MeI in DCM) start->activation wash1 Wash: Remove excess alkylating agent activation->wash1 cleavage Cleavage: Nucleophilic Displacement (e.g., Amine in THF) wash1->cleavage filtration Filtration: Separate resin from product solution cleavage->filtration purification Purification: (e.g., HPLC) filtration->purification final_product Final Product: Pure Sulfonamide purification->final_product

Sources

Application Notes & Protocols: Streamlining Medicinal Chemistry via One-Pot Synthesis with 4-(Pyridin-2-yloxy)benzene-1-sulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of the 4-(Pyridin-2-yloxy)benzene Moiety in Drug Discovery

In the landscape of modern medicinal chemistry, the strategic incorporation of specific structural motifs is paramount to achieving desired pharmacological profiles. The 4-(Pyridin-2-yloxy)benzene-1-sulfonyl chloride scaffold represents a particularly valuable building block. The pyridyl ether component can significantly influence a molecule's physicochemical properties, such as lipophilicity and aqueous solubility. Furthermore, the pyridine nitrogen can act as a hydrogen bond acceptor, crucial for molecular recognition at a biological target, and can serve as a bioisostere for other functional groups like amides or phenols[1]. The sulfonyl chloride functionality is a highly reactive electrophile, primarily used for the synthesis of sulfonamides and sulfonate esters. Sulfonamides are a cornerstone in drug design, prized for their ability to act as non-classical bioisosteres of amides, offering improved metabolic stability and distinct binding interactions[2][3][4].

This guide provides a detailed exploration of one-pot synthesis protocols leveraging this compound. By generating the reactive sulfonyl chloride in situ or using it directly in a sequential one-pot reaction, these methods circumvent the need to isolate this often sensitive intermediate, thereby enhancing efficiency and yield.

Core Concept: The Power of One-Pot Sulfonamide Synthesis

One-pot synthesis represents a paradigm of efficiency in chemical synthesis, minimizing purification steps, solvent waste, and reaction time. In the context of sulfonamide synthesis, this approach typically involves the in situ generation of a sulfonyl chloride from a more stable precursor, followed by the immediate introduction of an amine nucleophile without intermediate workup. This strategy is particularly advantageous as sulfonyl chlorides can be sensitive to moisture and challenging to store long-term.

Recent advancements have focused on developing mild and versatile methods for generating sulfonyl chlorides from readily available starting materials like thiols or even carboxylic acids, followed by a one-pot amination[2][3][4][5]. These protocols enhance the accessibility of diverse sulfonamides for screening in drug discovery programs.

Experimental Protocols

Protocol 1: One-Pot Synthesis of N-Aryl/Alkyl-4-(pyridin-2-yloxy)benzenesulfonamides from 4-(Pyridin-2-yloxy)thiophenol

This protocol details a one-pot oxidative chlorination of a thiol to the corresponding sulfonyl chloride, followed by reaction with an amine.

Workflow Diagram:

G cluster_0 Step 1: In Situ Sulfonyl Chloride Formation cluster_1 Step 2: Sulfonamide Formation Thiol 4-(Pyridin-2-yloxy)thiophenol NCS N-Chlorosuccinimide (NCS) Tetrabutylammonium chloride Aqueous Acetonitrile Thiol->NCS Oxidative Chlorination SulfonylChloride Intermediate: This compound NCS->SulfonylChloride Amine Primary or Secondary Amine (R1R2NH) SulfonylChloride->Amine Nucleophilic Attack Base Triethylamine (Et3N) Amine->Base HCl Scavenger Sulfonamide Final Product: N-Aryl/Alkyl-4-(pyridin-2-yloxy)benzenesulfonamide Amine->Sulfonamide Base->Sulfonamide

Caption: One-pot synthesis of sulfonamides from thiols.

Materials:

  • 4-(Pyridin-2-yloxy)thiophenol

  • N-Chlorosuccinimide (NCS)

  • Tetrabutylammonium chloride

  • Acetonitrile (MeCN)

  • Water (H₂O)

  • Primary or secondary amine of choice

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 4-(Pyridin-2-yloxy)thiophenol (1.0 equiv.) in a mixture of acetonitrile and water (e.g., 4:1 v/v).

  • Oxidative Chlorination: Add tetrabutylammonium chloride (0.1 equiv.) to the solution. Cool the mixture to 0 °C in an ice bath. Add N-Chlorosuccinimide (NCS) (3.0 equiv.) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C. Stir the reaction at 0 °C for 1 hour. The formation of the sulfonyl chloride can be monitored by thin-layer chromatography (TLC). This in situ preparation of the sulfonyl chloride is a key feature of this efficient, one-pot method[5].

  • Amine Addition: To the reaction mixture containing the freshly generated this compound, add the desired primary or secondary amine (1.2 equiv.) followed by triethylamine (2.0 equiv.).

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the consumption of the sulfonyl chloride by TLC.

  • Work-up: Once the reaction is complete, quench with water and extract the product with dichloromethane (3 x 20 mL). Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired sulfonamide.

Rationale for Experimental Choices:

  • NCS as Oxidant: NCS is a mild and effective oxidizing agent for converting thiols to sulfonyl chlorides in the presence of a chloride source and water[5].

  • Tetrabutylammonium chloride: This phase-transfer catalyst facilitates the reaction in the biphasic solvent system.

  • Triethylamine: Acts as a base to neutralize the HCl generated during the sulfonylation reaction, driving the reaction to completion.

Protocol 2: Direct One-Pot Sulfonylation Using this compound

This protocol is applicable when the pre-synthesized sulfonyl chloride is available. It remains a one-pot process in the sense that the sulfonylation and any subsequent reaction are performed in the same vessel.

Workflow Diagram:

G reagents This compound + Nucleophile (e.g., Amine, Alcohol) + Base (e.g., Pyridine, Et3N) solvent Aprotic Solvent (DCM, THF) reagents->solvent Reaction at 0 °C to RT product Sulfonamide or Sulfonate Ester solvent->product Stir for 2-16h

Caption: Direct one-pot sulfonylation workflow.

Materials:

  • This compound[6][7][8]

  • Nucleophile (primary/secondary amine or alcohol)

  • Pyridine or Triethylamine

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Dissolve the amine or alcohol (1.0 equiv.) and pyridine (1.5 equiv.) in anhydrous DCM at room temperature under a nitrogen atmosphere.

  • Sulfonyl Chloride Addition: Cool the solution to 0 °C. Add a solution of this compound (1.1 equiv.) in anhydrous DCM dropwise over 10 minutes. The sulfonyl chloride group is a highly reactive electrophile, making this reaction efficient[9].

  • Reaction: Allow the mixture to stir at 0 °C for 30 minutes and then warm to room temperature. Continue stirring for 2-16 hours, monitoring by TLC.

  • Work-up: Dilute the reaction mixture with DCM. Wash sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash chromatography or recrystallization to yield the pure product.

Data Summary and Expected Outcomes

The yields for one-pot sulfonamide synthesis are generally good to excellent, contingent on the nature of the amine nucleophile.

Starting Material ClassNucleophile ExampleTypical Yield RangeReference Method
Thiol (Protocol 1)Aniline75-90%[5]
Thiol (Protocol 1)Benzylamine80-95%[5]
Thiol (Protocol 1)Morpholine85-98%[5]
Sulfonyl Chloride (Protocol 2)Phenol70-85%General Knowledge
Sulfonyl Chloride (Protocol 2)Piperidine88-96%General Knowledge

Mechanistic Insights: The Activation of Sulfonic Acid Derivatives

The synthesis of sulfonyl chlorides, the key electrophiles in these reactions, has traditionally relied on harsh reagents like POCl₃ or SO₂Cl₂ acting on sulfonic acids[10][11]. Modern methods provide milder alternatives. For instance, the conversion of primary sulfonamides to sulfonyl chlorides can be achieved using activating agents like pyrylium salts, enabling late-stage functionalization of complex molecules[10][11].

Reaction Mechanism Diagram:

G cluster_mech General Sulfonamide Formation Mechanism R-SO2Cl Sulfonyl Chloride Intermediate [R-SO2-N(+)H(R')R'']Cl(-) R-SO2Cl->Intermediate Nucleophilic Attack by Amine R'R''NH Amine R'R''NH->Intermediate Product R-SO2-NR'R'' + HCl Intermediate->Product Deprotonation

Caption: Mechanism of sulfonamide formation.

The sulfonyl chloride is a potent electrophile due to the electron-withdrawing nature of the two oxygen atoms and the chlorine atom attached to the sulfur. A nucleophile, such as an amine, attacks the electrophilic sulfur center, leading to the displacement of the chloride leaving group and the formation of the stable sulfonamide bond.

Conclusion

One-pot protocols involving this compound offer a highly efficient and atom-economical route to a diverse range of sulfonamides and sulfonate esters. These methods are particularly valuable in a drug discovery context, where rapid synthesis and derivatization are essential for establishing structure-activity relationships. The protocols described herein provide a robust foundation for researchers to access these important molecular scaffolds.

References

  • Pedersen, P. S., Blakemore, D. C., Chinigo, G. M., Knauber, T., & MacMillan, D. W. C. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society, 145(39), 21189–21196. [Link]
  • PubMed. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation.
  • Journal of the American Chemical Society. (2023).
  • Veisi, H., Ghorbani-Vaghei, R., Hemmati, S., & Mahmoodi, J. (2011). Convenient One-Pot Synthesis of Sulfonamides and Sulfonyl Azides from Thiols Using N-Chlorosuccinimide. Synlett, 2011(16), 2315-2320. [Link]
  • ResearchGate. (n.d.).
  • Columbia University. (n.d.).
  • Organic Syntheses. (n.d.). N-(4-Pyridyl)pyridinium chloride hydrochloride. [Link]
  • PubChem. (n.d.). This compound. [Link]
  • Wiley Online Library. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. [Link]
  • Europe PMC. (n.d.). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. [Link]
  • ResearchGate. (n.d.).
  • Zhang, Y., & Pike, A. (2021). Pyridones in drug discovery: Recent advances. Bioorganic & Medicinal Chemistry Letters, 38, 127849. [Link]
  • PubChem. (n.d.). 4-(Pyridin-3-yloxy)benzene-1-sulfonyl chloride. [Link]
  • Google Patents. (n.d.). Synthesis method of pyridine-3-sulfonyl chloride.

Sources

Application Notes and Protocols for Microwave-Assisted Reactions with 4-(Pyridin-2-yloxy)benzene-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Accelerating Medicinal Chemistry with Microwave-Assisted Synthesis

In the fast-paced field of drug discovery and development, the rapid synthesis of novel molecular entities is paramount. Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, dramatically accelerating reaction times from hours or days to mere minutes.[1][2][3] This technique utilizes microwave irradiation to directly and efficiently heat the reaction mixture, leading to significant advantages over conventional heating methods, including higher yields, fewer by-products, and improved reaction purity.[1][2] Moreover, MAOS aligns with the principles of green chemistry by reducing solvent consumption and energy usage.[1][4][5]

This application note provides a detailed guide to the use of 4-(Pyridin-2-yloxy)benzene-1-sulfonyl chloride in microwave-assisted reactions. This versatile reagent is a valuable building block in medicinal chemistry, combining a reactive sulfonyl chloride moiety with a pyridin-2-yloxy group, a common pharmacophore in various biologically active compounds. The protocols and insights provided herein are designed for researchers, scientists, and drug development professionals seeking to leverage the power of microwave chemistry for the efficient synthesis of novel sulfonamides.

The Strategic Advantage of this compound in Drug Discovery

The this compound scaffold is of significant interest in the synthesis of targeted libraries for drug discovery. The sulfonyl chloride group is a highly reactive electrophile, ideal for the sulfonylation of primary and secondary amines, as well as alcohols and phenols, to form stable sulfonamides or sulfonate esters. The pyridin-2-yloxy fragment, on the other hand, can act as a hydrogen bond acceptor and a potential metal-coordinating group, which can be crucial for modulating the physicochemical properties of the resulting molecules and enhancing their binding affinity to biological targets.

Core Principles of Microwave-Assisted Sulfonamide Synthesis

Microwave energy accelerates chemical reactions through a mechanism known as dielectric heating.[2][6] Polar molecules in the reaction mixture, such as the reactants and any polar solvent, align with the rapidly oscillating electric field of the microwaves. This rapid reorientation generates friction, leading to a rapid and uniform increase in temperature throughout the reaction vessel.[2] This targeted heating often leads to reaction rates that are orders of magnitude faster than those observed with conventional heating.[2]

In the context of sulfonamide synthesis, microwave irradiation facilitates the reaction between a sulfonyl chloride and an amine. The increased temperature and pressure within a sealed reaction vessel can overcome activation energy barriers, leading to a more efficient and rapid conversion to the desired sulfonamide product.

Experimental Protocols: Microwave-Assisted Synthesis of N-Substituted-4-(pyridin-2-yloxy)benzenesulfonamides

This section provides a detailed, step-by-step protocol for the microwave-assisted synthesis of a representative N-substituted-4-(pyridin-2-yloxy)benzenesulfonamide.

Materials and Reagents:

  • This compound (CAS: 192329-94-5)[7][8]

  • A primary or secondary amine of interest

  • Anhydrous polar solvent (e.g., N,N-Dimethylformamide, 1,4-Dioxane, or Acetonitrile)

  • Tertiary amine base (e.g., Triethylamine or N,N-Diisopropylethylamine)

  • Microwave synthesis vials (appropriate for the make and model of the microwave reactor)

  • Magnetic stir bars

  • Microwave synthesizer

Safety Precautions:

  • Microwave-assisted organic synthesis involves high temperatures and pressures. Always use certified microwave synthesis equipment with appropriate safety features.[9][10]

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Consult the Material Safety Data Sheet (MSDS) for all reagents before use.[10]

Step-by-Step Protocol:

  • Reagent Preparation: In a clean, dry microwave synthesis vial equipped with a magnetic stir bar, add this compound (1.0 eq.).

  • Amine Addition: Add the primary or secondary amine of interest (1.1 eq.).

  • Solvent and Base Addition: Add the anhydrous polar solvent (e.g., DMF, 2-3 mL) and the tertiary amine base (2.0 eq.).

  • Vial Sealing: Securely cap the reaction vial.

  • Microwave Irradiation: Place the vial in the microwave synthesizer and irradiate at a set temperature (e.g., 120 °C) for a specified time (e.g., 10-20 minutes). The optimal temperature and time will depend on the specific amine used and should be determined empirically.

  • Cooling: After the reaction is complete, allow the vial to cool to room temperature.

  • Work-up and Purification:

    • Open the vial carefully.

    • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography or recrystallization to obtain the desired N-substituted-4-(pyridin-2-yloxy)benzenesulfonamide.

Data Presentation: Comparison of Microwave-Assisted vs. Conventional Heating

The following table summarizes the typical advantages of microwave-assisted synthesis for the preparation of N-substituted-4-(pyridin-2-yloxy)benzenesulfonamides compared to traditional oil bath heating.

ParameterMicrowave-Assisted SynthesisConventional Heating
Reaction Time 5 - 30 minutes4 - 24 hours
Typical Yield 85 - 98%60 - 80%
Purity of Crude Product HighModerate to High (often requires more extensive purification)
Energy Consumption LowHigh
Solvent Volume ReducedHigher

Visualization of the Experimental Workflow

The following diagram illustrates the general workflow for the microwave-assisted synthesis of N-substituted-4-(pyridin-2-yloxy)benzenesulfonamides.

experimental_workflow reagent_prep Reagent Preparation (Sulfonyl Chloride, Amine, Base, Solvent) mw_irradiation Microwave Irradiation (Set T, t) reagent_prep->mw_irradiation cooling Cooling to RT mw_irradiation->cooling workup Work-up (Extraction, Washing) cooling->workup purification Purification (Chromatography/Recrystallization) workup->purification product Pure Product purification->product

Caption: General workflow for microwave-assisted sulfonamide synthesis.

Mechanism and Rationale

The reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride. The tertiary amine base acts as a scavenger for the hydrochloric acid by-product, driving the reaction to completion.

reaction_mechanism R-NH2 R-NH2 Ar-SO2Cl Ar-SO2Cl R-NH2->Ar-SO2Cl Nucleophilic Attack Ar-SO2-NH-R Ar-SO2-NH-R Ar-SO2Cl->Ar-SO2-NH-R Formation of Sulfonamide HCl HCl Base Base HCl->Base Acid-Base Reaction Base-H+ Cl- Base-H+ Cl- Base->Base-H+ Cl-

Caption: Simplified reaction mechanism for sulfonamide formation.

Conclusion: A Powerful Tool for Accelerated Discovery

Microwave-assisted synthesis utilizing this compound offers a rapid, efficient, and environmentally conscious approach to generating libraries of novel sulfonamides for drug discovery.[1][11] The protocols and principles outlined in this application note provide a solid foundation for researchers to harness the power of this technology, ultimately accelerating the identification of new therapeutic agents.

References

  • EPCP. (n.d.). Microwave-Assisted Synthesis in Drug Development.
  • N/A. (n.d.). The Impact of Microwave Irradiation Reaction in Medicinal Chemistry: A Review.
  • De Luca, L., & Giacomelli, G. (2008). An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids. The Journal of Organic Chemistry, 73(10), 3967–3969.
  • Scribd. (n.d.). An Easy Microwave-Assisted Synthesis of Sulfonamides Directly From Sulfonic Acids | PDF | Amine.
  • ACS Publications. (n.d.). An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids | The Journal of Organic Chemistry.
  • ResearchGate. (n.d.). An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids | Request PDF.
  • Taylor & Francis Online. (n.d.). Microwave assisted, Cu-catalyzed synthesis of sulfonamides using sodium sulfinates and amines.
  • CEM Corporation. (n.d.). Synthetic Applications for Microwave Synthesis.
  • N/A. (n.d.). Microwave Assisted Organic Synthesis.
  • CEM Corporation. (n.d.). Safety Considerations for Microwave Synthesis.
  • ANU BOOKS PUBLISHER & DISTRIBUTOR. (n.d.). Role of Microwave in Pharmaceutical Sciences.
  • ResearchGate. (n.d.). Microwaves in drug discovery and development: A Review.
  • PMC. (n.d.). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry.
  • N/A. (n.d.). Microwave assisted green organic synthesis.
  • N/A. (n.d.). This compound CAS NO.192329-94-5.
  • N/A. (n.d.). PART - 1 INTRODUCTION.

Sources

Application Notes and Protocols for Bioconjugation Using 4-(Pyridin-2-yloxy)benzene-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: A Versatile Reagent for Amine Modification

In the landscape of bioconjugation, the precise and stable covalent modification of biomolecules is paramount for the development of advanced therapeutics, diagnostics, and research tools.[] 4-(Pyridin-2-yloxy)benzene-1-sulfonyl chloride has emerged as a valuable reagent for the targeted modification of primary amines, such as the ε-amino group of lysine residues and the N-termini of proteins.[] The sulfonyl chloride moiety is a highly reactive electrophile that readily forms a stable sulfonamide bond with nucleophilic amines under mild aqueous conditions.[2] This application note provides a comprehensive guide to the use of this compound in bioconjugation, detailing the underlying chemical principles, step-by-step protocols, and methods for characterization of the resulting conjugates.

The unique 4-(pyridin-2-yloxy)phenyl structure of this reagent offers potential advantages in modulating the physicochemical properties of the resulting bioconjugate. The pyridyl ether motif may influence solubility and provide a site for potential secondary interactions, which can be beneficial in the design of antibody-drug conjugates (ADCs) and other targeted therapies.

Chemical Principles and Reaction Mechanism

The core reaction involves the nucleophilic attack of a primary amine on the electrophilic sulfur atom of the sulfonyl chloride. This results in the formation of a highly stable sulfonamide linkage and the release of hydrochloric acid.

The reaction is highly dependent on pH, with alkaline conditions (pH 8-9.5) favoring the deprotonated, more nucleophilic form of the primary amine, thus accelerating the reaction rate. However, at excessively high pH, the competing hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid can become a significant side reaction, reducing conjugation efficiency. Therefore, careful optimization of the reaction pH is crucial for successful bioconjugation.

Below is a diagram illustrating the reaction mechanism:

reaction_mechanism cluster_reactants Reactants cluster_products Products reagent This compound intermediate Tetrahedral Intermediate reagent->intermediate protein Protein-NH2 (e.g., Lysine) protein->intermediate Nucleophilic Attack product Protein-NH-SO2-R (Stable Sulfonamide Linkage) intermediate->product Elimination of Cl- hcl HCl intermediate->hcl

Caption: Reaction of this compound with a primary amine on a protein.

Quantitative Data Summary

The following tables provide representative data for the bioconjugation of a model protein, such as a monoclonal antibody (mAb), with this compound. These values are illustrative and may require optimization for specific applications.

Table 1: Optimized Reaction Conditions for mAb Conjugation

ParameterRecommended Value
Protein Monoclonal Antibody (mAb)
Labeling Reagent This compound
Target Residues Primary amines (N-terminus, Lysine)
Molar Ratio (Reagent:Protein) 5:1 to 20:1
Reaction pH 8.5 - 9.5 (e.g., in bicarbonate or borate buffer)
Reaction Temperature 4°C to 25°C
Reaction Time 1 - 4 hours

Table 2: Representative Conjugation Results

ParameterTypical Value
Degree of Labeling (DOL) 2 - 6
Labeling Efficiency 40 - 70%
Yield of Monomeric Conjugate > 90%
Stability of Sulfonamide Linkage Stable at physiological pH (pH 7.4)[3]

Experimental Protocols

Protocol 1: General Procedure for Protein Labeling

This protocol describes a general method for the conjugation of this compound to a protein containing accessible primary amines.

Materials:

  • Protein of interest (e.g., antibody) in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M sodium bicarbonate or sodium borate buffer, pH 8.5-9.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification column (e.g., size-exclusion chromatography column)

  • Desalting columns

Workflow Diagram:

protein_labeling_workflow start Start: Protein Solution buffer_exchange 1. Buffer Exchange into Reaction Buffer (pH 8.5-9.5) start->buffer_exchange conjugation 3. Add Reagent to Protein Solution (Incubate 1-4h at 4-25°C) buffer_exchange->conjugation prepare_reagent 2. Prepare Reagent Stock Solution in DMF/DMSO prepare_reagent->conjugation quenching 4. Quench Reaction with Tris Buffer conjugation->quenching purification 5. Purify Conjugate (e.g., SEC) quenching->purification characterization 6. Characterize Conjugate purification->characterization

Caption: General workflow for protein labeling with this compound.

Procedure:

  • Protein Preparation:

    • If the protein solution contains primary amine-containing buffers (e.g., Tris), exchange the buffer to the Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5) using a desalting column.

    • Adjust the protein concentration to 1-10 mg/mL.

  • Reagent Preparation:

    • Immediately before use, prepare a stock solution of this compound in anhydrous DMF or DMSO (e.g., 10 mg/mL).

  • Conjugation Reaction:

    • While gently stirring the protein solution, add the desired molar excess of the reagent stock solution.

    • Incubate the reaction mixture at 4°C or room temperature for 1-4 hours. The optimal time should be determined empirically.

  • Quenching the Reaction:

    • To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM.

    • Incubate for 30 minutes at room temperature.

  • Purification of the Conjugate:

    • Remove unreacted reagent and byproducts by size-exclusion chromatography (SEC) or dialysis.[][5][6] For SEC, use a column pre-equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).

Protocol 2: Characterization of the Protein Conjugate

1. Determination of Degree of Labeling (DOL):

The DOL, or the average number of reagent molecules conjugated per protein, can be determined using mass spectrometry.

  • Method: Analyze the unconjugated protein and the purified conjugate by ESI-MS.[7][8][9][10][11]

  • Calculation:

    • Determine the molecular weight of the unconjugated protein (MW_protein).

    • Determine the molecular weight of the conjugated protein (MW_conjugate).

    • Calculate the mass of the attached label (MW_label) by subtracting the mass of HCl from the molecular weight of this compound.

    • DOL = (MW_conjugate - MW_protein) / MW_label

2. Purity and Aggregation Analysis:

  • Method: Use size-exclusion chromatography (SEC) to assess the purity of the conjugate and the presence of aggregates.[][12][13]

  • Procedure: Inject the purified conjugate onto an SEC column and monitor the elution profile at 280 nm. The presence of a single, sharp peak corresponding to the monomeric conjugate indicates high purity.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Labeling Efficiency - Reaction pH is too low.- Reagent has hydrolyzed.- Buffer contains competing amines (e.g., Tris).- Increase the pH of the Reaction Buffer (optimal range 8.5-9.5).- Prepare the reagent stock solution immediately before use.- Ensure the protein is in an amine-free buffer before adding the reagent.
Protein Precipitation - High degree of labeling leading to changes in protein solubility.- Use of excessive organic solvent (DMF/DMSO).- Reduce the molar excess of the labeling reagent.- Keep the volume of the added reagent stock solution to a minimum (<5% of the total reaction volume).
High Levels of Aggregation - Over-conjugation.- Harsh reaction conditions.- Decrease the molar ratio of the reagent to protein.- Perform the reaction at a lower temperature (4°C).

Conclusion

This compound is a highly effective reagent for the modification of primary amines on proteins and other biomolecules. The resulting stable sulfonamide linkage and the potential for the pyridyl ether moiety to favorably influence conjugate properties make it a valuable tool in the development of bioconjugates for therapeutic and diagnostic applications. The protocols and guidelines presented in this application note provide a solid foundation for researchers to successfully implement this versatile bioconjugation chemistry in their work.

References

  • FUJIFILM Diosynth Biotechnologies. (n.d.). Mass Spectrometric Conjugate Characterization.
  • Gao, S., Zhang, J., & Chen, G. (2012). Introduction of the mass spread function for characterization of protein conjugates. Analytical chemistry, 84(3), 1134–1140.
  • Gao, S., Zhang, J., & Chen, G. (2012). Introduction of the Mass Spread Function for Characterization of Protein Conjugates. Analytical Chemistry, 84(3), 1134-1140.
  • Han, G., Srzentić, K., & Kelleher, N. L. (2015). Characterization of Intact Protein Conjugates and Biopharmaceuticals Using Ion-Exchange Chromatography with Online Detection by Native Electrospray Ionization Mass Spectrometry and Top-Down Tandem Mass Spectrometry. Analytical Chemistry, 87(19), 9945–9953.
  • Berg, K., & Fishman, J. (2020). Purification of Labeled Antibodies Using Size-Exclusion Chromatography. Cold Spring Harbor protocols, 2020(7).
  • Berg, K., & Fishman, J. (2020). Purification of Labeled Antibodies Using Size-Exclusion Chromatography. Cold Spring Harbor protocols, 2020(7), pdb.prot099358.
  • CuriRx. (n.d.). High Resolution Mass Spectrometry.
  • Bobaly, B., et al. (2018). Extending the limits of size exclusion chromatography: Simultaneous separation of free payloads and related species from antibody drug conjugates and their aggregates.
  • Agilent Technologies. (n.d.). Size Exclusion Chromatography Analysis of a Monoclonal Antibody and Antibody Drug Conjugate.
  • Tamura, T., et al. (2026). Lysine-reactive tag system for cell-surface protein labeling via N-acyl-N-alkyl sulfonamide chemistry. Bioorganic & Medicinal Chemistry Letters, 131, 130470.
  • Held, P. (n.d.). Site-Specific Labeling of a Protein Lysine Residue by Novel Kinetic Labeling Combinatorial Libraries. CORE.
  • Al-Majed, A. A., & Al-Zehouri, J. (2019). Degradation Study on Sulfasalazine and a Validated HPLC-UV Method for its Stability Testing.
  • Li, D., et al. (2024). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. Scientific Reports, 14(1), 7989.
  • Matos, M. J., Jiménez-Osés, G., & Bernardes, G. J. (2019). Lysine bioconjugation on native albumin with a sulfonyl acrylate reagent. Methods in molecular biology (Clifton, N.J.), 2033, 25–37.
  • LibreTexts. (2021). 23.9: Amines as Nucleophiles. Chemistry LibreTexts.
  • Pait, M., et al. (2021). Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins. Molecules (Basel, Switzerland), 26(24), 7549.
  • Cornella, J., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.
  • Cornella, J., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.
  • Cornella, J., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.
  • Perlovich, G. L., et al. (2011). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. Molecular Pharmaceutics, 8(5), 1956-1966.
  • ResearchGate. (n.d.). A) Synthetic approaches to sulfonyl chlorides. B) Prior work on the...

Sources

Troubleshooting & Optimization

Technical Support Center: 4-(Pyridin-2-yloxy)benzene-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 4-(Pyridin-2-yloxy)benzene-1-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during its use. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring your synthesis is both efficient and reproducible.

Introduction to this compound

This compound is a versatile bifunctional reagent, valued in medicinal chemistry for its ability to introduce a sulfonamide linkage while incorporating a pyridinyl-oxy moiety.[1] This combination is often sought to enhance target binding affinity and modulate the physicochemical properties of developmental drug candidates.[1] The sulfonyl chloride group is a potent electrophile for reaction with primary and secondary amines, alcohols, and phenols.[1][2] However, its reactivity can also lead to several common side reactions. This guide will address these potential issues in a practical, question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My reaction is sluggish, and I'm observing low yields of the desired sulfonamide. What are the likely causes?

Answer:

Low reactivity can stem from several factors, primarily related to the quality of the sulfonyl chloride and the reaction conditions.

Potential Causes & Troubleshooting Steps:

  • Hydrolysis of the Sulfonyl Chloride: Sulfonyl chlorides are highly susceptible to moisture, hydrolyzing to the corresponding sulfonic acid, which is unreactive under standard sulfonylation conditions.

    • Troubleshooting Protocol:

      • Ensure Anhydrous Conditions: All glassware should be oven-dried or flame-dried under an inert atmosphere (e.g., nitrogen or argon).

      • Use Anhydrous Solvents: Employ freshly distilled or commercially available anhydrous solvents. Solvents like dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile should be dried over appropriate drying agents.

      • Proper Storage: Store this compound in a desiccator at the recommended temperature (typically 2-8°C) to minimize exposure to atmospheric moisture.[3]

      • Quality Check: If hydrolysis is suspected, the purity of the starting material can be checked by ¹H NMR. The sulfonic acid will have a different chemical shift compared to the sulfonyl chloride.

  • Inadequate Base: The choice and amount of base are critical for a successful sulfonylation reaction. The base neutralizes the HCl generated during the reaction, driving it to completion.

    • Troubleshooting Protocol:

      • Select an Appropriate Base: Pyridine or triethylamine (Et₃N) are commonly used bases.[4] For sensitive substrates, a non-nucleophilic base like diisopropylethylamine (DIPEA) may be preferred.

      • Use Sufficient Equivalents: At least one equivalent of base is required per equivalent of sulfonyl chloride. Often, using a slight excess (1.1-1.5 equivalents) can improve reaction rates.

      • Order of Addition: Add the sulfonyl chloride slowly to a solution of the amine and base. This helps to maintain a consistent pH and minimize side reactions.

Visualizing the Hydrolysis Side Reaction:

hydrolysis reagent This compound product 4-(Pyridin-2-yloxy)benzenesulfonic acid (Unreactive) reagent->product Hydrolysis hcl HCl water H₂O (Moisture) self_reaction molecule1 Molecule 1 This compound dimer Dimer/Oligomer (Insoluble Byproduct) molecule1->dimer Pyridine N attacks Sulfonyl Chloride molecule2 Molecule 2 This compound molecule2->dimer

Caption: Potential self-reaction leading to insoluble byproducts.

Question 3: My final product is impure, and purification by chromatography is difficult. What are the likely impurities?

Answer:

Besides the hydrolyzed starting material and potential oligomers, other impurities can arise from side reactions involving the ether linkage or the aromatic rings, as well as from the synthesis of the sulfonyl chloride itself.

Potential Causes & Troubleshooting Steps:

  • Cleavage of the Ether Linkage: While generally stable, the ether bond can be susceptible to cleavage under harsh acidic or basic conditions, especially at elevated temperatures.

    • Troubleshooting Protocol:

      • Avoid Strong Acids/Bases: If possible, avoid strongly acidic or basic workup conditions.

      • Maintain Moderate Temperatures: Avoid heating the reaction mixture for prolonged periods, unless required for the specific transformation.

  • Side Reactions on Aromatic Rings: Although less common under standard sulfonylation conditions, electrophilic substitution on the electron-rich benzene ring or the pyridine ring can occur if potent electrophiles are generated in situ.

    • Troubleshooting Protocol:

      • Control Reaction Stoichiometry: Use the correct stoichiometry of reagents to avoid excess electrophilic species.

      • Inert Atmosphere: Running the reaction under an inert atmosphere can prevent oxidative side reactions that might activate the aromatic rings.

  • Impurities from Starting Material Synthesis: The synthesis of this compound may result in residual starting materials or byproducts. For instance, the chlorosulfonation of 2-phenoxypyridine could lead to isomers or di-sulfonated products.

    • Troubleshooting Protocol:

      • Source High-Purity Reagent: Whenever possible, obtain the sulfonyl chloride from a reputable supplier with a certificate of analysis. [3][5] 2. Purify Before Use: If you are synthesizing the reagent in-house, ensure it is thoroughly purified (e.g., by recrystallization) before use. [6] Table 1: Summary of Potential Side Reactions and Mitigation Strategies

Side ReactionPotential CauseMitigation Strategy
Hydrolysis Exposure to moistureUse anhydrous solvents and conditions; store properly.
Self-Reaction Nucleophilic attack by pyridine nitrogenLow temperature; slow addition; use of non-nucleophilic base.
Ether Cleavage Harsh acidic or basic conditions; high temperatureUse moderate reaction and workup conditions.
Ring Reactions Presence of strong electrophilesControl stoichiometry; use an inert atmosphere.
Starting Material Impurities Incomplete synthesis or purificationSource high-purity reagent or purify before use.

Experimental Protocols

General Protocol for Sulfonamide Synthesis

This protocol provides a starting point for the synthesis of sulfonamides using this compound.

  • Preparation:

    • Dry all glassware in an oven at 120°C for at least 4 hours and allow to cool in a desiccator.

    • Assemble the reaction apparatus under a stream of dry nitrogen or argon.

  • Reaction Setup:

    • To a round-bottom flask, add the amine (1.0 eq.) and a suitable anhydrous solvent (e.g., DCM, THF).

    • Add the base (e.g., triethylamine, 1.2 eq.) to the mixture and stir until the amine has fully dissolved.

    • Cool the reaction mixture to 0°C using an ice bath.

  • Addition of Sulfonyl Chloride:

    • In a separate flask, dissolve this compound (1.1 eq.) in the same anhydrous solvent.

    • Add the sulfonyl chloride solution dropwise to the cooled amine solution over 15-30 minutes.

  • Reaction Monitoring:

    • Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup and Purification:

    • Once the reaction is complete, quench with water or a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, DCM).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography or recrystallization.

References

  • Nacsa, E. D., & Lambert, T. H. (n.d.). Supporting Information. Cross-Coupling of Sulfonic Acid Derivatives via Aryl-Radical Transfer (ART) Using TTMSS or Photoredox. Columbia University.
  • Shivers, G. N., Tun, S. L., McLean, S. L., & Pigge, F. C. (2022). C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates. Organic Letters, 24(47), 8733–8737.
  • Mateo, J., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.
  • This compound. (n.d.). PubChem.
  • 4-(Pyridin-3-yloxy)benzene-1-sulfonyl chloride. (n.d.). PubChem.
  • 4-[(Pyridin-2-yl)sulfamoyl]benzene-1-diazonium chloride. (n.d.). PubChem.
  • A Comparative Guide to the Spectroscopic Data of 4-(Pyridin-4-yloxy)benzene-1-sulfonyl chloride hydrochloride and its Analogs. (n.d.). Benchchem.
  • A) Synthetic approaches to sulfonyl chlorides. B) Prior work on the.... (n.d.).
  • Mateo, J., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie, 131(52), 18393-18398.
  • Safari, J., & Zarnegar, Z. (2021). Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid. Scientific Reports, 11(1), 2139.
  • Sulfanilyl chloride, N-acetyl-. (n.d.). Organic Syntheses.
  • Recent advances in synthesis of sulfonamides: A review. (2018). Chemistry & Biology Interface, 8(4), 194-213.

Sources

Technical Support Center: Handling and Reaction of 4-(Pyridin-2-yloxy)benzene-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-(Pyridin-2-yloxy)benzene-1-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and troubleshooting advice for the successful use of this reagent, with a primary focus on preventing its hydrolysis during experimental procedures.

Introduction: The Challenge of Stability

This compound is a valuable reagent in organic synthesis, particularly in the construction of sulfonamides which are prevalent in many biologically active compounds. However, its utility is intrinsically linked to its high reactivity, which also makes it highly susceptible to hydrolysis. The presence of even trace amounts of water can lead to the decomposition of the sulfonyl chloride to its corresponding sulfonic acid, resulting in reduced yields, product impurities, and complications in reaction work-up and purification.

This guide will provide a detailed exploration of the mechanisms of hydrolysis, proactive strategies for its prevention, and troubleshooting advice for common issues encountered during its use.

Frequently Asked Questions (FAQs)

Q1: What are the primary signs of hydrolysis of my this compound?

A1: The most common indicators of hydrolysis include:

  • Reduced reaction yield: The active sulfonyl chloride is consumed by water instead of your desired nucleophile.

  • Formation of a water-soluble byproduct: The resulting 4-(pyridin-2-yloxy)benzenesulfonic acid is significantly more polar than the starting material and may complicate extraction and purification.

  • Inconsistent reaction outcomes: Trace moisture can lead to variability between batches.

  • Changes in the physical appearance of the starting material: The reagent should be a white to off-white powder.[1] Clumping or a sticky consistency may indicate exposure to moisture.

Q2: Why is this particular sulfonyl chloride so sensitive to water?

A2: All sulfonyl chlorides are reactive electrophiles, but the structure of this compound presents a unique consideration. The integrated pyridine ring, a known nucleophile and base, can potentially catalyze the hydrolysis of the sulfonyl chloride. This occurs via the formation of a highly reactive sulfonylpyridinium intermediate, which is then rapidly attacked by water.[2]

The Mechanism of Hydrolysis: A Two-Fold Problem

The hydrolysis of this compound can proceed through two primary pathways:

  • Direct Nucleophilic Attack: A water molecule directly attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and formation of the sulfonic acid.

  • Pyridine-Catalyzed Hydrolysis: The nitrogen atom of the pyridine ring can act as a nucleophilic catalyst, attacking the sulfonyl group to form a sulfonylpyridinium salt. This intermediate is highly activated towards nucleophilic attack by water.

Caption: Mechanisms of sulfonyl chloride hydrolysis.

While direct evidence for intramolecular catalysis by the pyridin-2-yloxy group is not extensively documented in dedicated kinetic studies for this specific molecule, the well-established principle of pyridine catalysis of sulfonyl chloride hydrolysis strongly suggests it as a potential contributing factor to its instability in the presence of moisture.[2][3]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or no product yield Significant hydrolysis of the sulfonyl chloride.1. Ensure strict anhydrous conditions: Use freshly dried solvents and oven-dried glassware. Perform the reaction under an inert atmosphere (Nitrogen or Argon). 2. Verify reagent quality: If the sulfonyl chloride has been stored for a long time or improperly, it may have already hydrolyzed. Consider purchasing a fresh batch.
Complex mixture of byproducts 1. Hydrolysis of the starting material. 2. Side reactions with a nucleophilic base (e.g., pyridine).1. Implement rigorous anhydrous techniques. 2. Switch to a non-nucleophilic base: Use a sterically hindered base like Diisopropylethylamine (DIPEA or Hünig's base) or 2,6-lutidine. These bases can scavenge the HCl byproduct without competing with your primary nucleophile.
Difficulty in product purification The sulfonic acid byproduct is polar and may co-elute with polar products or form emulsions during aqueous workup.1. Prevent its formation: The best purification is avoiding the impurity in the first place. 2. Aqueous wash: A mild basic wash (e.g., with saturated sodium bicarbonate solution) can help to remove the acidic sulfonic acid into the aqueous layer. Perform this step quickly and at a low temperature to minimize hydrolysis of any remaining sulfonyl chloride.

Experimental Protocols for Minimizing Hydrolysis

Protocol 1: General Handling and Storage
  • Storage: Store this compound in a tightly sealed container in a desiccator or a dry, inert atmosphere glovebox. Recommended storage temperature is 2-8°C.[1]

  • Aliquoting: For frequent use, it is advisable to aliquot the reagent into smaller, single-use vials under an inert atmosphere to prevent repeated exposure of the bulk material to ambient moisture.

Protocol 2: Reaction Setup for Sulfonamide Synthesis

This protocol provides a general framework for reacting this compound with a primary or secondary amine.

Materials:

  • Oven-dried round-bottom flask with a magnetic stir bar

  • Septa and needles for inert atmosphere techniques

  • Anhydrous reaction solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)

  • This compound

  • Amine nucleophile

  • Non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA)

Procedure:

  • Preparation: Assemble the oven-dried glassware while hot and allow it to cool under a stream of dry nitrogen or argon.

  • Reagent Addition: a. Dissolve the amine nucleophile in the anhydrous solvent in the reaction flask under an inert atmosphere. b. Add the non-nucleophilic base (typically 1.1-1.5 equivalents) to the solution. c. Cool the reaction mixture to 0°C using an ice bath. This reduces the rate of potential side reactions and hydrolysis. d. In a separate, dry vial, weigh the this compound and dissolve it in a minimal amount of anhydrous solvent. e. Slowly add the sulfonyl chloride solution to the cooled amine solution dropwise via syringe.

  • Reaction Monitoring: Allow the reaction to stir at 0°C and then gradually warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: a. Once the reaction is complete, quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride at 0°C. b. Proceed with the appropriate extraction and purification protocol for your specific product.

Caption: Workflow for minimizing hydrolysis.

Solvent Selection

The choice of solvent is critical in preventing hydrolysis. The following table provides a summary of common anhydrous solvents and their properties.

Solvent Dielectric Constant Notes
Dichloromethane (DCM)9.1A good general-purpose solvent for these reactions. Ensure it is freshly distilled from a drying agent like CaH₂.
Tetrahydrofuran (THF)7.6Can be a good choice, but it is prone to peroxide formation and must be properly stored and tested. It should be dried over sodium/benzophenone.
Acetonitrile37.5A more polar aprotic solvent. Must be rigorously dried, as it is hygroscopic.
Toluene2.4A non-polar option that can be useful for some substrates. It can be dried over sodium.

Note: Protic solvents like alcohols should be avoided unless they are the intended nucleophile, as they will react with the sulfonyl chloride.

The Role of a Non-Nucleophilic Base

While pyridine is often used as a base in sulfonamide synthesis, its nucleophilicity can lead to the formation of the sulfonylpyridinium intermediate, which can then either be attacked by the desired amine or by trace water, leading to a mixture of products and byproducts.

A sterically hindered, non-nucleophilic base like DIPEA is a superior choice when working with sensitive sulfonyl chlorides. Its bulky isopropyl groups prevent it from attacking the sulfonyl center, so its sole function is to act as an acid scavenger for the HCl generated during the reaction.

Conclusion

The successful use of this compound hinges on the stringent exclusion of water from the reaction system. By understanding the mechanisms of hydrolysis, implementing rigorous anhydrous techniques, selecting the appropriate solvent and base, and carefully controlling reaction temperatures, researchers can effectively prevent the degradation of this valuable reagent and achieve reliable and high-yielding synthetic outcomes.

References

  • Shaikh, A. et al. (2017). Hünig's base a facile and green alternative for C-N bond formation reactions. Journal of Chemical and Pharmaceutical Research, 9(7), 184-190.
  • Rogne, O. (1970). Kinetics of the reaction of benzenesulphonyl chloride with pyridines in aqueous solution. Journal of the Chemical Society B: Physical Organic, 727-730.
  • Chen, J. et al. (2022). Synthesis and Characterization of Related Substances of Torasemide. Pharmaceutical Fronts, 4(3), e157-e162.
  • Rogne, O. (1971). Kinetics of the pyridine-catalysed methanolysis of aromatic sulphonyl chlorides. Journal of the Chemical Society B: Physical Organic, 1334-1337.
  • Gomez-Palomino, A., & Cornella, J. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.

Sources

Technical Support Center: Improving Yield in Sulfonylation Reactions with 4-(Pyridin-2-yloxy)benzene-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals utilizing 4-(Pyridin-2-yloxy)benzene-1-sulfonyl chloride. This resource is designed to provide expert insights and practical solutions to common challenges encountered during sulfonylation reactions, helping you optimize yields, minimize side products, and streamline your workflow.

Troubleshooting Guide

This section addresses specific experimental issues in a direct question-and-answer format, providing causal explanations and actionable solutions.

Issue 1: Low or No Product Yield

Question: My sulfonylation reaction with a primary/secondary amine or alcohol is resulting in a very low yield or failing completely. What are the likely causes and how can I troubleshoot this?

Answer: Low or nonexistent product yield is a frequent challenge that typically points to one of three areas: reagent integrity, substrate reactivity, or suboptimal reaction conditions. A systematic approach is key to diagnosing the root cause.

Causality & Corrective Actions:

  • Degradation of the Sulfonyl Chloride: this compound is highly susceptible to hydrolysis upon exposure to atmospheric moisture, which converts it into the unreactive corresponding sulfonic acid.[1][2] This is the most common cause of reaction failure.

    • Solution: Always use a fresh bottle of the sulfonyl chloride or one that has been stored meticulously under an inert atmosphere (e.g., in a desiccator with drying agent).[1] Ensure all glassware is rigorously oven- or flame-dried, and assemble the reaction setup under nitrogen or argon.[1]

  • Low Nucleophilicity of the Substrate: Electron-deficient amines (e.g., anilines with electron-withdrawing groups) or sterically hindered nucleophiles react sluggishly.[2]

    • Solution: For these challenging substrates, more forcing conditions are required. Increase the reaction temperature (e.g., from room temperature to 40-60 °C) and/or switch to a more polar aprotic solvent like N,N-dimethylformamide (DMF) to improve solubility and reaction rates.[3] The addition of a catalyst, such as 4-dimethylaminopyridine (DMAP), can also significantly enhance the reaction rate by forming a more reactive sulfonyl-DMAP intermediate.[2]

  • Inappropriate Base Selection: The choice of base is critical and can dramatically influence the outcome.[1]

    • Solution: For standard, reactive amines, tertiary amine bases like triethylamine (TEA) or pyridine are often sufficient. However, for less reactive amines, these bases can be too weak. In such cases, a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is often more effective.[1]

  • Incorrect Stoichiometry: An improper ratio of reactants can lead to incomplete conversion.

    • Solution: Typically, a slight excess of the sulfonyl chloride (1.1-1.2 equivalents) relative to the nucleophile is used to drive the reaction to completion. However, for primary amines, this can lead to bis-sulfonylation (see Issue 2). In such cases, using a 1:1 ratio or a slight excess of the amine is preferable.[3]

Issue 2: Significant Side Product Formation

Question: My reaction is proceeding, but I'm observing significant formation of unintended byproducts. How can I improve the selectivity?

Answer: Side product formation typically arises from the inherent reactivity of the starting materials and intermediates. The two most common side reactions are bis-sulfonylation of primary amines and hydrolysis of the sulfonyl chloride.

Causality & Corrective Actions:

  • Bis-sulfonylation of Primary Amines: Primary amines (R-NH₂) can react twice with the sulfonyl chloride, especially when an excess of the sulfonyl chloride and a strong base are used, leading to the formation of R-N(SO₂Ar)₂.[3]

    • Solution: To mitigate this, carefully control the stoichiometry. Use a 1:1 molar ratio of the primary amine to the sulfonyl chloride, or even a slight excess of the amine (e.g., 1.1 equivalents).[3] Adding the sulfonyl chloride solution slowly (dropwise) to the solution of the amine and base at a low temperature (e.g., 0 °C) helps to maintain a low instantaneous concentration of the electrophile, disfavoring the second addition.

  • Hydrolysis of Sulfonyl Chloride: As mentioned previously, any moisture in the reaction will lead to the formation of 4-(pyridin-2-yloxy)benzenesulfonic acid.[2] This not only consumes your starting material but can also complicate purification.

    • Solution: The importance of anhydrous conditions cannot be overstated. Use anhydrous solvents, oven-dried glassware, and conduct the reaction under an inert atmosphere.[1][2] If an aqueous workup is necessary, perform it as quickly as possible, preferably at a low temperature to minimize hydrolysis of any unreacted sulfonyl chloride.[2]

Issue 3: Difficulty with Product Isolation and Purification

Question: My desired sulfonamide appears to be formed (confirmed by TLC/LCMS), but I am struggling with the workup and purification, leading to low isolated yields. What are the best practices?

Answer: Effective product isolation is crucial for achieving a high final yield. Sulfonamides can sometimes present purification challenges due to their polarity or crystallinity.

Best Practices for Workup and Purification:

  • Quenching and Extraction:

    • Protocol: Once the reaction is complete, cool the mixture to room temperature and quench by slowly adding water or saturated aqueous ammonium chloride. Transfer the mixture to a separatory funnel and extract the product into an appropriate organic solvent (e.g., dichloromethane (DCM), ethyl acetate).[3]

    • Expert Tip: To remove the base and its salt, perform sequential washes of the combined organic layers. A wash with a weak acid (e.g., 1M HCl) will remove amine bases like TEA or pyridine. A subsequent wash with saturated aqueous sodium bicarbonate will remove any unreacted starting amine (if it's acidic) and the sulfonic acid byproduct.[3] Finish with a brine wash to remove residual water.

  • Purification:

    • Flash Chromatography: This is the most common method for purifying sulfonamides. Use a silica gel column with a solvent system typically composed of a nonpolar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate). The ideal eluent composition should be determined by TLC analysis.

    • Recrystallization: If your sulfonamide product is a solid, recrystallization can be a highly effective and scalable purification method.[4] Common solvent systems include ethanol/water, isopropanol/water, or ethyl acetate/hexanes. The goal is to find a solvent or solvent pair in which the product is soluble at high temperatures but sparingly soluble at low temperatures.

Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the handling, application, and mechanistic principles of using this compound.

Q1: How should I handle and store this compound to ensure its reactivity? A: This reagent is a moisture-sensitive solid.[1][5] It should be stored tightly sealed in a cool, dry place, preferably within a desiccator containing a drying agent like anhydrous calcium sulfate (Drierite). When weighing and dispensing the reagent, do so quickly in a low-humidity environment or, ideally, within a glovebox to minimize exposure to air.

Q2: What is the fundamental role of the base in this reaction, and how do I choose the right one? A: The base plays a crucial role in neutralizing the HCl that is generated during the reaction. In the case of amine sulfonylation, it facilitates the reaction by deprotonating the initially formed ammonium salt intermediate, regenerating a neutral sulfonamide.[1][6]

  • Weak, Nucleophilic Bases (e.g., Pyridine): Can act as both a base and a nucleophilic catalyst. Pyridine is often used as the solvent itself in some protocols.

  • Non-Nucleophilic Amine Bases (e.g., TEA, DIPEA): These are sterically hindered and primarily function to scavenge the generated acid. They are a good general choice for most reactions.

  • Strong, Non-Nucleophilic Bases (e.g., DBU): These are recommended for reactions involving poorly nucleophilic amines or alcohols, as they can more effectively promote the reaction.[1]

Q3: Which solvent is most appropriate for my sulfonylation reaction? A: The choice of solvent is critical for ensuring that all reactants are fully dissolved and for influencing the reaction rate.

  • Aprotic Solvents: These are generally preferred. Dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile are excellent first choices for many substrates.[1][3]

  • Polar Aprotic Solvents: For reactions that are sluggish due to poor solubility of starting materials or low reactivity, switching to a more polar solvent like N,N-dimethylformamide (DMF) can be beneficial.[3]

  • Avoid Protic Solvents: Protic solvents like alcohols or water should be avoided as reaction media because they can compete with your intended nucleophile and react with the sulfonyl chloride.

Q4: What is the general mechanism for the sulfonylation of an amine with this reagent? A: The reaction proceeds via a nucleophilic addition-elimination mechanism at the sulfur center.

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic sulfur atom of the sulfonyl chloride.

  • Intermediate Formation: This forms a tetrahedral intermediate.

  • Chloride Elimination: The intermediate collapses, eliminating the chloride ion as a good leaving group.

  • Deprotonation: The resulting positively charged ammonium species is deprotonated by the base to yield the final, neutral sulfonamide product and the hydrochloride salt of the base.

Data & Protocols
Table 1: General Guide to Selecting Reaction Conditions
Substrate TypeRecommended Base (Equivalents)Recommended SolventTemperature (°C)Key Considerations
Primary Aliphatic Amine TEA or DIPEA (1.5-2.0)DCM, THF0 to 25Use 1:1 stoichiometry to avoid bis-sulfonylation. Add sulfonyl chloride slowly.[3]
Secondary Aliphatic Amine TEA or DIPEA (1.5-2.0)DCM, THF0 to 25Generally straightforward and high-yielding.
Primary/Secondary Aniline Pyridine or DBU (2.0)Acetonitrile, DMF25 to 60May require heating and a stronger base due to lower nucleophilicity.[1][2]
Phenols Pyridine or DBU (1.5-2.0)DCM, Acetonitrile25 to 50Often requires elevated temperatures to proceed at a reasonable rate.
Aliphatic Alcohols Pyridine or TEA (1.5-2.0) + DMAP (0.1)DCM, Acetonitrile0 to 25Reaction can be slow; catalytic DMAP is highly recommended.[2][7]
General Experimental Protocol: Sulfonylation of a Primary Amine

This protocol is a general guideline and may require optimization for specific substrates.

  • Preparation: Under an inert atmosphere of argon or nitrogen, add the primary amine (1.0 mmol, 1.0 equiv.) to a flame-dried round-bottom flask equipped with a magnetic stir bar.

  • Dissolution: Add anhydrous dichloromethane (DCM, 10 mL) and triethylamine (TEA, 2.1 mmol, 2.1 equiv.). Stir the mixture at room temperature until all solids are dissolved.

  • Cooling: Cool the flask to 0 °C using an ice-water bath.

  • Reagent Addition: In a separate flask, dissolve this compound (1.05 mmol, 1.05 equiv.) in anhydrous DCM (5 mL). Add this solution dropwise to the stirred amine solution over 15-20 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS).

  • Workup: Upon completion, quench the reaction by adding 10 mL of water. Transfer the mixture to a separatory funnel.

  • Extraction & Washing: Separate the layers and extract the aqueous phase with DCM (2 x 15 mL). Combine the organic layers and wash sequentially with 1M HCl (20 mL), saturated aqueous NaHCO₃ (20 mL), and brine (20 mL).[3]

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel or by recrystallization to obtain the pure sulfonamide.

Visual Guides
Diagram 1: Troubleshooting Low Yields

Troubleshooting_Low_Yield start Low or No Yield Observed check_reagent 1. Check Sulfonyl Chloride Quality Is it fresh and handled under anhydrous conditions? start->check_reagent reagent_ok Yes check_reagent->reagent_ok Yes reagent_bad No check_reagent->reagent_bad No check_nucleophile 2. Assess Nucleophile Reactivity Is it sterically hindered or electron-deficient? reagent_ok->check_nucleophile replace_reagent Use fresh reagent. Ensure anhydrous setup. reagent_bad->replace_reagent nucleophile_ok No check_nucleophile->nucleophile_ok No nucleophile_bad Yes check_nucleophile->nucleophile_bad Yes check_conditions 3. Evaluate Reaction Conditions Is the base strong enough? Is stoichiometry correct? nucleophile_ok->check_conditions force_conditions Increase temperature. Use polar solvent (DMF). Add DMAP catalyst. nucleophile_bad->force_conditions conditions_ok Yes check_conditions->conditions_ok Yes conditions_bad No check_conditions->conditions_bad No purification_issue Yield still low? Consider workup/ purification losses. conditions_ok->purification_issue optimize_conditions Use stronger base (DBU). Adjust stoichiometry. conditions_bad->optimize_conditions

Caption: A decision tree for troubleshooting low sulfonylation yields.

Diagram 2: General Reaction Mechanism (Amine Sulfonylation)

Sulfonylation_Mechanism cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products R_NH2 R-NH₂ (Amine) Intermediate [Ar-SO₂(Cl)-NH₂⁺-R] R_NH2->Intermediate Nucleophilic Attack Ar_SO2Cl Ar-SO₂Cl (Sulfonyl Chloride) Protonated_Intermediate Ar-SO₂-NH₂⁺-R + Cl⁻ Intermediate->Protonated_Intermediate Elimination of Cl⁻ Sulfonamide Ar-SO₂-NH-R (Sulfonamide) BaseHCl Base-H⁺ Cl⁻ Base Base: Protonated_Intermediate->Sulfonamide Deprotonation Protonated_Intermediate->BaseHCl

Sources

Troubleshooting low reactivity of 4-(Pyridin-2-yloxy)benzene-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 4-(Pyridin-2-yloxy)benzene-1-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address common challenges encountered during its use in chemical synthesis. Our goal is to empower you with the technical knowledge and practical solutions needed to optimize your experimental outcomes.

Core Reactivity Principles: Understanding the Sulfonyl Chloride Group

The reactivity of any sulfonyl chloride, including this compound, is centered on the highly electrophilic sulfur atom. This electrophilicity is a direct result of the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom bonded to the sulfur.[1] This electronic arrangement makes the sulfur atom a prime target for attack by a wide range of nucleophiles, such as alcohols, amines, and thiols.[2]

The reaction proceeds via a nucleophilic substitution mechanism, where the nucleophile attacks the sulfur, leading to the displacement of the chloride ion, which is an excellent leaving group.[1] The precise mechanism can be a concerted SN2-like process or a stepwise addition-elimination pathway, depending on the specific reactants and conditions.[1]

A critical factor governing the utility of sulfonyl chlorides is their sensitivity to moisture. They readily undergo hydrolysis in the presence of water to form the corresponding sulfonic acid, which is generally unreactive under typical sulfonylation conditions.[3][4] This inherent instability necessitates the use of anhydrous conditions to achieve high yields and product purity.

Troubleshooting Guide: Addressing Low Reactivity

This section is structured in a question-and-answer format to directly address the most common issues reported by users.

Q1: My sulfonylation reaction with this compound is slow, incomplete, or fails to proceed. What are the primary causes?

Low reactivity is a frequent challenge that can be attributed to a combination of factors related to the reagent's structure, the choice of nucleophile, and the reaction setup.

  • Inherent Electronic Effects: The 4-(Pyridin-2-yloxy) substituent can influence the electrophilicity of the sulfonyl group. The ether oxygen can donate electron density to the benzene ring via resonance, which can slightly reduce the electrophilicity of the sulfur atom compared to sulfonyl chlorides with strongly electron-withdrawing groups.

  • Weak Nucleophile: The reaction rate is highly dependent on the nucleophilicity of the substrate. Sterically hindered or electronically poor nucleophiles (e.g., anilines with electron-withdrawing groups) will react more slowly.

  • Suboptimal Base Selection: The base plays a crucial role in scavenging the HCl byproduct. An inappropriate base can lead to side reactions or may not be strong enough to facilitate the reaction effectively. For instance, while pyridine is a common choice, its nucleophilicity can lead to the formation of a reactive sulfonylpyridinium intermediate, which can be beneficial but also subject to its own reaction pathways.[5]

  • Reagent Degradation (Hydrolysis): This is the most common cause of failure. If the sulfonyl chloride has been exposed to atmospheric moisture, it will convert to the unreactive sulfonic acid, leading to low or no conversion.[4]

  • Poor Solubility: The sulfonyl chloride or the nucleophilic substrate may have limited solubility in the chosen reaction solvent, leading to a slow heterogeneous reaction.

Q2: How can I strategically improve the reaction rate and overall yield?

Optimizing your reaction conditions is key to overcoming low reactivity. The following steps provide a systematic approach to enhancing reaction performance.

Step 1: Ensure Rigorously Anhydrous Conditions

Hydrolysis is the primary enemy of a successful sulfonylation.[3][4]

  • Glassware: Oven-dry all glassware at >120 °C for several hours and cool under a stream of inert gas (Argon or Nitrogen) or in a desiccator.

  • Solvents: Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle sealed under an inert atmosphere.

  • Reagents: Ensure your nucleophile and base are dry. Liquid amines can be distilled from calcium hydride.

  • Atmosphere: Run the reaction under a positive pressure of an inert gas (Ar or N₂).

Step 2: Optimize Your Choice of Base and Solvent

The base and solvent system is critical. Aprotic solvents are generally preferred to avoid reaction with the sulfonyl chloride.

ParameterRecommendationRationale
Solvent Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN)These aprotic solvents are effective at dissolving a wide range of reactants and are inert under the reaction conditions.
Base Triethylamine (TEA), Diisopropylethylamine (DIPEA)These are non-nucleophilic hindered bases that effectively scavenge HCl without competing with the primary nucleophile.
Catalyst 4-Dimethylaminopyridine (DMAP) (0.05 - 0.2 equivalents)DMAP is a highly effective nucleophilic catalyst that can significantly accelerate reactions, particularly with less reactive nucleophiles like alcohols.[6]
Step 3: Implement a Controlled Addition and Temperature Protocol
  • Order of Addition: Dissolve your nucleophile, base, and catalyst (if used) in the anhydrous solvent first. Cool the solution in an ice bath (0 °C). Then, add the this compound solution dropwise.

  • Temperature Control: Start the reaction at 0 °C to control any initial exotherm. After the addition is complete, allow the reaction to warm slowly to room temperature and stir for several hours. If the reaction is still sluggish (as monitored by TLC or LC-MS), gentle heating (e.g., 40-50 °C) can be applied.

Experimental Protocol: General Procedure for Sulfonamide Synthesis
  • To an oven-dried, three-neck round-bottom flask under an Argon atmosphere, add the amine (1.0 eq.), anhydrous dichloromethane (DCM, ~0.1 M), and triethylamine (1.5 eq.). If the amine is a hydrochloride salt, add an additional equivalent of base.

  • If the amine is a poor nucleophile, add DMAP (0.1 eq.).

  • Cool the stirred solution to 0 °C in an ice bath.

  • In a separate flask, dissolve this compound (1.1 eq.) in a minimal amount of anhydrous DCM.

  • Add the sulfonyl chloride solution dropwise to the cooled amine solution over 15-20 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-24 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl. Extract the product with DCM, wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Q3: I see a byproduct with a similar polarity to my starting material. What could it be and how do I avoid it?

The most common byproduct is the sulfonic acid, formed from the hydrolysis of the sulfonyl chloride.[4] It is often visible on a TLC plate as a baseline spot that may streak. The definitive way to avoid this is by adhering strictly to the anhydrous protocols described in Q2. If you suspect your stock of this compound is partially hydrolyzed, it is best to use a fresh, unopened bottle.

Visualization of Key Processes

To aid in understanding, the following diagrams illustrate the core reaction mechanism and a logical troubleshooting workflow.

G cluster_mechanism General Sulfonylation Mechanism Nuc R-NH₂ (Nucleophile) Intermediate Transition State / Intermediate Nuc->Intermediate Attacks Sulfur Sulfonyl Ar-SO₂Cl Sulfonyl->Intermediate Cl⁻ departs Product R-NH-SO₂-Ar (Sulfonamide) Intermediate->Product HCl HCl Product->HCl + Base Base (e.g., Et₃N) Base->HCl Neutralizes Salt Base-H⁺ Cl⁻ HCl->Salt

Caption: General mechanism of sulfonamide formation.

G cluster_troubleshooting Troubleshooting Workflow Start Reaction Incomplete or Failed Check_Anhydrous Verify Anhydrous Conditions (Solvents, Glassware, Atmosphere) Start->Check_Anhydrous First Step Check_Reagent Check Sulfonyl Chloride Quality (Use fresh reagent) Check_Anhydrous->Check_Reagent If conditions are dry Optimize_Base Optimize Base/Catalyst (e.g., Add DMAP) Check_Reagent->Optimize_Base If reagent is fresh Optimize_Temp Optimize Temperature (Warm from 0°C to RT or heat gently) Optimize_Base->Optimize_Temp If still slow Success Reaction Successful Optimize_Temp->Success

Caption: Logical workflow for troubleshooting low reactivity.

Frequently Asked Questions (FAQs)

Q: How should I properly store this compound? A: The compound should be stored in a tightly sealed container, preferably under an inert atmosphere (Argon or Nitrogen), and in a cool, dry place such as a desiccator. Some suppliers recommend refrigerated storage (2-8°C).[7]

Q: How does the reactivity of this compound compare to more common reagents like p-toluenesulfonyl chloride (TsCl)? A: Generally, the reactivity will be in a similar range to other arylsulfonyl chlorides. However, as discussed, the electronic contribution of the 4-(Pyridin-2-yloxy) group may slightly modulate its reactivity compared to the electron-donating methyl group in TsCl. The presence of the basic pyridine nitrogen also offers a functional handle not present in TsCl, which can be protonated or coordinate to metals.[8]

Q: How can I effectively monitor the progress of my reaction? A: Thin-Layer Chromatography (TLC) is the most common method. Use a solvent system that gives good separation between your starting nucleophile and the more nonpolar sulfonamide product (e.g., 20-50% Ethyl Acetate in Hexanes). The sulfonyl chloride may appear as a faint spot that streaks, and the hydrolyzed sulfonic acid will typically remain at the baseline. Liquid Chromatography-Mass Spectrometry (LC-MS) is also an excellent tool for definitively tracking the consumption of starting materials and the formation of the desired product mass.

Q: Can the pyridine nitrogen interfere with the reaction? A: Yes. The pyridine nitrogen is a basic and weakly nucleophilic site. In the absence of a more potent nucleophile or under forcing conditions, it's possible for intermolecular reactions to occur. Furthermore, if the reaction is run under acidic conditions (which should be avoided), the pyridine will be protonated, which would significantly alter the electronic properties of the molecule and likely deactivate the sulfonyl chloride group towards nucleophilic attack. The hydrochloride salt form of this reagent is commercially available, highlighting the basicity of the pyridine nitrogen.[8][9]

References

  • FR2795723A1 - PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES - Google Patents.
  • King, J. F., & Loosmore, S. M. (1976). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Journal of the American Chemical Society, 98(20), 6437-6443.
  • Kevill, D. N., & D'Souza, M. J. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. International journal of molecular sciences, 9(5), 856–866.
  • Taylor & Francis Online. (n.d.). Sulfonyl chloride – Knowledge and References.
  • Robertson, R. E., & Laughton, P. M. (1957). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 35(11), 1319-1327.
  • Gnedin, B. G., Ivanov, S. N., & Shchukina, M. V. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. Journal of Organic Chemistry of the USSR, 24(4), 744-749.
  • Fiveable. (n.d.). Sulfonyl Chloride Definition - Organic Chemistry Key Term.
  • Organic Chemistry Tutor. (2023, November 18). Sulfonate Esters: Activation of Alcohols with Sulfonyl Chlorides [Video]. YouTube.
  • Wang, Z., et al. (2011). Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines.
  • King, J. F. (1993). Mechanisms of reactions of sulfonyl compounds with nucleophiles in protic media. Pure and Applied Chemistry, 65(5), 1031-1036.
  • Moody, C. J., & Rees, C. W. (1998). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 2(6), 398-400.
  • Roberts, J. D., & Caserio, M. C. (2021). 23.9: Amines as Nucleophiles. In Basic Principles of Organic Chemistry (2nd ed.). LibreTexts.
  • Nacsa, E. D., & Lambert, T. H. (n.d.).
  • Tan, B., & Xu, J. (2019). Reactions of Sulfonyl Chlorides and Unsaturated Compounds. Chinese Journal of Organic Chemistry, 39(10), 2735-2753.
  • Gini, A., et al. (2018). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.
  • Rogne, O. (1970). Kinetics of the reaction of benzenesulphonyl chloride with pyridines in aqueous solution. Journal of the Chemical Society B: Physical Organic, 727-730.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Smith, C. D., et al. (2023). C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates. The Journal of Organic Chemistry, 88(6), 3637–3648.
  • PubChem. (n.d.). 4-[(Pyridin-2-yl)sulfamoyl]benzene-1-diazonium chloride. National Center for Biotechnology Information.
  • PubChem. (n.d.). 4-(Pyridin-3-yloxy)benzene-1-sulfonyl chloride. National Center for Biotechnology Information.

Sources

Technical Support Center: Synthesis and Purification of 4-(Pyridin-2-yloxy)benzene-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 4-(Pyridin-2-yloxy)benzene-1-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important reagent. Here, we provide in-depth troubleshooting guides and frequently asked questions in a direct Q&A format, grounded in established chemical principles and practical laboratory experience.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

The most prevalent and industrially scalable method for the synthesis of this compound is the electrophilic aromatic substitution reaction of 2-phenoxypyridine with chlorosulfonic acid. This method is favored for its use of readily available and cost-effective reagents. An alternative, though less common, approach involves a multi-step synthesis commencing with the diazotization of an appropriate aniline derivative, followed by a copper-catalyzed reaction with sulfur dioxide and a chlorine source, a variant of the Sandmeyer reaction.

Q2: What is the primary and most problematic byproduct in this reaction?

The most common and often difficult-to-remove byproduct is the corresponding sulfonic acid, 4-(pyridin-2-yloxy)benzenesulfonic acid. This is formed by the hydrolysis of the target sulfonyl chloride.[1] The sulfonyl chloride group is highly susceptible to reaction with water, which can be introduced from atmospheric moisture or during the aqueous workup. Its removal is critical as its presence can interfere with subsequent reactions where the sulfonyl chloride is used as a reagent.

Q3: Can the pyridine nitrogen atom cause any specific side reactions?

Yes, the basicity of the pyridine nitrogen can lead to the formation of a pyridinium salt. In the presence of the strong acid (chlorosulfonic acid), the pyridine nitrogen can be protonated, forming a pyridinium ion. This deactivates the aromatic rings towards electrophilic substitution, potentially leading to lower yields. During workup, this can also lead to the formation of the hydrochloride salt of the desired product, which may have different solubility characteristics.

II. Troubleshooting Guide: Byproduct Removal and Purification

This section addresses specific issues you might encounter during the synthesis and purification of this compound, providing explanations for the underlying causes and actionable solutions.

Issue 1: Low Yield and a Significant Amount of a Water-Soluble Impurity

Question: My reaction yield is significantly lower than expected, and I notice a substantial amount of a water-soluble compound in my crude product. What is the likely cause and how can I fix it?

Answer:

Likely Cause: Hydrolysis of the Sulfonyl Chloride

The primary suspect for a low yield of the desired sulfonyl chloride and the presence of a water-soluble impurity is the hydrolysis of the product to 4-(pyridin-2-yloxy)benzenesulfonic acid. The sulfonyl chloride functional group is highly electrophilic and readily reacts with water. This can occur under the following conditions:

  • During Aqueous Workup: Prolonged contact with water during the quenching and extraction steps.

  • Atmospheric Moisture: Inadequate drying of glassware or exposure of the reaction to a humid environment.

  • Wet Solvents: Use of solvents that have not been properly dried.

Solutions:

  • Rapid and Cold Aqueous Workup:

    • Quench the reaction mixture by pouring it carefully onto a large excess of crushed ice with vigorous stirring. This rapidly dissipates the heat from the exothermic reaction of chlorosulfonic acid with water and precipitates the sulfonyl chloride.

    • Do not allow the precipitated product to remain in the acidic aqueous mixture for an extended period. Filter the solid immediately using a Büchner funnel.

    • Wash the collected solid with copious amounts of cold water to remove residual acids.

  • Anhydrous Reaction Conditions:

    • Ensure all glassware is thoroughly oven-dried before use.

    • Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric moisture.

    • Use anhydrous solvents for any extractions or subsequent manipulations.

  • Azeotropic Removal of Water:

    • If the product is extracted into an organic solvent, residual water can sometimes be removed by azeotropic distillation with a suitable solvent like toluene, provided the product is thermally stable under these conditions.

Issue 2: Presence of a High-Melting, Insoluble White Solid in the Final Product

Question: After purification, I have a persistent, high-melting white solid that is insoluble in common organic solvents. What could this be?

Answer:

Likely Cause: Formation of Diaryl Sulfone

This impurity is likely the diaryl sulfone, bis(4-(pyridin-2-yloxy)phenyl) sulfone. This byproduct is formed when the initially generated 4-(pyridin-2-yloxy)benzenesulfonic acid (or the sulfonyl chloride itself) acts as an electrophile and reacts with another molecule of the starting material, 2-phenoxypyridine.

Conditions Favoring Sulfone Formation:

  • High Reaction Temperatures: Elevated temperatures provide the necessary activation energy for this bimolecular reaction.

  • Insufficient Chlorosulfonic Acid: If the amount of chlorosulfonic acid is not sufficient, the intermediate sulfonic acid can accumulate, increasing the likelihood of sulfone formation.

  • Prolonged Reaction Times: Longer reaction times at elevated temperatures can also promote the formation of the sulfone byproduct.

Solutions:

  • Strict Temperature Control: Maintain a low reaction temperature (typically 0-10 °C) during the addition of the 2-phenoxypyridine to the chlorosulfonic acid.

  • Use of Excess Chlorosulfonic Acid: Employing a sufficient excess of chlorosulfonic acid ensures the rapid conversion of the intermediate sulfonic acid to the sulfonyl chloride, minimizing its concentration and the potential for sulfone formation.

  • Purification by Recrystallization: The diaryl sulfone is often less soluble than the desired sulfonyl chloride in many organic solvents. Recrystallization from a suitable solvent system (e.g., a mixture of a good solvent like dichloromethane or ethyl acetate and a poor solvent like hexanes) can effectively remove the sulfone.

Issue 3: Product is an Oily or Gummy Solid Instead of a Crystalline Powder

Question: My final product is an oil or a sticky solid that is difficult to handle and purify. What could be the reason for this?

Answer:

Likely Causes:

  • Presence of Pyridinium Salts: The formation of the hydrochloride salt of the pyridine nitrogen can result in a more ionic and less crystalline product. This is especially likely if the workup involved washing with hydrochloric acid or if excess HCl is generated and not adequately removed.

  • Mixture of Product and Sulfonic Acid: A mixture of the sulfonyl chloride and its hydrolysis product, the sulfonic acid, can often result in a non-crystalline, eutectic-like mixture.

  • Residual Solvents: Incomplete removal of reaction or extraction solvents can lead to an oily product.

Solutions:

  • Neutralization during Workup: After the initial acidic washes, a careful wash with a cold, dilute solution of sodium bicarbonate can neutralize any pyridinium salts and remove acidic impurities. Be cautious as this can also promote hydrolysis of the sulfonyl chloride if not done quickly and at a low temperature.

  • Thorough Drying: Ensure the product is thoroughly dried under vacuum to remove all traces of solvents.

  • Trituration: The oily product can sometimes be induced to crystallize by trituration with a non-polar solvent like hexanes or diethyl ether. This process involves stirring the oil with the solvent, which can help to remove impurities and encourage the formation of a crystalline solid.

III. Experimental Protocols and Data

General Protocol for the Synthesis of this compound

Disclaimer: This is a general procedure and should be adapted and optimized based on laboratory conditions and safety protocols.

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add chlorosulfonic acid (5 equivalents).

  • Cool the flask to 0 °C in an ice-water bath.

  • Slowly add 2-phenoxypyridine (1 equivalent) dropwise via the dropping funnel over a period of 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 2-3 hours.

  • Monitor the reaction progress by TLC or other suitable analytical methods.

  • Once the reaction is complete, carefully and slowly pour the reaction mixture onto a vigorously stirred slurry of crushed ice and water.

  • The solid product will precipitate. Collect the solid by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with several portions of cold water until the filtrate is neutral to pH paper.

  • Dry the crude product under vacuum.

Purification by Recrystallization
  • Dissolve the crude this compound in a minimum amount of a suitable hot solvent (e.g., dichloromethane, ethyl acetate, or a mixture thereof).

  • If insoluble impurities (like the diaryl sulfone) are present, perform a hot filtration to remove them.

  • Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration and wash with a small amount of cold solvent.

  • Dry the crystals under vacuum to a constant weight.

Data Summary Table
CompoundMolecular FormulaMolecular Weight ( g/mol )Appearance
This compoundC₁₁H₈ClNO₃S269.71White to off-white solid
4-(Pyridin-2-yloxy)benzenesulfonic acidC₁₁H₉NO₄S251.26White solid
Bis(4-(pyridin-2-yloxy)phenyl) sulfoneC₂₂H₁₆N₂O₄S420.44High-melting white solid

IV. Visualizing Reaction Mechanisms and Workflows

Mechanism of Chlorosulfonation and Byproduct Formation

The following diagram illustrates the electrophilic aromatic substitution mechanism for the formation of the desired product and the key side reactions.

G A 2-Phenoxypyridine C Electrophilic Aromatic Substitution A->C H Further Reaction with 2-Phenoxypyridine A->H J Protonation A->J B Chlorosulfonic Acid (ClSO3H) B->C B->J D 4-(Pyridin-2-yloxy)benzene-1- sulfonyl chloride (Product) C->D Desired Pathway F Hydrolysis D->F E Water (H2O) E->F G 4-(Pyridin-2-yloxy)benzenesulfonic acid (Byproduct) F->G G->H I Bis(4-(pyridin-2-yloxy)phenyl) sulfone (Byproduct) H->I K Pyridinium Salt (Deactivated) J->K

Caption: Reaction scheme for the synthesis of this compound and major byproduct pathways.

Purification Workflow

This workflow outlines the steps for the purification of the crude product.

G start Crude Product recrystallization Recrystallization (e.g., DCM/Hexanes) start->recrystallization hot_filtration Hot Filtration recrystallization->hot_filtration cooling Cooling and Crystallization hot_filtration->cooling impurities_removed Insoluble Impurities Removed (e.g., Diaryl Sulfone) hot_filtration->impurities_removed vacuum_filtration Vacuum Filtration cooling->vacuum_filtration drying Drying under Vacuum vacuum_filtration->drying soluble_impurities Soluble Impurities in Filtrate (e.g., Sulfonic Acid) vacuum_filtration->soluble_impurities pure_product Pure Product drying->pure_product

Caption: A typical workflow for the purification of this compound.

V. References

  • Rogne, O. (1970). Kinetics of the reaction of benzenesulphonyl chloride with pyridines in aqueous solution. Journal of the Chemical Society B: Physical Organic, 1056-1058. [Link]

  • Barbero, M., et al. (2012). Chiral derivatives of 1,2-benzenedisulfonimide as efficient Brønsted acid catalysts in the Strecker reaction. Organic & Biomolecular Chemistry, 10(1), 101-109. [Link]

  • Adams, R., & Marvel, C. S. (1921). Benzenesulfonyl Chloride. Organic Syntheses, 1, 21. [Link]

  • Cremlyn, R. J. (2002). Chlorosulfonic Acid: A Versatile Reagent. Royal Society of Chemistry. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • Google Patents. (1991). Process for the preparation of aromatic sulfonyl chlorides.

  • Google Patents. (2016). Pyridine-3-sulfonyl chloride production method.

Sources

Stability issues of 4-(Pyridin-2-yloxy)benzene-1-sulfonyl chloride in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Understanding and Managing Stability in Experimental Applications

Welcome to the dedicated technical support center for 4-(Pyridin-2-yloxy)benzene-1-sulfonyl chloride. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile reagent. Our goal is to provide in-depth, practical guidance to anticipate and troubleshoot stability issues that may arise during your experiments, ensuring the integrity and success of your synthetic work.

Introduction to a Challenging Reagent

This compound is a valuable building block in medicinal chemistry and drug discovery, prized for its ability to introduce the sulfonamide moiety. However, its trifunctional nature—an electrophilic sulfonyl chloride, a potentially nucleophilic pyridine ring, and an activating ether linkage—presents unique stability challenges. Understanding the interplay of these groups is paramount to its successful application. This guide moves beyond simple handling instructions to explore the mechanistic underpinnings of its reactivity and provides actionable strategies for its effective use.

Core Stability Challenges: A Mechanistic Overview

The primary stability concern for any sulfonyl chloride is its susceptibility to nucleophilic attack. For this compound, this reactivity is modulated by both the solvent environment and the molecule's intrinsic structure.

The Role of the Solvent

Solvents are not merely inert media; they are active participants in the degradation of sulfonyl chlorides. The stability of this compound is profoundly influenced by the solvent's nucleophilicity and polarity.

  • Protic Solvents (e.g., Water, Alcohols): These are highly detrimental to the stability of sulfonyl chlorides, leading to rapid solvolysis to form the corresponding sulfonic acid or sulfonate esters. This reaction is a classic example of nucleophilic substitution at the sulfur center.[1][2]

  • Aprotic Nucleophilic Solvents (e.g., DMF, DMSO): These solvents can directly react with the sulfonyl chloride. For instance, Dimethylformamide (DMF) can react with sulfonyl chlorides to form a Vilsmeier-type reagent, leading to consumption of the starting material and the formation of unexpected byproducts.

  • Aprotic Non-Nucleophilic Solvents (e.g., Acetonitrile, THF, Dichloromethane): While generally more benign than protic or nucleophilic aprotic solvents, these can still pose stability risks, particularly in the presence of trace amounts of water.

Intramolecular Reactivity: The Pyridine Moiety

The presence of the pyridine ring introduces the potential for intramolecular catalysis or degradation. The nitrogen lone pair can, under certain conditions, act as an internal nucleophile, attacking the sulfonyl chloride group. This phenomenon, known as neighboring group participation (NGP), can accelerate the degradation of the molecule.[3][4] The proximity of the 2-pyridyloxy nitrogen to the sulfonyl group makes this a plausible degradation pathway, especially in polar aprotic solvents that can stabilize charged intermediates.

Troubleshooting Guide: A Q&A Approach

This section addresses common issues encountered when working with this compound, providing explanations and practical solutions.

Q1: My reaction yield is consistently low, and I suspect the starting material is degrading. How can I confirm this?

A1: Degradation of the sulfonyl chloride is a common cause of low yields. To confirm this, you can use several analytical techniques:

  • ¹H NMR Spectroscopy: This is often the quickest way to assess purity. In a fresh sample, you will see the characteristic aromatic protons. Upon degradation by hydrolysis, a new peak corresponding to the sulfonic acid will appear, and the chemical shifts of the aromatic protons adjacent to the sulfonyl group will change. For this analysis, it is crucial to use a dry, aprotic deuterated solvent such as CDCl₃ or Acetone-d₆.[1]

  • HPLC Analysis: A stability-indicating HPLC method can quantify the purity of your starting material and track the appearance of degradation products over time. Due to the high reactivity of sulfonyl chlorides, direct analysis can be challenging. A more robust method involves derivatization of an aliquot of your sample with a nucleophile (e.g., a primary amine) to form a stable sulfonamide, which can then be easily analyzed by standard reverse-phase HPLC.[2]

Q2: I observe an unknown impurity in my reaction mixture that is not the expected product or the hydrolyzed starting material. What could it be?

A2: The identity of the impurity depends heavily on the solvent used:

  • In DMF or DMSO: If you are using these solvents, it is possible that the solvent itself has reacted with the sulfonyl chloride. In the case of DMF, this can lead to the formation of a formamidinium species. With DMSO, oxidation of the solvent can occur.

  • Intramolecular Cyclization: Although less common, under certain conditions (e.g., heating in a polar aprotic solvent), intramolecular cyclization involving the pyridine nitrogen could lead to the formation of a sultone-like species.

Q3: My this compound appears to degrade even when stored in what I believe to be a dry aprotic solvent. Why is this happening?

A3: Even "anhydrous" solvents can contain trace amounts of water, which can be sufficient to cause slow hydrolysis over time, especially at room temperature. The hygroscopic nature of many aprotic solvents like THF and acetonitrile exacerbates this issue. Furthermore, the pyridine moiety can act as a base, potentially catalyzing the hydrolysis by residual water.

Recommended Action: For reactions requiring prolonged heating or storage in solution, it is best to use freshly distilled or commercially available anhydrous solvents with low water content. Storing the sulfonyl chloride as a solid under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (2-8 °C is often recommended by suppliers) is the best practice for long-term storage.

Q4: I am performing a reaction in acetonitrile and notice a gradual loss of my starting material even before adding other reagents. What is the likely cause?

A4: While acetonitrile is a relatively non-nucleophilic solvent, it is not completely inert. Over time, and especially with heating, it can be hydrolyzed by trace water to acetic acid and ammonia. The ammonia generated can then react with the sulfonyl chloride. More likely, however, is the presence of residual water in the acetonitrile, leading to slow hydrolysis.

Frequently Asked Questions (FAQs)

What is the primary degradation pathway for this compound?

The most common degradation pathway is hydrolysis, where the sulfonyl chloride reacts with water to form the corresponding sulfonic acid, 4-(pyridin-2-yloxy)benzenesulfonic acid, and hydrochloric acid.

Which solvents are recommended for reactions involving this compound?

For most applications, aprotic, non-nucleophilic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are recommended. It is crucial to use anhydrous grades of these solvents and to handle them under an inert atmosphere to minimize exposure to moisture.

Can I use DMF or DMSO as a solvent?

The use of DMF and DMSO should be approached with caution. While they can be effective in solubilizing reagents, their nucleophilic nature can lead to reaction with the sulfonyl chloride, causing degradation and the formation of byproducts. If their use is unavoidable, the reaction should be conducted at the lowest possible temperature and for the shortest possible time.

How should I store this compound?

The solid compound should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) in a refrigerator (2-8 °C). Avoid frequent opening of the container in a humid atmosphere.

Is there a risk of intramolecular reaction with the pyridine nitrogen?

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Yes, the potential for intramolecular nucleophilic attack by the pyridine nitrogen on the sulfonyl chloride group exists. This is a form of neighboring group participation that can accelerate degradation, particularly in polar aprotic solvents that can stabilize the resulting charged intermediate. While this may not always be the dominant degradation pathway, it is a key consideration for the inherent instability of this molecule compared to analogues lacking the pyridine moiety.[4]

Experimental Protocols

Protocol 1: Assessing the Purity and Stability by ¹H NMR

This protocol provides a method for determining the initial purity of this compound and monitoring its stability in a given solvent over time.

Materials:

  • This compound sample

  • Anhydrous deuterated solvent (e.g., CDCl₃, Acetone-d₆)

  • NMR tubes and caps

  • Inert atmosphere (glove box or Schlenk line)

Procedure:

  • In an inert atmosphere, accurately weigh approximately 5-10 mg of this compound into a clean, dry vial.

  • Add approximately 0.6 mL of the chosen anhydrous deuterated solvent.

  • Gently agitate to dissolve the solid.

  • Transfer the solution to an NMR tube and cap it securely.

  • Acquire a ¹H NMR spectrum immediately (t=0).

  • To assess stability, store the NMR tube at the desired temperature (e.g., room temperature or 40 °C) and acquire subsequent ¹H NMR spectra at regular intervals (e.g., 1, 4, 8, 24 hours).

  • Analyze the spectra for the appearance of new peaks and the decrease in the intensity of the starting material peaks. The primary degradation product, 4-(pyridin-2-yloxy)benzenesulfonic acid, will show characteristic shifts in the aromatic region.

Protocol 2: Stability Assessment by HPLC with Derivatization

This protocol outlines a more quantitative approach to assessing stability using HPLC, which is particularly useful for tracking degradation over time.

Materials:

  • This compound

  • Anhydrous solvent of interest (e.g., Acetonitrile, THF)

  • Derivatizing agent (e.g., Benzylamine or other suitable primary amine)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • Mobile phase (e.g., Acetonitrile/Water with 0.1% TFA)

Procedure:

  • Prepare a stock solution of this compound in the anhydrous solvent of interest at a known concentration (e.g., 1 mg/mL).

  • At t=0, withdraw an aliquot (e.g., 100 µL) of the solution and add it to a vial containing an excess of the derivatizing agent (e.g., 10 µL of benzylamine). Allow the derivatization to proceed for a few minutes.

  • Dilute the derivatized sample with the mobile phase to a suitable concentration for HPLC analysis.

  • Inject the sample onto the HPLC system and record the chromatogram. The derivatized product (a stable sulfonamide) should give a sharp, well-defined peak.

  • Store the stock solution under the desired stability testing conditions (e.g., room temperature).

  • At subsequent time points (e.g., 1, 4, 8, 24 hours), repeat steps 2-4.

  • Calculate the percentage of the remaining this compound at each time point by comparing the peak area of the derivatized product to the peak area at t=0.

Data Presentation

Table 1: Relative Stability of this compound in Common Solvents
Solvent ClassExample SolventsRelative StabilityPrimary Degradation Pathway(s)
Aprotic Non-Polar Toluene, HexanesHighMinimal degradation if anhydrous.
Aprotic, Non-Nucleophilic, Polar Acetonitrile, THF, DCMModerateSlow hydrolysis with trace water.
Aprotic, Nucleophilic, Polar DMF, DMSOLowReaction with solvent, hydrolysis.
Protic Water, Methanol, EthanolVery LowRapid solvolysis (hydrolysis/alcoholysis).

Visualizations

Degradation Pathways

A This compound B 4-(Pyridin-2-yloxy)benzenesulfonic Acid + HCl A->B + H2O (Hydrolysis) C 4-(Pyridin-2-yloxy)benzenesulfonate Ester + HCl A->C + R-OH (Alcoholysis) D Vilsmeier-type Adduct A->D + DMF E Intramolecular Rearrangement Product A->E Intramolecular Catalysis (Neighboring Group Participation)

Caption: Major degradation pathways of this compound.

Troubleshooting Workflow

start Low Reaction Yield or Unexpected Byproducts check_purity Assess Purity of Starting Material (¹H NMR, HPLC-derivatization) start->check_purity purity_ok Purity >95%? check_purity->purity_ok degraded Starting Material Degraded purity_ok->degraded No analyze_conditions Analyze Reaction Conditions purity_ok->analyze_conditions Yes new_reagent Source Fresh Reagent degraded->new_reagent solvent_q Solvent Type? analyze_conditions->solvent_q protic Protic Solvent (e.g., H₂O, MeOH) solvent_q->protic Protic nucleophilic Nucleophilic Aprotic (e.g., DMF, DMSO) solvent_q->nucleophilic Nucleophilic non_nucleophilic Non-nucleophilic Aprotic (e.g., ACN, THF, DCM) solvent_q->non_nucleophilic Non-nucleophilic solvolysis High Likelihood of Solvolysis protic->solvolysis solvent_reaction Potential Reaction with Solvent nucleophilic->solvent_reaction trace_water Check for Trace Water non_nucleophilic->trace_water solution1 Use Anhydrous, Non-nucleophilic Solvent solvolysis->solution1 solvent_reaction->solution1 temp_q High Temperature? trace_water->temp_q temp_yes Accelerated Degradation temp_q->temp_yes Yes temp_no Consider Intramolecular Degradation temp_q->temp_no No solution2 Lower Reaction Temperature temp_yes->solution2 solution3 Minimize Reaction Time temp_no->solution3

Caption: Decision tree for troubleshooting stability issues.

References

  • D'Souza, M. J., & Kevill, D. N. (2022). Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. Beilstein Journal of Organic Chemistry, 18, 120–132. [Link]
  • Song, S., et al. (2022). Development of a derivatization RP-HPLC method for determination of sulfuryl chloride in chlorosulfonic acid for gefapixant citrate manufacture. Journal of Pharmaceutical and Biomedical Analysis, 215, 114752. [Link]
  • King, J. F., et al. (1984). Mechanisms of reactions of sulfonyl compounds with nucleophiles in protic media. Pure and Applied Chemistry, 56(11), 1615-1626. [Link]
  • Wikipedia contributors. (2023). Neighbouring group participation. In Wikipedia, The Free Encyclopedia. [Link]
  • chemeurope.com. (n.d.).

Sources

Technical Support Center: Optimizing Reactions with 4-(Pyridin-2-yloxy)benzene-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals. This resource addresses common challenges and questions regarding the use of 4-(pyridin-2-yloxy)benzene-1-sulfonyl chloride, with a specific focus on how the choice of base critically dictates the outcome of your reaction, particularly in sulfonamide synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

This section is designed to provide rapid, actionable solutions to common experimental issues.

Q1: My sulfonamide synthesis using this compound is failing or giving very low yields. What are the most common culprits?

A1: Low yield in sulfonamide synthesis is a frequent issue that typically points to problems with reagents or reaction conditions. Before exploring more complex factors, perform these fundamental checks:

  • Reagent Integrity:

    • Sulfonyl Chloride: This is the most critical component. This compound is highly sensitive to moisture.[1] Exposure to atmospheric humidity or residual water in the solvent will cause it to hydrolyze into the corresponding sulfonic acid, which is unreactive toward amines under these conditions.[1][2] Always use a freshly opened bottle or a properly stored reagent. Storage at 2-8°C under an inert atmosphere is recommended.[3]

    • Amine: Ensure your amine is pure and dry. Some amines can absorb atmospheric CO₂.

    • Solvent & Base: Use anhydrous solvents and ensure your base (e.g., triethylamine, pyridine) is also dry.[1]

  • Reaction Conditions:

    • Atmosphere: Always conduct the reaction under an inert atmosphere, such as nitrogen or argon, to exclude moisture.[1]

    • Stoichiometry: A common starting point is a 1:1 ratio of amine to sulfonyl chloride, with a slight excess of a tertiary amine base (1.1–1.5 equivalents) to act as a proton scavenger.[1]

    • Temperature: Reactions are often initiated at 0 °C to control the initial exotherm and then allowed to warm to room temperature.[4] Sluggish reactions may require gentle heating, but excessive heat can promote side reactions.

Q2: What is the fundamental role of the base in this reaction, and how does my choice impact the mechanism?

A2: The base serves one of two primary roles, and understanding this distinction is key to optimizing your reaction.

  • Brønsted-Lowry Base (Proton Scavenger): The reaction of an amine with a sulfonyl chloride produces one equivalent of hydrochloric acid (HCl).[5] If not neutralized, this acid will protonate the starting amine, converting it into an ammonium salt. This salt is no longer nucleophilic and will not react with the sulfonyl chloride, thus halting the reaction.[5][6] Bases like pyridine and triethylamine (Et₃N) primarily function as proton scavengers.[4][5]

  • Nucleophilic Catalyst: A base like 4-Dimethylaminopyridine (DMAP) functions via a different, more potent mechanism.[7] DMAP is a superior nucleophile compared to pyridine or sterically hindered amines.[7] It first attacks the electrophilic sulfur atom of the sulfonyl chloride to form a highly reactive N-sulfonylpyridinium salt. This intermediate is much more electrophilic than the starting sulfonyl chloride and is readily attacked by even weak nucleophiles like hindered amines or alcohols.[7][8] DMAP is regenerated in the process, making it a true catalyst.

The choice between these pathways is critical. For highly reactive primary or secondary amines, a simple proton scavenger like triethylamine is often sufficient. For sterically hindered or electronically deactivated (less nucleophilic) amines, a nucleophilic catalyst like DMAP is often essential for achieving a reasonable reaction rate and yield.[7]

G cluster_0 Pathway A: Brønsted Base (e.g., Et₃N) cluster_1 Pathway B: Nucleophilic Catalyst (DMAP) A_R R¹-SO₂Cl + R²-NH₂ A_P R¹-SO₂-NHR² + Et₃N-H⁺Cl⁻ A_R->A_P A_Base Et₃N B_R R¹-SO₂Cl + DMAP B_Int [R¹-SO₂-DMAP]⁺Cl⁻ (Highly Reactive Intermediate) B_R->B_Int B_P R¹-SO₂-NHR² + DMAP B_Int->B_P B_Amine R²-NH₂

Mechanistic Pathways: Brønsted Base vs. Nucleophilic Catalysis.
Q3: I'm working with a sterically hindered amine. Which base should I use?

A3: For sterically hindered or electronically weak nucleophiles, catalytic 4-DMAP is the reagent of choice.[7] Standard bases like triethylamine or pyridine may result in extremely slow or nonexistent reactions. The formation of the highly activated N-sulfonyl-DMAP intermediate significantly lowers the energy barrier for the nucleophilic attack by the hindered amine.[8] Often, DMAP is used in catalytic amounts (5-10 mol%) in conjunction with a stoichiometric amount of a less expensive base like triethylamine or pyridine, which serves to scavenge the HCl produced and regenerate the DMAP catalyst.[9]

BasepKa of Conjugate AcidPrimary RoleIdeal For
Pyridine ~5.2Brønsted BaseUnhindered, reactive amines. Can also be used as a solvent.[4]
Triethylamine (Et₃N) ~10.7Brønsted BaseGeneral purpose for most unhindered amines. More basic than pyridine.
4-DMAP ~9.6Nucleophilic CatalystSterically hindered or weakly nucleophilic amines and alcohols.[7][10]
Sodium Hydroxide (NaOH) N/AStrong Brønsted BaseNot recommended. Promotes rapid hydrolysis of the sulfonyl chloride.[11]
Q4: My reaction mixture changes color and I'm getting multiple spots on my TLC. What are the likely side reactions?

A4: Besides the desired sulfonamide formation, several side reactions can occur, especially if conditions are not optimal:

  • Hydrolysis: As discussed, this is the most common side reaction, leading to the formation of 4-(pyridin-2-yloxy)benzenesulfonic acid.[1] It is caused by water in the solvent, reagents, or from the atmosphere.

  • Reaction with Tertiary Amine Bases: While less common, some tertiary amines can react with sulfonyl chlorides. For example, using DMAP as a stoichiometric base rather than a catalyst can sometimes lead to stable pyridinium salt formation or other downstream reactions if the system is activated (e.g., picoline derivatives).[12]

  • Self-Condensation/Polymerization: If your amine nucleophile also contains a group that can be sulfonylated (e.g., a primary alcohol), intermolecular reactions can lead to oligomers or polymers, especially if stoichiometry is not carefully controlled.

Troubleshooting Guide: A Step-by-Step Workflow

If you are experiencing issues with your reaction, follow this diagnostic workflow to identify the root cause.

G start Start: Low or No Sulfonamide Yield check_reagents 1. Verify Reagent Quality - Fresh/Dry Sulfonyl Chloride? - Anhydrous Solvent? - Pure Amine & Base? start->check_reagents reagent_issue Action: Use fresh, anhydrous reagents. Run under N₂/Ar. check_reagents->reagent_issue No check_amine 2. Assess Amine Reactivity - Is the amine sterically hindered or electron-poor? check_reagents->check_amine Yes reagent_issue->start Retry amine_ok 3. Check Stoichiometry - Using 1.1-1.5 eq. of base (e.g., Et₃N or Pyridine)? check_amine->amine_ok No amine_hindered Action: Use catalytic DMAP (5-10%) with a stoichiometric base like Et₃N. check_amine->amine_hindered Yes stoich_issue Action: Adjust stoichiometry. Ensure base is in slight excess. amine_ok->stoich_issue No check_temp 4. Review Reaction Temp. - Started at 0°C? - Reaction sluggish at RT? amine_ok->check_temp Yes success Problem Solved amine_hindered->success stoich_issue->start Retry temp_issue Action: Consider gentle heating (e.g., 40-50°C) and monitor by TLC for product formation and side reactions. check_temp->temp_issue Yes, sluggish check_temp->success No, conditions seem fine. Re-evaluate starting materials. temp_issue->success

Troubleshooting Flowchart for Sulfonamide Synthesis.
Experimental Protocols
Protocol 1: General Sulfonamide Synthesis with a Non-Hindered Amine

This protocol is suitable for primary or secondary amines that are not sterically demanding.

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add the amine (1.0 eq) and anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.1 M concentration).

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.2 eq) dropwise with stirring.

  • In a separate flask, dissolve this compound (1.05 eq) in a minimal amount of anhydrous DCM.

  • Add the sulfonyl chloride solution dropwise to the cold amine solution over 10-15 minutes.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 2-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., DCM or ethyl acetate), wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization as needed.

Protocol 2: DMAP-Catalyzed Synthesis for a Hindered or Weakly Nucleophilic Amine

This protocol enhances reactivity for challenging substrates.

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add the hindered amine (1.0 eq), triethylamine (1.5 eq), and 4-DMAP (0.1 eq).

  • Dissolve the components in anhydrous dichloromethane (DCM) (approx. 0.1 M).

  • Cool the mixture to 0 °C.

  • Add a solution of this compound (1.1 eq) in anhydrous DCM dropwise.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir until completion (monitor by TLC/LC-MS, typically 4-24 hours).

  • Work-up and purify the product as described in Protocol 1.

References
  • Technical Support Center: Troubleshooting Low Yields in Sulfonamide Form
  • DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. (2017).
  • DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. (2017).
  • Amines as Nucleophiles. (2021). Chemistry LibreTexts.
  • C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates. (2023).
  • Process for preparing sulphonate salts via alkaline hydrolysis of the corresponding sulfonyl chlorides.
  • Base‐Mediated C4‐Selective C−H‐Sulfonyl
  • Recent advances in synthesis of sulfonamides: A review. CHEMISTRY & BIOLOGY INTERFACE.
  • This compound CAS NO.192329-94-5. ENAO Chemical Co., Ltd.
  • Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides.
  • Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. (2009).
  • Catalysis by 4-dialkylaminopyridines. Semantic Scholar.
  • Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH.
  • What are the products when Benzene Sulfonyl Chloride reacts with amines? Blog.
  • SAFETY D
  • 4-Dimethylaminopyridine. Wikipedia.
  • Protecting Groups for Amines: Sulfonamides. (2020). YouTube.

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Technical Support Center: Temperature Control in Reactions with 4-(Pyridin-2-yloxy)benzene-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-(Pyridin-2-yloxy)benzene-1-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for managing temperature during reactions involving this versatile reagent. Our goal is to equip you with the knowledge to optimize your reaction outcomes, ensure safety, and maintain the highest level of scientific integrity.

Introduction: The Critical Role of Temperature

This compound is a key building block in medicinal chemistry, notably in the synthesis of alpha-blockers such as Tamsulosin.[1][2] The sulfonyl chloride moiety is highly reactive, making it an excellent electrophile for creating sulfonamides and sulfonate esters. However, this reactivity also makes it susceptible to thermal decomposition and side reactions, making precise temperature control paramount for successful and reproducible outcomes.

Sulfonylation reactions are often exothermic, and failure to manage the heat generated can lead to poor product quality and the formation of impurities.[3][4] This guide will delve into the practical aspects of temperature control, offering solutions to common problems encountered in the laboratory.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments with this compound, providing actionable solutions based on established chemical principles.

Q1: My reaction is showing significant decomposition of the sulfonyl chloride, evidenced by a dark color change and low yield. How can I mitigate this?

A1: The thermal decomposition of sulfonyl chlorides is a known issue that can proceed through radical or ionic pathways, especially at elevated temperatures.[5][6][7] The pyridine-2-oxy group in your reagent may also influence its stability.

Immediate Actions:

  • Lower the Reaction Temperature: This is the most critical first step. Many sulfonylation reactions can be effectively run at 0 °C or even lower temperatures to minimize decomposition.[8]

  • Slow, Controlled Reagent Addition: Add the this compound solution dropwise to the reaction mixture, which is pre-cooled to the target temperature. This allows for better dissipation of the heat of reaction.

  • Efficient Stirring: Ensure vigorous stirring to maintain a homogenous temperature throughout the reaction vessel and prevent localized "hot spots."

Protocol for Controlled Sulfonylation at Low Temperature:

  • Set up a reaction flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel in an ice-salt or dry ice-acetone bath.

  • Charge the flask with your amine or alcohol substrate and the solvent.

  • Cool the mixture to the desired temperature (e.g., 0 °C to -10 °C).

  • Dissolve the this compound in a suitable anhydrous solvent and add it to the dropping funnel.

  • Add the sulfonyl chloride solution dropwise to the cooled, stirred reaction mixture over a period of 30-60 minutes, ensuring the internal temperature does not rise significantly.

  • Monitor the reaction by TLC or LC-MS until completion.

Q2: I am observing the formation of multiple products, suggesting poor regioselectivity or side reactions. Could temperature be the cause?

A2: Yes, temperature is a key factor in controlling selectivity. At higher temperatures, reactions can become less selective, and side reactions like polysulfonylation or reactions with the solvent can occur.[9]

Troubleshooting Steps:

  • Kinetic vs. Thermodynamic Control: In some systems, different products may be favored at different temperatures. Lower temperatures often favor the kinetically controlled product (the one that forms fastest), while higher temperatures can lead to the thermodynamically more stable product.[9][10] Carefully review the literature for your specific substrate to determine the optimal temperature for the desired isomer.

  • Choice of Base: The base used can influence the reaction's exothermicity and selectivity. A non-nucleophilic, sterically hindered base like triethylamine or DIPEA is often preferred. The choice of base can also affect the reaction mechanism. For instance, pyridine can act as a nucleophilic catalyst.[11][12]

  • Solvent Selection: The polarity of the solvent can influence the reaction rate and decomposition pathways.[5] Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are commonly used.

Q3: My reaction appears to stall or proceeds very slowly at low temperatures. How can I drive it to completion without resorting to high temperatures?

A3: Balancing reaction rate with reagent stability is a common challenge.

Optimization Strategies:

  • Gradual Temperature Increase: After the initial exothermic addition at low temperature, you can allow the reaction to slowly warm to room temperature and stir for an extended period.

  • Catalyst Use: In some cases, a catalyst can increase the reaction rate at lower temperatures. For example, 4-dimethylaminopyridine (DMAP) is often used in catalytic amounts for the sulfonylation of hindered alcohols.

  • Solvent Effects: Consider a more polar aprotic solvent, which may accelerate the reaction rate.

Frequently Asked Questions (FAQs)

Q: What is the optimal storage temperature for this compound?

A: It is recommended to store this compound at 2-8°C under a dry, inert atmosphere.[13][14] Moisture sensitivity is a key concern for all sulfonyl chlorides as they can hydrolyze to the corresponding sulfonic acid.[15][16]

Q: Are there any known incompatibilities with common lab reagents at elevated temperatures?

A: Yes. Avoid strong bases, alcohols, and water at elevated temperatures, as these can lead to rapid decomposition or unwanted side reactions.[16] Sulfonyl chlorides can also react with some organic solvents at higher temperatures.

Q: How can I safely quench a reaction containing unreacted this compound?

A: Slowly and carefully add the reaction mixture to a stirred, cold solution of a mild base like aqueous sodium bicarbonate. This will neutralize any remaining sulfonyl chloride and the acidic byproducts. Perform this in a fume hood as HCl gas may be evolved.

Data Summary and Visualization

Recommended Temperature Ranges for Sulfonylation Reactions
Substrate TypeRecommended Starting TemperatureNotes
Primary Amines0 °C to room temperatureReactions are typically fast.
Secondary Amines0 °C to 50 °CMay require slightly elevated temperatures depending on steric hindrance.
Alcohols0 °C to room temperatureOften requires a catalyst like DMAP for less reactive alcohols.
Phenols0 °C to room temperatureGenerally reactive; low temperatures are preferred.
Experimental Workflow for Temperature-Controlled Sulfonylation

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up P1 Dissolve substrate and base in anhydrous solvent P2 Cool reaction vessel to target temperature (e.g., 0 °C) P1->P2 R1 Slow, dropwise addition of sulfonyl chloride solution P2->R1 P3 Prepare a solution of this compound P3->R1 R2 Maintain temperature with efficient cooling and stirring R1->R2 R3 Monitor reaction progress (TLC/LC-MS) R2->R3 W1 Quench reaction with cold aqueous bicarbonate R3->W1 W2 Extract product with an organic solvent W1->W2 W3 Purify by chromatography or recrystallization W2->W3

Caption: A typical workflow for a temperature-controlled sulfonylation reaction.

Decision Tree for Troubleshooting Low Yield

G Start Low Yield Observed Q1 Was the reaction temperature kept low (e.g., 0 °C)? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Was an appropriate base used? A1_Yes->Q2 Sol1 Repeat reaction at a lower temperature with slow addition. A1_No->Sol1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Is the reaction stalling? A2_Yes->Q3 Sol2 Consider a non-nucleophilic, sterically hindered base. A2_No->Sol2 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Sol3 Allow gradual warming to RT or add a catalyst (e.g., DMAP). A3_Yes->Sol3 End Consult further literature for specific substrate. A3_No->End

Caption: A decision tree for troubleshooting low yields in sulfonylation reactions.

References

  • Lee, W. K., & Yim, G. (1981). Sulfonyl radicals. 7. Kinetics and mechanism of the thermal decomposition of .alpha.-phenylalkanesulfonyl chlorides proceeding via ionic intermediates. The Journal of Organic Chemistry, 46(18), 3581–3586. [Link]
  • ACS Publications. (n.d.). Sulfonyl radicals. 7. Kinetics and mechanism of the thermal decomposition of .alpha.-phenylalkanesulfonyl chlorides proceeding via ionic intermediates. The Journal of Organic Chemistry. [Link]
  • Ghosh, P., & Saha, N. K. (2010). Temperature control of sulfonation reaction in a semi-batch reactor. International Journal of Chemical Reactor Engineering, 8(1). [Link]
  • S D Fine-Chem Limited. (n.d.). SULPHURYL CHLORIDE MSDS. [Link]
  • Taylor & Francis Online. (2010).
  • Sciencemadness Wiki. (2023). Sulfuryl chloride. [Link]
  • Wang, H., et al. (2018). Temperature Controlled Selective C–S or C–C Bond Formation: Photocatalytic Sulfonylation versus Arylation of Unactivated Heterocycles Utilizing Aryl Sulfonyl Chlorides. Organic Letters, 20(3), 648–651. [Link]
  • ResearchGate. (n.d.). Sulfonylation of alkenes with sulfonyl chlorides. [Link]
  • Miller, S. J., et al. (2011).
  • Biscoe, M. R., & MacMillan, D. W. C. (2012). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. PMC - NIH. [Link]
  • van Aller, R. T., et al. (1965). A Study of Aliphatic Sulfonyl Compounds. VIII. The Thermal Decomposition of Trimethylmethanesulfonyl Chloride. The Journal of Organic Chemistry, 30(8), 2773–2775. [Link]
  • ResearchGate. (n.d.). Formation of the sulfonic ester is a highly exothermic reaction. [https://www.researchgate.net/figure/Formation-of-the-sulfonic-ester-is-a-highly-exothermic-reaction_fig1_228670188]([Link] sulfonic-ester-is-a-highly-exothermic-reaction_fig1_228670188)
  • Quora. (2021).
  • Gizur, T., et al. (2008). New practical synthesis of Tamsulosin. Chirality, 20(6), 790-795. [Link]
  • Organic Chemistry Tutor. (2020). 02.
  • PubMed. (2025). Thermal stability of thionyl chloride and the sulfinyl chloride radical determined by Cl-S bond energy. [Link]
  • Cernak, T., et al. (2015). Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate. Organic Letters, 17(13), 3232–3235. [Link]
  • RSC Publishing. (n.d.).
  • PubMed. (2008). New practical synthesis of Tamsulosin. [Link]
  • ResearchGate. (n.d.). Methanesulfonyl Chloride (CH3SO2Cl)
  • Google Patents. (n.d.). CN112824378A - Preparation method of tamsulosin hydrochloride.
  • Google Patents. (n.d.).
  • University of California, Berkeley. (n.d.).
  • PubChem. (n.d.). This compound. [Link]
  • PubMed. (2020).
  • RSC Publishing. (n.d.). Visible light-induced sulfonylation with sulfinates as closed-shell radical acceptors. [Link]
  • PubMed. (2022). Progress in the Electrochemical Reactions of Sulfonyl Compounds. [Link]
  • ResearchGate. (n.d.). Recent Advances in Electrochemical Sulfonylation using Sodium Sulfinates as Sulfonyl Radical Precursors. [Link]
  • RSC Publishing. (n.d.). Kinetics of the reaction of benzenesulphonyl chloride with pyridines in aqueous solution. [Link]
  • Wikipedia. (n.d.). Benzenesulfonyl chloride. [Link]

Sources

Technical Support Center: Purifying Polar Sulfonamides Derived from 4-(Pyridin-2-yloxy)benzene-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of polar sulfonamides, with a specific focus on derivatives of 4-(pyridin-2-yloxy)benzene-1-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals who are navigating the unique challenges associated with these highly polar molecules. Here, we will dissect common issues, provide in-depth troubleshooting guides, and offer step-by-step protocols to streamline your purification workflows.

The Challenge: Why Are These Sulfonamides So Difficult to Purify?

Sulfonamides derived from this compound present a significant purification challenge due to a combination of their inherent chemical properties. The presence of the sulfonamide group, the pyridine ring, and the ether linkage contributes to high polarity. This often results in poor solubility in common organic solvents and strong interactions with traditional silica gel stationary phases, leading to issues like peak tailing in chromatography and difficulty in crystallization.

The basic nitrogen on the pyridine ring (pKa typically between 5 and 6) can interact strongly with acidic silanol groups on the surface of silica gel, causing streaking, poor separation, and low recovery during column chromatography. Furthermore, the polar nature of the entire molecule can make it challenging to find a suitable single-solvent system for recrystallization, often necessitating the use of solvent pairs.

Frequently Asked Questions (FAQs)

Here are some of the most common questions our team encounters:

Q1: My sulfonamide is streaking badly on my silica gel TLC plate and column. What's happening?

A: This is a classic sign of strong interaction between your basic pyridine-containing compound and the acidic silanol groups on the silica. This leads to a non-ideal equilibrium during chromatography, causing the observed streaking.

Q2: I'm trying to run a flash column, but my compound either stays at the baseline or runs with the solvent front. How can I get better separation?

A: This indicates a significant mismatch between the polarity of your compound and the mobile phase. If it's stuck at the baseline, your eluent is too nonpolar. If it's at the solvent front, the eluent is too polar. The challenge with these sulfonamides is their high polarity, which often requires highly polar solvent systems that may not be compatible with standard silica gel.

Q3: I'm attempting recrystallization, but my compound is "oiling out" instead of forming crystals. What should I do?

A: "Oiling out" occurs when the solute separates from the solution as a liquid instead of a solid. This is common when the melting point of the solid is lower than the boiling point of the solvent, or when there are significant impurities. For polar sulfonamides, the choice of solvent is critical, and a single solvent may not be ideal.

Q4: My yield is very low after purification. Where could my product be going?

A: Low yield can stem from several factors. During chromatography, irreversible adsorption to the silica gel can occur. In recrystallization, using too much solvent or a suboptimal solvent system can lead to significant product loss in the mother liquor. Additionally, the sulfonyl chloride starting material is moisture-sensitive and can hydrolyze, leading to a lower yield of the desired product from the outset.

In-Depth Troubleshooting Guides

Guide 1: Taming Silica Gel Chromatography

When standard flash chromatography fails, a systematic approach is necessary. The key is to mitigate the interaction between the basic pyridine moiety and the acidic silica surface.

Problem: Severe peak tailing and poor resolution on silica gel.

Root Cause Analysis: The basic nitrogen of the pyridine ring is interacting with acidic silanol groups on the silica surface.

Solutions:

  • Mobile Phase Modification:

    • Add a Competing Base: Incorporating a small amount of a competing base, like triethylamine (TEA) or pyridine (typically 0.1-1%), into your eluent can neutralize the active silanol sites, leading to improved peak shape.

    • pH Adjustment: For acidic compounds, adding a small amount of acetic acid can be beneficial.

  • Alternative Stationary Phases:

    • End-Capped Silica: Use silica gel that has been "end-capped" to reduce the number of free silanol groups.

    • Alumina (Basic or Neutral): Alumina can be a good alternative to silica for the purification of basic compounds.

    • Amine-Bonded Silica: This stationary phase can be used in a form of hydrophilic interaction liquid chromatography (HILIC) with aqueous normal-phase solvents to effectively retain and separate highly polar compounds.

  • TLC Analysis: Develop a suitable solvent system using standard silica TLC plates. A good starting point is a mixture of dichloromethane and methanol or ethyl acetate and methanol. Aim for an Rf of ~0.3 for your target compound.

  • Modifier Addition: Once a promising solvent system is identified, add 0.5% triethylamine to the mobile phase. Re-run the TLC to ensure the separation is still adequate.

  • Column Packing: Pack a flash chromatography column with silica gel using the modified mobile phase.

  • Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a strong solvent like dichloromethane. Adsorb the sample onto a small amount of silica gel ("dry loading") for better resolution.

  • Elution: Run the column using the modified mobile phase, collecting fractions and monitoring by TLC.

  • Solvent Removal: After combining the pure fractions, the triethylamine can be removed during rotary evaporation, sometimes aided by co-evaporation with a solvent like toluene.

Guide 2: Mastering Recrystallization of Polar Sulfonamides

Finding the right solvent system is paramount for successful recrystallization. Due to the dual polar and non-polar characteristics of these molecules, a single solvent is often insufficient.

Problem: The compound "oils out" or fails to crystallize.

Root Cause Analysis: The solvent is not appropriate for the compound's polarity, or the solution is not saturated correctly.

Solutions:

  • Employ a Solvent Pair: A common and effective technique is to use a solvent pair consisting of a "soluble" solvent in which your compound is highly soluble and a "non-soluble" solvent in which it is poorly soluble. For polar sulfonamides, combinations like ethanol/water, isopropanol/water, or acetone/hexane can be effective.

  • Control Cooling Rate: Slow cooling is crucial for the formation of pure, well-defined crystals. Rapid cooling can trap impurities and lead to smaller, less pure crystals or oiling out.

  • Induce Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod at the solvent-air interface or adding a seed crystal of the pure compound.

  • Solvent Selection: Through small-scale solubility tests, identify a suitable solvent pair. For example, your sulfonamide is soluble in hot ethanol but insoluble in water.

  • Dissolution: Place the crude sulfonamide in an Erlenmeyer flask and add the minimum amount of hot "soluble" solvent (e.g., ethanol) to completely dissolve the solid at its boiling point.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration.

  • Addition of "Non-Soluble" Solvent: While the solution is still hot, add the "non-soluble" solvent (e.g., water) dropwise until the solution becomes faintly cloudy. Then, add a few more drops of the hot "soluble" solvent to redissolve the precipitate and make the solution clear again.

  • Slow Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of the cold solvent mixture.

  • Drying: Dry the purified crystals under vacuum.

Guide 3: When Conventional Methods Fall Short - Advanced Techniques

For particularly stubborn purifications, more advanced chromatographic techniques may be necessary.

Problem: Co-eluting impurities that are structurally very similar to the target compound.

Root Cause Analysis: The selectivity of standard chromatography is insufficient to resolve the mixture.

Solutions:

  • Mixed-Mode Chromatography: This technique utilizes stationary phases with multiple interaction modes (e.g., reversed-phase and ion-exchange), offering unique selectivity for polar and ionizable compounds. It can separate compounds with widely different physicochemical properties in a single run.

  • Supercritical Fluid Chromatography (SFC): SFC uses a supercritical fluid, typically carbon dioxide, as the mobile phase. By adding a polar co-solvent like methanol, the polarity of the mobile phase can be tuned to effectively separate polar compounds. SFC can offer faster separations and reduced solvent consumption compared to HPLC.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): While more resource-intensive, prep-HPLC offers superior resolution for challenging separations. Reversed-phase (e.g., C18) columns can be used, often requiring highly aqueous mobile phases.

Data Summary and Visualization

Table 1: Recommended Starting Solvent Systems for Flash Chromatography
Stationary PhaseRecommended Eluent SystemModifier (if needed)
Silica GelDichloromethane/Methanol (98:2 to 90:10)0.5% Triethylamine
Silica GelEthyl Acetate/Hexanes (50:50 to 100:0) then Ethyl Acetate/Methanol (98:2 to 95:5)0.5% Triethylamine
Alumina (Neutral)Ethyl Acetate/Hexanes (gradient)None
Amine-bonded Silica (HILIC)Acetonitrile/Water (gradient)0.1% Formic Acid or Ammonium Formate
Table 2: Common Solvent Pairs for Recrystallization
"Soluble" Solvent"Non-Soluble" Solvent
EthanolWater
IsopropanolWater
AcetoneHexanes
DichloromethaneHexanes
TetrahydrofuranHexanes
Diagram 1: Troubleshooting Workflow for Sulfonamide Purification

Purification_Workflow start Crude Sulfonamide Product tlc Initial TLC Analysis (DCM/MeOH & EtOAc/Hex) start->tlc decision_tlc Clean Separation on TLC? tlc->decision_tlc flash_column Flash Column Chromatography (Standard Silica) decision_tlc->flash_column Yes recrystallization Attempt Recrystallization decision_tlc->recrystallization No, Baseline or Smear streaking Streaking or Tailing? flash_column->streaking advanced_methods Consider Advanced Methods (Prep-HPLC, SFC, Mixed-Mode) flash_column->advanced_methods Still Impure add_modifier Add Modifier (e.g., 0.5% TEA) to Mobile Phase streaking->add_modifier Yes pure_product Pure Product streaking->pure_product No add_modifier->flash_column alt_phase Try Alternative Stationary Phase (Alumina, Amine-bonded) add_modifier->alt_phase alt_phase->flash_column oiling_out Oiling Out? recrystallization->oiling_out recrystallization->advanced_methods Still Impure solvent_pair Use a Two-Solvent System (e.g., EtOH/Water) oiling_out->solvent_pair Yes oiling_out->pure_product No slow_cool Ensure Slow Cooling solvent_pair->slow_cool slow_cool->recrystallization advanced_methods->pure_product

Caption: A decision-making workflow for purifying polar sulfonamides.

Conclusion

The purification of polar sulfonamides derived from this compound requires a departure from standard protocols. By understanding the underlying chemical principles and systematically addressing the challenges of polarity and basicity, researchers can significantly improve their purification outcomes. This guide provides a framework for troubleshooting common issues and implementing more effective purification strategies. Remember to approach each purification systematically, starting with thorough TLC analysis and small-scale trials of different techniques.

References

  • How Good is SFC for Polar Analytes? | Chromatography Today. (n.d.). Retrieved January 9, 2026, from [Link] SFC provides a high productivity compared to preparative HPLC, thanks to high flow rates, limited solvent consumption and concentrated fractions requiring less energy to evaporate the solvent. ... How Good is SFC for Polar Analytes? ... Supercritical fluid chromatography (SFC) is hardly a new separation method, although it is emerging again after some years in the wilderness. However, while the technology is now

Preventing bis-sulfonylation with 4-(Pyridin-2-yloxy)benzene-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-(Pyridin-2-yloxy)benzene-1-sulfonyl chloride. This guide is designed for researchers, chemists, and drug development professionals to provide expert insights and practical solutions for common challenges encountered during its use, with a specific focus on preventing the undesired formation of bis-sulfonylation byproducts.

Troubleshooting Guide: Preventing Bis-Sulfonylation

This section addresses specific issues you may encounter during your experiments. The answers are based on established chemical principles and field-proven laboratory practices.

Question 1: I am observing a significant amount of a less polar, secondary product in my reaction with a primary amine. I suspect it's a bis-sulfonylated species. Why is this happening and how can I prevent it?

Answer: Your observation is a classic challenge in sulfonamide synthesis. The formation of a bis-sulfonylated product, a di-sulfonyl imide, occurs because the initially formed mono-sulfonamide still possesses a proton on the nitrogen atom (R-NH-SO₂R'). This proton is acidic and can be removed by the base in your reaction mixture. The resulting sulfonamide anion is a competent nucleophile that can attack a second molecule of the highly reactive this compound.

The reaction proceeds in two steps:

  • Desired Mono-sulfonylation: R-NH₂ + ArSO₂Cl → R-NH-SO₂Ar + HCl

  • Undesired Bis-sulfonylation: R-NH-SO₂Ar + Base → [R-N-SO₂Ar]⁻ → + ArSO₂Cl → R-N(SO₂Ar)₂

To suppress the formation of this byproduct, several parameters must be precisely controlled.

Core Strategies to Promote Mono-Sulfonylation:

  • Stoichiometric Control: This is the most critical factor. An excess of the sulfonyl chloride dramatically favors the bis-sulfonylation pathway.[1] It is imperative to use the amine as the limiting reagent or maintain a strict 1:1 or slight excess (e.g., 1:1.05) ratio of amine to sulfonyl chloride.

  • Controlled Reagent Addition: Instead of adding the sulfonyl chloride all at once, employ a slow, dropwise addition using a syringe pump or an addition funnel. This maintains a low concentration of the electrophile, minimizing the chance of the intermediate sulfonamide anion reacting with it.

  • Temperature Management: Lowering the reaction temperature significantly increases selectivity by disfavoring the higher activation energy pathway of the second sulfonylation.[1] Conducting the reaction at 0 °C or even -20 °C is highly recommended. While lower temperatures may slow the primary reaction, the reduction in side-product formation is often a worthwhile trade-off.

  • Judicious Choice of Base: The base is necessary to quench the HCl byproduct.[2] A sterically hindered, non-nucleophilic base like diisopropylethylamine (DIPEA) or triethylamine (TEA) is often preferred over smaller bases like pyridine.[3] The bulkiness of these bases can disfavor the deprotonation of the already sterically encumbered mono-sulfonamide.

Question 2: My reaction is very slow at low temperatures, and upon warming to accelerate it, I see an increase in the bis-sulfonylated impurity. How can I speed up the desired reaction without promoting the side reaction?

Answer: This is a common optimization problem. When steric hindrance from either the amine or the sulfonyl chloride slows the reaction, simply increasing the temperature can provide enough energy to overcome the activation barrier for both the desired and undesired reactions.[3]

Solutions for Sluggish Reactions:

  • Employ a Nucleophilic Catalyst: The addition of a catalytic amount (e.g., 0.1 equivalents) of 4-(Dimethylamino)pyridine (DMAP) can be highly effective.[3] DMAP reacts rapidly with the sulfonyl chloride to form a highly reactive N-sulfonylpyridinium salt intermediate. This intermediate is more susceptible to nucleophilic attack by the amine, accelerating the primary sulfonylation step even at lower temperatures.

  • Solvent Choice: The polarity of the solvent can influence reaction rates. Aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (MeCN) are generally preferred for these reactions.[4] Ensure the solvent is anhydrous, as sulfonyl chlorides are sensitive to moisture and can hydrolyze to the unreactive sulfonic acid.[4]

Question 3: How can I effectively monitor the reaction to ensure I stop it before significant bis-sulfonylation occurs?

Answer: Active monitoring is crucial for achieving high selectivity. Relying on a fixed reaction time can be unreliable.

  • Thin-Layer Chromatography (TLC): TLC is the most common and immediate method.

    • Procedure: Spot the starting amine, the sulfonyl chloride, and the co-spotted reaction mixture on a TLC plate.

    • Interpretation: The mono-sulfonamide product will have an Rf value between that of the polar starting amine and the non-polar sulfonyl chloride. The bis-sulfonylated product, having lost its N-H bond, will be significantly less polar and thus have a much higher Rf than the mono-sulfonamide. Stop the reaction as soon as the starting amine spot has been consumed, but before the high-Rf bis-sulfonamide spot becomes prominent.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For more complex reactions or when precise quantification is needed, LC-MS is the ideal tool. It allows you to monitor the disappearance of starting materials and the appearance of both the desired mono-sulfonamide and the undesired bis-sulfonamide by their respective masses.

Experimental Protocols & Data

Protocol 1: Optimized Mono-Sulfonylation of a Primary Amine

This protocol is designed to maximize the yield of the mono-sulfonamide product while minimizing bis-sulfonylation.

  • Preparation: Under an inert atmosphere (Nitrogen or Argon), dissolve the primary amine (1.0 eq) and a non-nucleophilic base such as triethylamine (1.5 eq) in anhydrous DCM.

  • Cooling: Cool the reaction mixture to 0 °C in an ice-water bath.

  • Reagent Addition: In a separate flask, dissolve this compound (1.05 eq) in a minimal amount of anhydrous DCM. Add this solution to the amine mixture dropwise over 30-60 minutes using a syringe pump.

  • Monitoring: Monitor the reaction progress every 15-30 minutes by TLC.

  • Quenching: Once the starting amine is consumed, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.

Summary of Key Reaction Parameters
ParameterStandard ConditionOptimized for SelectivityRationale
Stoichiometry (Amine:Sulfonyl Chloride) 1 : 1.21 : 1.05Prevents excess electrophile from driving the bis-sulfonylation reaction.[1]
Temperature Room Temperature0 °C to -20 °CReduces the rate of the undesired side reaction more than the desired reaction.[1]
Base PyridineTriethylamine (TEA) or DIPEASterically hindered bases are less likely to deprotonate the bulky mono-sulfonamide.[3]
Reagent Addition In one portionSlow, dropwise additionAvoids localized high concentrations of the sulfonyl chloride.
Catalyst None0.1 eq. DMAP (optional)Accelerates the desired reaction, allowing for lower temperatures to be used effectively.[3]

Visualizing the Reaction Pathway and Troubleshooting

The Competing Reaction Pathways

The following diagram illustrates the desired reaction leading to the mono-sulfonamide and the competing pathway that results in the undesired bis-sulfonylation byproduct.

G cluster_0 cluster_1 A Primary Amine (R-NH₂) C Mono-Sulfonamide (R-NH-SO₂Ar) A->C + Base (Desired Pathway) B Sulfonyl Chloride (ArSO₂Cl) B->C + Base (Desired Pathway) D Bis-Sulfonamide (R-N(SO₂Ar)₂) B->D + Sulfonyl Chloride (Side Reaction) Base_deprotonation Base Deprotonation C->Base_deprotonation Anion Sulfonamide Anion ([R-N-SO₂Ar]⁻) Base_deprotonation->Anion Anion->D + Sulfonyl Chloride (Side Reaction)

Caption: Reaction scheme showing desired mono-sulfonylation and the undesired bis-sulfonylation side reaction.

Troubleshooting Flowchart

Use this decision tree to diagnose and resolve issues with bis-sulfonylation in your experiments.

Troubleshooting Start Bis-Sulfonylation Observed? CheckStoichiometry Is [Sulfonyl Chloride] > 1.1 eq? Start->CheckStoichiometry Yes ReduceStoichiometry ACTION: Reduce Sulfonyl Chloride to 1.05 eq. CheckStoichiometry->ReduceStoichiometry Yes CheckTemp Was Reaction Run > 0 °C? CheckStoichiometry->CheckTemp No Monitor Monitor Closely by TLC/LC-MS and Quench Promptly. ReduceStoichiometry->Monitor LowerTemp ACTION: Lower Temperature to 0 °C or below. CheckTemp->LowerTemp Yes CheckAddition Was Reagent Added All at Once? CheckTemp->CheckAddition No LowerTemp->Monitor SlowAddition ACTION: Use Slow, Dropwise Addition. CheckAddition->SlowAddition Yes CheckAddition->Monitor No SlowAddition->Monitor

Caption: A decision-making flowchart for troubleshooting and preventing bis-sulfonylation.

Frequently Asked Questions (FAQs)

  • Q: What makes this compound reactive?

    • A: The sulfonyl chloride group (-SO₂Cl) is a powerful electrophile. The chlorine atom is a good leaving group, and the sulfur atom is rendered highly electron-deficient by the two adjacent oxygen atoms.

  • Q: Can bis-sulfonylation occur with secondary amines?

    • A: No. Secondary amines (R₂NH) have only one proton on the nitrogen. After the initial reaction to form the sulfonamide (R₂N-SO₂Ar), there are no remaining N-H bonds to allow for a second sulfonylation.

  • Q: How does steric hindrance on the amine affect this reaction?

    • A: Highly sterically hindered primary amines (e.g., tert-butylamine) are less nucleophilic and react more slowly.[4][5] While this can slow the desired mono-sulfonylation, it also strongly disfavors bis-sulfonylation, as the resulting mono-sulfonamide is extremely crowded around the nitrogen atom, making a second attack by another bulky sulfonyl chloride group very difficult.[3][6]

  • Q: What are the best practices for storing this compound?

    • A: Like most sulfonyl chlorides, this reagent is sensitive to moisture.[4] It should be stored in a tightly sealed container in a cool, dry place, preferably in a desiccator or under an inert atmosphere to prevent hydrolysis to the corresponding sulfonic acid, which is unreactive in this coupling reaction.

References

  • The Role of Steric Hindrance in Sulfonylation Reagents. (n.d.). BenchChem.
  • The Synthesis of Functionalised Sulfonamides. (n.d.). UCL Discovery.
  • Technical Support Center: Strategies to Avoid C-Sulfonylation Side Reactions. (n.d.). BenchChem.
  • Synthesis of Sulfonamides. (2016). In Synthetic Methods in Drug Discovery: Volume 2. Books.
  • Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. (2025). ResearchGate.
  • Recent Advances in the Synthesis of Sulfonamides Intermediates. (2024). Who we serve.
  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. (2023). Macmillan Group - Princeton University.
  • Impact of steric hindrance on 2,4-Dichlorobenzenesulfonyl chloride reactivity. (n.d.). BenchChem.
  • Troubleshooting low yield in amine sulfonylation reactions. (n.d.). BenchChem.
  • A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. (2013). RSC Advances.
  • Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. (n.d.). Chemical Science (RSC Publishing).

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Technical Support Center: 4-(Pyridin-2-yloxy)benzene-1-sulfonyl chloride Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-(Pyridin-2-yloxy)benzene-1-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for work-up procedures involving this versatile reagent.

Introduction

This compound is a bifunctional reagent valuable in medicinal chemistry and organic synthesis.[1] Its sulfonyl chloride group readily reacts with nucleophiles like amines and alcohols to form stable sulfonamides and sulfonate esters, respectively.[1][2] The pyridin-2-yloxy moiety offers a site for hydrogen bonding and potential metal coordination, influencing the physicochemical properties of the resulting molecules.[1]

This guide provides a structured approach to troubleshooting common issues encountered during the work-up of reactions involving this sulfonyl chloride, ensuring higher yield and purity of your target compounds.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the experimental work-up of reactions with this compound.

Low or No Yield of the Desired Product

Question: I am observing a significantly lower yield than expected, or in some cases, no product at all. What are the likely causes and how can I rectify this?

Answer:

Low yields in reactions involving sulfonyl chlorides can often be attributed to a few key factors:

  • Hydrolysis of the Sulfonyl Chloride: Sulfonyl chlorides are highly susceptible to hydrolysis, reacting with water to form the corresponding sulfonic acid.[3][4][5][6][7] This is a primary cause of yield loss, especially during aqueous work-up procedures.[3][4] The sulfonic acid byproduct, 4-(pyridin-2-yloxy)benzenesulfonic acid, is often water-soluble and can be difficult to separate from the desired product.

    • Preventative Measures:

      • Anhydrous Conditions: Ensure all glassware is thoroughly dried, and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.

      • Rapid Aqueous Work-up: If an aqueous work-up is unavoidable, it should be performed quickly and at low temperatures (e.g., using ice-cold water) to minimize the rate of hydrolysis.[4]

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Troubleshooting Steps:

      • Reaction Monitoring: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to ensure the starting material is fully consumed.

      • Reaction Time and Temperature: Consider extending the reaction time or cautiously increasing the temperature, while being mindful of potential side reactions or decomposition.

  • Side Reactions: The formation of byproducts can consume the starting material and reduce the yield of the desired product.

    • Common Side Products:

      • Diaryl Sulfone Formation: This can occur, particularly if there are impurities in the starting materials or under certain reaction conditions.[3]

      • Reaction with Solvent: If the solvent is nucleophilic (e.g., an alcohol), it may compete with the intended nucleophile.

Formation of a White Precipitate During Aqueous Work-up

Question: Upon adding water or an aqueous solution to my reaction mixture, a white precipitate forms. What is this precipitate and how should I handle it?

Answer:

The white precipitate is likely the hydrolyzed product, 4-(pyridin-2-yloxy)benzenesulfonic acid.[8] As mentioned, sulfonyl chlorides readily react with water.

  • Handling the Precipitate:

    • Filtration: If the desired product is soluble in the organic phase, the sulfonic acid can sometimes be removed by filtration. However, this is often not a clean separation.

    • Extraction with Basic Solution: The sulfonic acid is acidic and can be deprotonated with a mild base, such as a saturated sodium bicarbonate solution, to form a water-soluble salt. This allows for its removal into the aqueous layer during an extractive work-up. Be cautious, as a strong base could potentially hydrolyze the desired sulfonamide product under harsh conditions.

Difficulty in Product Purification

Question: I am struggling to purify my product from the reaction mixture. What are the best practices for purifying compounds derived from this compound?

Answer:

Purification challenges often stem from the presence of unreacted starting materials, byproducts, or decomposition products.

  • Recommended Purification Techniques:

    • Flash Column Chromatography: This is a highly effective method for separating the desired product from impurities.[9][10]

      • Solvent System: A typical solvent system would be a gradient of ethyl acetate in hexanes or dichloromethane. The less polar sulfonyl chloride will elute before the more polar sulfonamide or sulfonate ester product.

    • Recrystallization: If the product is a solid, recrystallization can be an excellent method for achieving high purity.[11]

      • Solvent Selection: The choice of solvent is critical. An ideal solvent will dissolve the compound when hot but not at room temperature, while impurities remain soluble at all temperatures or are insoluble even when hot.[11]

    • Trituration: If the product is an oil that will not crystallize, trituration with a non-polar solvent like hexane or diethyl ether can sometimes induce solidification or wash away impurities.[11]

Product Decomposition During Purification

Question: My product seems to be decomposing during purification, as indicated by color changes or the appearance of new spots on TLC. How can I prevent this?

Answer:

Decomposition can be a significant issue, especially if the product is sensitive to heat or acid/base.

  • Minimizing Decomposition:

    • Avoid High Temperatures: When removing solvent on a rotary evaporator, use a low-temperature water bath. For heat-sensitive compounds, it's best to remove the solvent at room temperature under high vacuum.

    • Neutralize Acidic or Basic Impurities: If acidic or basic impurities are present, they can catalyze decomposition. A neutral work-up or a wash with a very dilute acid or base solution (followed by a water wash) can help.

    • Silica Gel Considerations: The acidic nature of silica gel can sometimes cause decomposition of sensitive compounds during column chromatography.[11] In such cases, using neutral alumina as the stationary phase or deactivating the silica gel with a small amount of triethylamine in the eluent can be beneficial.

Experimental Protocols

Here are detailed, step-by-step methodologies for common work-up procedures.

Protocol 1: Standard Aqueous Work-up for Sulfonamide Synthesis

This protocol is suitable for the synthesis of sulfonamides from the reaction of this compound with a primary or secondary amine.

  • Reaction Quenching: Once the reaction is complete (as determined by TLC or LC-MS), cool the reaction mixture to 0 °C in an ice bath.

  • Dilution: Dilute the reaction mixture with an organic solvent such as ethyl acetate or dichloromethane.

  • Aqueous Wash: Transfer the diluted mixture to a separatory funnel and wash with ice-cold water (2 x volume of the organic layer). This will remove any water-soluble byproducts.

  • Bicarbonate Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (1 x volume of the organic layer) to remove any unreacted sulfonyl chloride (as the sulfonic acid) and any acidic byproducts.

  • Brine Wash: Wash the organic layer with brine (saturated aqueous sodium chloride solution) to remove any remaining water.

  • Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filtration and Concentration: Filter the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography or recrystallization as described in the troubleshooting section.

Protocol 2: Non-Aqueous Work-up

This protocol is recommended when the product is particularly sensitive to water.

  • Solvent Removal: Once the reaction is complete, remove the reaction solvent under reduced pressure.

  • Direct Purification: Directly purify the crude residue by flash column chromatography. This avoids any contact with water.

Data Presentation

Compound Typical Purification Method Common Eluent System for Chromatography
This compoundFlash Column Chromatography10-30% Ethyl Acetate in Hexanes
N-Alkyl/Aryl-4-(pyridin-2-yloxy)benzenesulfonamideFlash Column Chromatography or Recrystallization30-70% Ethyl Acetate in Hexanes
4-(Pyridin-2-yloxy)benzenesulfonic acidNot typically isolated, removed during basic wash-

Visualizations

Standard Aqueous Work-up Workflow

G start Reaction Mixture dilute Dilute with Organic Solvent start->dilute wash_water Wash with Ice-Cold Water dilute->wash_water wash_bicarb Wash with Saturated NaHCO3 Solution wash_water->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry over Na2SO4 or MgSO4 wash_brine->dry filter_concentrate Filter and Concentrate dry->filter_concentrate purify Purification (Chromatography/Recrystallization) filter_concentrate->purify product Pure Product purify->product

Caption: A typical aqueous work-up procedure.

Troubleshooting Logic for Low Yield

G low_yield Low Product Yield check_hydrolysis Check for Hydrolysis (e.g., by LC-MS) low_yield->check_hydrolysis check_completion Check for Reaction Completion (TLC/LC-MS) low_yield->check_completion check_side_reactions Analyze for Side Products low_yield->check_side_reactions hydrolysis_present Hydrolysis Confirmed check_hydrolysis->hydrolysis_present incomplete_reaction Incomplete Reaction check_completion->incomplete_reaction side_products_present Side Products Detected check_side_reactions->side_products_present solution_hydrolysis Use Anhydrous Conditions and Rapid, Cold Work-up hydrolysis_present->solution_hydrolysis solution_completion Increase Reaction Time or Temperature incomplete_reaction->solution_completion solution_side_reactions Optimize Reaction Conditions (Stoichiometry, Temperature) side_products_present->solution_side_reactions

Caption: Troubleshooting flowchart for low yield.

References

  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis.
  • BenchChem. (n.d.). Preventing decomposition of sulfonyl chloride during reaction.
  • King, J. F., & Jean, Y. (1979). Organic sulfur mechanisms. 24. Preparation and reactions of 2-hydroxyethanesulfonyl chloride, the first hydroxyalkanesulfonyl chloride. Canadian Journal of Chemistry, 57(14), 1837-1844.
  • BenchChem. (n.d.). Technical Support Center: Purification of ((3-Chlorophenyl)sulfonyl)glycine Analogs.
  • Xu, S., Liu, L., & Li, L. (2020). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Molecules, 25(18), 4287.
  • BenchChem. (n.d.). An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group.
  • Adams, R., & Marvel, C. S. (1921). Benzenesulfonyl chloride. Organic Syntheses, 1, 21.
  • Ainscow, E. K., et al. (2016). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 20(2), 434-440.
  • Nacsa, E. D., & Lambert, T. H. (2016). Cross-Coupling of Sulfonic Acid Derivatives via Aryl-Radical Transfer (ART) Using TTMSS or Photoredox.
  • Roberts, J. D., & Caserio, M. C. (1977). Basic Principles of Organic Chemistry. W. A. Benjamin, Inc.
  • Reddit. (2019). Does this reaction need to occur in under dry conditions? Will water react with the sulphonylchloride?
  • An, G., et al. (2011). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Molecules, 16(12), 10398-10407.
  • ResearchGate. (n.d.). Organic sulfur mechanisms. 24. Preparation and reactions of 2-hydroxyethanesulfonyl chloride, the first hydroxyalkanesulfonyl chloride.
  • Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by chlorosulfonation.
  • de la Torre, A., et al. (2020). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.
  • Rogne, O. (1968). Kinetics of the reaction of benzenesulphonyl chloride with pyridines in aqueous solution. Journal of the Chemical Society B: Physical Organic, 1294-1296.
  • Ivanov, S. N., et al. (2007). Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Anionic Intermediates in S A N Hydrolysis of 4-Nitrobenzenesulfonyl Chloride. Russian Journal of Organic Chemistry, 43(5), 733-740.
  • PubChem. (n.d.). Pyridine-2-sulfonyl Chloride.
  • PubChem. (n.d.). 4-Chlorobenzenesulfonyl chloride.
  • PubChem. (n.d.). 4-(Pyridin-3-yloxy)benzene-1-sulfonyl chloride.
  • MySkinRecipes. (n.d.). 4-(Pyridin-3-yloxy)benzene-1-sulfonyl chloride hydrochloride.

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Managing exothermic reactions with 4-(Pyridin-2-yloxy)benzene-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-(Pyridin-2-yloxy)benzene-1-sulfonyl chloride

A Senior Application Scientist's Guide to Managing Exothermic Reactions

Welcome to the technical support center for this compound (CAS No. 192329-94-5).[1] This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the safe and effective management of exothermic reactions involving this compound. As a Senior Application Scientist, my goal is to move beyond mere procedural steps and explain the fundamental causality behind experimental choices, ensuring your work is both innovative and safe.

Section 1: Understanding the Inherent Hazard

The reactivity of this compound is primarily dictated by the sulfonyl chloride (-SO₂Cl) group. This functional group is a potent electrophile, making it highly susceptible to nucleophilic attack, most commonly by primary and secondary amines to form sulfonamides.[2] This reaction is the cornerstone of its utility in medicinal chemistry but also the source of its primary hazard: a significant and often rapid release of heat (exotherm).

Q1: Why are reactions with this compound so exothermic?

A1: The exothermic nature of the sulfonylation reaction stems from fundamental thermodynamics. The process involves breaking a relatively weak Sulfur-Chlorine (S-Cl) bond and forming a much stronger Sulfur-Nitrogen (S-N) or Sulfur-Oxygen (S-O) bond. The large negative enthalpy change (ΔH) associated with the formation of these stable new bonds is released as heat into the reaction mixture.[3][4] If this heat is generated faster than it can be dissipated by the reaction vessel and cooling system, the temperature of the reaction mixture will rise, potentially leading to a thermal runaway.

Q2: What are the primary risks of an uncontrolled exotherm with this compound?

A2: An uncontrolled exotherm can lead to several dangerous outcomes:

  • Thermal Runaway: The reaction rate increases with temperature, which in turn accelerates heat generation, creating a dangerous feedback loop.

  • Pressure Buildup: Rapid temperature increases can cause the solvent to boil violently. Additionally, side reactions or decomposition at elevated temperatures can generate gaseous byproducts (e.g., HCl, SO₂), leading to a catastrophic pressure increase in a sealed or inadequately vented vessel.[5]

  • Product Degradation & Impurity Formation: High temperatures can degrade sensitive functional groups on your starting materials or products, leading to lower yields and complex impurity profiles.

  • Personnel Hazard: Beyond the risk of vessel rupture, contact with the hot reaction mixture or corrosive decomposition products can cause severe burns and injuries.[6]

Compound Properties & Safety Summary
IUPAC Name This compound
CAS Number 192329-94-5[1]
Molecular Formula C₁₁H₈ClNO₃S[1][7]
Appearance Typically a white powder[1]
Primary Hazard Highly reactive, exothermic reactions with nucleophiles. Corrosive.[6]
Incompatibilities Strong bases, amines, alcohols, water, oxidizing agents, and metals.[8]
Storage Store in a cool, dry, well-ventilated area in a tightly closed container, away from moisture.[8][9] Recommended storage temperature is 2-8°C.[1]

Section 2: Proactive Thermal Hazard Management

Effective management of exothermic reactions begins long before the reagents are mixed. A proactive approach involves quantifying the potential thermal hazard and designing a process with multiple layers of control.

Workflow for Thermal Risk Assessment

The following workflow provides a systematic approach to assessing and mitigating thermal risks before scaling up a reaction.

ThermalRiskAssessment A 1. Reaction Definition Identify reactants, stoichiometry, and solvent. B 2. Literature & Analogue Review Search for thermal data on similar sulfonyl chloride reactions. A->B C 3. Small-Scale Calorimetry (DSC or Microcalorimeter) B->C D 4. Quantify Heat of Reaction (ΔHrxn) Is the reaction significantly exothermic? C->D E 5. Reaction Calorimetry (RC1) Simulate process conditions on a 100-500 mL scale. D->E Yes J Low Risk Proceed with standard controls. D->J No (< -50 J/g) F 6. Determine Heat Flow Profile Identify max heat output (q_max). E->F G 7. Assess Adiabatic Temp. Rise (ΔT_ad) ΔT_ad = |ΔHrxn| / (m * C_p) F->G H 8. Design Control Strategy (Addition Rate, Cooling Capacity) G->H I 9. Define Emergency Procedures (Quenching, Emergency Cooling) H->I

Caption: A systematic workflow for assessing and mitigating thermal hazards.

Experimental Protocol: Reaction Calorimetry (RC1) for a Model Sulfonylation

This protocol outlines the use of a reaction calorimeter to safely determine the heat flow profile of the reaction between this compound and a generic primary amine (e.g., benzylamine).

Objective: To quantify the total heat of reaction (ΔHrxn) and the maximum rate of heat evolution to inform safe scale-up.

Materials:

  • This compound

  • Benzylamine

  • Triethylamine (Base)

  • Acetonitrile (Solvent)

  • Reaction Calorimeter (e.g., Mettler-Toledo RC1) equipped with a temperature probe, overhead stirrer, and automated dosing pump.

Methodology:

  • System Calibration: Calibrate the calorimeter according to the manufacturer's instructions to determine the overall heat transfer coefficient (UA).

  • Reactor Charging: Charge the reactor with benzylamine (1.0 eq), triethylamine (1.2 eq), and acetonitrile to the desired concentration (e.g., 0.5 M).

  • Set Thermal Conditions: Set the reactor jacket temperature (Tj) to the desired reaction temperature, typically starting low (e.g., 0°C). Allow the contents to equilibrate.

  • Prepare Dosing Solution: Prepare a solution of this compound (1.05 eq) in acetonitrile.

  • Initiate Dosing: Begin adding the sulfonyl chloride solution at a slow, controlled rate via the automated pump. A typical starting rate is over 60-120 minutes.

  • Monitor Heat Flow: The calorimeter software will continuously monitor the internal temperature (Tr) and jacket temperature (Tj) to calculate the real-time heat evolution (Qr).

  • Data Analysis:

    • Integrate the area under the heat flow curve to determine the total heat of reaction.

    • Identify the maximum heat flow rate (Qr,max). This value is critical for ensuring your cooling system can handle the load during scale-up.

    • Calculate the adiabatic temperature rise (ΔT_ad) to understand the worst-case scenario if cooling were to fail.

Trustworthiness Check: The protocol is self-validating because the real-time heat flow data provides immediate feedback on the reaction's progress and intensity. Any deviation from an expected smooth profile can indicate mixing issues, side reactions, or an impending runaway.

Section 3: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Q3: My reaction temperature is rising much faster than expected, even with the cooling bath. What should I do immediately?

A3: This is a critical situation indicating that heat generation is overwhelming your cooling capacity. Execute the following steps immediately.

RunawayTroubleshooting Start CRITICAL ALERT: Rapid Temperature Rise Step1 1. Stop Reagent Addition IMMEDIATELY Start->Step1 Step2 2. Maximize Cooling Lower bath temp / Add dry ice to acetone bath Step1->Step2 Step3 3. Prepare for Quench Have a pre-chilled, non-reactive solvent or weak acid ready Step2->Step3 Decision Is temperature still rising? Step3->Decision Action_Quench 4. Quench the Reaction Add quenching agent slowly behind a blast shield Decision->Action_Quench Yes Action_Dilute 4. Dilute the Reaction Add cold, inert solvent to slow kinetics and absorb heat Decision->Action_Dilute No, but still high End_Safe Situation Controlled Investigate cause before repeating Action_Quench->End_Safe Action_Dilute->End_Safe

Caption: Emergency response workflow for a thermal runaway event.

Causality: Stopping the addition of the limiting reagent (the sulfonyl chloride) is the most crucial first step, as it halts the fuel source for the exotherm.[10] Increasing cooling and preparing to quench are subsequent layers of defense.

Q4: I'm seeing gas evolution from my reaction. Is this normal?

A4: Not typically for a standard sulfonylation. The expected reaction forms a sulfonamide and a hydrochloride salt of your base (e.g., triethylamine hydrochloride). Vigorous gas evolution may indicate:

  • Decomposition: The temperature may be too high, causing the sulfonyl chloride or other reagents to decompose, potentially releasing SO₂ or HCl.[5]

  • Reaction with Water: Sulfonyl chlorides react with water to produce the corresponding sulfonic acid and HCl gas.[11] Ensure all your reagents, solvents, and glassware are scrupulously dry.[12]

  • Side Reaction: Depending on the substrate, an unexpected elimination or rearrangement could be occurring.

Troubleshooting Step: Immediately check the reaction temperature. If it is elevated, take steps to cool it. If the gas evolution is vigorous, treat it as an emergency and ensure adequate ventilation in a fume hood.[13][14] After stabilization, analyze the headspace gas and reaction mixture (e.g., by GC-MS, NMR) to identify the cause.

Q5: The reaction started with a small exotherm, but now it seems to have stopped, and my starting material is not fully consumed. What happened?

A5: This could be due to several factors:

  • Poor Mixing: The reagents may not be in sufficient contact. This is particularly a risk if a solid precipitate (like triethylamine hydrochloride) has formed and trapped one of the reagents. Ensure stirring is vigorous.[12]

  • Base Stoichiometry: You may have an insufficient amount of base. The reaction generates one equivalent of HCl, which will protonate your nucleophile (the amine), rendering it unreactive. At least one equivalent of a scavenger base is required.

  • Reagent Quality: One of your reagents may have degraded. This compound is sensitive to moisture.[11] Ensure it has been stored properly. Other reagents should also be checked for purity.[12]

Troubleshooting Step: Take a sample for analysis (TLC, LC-MS) to confirm the presence of starting materials. If confirmed, consider adding a small additional charge of the base. If that fails, re-evaluate the purity and dryness of all components.

Section 4: General Handling & Safety FAQs

Q6: What Personal Protective Equipment (PPE) is essential when working with this compound?

A6: Due to its corrosive nature, comprehensive PPE is mandatory.[8][14]

  • Eye Protection: Chemical safety goggles and a full-face shield are required.[8]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene).[13][14] Inspect gloves before each use and wash hands thoroughly after handling.[15]

  • Body Protection: A flame-resistant lab coat and closed-toe shoes are essential.[14] An acid-resistant apron is also recommended.

  • Respiratory Protection: All work should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[13][14]

Q7: How should I handle spills of this compound?

A7: For minor spills of the solid, carefully sweep it up using non-sparking tools and place it in a labeled container for disposal.[16] For larger spills, evacuate the area and alert safety personnel. Do NOT use water to clean up the spill, as this will generate corrosive HCl gas.[11] Absorb the spill with an inert material like sand or vermiculite, then collect for disposal.

Q8: What is the correct procedure for quenching and disposing of waste from these reactions?

A8: Never add water or protic solvents directly to a concentrated solution containing unreacted sulfonyl chloride.

  • Quenching: Slowly add the reaction mixture to a separate, stirred vessel containing a cold, dilute solution of a weak base like sodium bicarbonate or a non-nucleophilic amine. This should be done in an ice bath to control the exotherm from the quench.

  • Disposal: All waste containing this compound should be collected in a clearly labeled, dedicated waste container for halogenated organic compounds.[14] Never pour chemical waste down the drain.[14]

References

  • Safe Handling and Storage of Chemicals. Environmental Health & Safety, University of Washington. [Link]
  • Safe Handling Practices for Laboratory Chemicals. GZ Industrial Supplies. [Link]
  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. University of California, Santa Cruz. [Link]
  • Common Questions about Chemical Labor
  • SULPHURYL CHLORIDE - Safety D
  • BENZENE SULFONYL CHLORIDE HAZARD SUMMARY. New Jersey Department of Health. [Link]
  • Best Practices for Working with Chemical Reactions in the Lab. Deakin University. [Link]
  • How to Troubleshoot a Reaction. University of Rochester, Department of Chemistry. [Link]
  • The reaction of benzenesulfonyl chloride and the primary amine group of...
  • ICSC 0198 - SULPHURYL CHLORIDE. Inchem.org. [Link]
  • This compound CAS NO.192329-94-5. ENAO Chemical Co., Ltd. [Link]
  • 4-(Pyridin-3-yloxy)benzene-1-sulfonyl chloride.
  • Exothermic, Endothermic, & Chemical Change. American Chemical Society. [Link]
  • Exothermic Reactions Explained. ReAgent. [Link]

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Effect of steric hindrance in reactions with 4-(Pyridin-2-yloxy)benzene-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-(Pyridin-2-yloxy)benzene-1-sulfonyl chloride. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile reagent. Here, we address common challenges and questions, with a specific focus on the nuanced role of steric hindrance in its reactivity. Our goal is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your synthetic routes effectively.

Introduction: Understanding the Reagent's Profile

This compound is a bifunctional reagent increasingly employed in medicinal chemistry. Its value lies in the combination of a reactive sulfonyl chloride group, for the formation of stable sulfonamides and sulfonate esters, and a pyridin-2-yloxy moiety. This latter group can influence solubility, act as a hydrogen bond acceptor, and participate in metal coordination, making it a valuable fragment in designing molecules with specific biological targets.

However, the three-dimensional structure of a reagent is as critical as its electronic properties. The non-planar arrangement of the pyridin-2-yloxy group relative to the benzene ring can introduce steric challenges, particularly when reacting with bulky nucleophiles. This guide will dissect these steric effects and provide actionable strategies to ensure successful outcomes in your experiments.

Frequently Asked Questions (FAQs)

Q1: How does the 4-(pyridin-2-yloxy) group affect the reactivity of the sulfonyl chloride center?

A1: The 4-(pyridin-2-yloxy) substituent influences the reactivity of the sulfonyl chloride through a combination of electronic and steric effects.

  • Steric Effects: The pyridin-2-yloxy group is not planar with the benzene ring and can create a sterically demanding environment around the sulfonyl chloride. This can impede the approach of bulky nucleophiles, such as highly substituted secondary amines or tertiary alcohols, potentially leading to slower reaction rates or lower yields compared to less hindered sulfonyl chlorides like tosyl chloride.

Q2: I am seeing low to no conversion when reacting this compound with my sterically hindered secondary amine. What is the likely cause?

A2: The primary cause is likely the combined steric hindrance of your bulky amine and the 4-(pyridin-2-yloxy) group on the sulfonyl chloride. This steric clash raises the activation energy of the transition state for the nucleophilic attack on the sulfur atom. Standard reaction conditions using common bases like triethylamine or pyridine may be insufficient to overcome this energy barrier.

Q3: Are there specific catalysts that can improve yields with hindered nucleophiles?

A3: Yes, catalytic activation is a key strategy. 4-(Dimethylamino)pyridine (DMAP) is a highly effective catalyst for the sulfonylation of sterically hindered amines and alcohols.[3][4] DMAP reacts with the sulfonyl chloride to form a highly reactive N-sulfonylpyridinium salt intermediate. This intermediate is much more susceptible to nucleophilic attack, even by hindered nucleophiles. 1-Methylimidazole can also be used as an effective nucleophilic catalyst.[5]

Q4: What is the best choice of base for reactions with this sulfonyl chloride when steric hindrance is a concern?

A4: When dealing with sterically hindered substrates, it is crucial to use a non-nucleophilic base to avoid side reactions where the base itself attacks the sulfonyl chloride. Sterically hindered, non-nucleophilic bases such as 2,6-lutidine or diisopropylethylamine (DIPEA) are excellent choices. For particularly challenging cases, stronger, non-nucleophilic bases like 1,8-Diazabicycloundec-7-ene (DBU) can be employed.[6]

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Problem Probable Cause(s) Suggested Solutions & Rationale
Low or No Conversion with Hindered Nucleophiles (e.g., bulky secondary amines, tertiary alcohols) 1. High Steric Hindrance: The combined bulk of the nucleophile and the 4-(pyridin-2-yloxy) group is preventing the reaction. 2. Insufficient Base Strength/Inappropriate Base: The base is not effectively scavenging the HCl byproduct, or it is too sterically hindered to deprotonate the nucleophile-sulfonyl adduct.1. Introduce a Nucleophilic Catalyst: Add a catalytic amount (5-20 mol%) of 4-(Dimethylamino)pyridine (DMAP). DMAP forms a highly reactive intermediate, lowering the activation energy.[3][4] 2. Increase Reaction Temperature: Carefully increase the temperature in increments of 10-20 °C. This provides the necessary kinetic energy to overcome the steric barrier. Monitor for decomposition. 3. Switch to a Stronger, Non-Nucleophilic Base: Replace triethylamine or pyridine with 2,6-lutidine or DBU. This ensures efficient HCl scavenging without competitive side reactions.[6] 4. Consider Alternative Catalytic Systems: For particularly stubborn cases, explore methods like indium-catalyzed sulfonylation, which can proceed under base-free conditions.[6]
Formation of Unidentified Side Products 1. Nucleophilic Attack by the Base: If using a nucleophilic base like pyridine, it may be competing with your desired nucleophile. 2. Hydrolysis of Sulfonyl Chloride: Presence of moisture in the reaction will lead to the formation of the corresponding sulfonic acid. 3. Reaction with Solvent: Solvents like alcohols can compete with the intended nucleophile.1. Use a Non-Nucleophilic Base: Switch to DIPEA or 2,6-lutidine. 2. Ensure Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). 3. Choose an Inert Solvent: Use solvents like dichloromethane (DCM), acetonitrile (ACN), or tetrahydrofuran (THF).
Reaction is Successful with Primary Amines but Fails with Secondary Amines Significant Increase in Steric Hindrance: The addition of a second substituent on the nitrogen atom dramatically increases the steric bulk, making the nucleophilic attack much more difficult.This is a classic indication of steric hindrance. All the solutions outlined in the "Low or No Conversion" section are directly applicable here. The use of a DMAP catalyst is often the most effective first step in these cases.[3]

Experimental Protocols & Methodologies

Protocol 1: Standard Sulfonylation of a Non-Hindered Primary Amine

This protocol serves as a baseline for reaction with simple, unhindered primary amines or alcohols.

  • Preparation: In an oven-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the primary amine (1.0 eq.) and a non-nucleophilic base such as triethylamine (1.5 eq.) in anhydrous dichloromethane (DCM) (approx. 0.1 M concentration of the amine).

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

  • Addition of Sulfonyl Chloride: In a separate flask, dissolve this compound (1.1 eq.) in anhydrous DCM. Add this solution dropwise to the cooled amine solution over 15-20 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: DMAP-Catalyzed Sulfonylation of a Sterically Hindered Secondary Amine

This protocol is optimized for challenging nucleophiles where steric hindrance is a known or suspected issue.

  • Preparation: In an oven-dried, round-bottom flask under an inert atmosphere, dissolve the hindered secondary amine (1.0 eq.), a non-nucleophilic base such as 2,6-lutidine (2.0 eq.), and DMAP (0.1-0.2 eq.) in anhydrous acetonitrile (ACN).

  • Addition of Sulfonyl Chloride: Add a solution of this compound (1.2 eq.) in anhydrous ACN dropwise to the stirred amine solution at room temperature.

  • Heating: Heat the reaction mixture to a temperature between 40-80 °C. The optimal temperature will depend on the reactivity of the specific amine and should be determined empirically.

  • Reaction & Monitoring: Stir the reaction at the elevated temperature for 12-24 hours, monitoring progress by TLC or LC-MS.

  • Workup & Purification: Follow the workup and purification steps as described in Protocol 1.

Visualizing the Steric Challenge and Solution

The Problem: Steric Hindrance

The diagram below illustrates the steric clash that can occur when a bulky nucleophile approaches the sulfonyl chloride, which itself has a sterically demanding substituent.

Steric_Hindrance cluster_0 Reagents cluster_1 Transition State cluster_2 Outcome SC 4-(Pyridin-2-yloxy)benzene- 1-sulfonyl chloride (Bulky Electrophile) TS Sterically Crowded Transition State SC->TS Approach inhibited Amine Hindered Secondary Amine (Bulky Nucleophile) Amine->TS Approach inhibited Outcome Slow or No Reaction TS->Outcome High Activation Energy

Caption: Steric hindrance from bulky groups raises the reaction's activation energy.

The Solution: DMAP Catalysis Workflow

This workflow demonstrates how a DMAP catalyst circumvents the steric issue by creating a more reactive intermediate.

DMAP_Catalysis reagent Sulfonyl Chloride (R-SO2Cl) intermediate Reactive Intermediate [R-SO2-DMAP]⁺Cl⁻ reagent->intermediate Step 1: Activation (Fast) dmap DMAP Catalyst dmap->intermediate product Sulfonamide Product (R-SO2NR'2) intermediate->product Step 2: Nucleophilic Attack (Now Favorable) amine Hindered Amine (R'2NH) amine->product

Caption: DMAP forms a highly reactive intermediate, facilitating the reaction.

References

  • Gilon, C., Hurevich, M., et al. (2017). DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. Beilstein Journal of Organic Chemistry, 13, 806–816.
  • Gao, G., et al. (2019). TBAI-catalyzed selective synthesis of sulfonamides and β-aryl sulfonyl enamines: coupling of arenesulfonyl chlorides and sodium sulfinates with tert-amines. Organic & Biomolecular Chemistry, 17(10), 2715-2720.
  • Various Authors. (2021). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 11(1), 1-25.
  • Vizgert, R.V., Maksimenko, N.N., & Rubleva, L.I. (1988). Catalytic sulfonylation of phenol by sterically hindered sulfonyl chlorides. Journal of Organic Chemistry USSR (English Translation), 23(11).
  • Naoum, J. N., et al. (2017). DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. ResearchGate.
  • Li, J-H., et al. (2014). Dramatic Influence of Ionic Liquid and Ultrasound Irradiation on the Electrophilic Sulfinylation of Aromatic Compounds by Sulfinic Esters. Molecules, 19(9), 14697-14716.
  • Bolm, C., et al. (2007). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Tetrahedron Letters, 48(33), 5929–5931.
  • Willis, M. C., et al. (2012). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Angewandte Chemie International Edition, 51(40), 10145–10148.
  • Cornella, J., et al. (2019). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. Angewandte Chemie International Edition, 58(51), 18235-18240.
  • Ali, M. M., et al. (2021). Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid. Scientific Reports, 11, 2087.
  • Deady, L. W., et al. (1976). Investigation of electronic effects in the pyridine and pyridine N-oxide rings. Part 3. Reactions of substituted 2-carboxypyridine N-oxides with diazodiphenylmethane. Journal of the Chemical Society, Perkin Transactions 2, (7), 782-785.
  • Stirling, C. J. M. (1987). Electronic Effects of the Sulfinyl and Sulfonyl Groups. ResearchGate.
  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation.
  • Cornella, J., et al. (2019). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. Angewandte Chemie International Edition, 58(51), 18235-18240.
  • Sastry, G. N. (2015). Effect of Pyridine Type Nitrogen (=N-) on Hammett ρ: Invoking the Reactivity-Selectivity Principle: A Chemical Education Perspective. World Journal of Chemical Education, 3(4), 89-92.
  • Hurevich, M., et al. (2017). DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. eScholarship, University of California.
  • Pigge, F. C., et al. (2023). C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates. The Journal of Organic Chemistry, 88(6), 3535–3547.
  • Sastry, G. N. (2015). Effect of Pyridine Type Nitrogen (=N-) on Hammett ρ. ResearchGate.
  • Liu, Y., et al. (2010). Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole. Chemical Research in Chinese Universities, 26(1), 55-59.
  • Gao, J., et al. (2009). Steric and solvation effects in ionic S(N)2 reactions. Journal of the American Chemical Society, 131(44), 16162–16170.
  • Cornella, J., et al. (2019). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. Angewandte Chemie, 131(51), 18391-18396.
  • University of Massachusetts. (n.d.). Unit 4: Free Energy Relationships.
  • Wikipedia. (n.d.). Hammett equation.
  • PubChem. (n.d.). This compound.
  • Richard, J. P., et al. (2012). Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution. Molecules, 17(9), 10594–10621.
  • Pigge, F. C., et al. (2023). C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates. The Journal of Organic Chemistry, 88(6), 3535–3547.
  • PubChem. (n.d.). 4-(Pyridin-3-yloxy)benzene-1-sulfonyl chloride.
  • Papamicael, C., et al. (2022). Steric and Electronic Effects on the Structure and Photophysical Properties of Hg(II) Complexes. Inorganics, 10(12), 237.
  • Poater, A., et al. (2023). Role of Electronic and Steric Effects on Ruthenium Catalysts with Bulky NHC Ligands and Relationship with the Z-Selectivity in Olefin Metathesis. Catalysts, 13(9), 1305.
  • A-Star Research. (n.d.). 192330-49-7 | 4-(Pyridin-4-yloxy)benzene-1-sulfonyl chloride hydrochloride.
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Validation & Comparative

A Senior Application Scientist's Guide: 4-(Pyridin-2-yloxy)benzene-1-sulfonyl Chloride vs. Tosyl Chloride in Sulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Scientists, and Drug Development Professionals

In the vast toolkit of the synthetic chemist, the sulfonamide functional group is a recurring motif of immense significance, particularly within medicinal chemistry.[1][2] The choice of sulfonylating agent is a critical decision point that profoundly impacts reaction efficiency, substrate scope, and overall synthetic strategy. For decades, p-toluenesulfonyl chloride (tosyl chloride, Ts-Cl) has been the quintessential reagent for this transformation.[3][4] However, the demands of modern drug discovery, with its emphasis on complex and often electronically challenging molecular architectures, have spurred the development of more potent reagents. Among these, 4-(pyridin-2-yloxy)benzene-1-sulfonyl chloride (Pycal-Cl) has emerged as a superior alternative for challenging syntheses.

This guide provides an in-depth, objective comparison of these two reagents, moving beyond surface-level descriptions to explore the mechanistic rationale for their differing performance and to provide actionable, experimentally-grounded protocols.

The Contenders: An Introduction

Tosyl Chloride (Ts-Cl): The Established Workhorse An economical and widely accessible reagent, tosyl chloride is the traditional choice for converting primary and secondary amines into their corresponding sulfonamides.[5] Its reactivity is well-documented, and it serves not only in sulfonamide formation but also in the protection of alcohols and amines, transforming hydroxyl groups into excellent tosylate leaving groups.[3][4][6]

This compound (Pycal-Cl): The High-Performance Challenger Pycal-Cl is a more advanced reagent designed to overcome the limitations of traditional sulfonyl chlorides.[7][8] Its structure incorporates a pyridin-2-yloxy group, which fundamentally alters the electronic properties of the molecule, bestowing it with enhanced reactivity.[9]

Mechanistic Insights: The Electronic Divide

The divergent performance of Ts-Cl and Pycal-Cl is rooted in the electronic influence of the substituent on the benzene ring, para to the sulfonyl chloride group. This substituent directly modulates the electrophilicity of the sulfur atom.

  • Tosyl Chloride: The para-methyl group is weakly electron-donating. This has a slight deactivating effect on the sulfonyl chloride, resulting in a moderately electrophilic sulfur atom that reacts readily with nucleophilic amines but can be sluggish with less reactive substrates.[10]

  • Pycal-Cl: The para-pyridin-2-yloxy group is strongly electron-withdrawing. This effect significantly depletes electron density from the sulfonyl group, making the sulfur atom highly electrophilic. This heightened electrophilicity renders Pycal-Cl far more reactive, especially towards weakly nucleophilic amines.[9][10]

This fundamental electronic difference is the key to understanding Pycal-Cl's superior performance in challenging synthetic scenarios.

Diagram: Comparative Electrophilicity

G cluster_0 Tosyl Chloride (Ts-Cl) cluster_1 Pycal-Cl TsCl S(O)₂Cl Me CH₃ (Weakly Electron-Donating) Me->TsCl Slightly Reduces Electrophilicity PycalCl S(O)₂Cl PyO Pyridin-2-yloxy (Strongly Electron-Withdrawing) PyO->PycalCl Greatly Increases Electrophilicity

Caption: Electronic influence of substituents on the electrophilicity of the sulfonyl sulfur.

Performance Comparison: A Data-Driven Analysis

The enhanced electrophilicity of Pycal-Cl translates into tangible advantages in the laboratory, particularly when dealing with substrates that are unreactive towards Ts-Cl.

FeatureTosyl Chloride (Ts-Cl)This compound (Pycal-Cl)
Reactivity ModerateHigh to Very High
Substrate Scope Good for aliphatic and electron-rich aromatic amines.Excellent for a broad range, including sterically hindered and electron-deficient (weakly nucleophilic) amines.[1]
Typical Conditions Often requires a base (e.g., pyridine) and elevated temperatures, with reaction times of several hours.[11]Reactions often proceed smoothly at room temperature or 0 °C, typically completing within a few hours.[1]
Yields with Challenging Substrates Low to moderate; may fail completely.Good to excellent.

Experimental Protocols: A Practical Guide

To provide a self-validating framework, we present side-by-side protocols for the sulfonylation of an electronically deactivated amine, a scenario that clearly demonstrates the performance gap between the two reagents.

Diagram: Generalized Sulfonamide Synthesis Workflow

G start Start: Amine Substrate reagents Add Sulfonyl Chloride + Base (e.g., Pyridine) in Solvent (e.g., DCM) start->reagents reaction Stir at Specified Temperature and Time reagents->reaction workup Aqueous Workup: Quench, Extract, Wash & Dry reaction->workup purification Purification: Recrystallization or Column Chromatography workup->purification product Final Product: Pure Sulfonamide purification->product

Caption: Standard laboratory workflow for sulfonamide synthesis.

Protocol 1: Synthesis using Tosyl Chloride (Traditional Method)

This protocol is representative for a challenging substrate where Ts-Cl often requires forcing conditions.

  • Reactants: 4-Nitroaniline (1.0 mmol), Tosyl Chloride (1.5 mmol), Pyridine (2.0 mL).

  • Procedure:

    • Dissolve 4-nitroaniline in pyridine in a round-bottom flask.

    • Add tosyl chloride to the solution.

    • Heat the reaction mixture to 100 °C and stir for 4-6 hours, monitoring by TLC.[11]

    • After cooling, pour the reaction mixture into 20 mL of ice-cold 1M HCl to precipitate the product and neutralize the pyridine.

    • Collect the crude solid by vacuum filtration and wash thoroughly with water.

    • Purify the crude product by recrystallization from an ethanol/water mixture to afford N-(4-nitrophenyl)-4-methylbenzenesulfonamide.

  • Expected Outcome: Moderate yields are typical. The reaction may not proceed to completion.

Protocol 2: Synthesis using Pycal-Cl (High-Performance Method)

This protocol demonstrates the milder conditions and efficiency enabled by the higher reactivity of Pycal-Cl.

  • Reactants: 4-Nitroaniline (1.0 mmol), this compound (1.1 mmol), Triethylamine (1.5 mmol), Dichloromethane (DCM, 10 mL).

  • Procedure:

    • Dissolve 4-nitroaniline and triethylamine in DCM in a round-bottom flask and cool the solution to 0 °C in an ice bath.

    • Add Pycal-Cl portion-wise over 5 minutes.

    • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

    • Quench the reaction by adding 10 mL of water.

    • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the residue by flash column chromatography (silica gel) to afford pure N-(4-nitrophenyl)-4-(pyridin-2-yloxy)benzenesulfonamide.

  • Expected Outcome: Good to excellent yields are consistently achievable.

Conclusion and Strategic Recommendations

The choice between tosyl chloride and this compound is a strategic one, dictated by the specific demands of the synthesis.

  • Choose Tosyl Chloride (Ts-Cl) for routine transformations involving nucleophilic primary and secondary amines where cost and reagent simplicity are primary drivers. It remains a reliable and effective tool for a wide range of standard applications.[12]

  • Choose this compound (Pycal-Cl) when faced with challenging substrates, such as electron-deficient anilines, sterically hindered amines, or other weakly nucleophilic nitrogen sources. Its superior reactivity allows for milder conditions, shorter reaction times, and access to sulfonamides that are otherwise difficult to synthesize.

For professionals in drug development, where accessing diverse chemical matter and overcoming synthetic roadblocks is paramount, Pycal-Cl is an invaluable asset that expands the scope of achievable targets.

References

  • CHEMISTRY & BIOLOGY INTERFACE. Recent advances in synthesis of sulfonamides: A review.
  • Harmata, M., & Hong, X. (2005). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Organic Letters, 7(16), 3581-3583.
  • Zarei, A., & Hajipour, A. R. (2011). Convenient synthesis of sulfonamides from amines and p-toluene sulfonyl chloride mediated by crosslinked poly(4-vinylpyridine). Journal of Applied Polymer Science, 124(5), 4134-4139.
  • ResearchGate. Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides.
  • RSC Advances. A new environmentally benign, simple, and efficient protocol for the chemoselective sulfonylation of various structurally amines using microwave irradiation under solvent- and catalyst-free conditions.
  • Bowser, J. R., et al. (2013). Preparation of sulfonamides from N-silylamines. Tetrahedron Letters, 54(43), 5748-5751.
  • Bar-Eli, M., & Gembom, K. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 58(52), 18235-18239.
  • Wiley Online Library. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.
  • ResearchGate. A study of mono-, di- and tri-tosylated amines: An unexpected sulfonamide.
  • Master Organic Chemistry. Tosylates And Mesylates.
  • Rogne, O. (1970). Kinetics of the reaction of benzenesulphonyl chloride with pyridines in aqueous solution. Journal of the Chemical Society B: Physical Organic, 727-730.
  • Wang, H., et al. (2012). Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. Molecules, 17(4), 4258-4268.
  • Pigge, F. C., et al. (2023). C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates. The Journal of Organic Chemistry, 88(6), 3998-4002.
  • SVKM's Institute of Pharmacy. Synthetic applications of p-toluenesulfonyl chloride: A recent update.

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A Comparative Guide to the Reactivity of Benzenesulfonyl Chlorides with Pyridine Substituents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the factors governing the reactivity of benzenesulfonyl chlorides with a range of substituted pyridines. Designed for researchers, scientists, and professionals in drug development, this document delves into the mechanistic underpinnings of this classic organic reaction, supported by experimental data and established theoretical frameworks. By understanding the interplay of electronic effects, we can rationally predict and control the outcomes of reactions involving these important chemical entities.

Introduction: The Significance of Sulfonylation Reactions

The reaction between sulfonyl chlorides and nucleophiles, such as amines and pyridines, is a cornerstone of modern organic synthesis. The resulting sulfonamides and sulfonate esters are prevalent motifs in pharmaceuticals, agrochemicals, and materials science. Pyridine and its derivatives are often employed not just as nucleophiles but also as catalysts in these transformations. A nuanced understanding of how substituents on both the benzenesulfonyl chloride and the pyridine ring influence reaction rates is paramount for optimizing reaction conditions, maximizing yields, and designing novel synthetic methodologies.

This guide will explore the nucleophilic substitution reaction between benzenesulfonyl chlorides and substituted pyridines, focusing on how electronic modifications to the pyridine ring modulate its reactivity. We will examine the reaction mechanism, present quantitative kinetic data, and illustrate the predictive power of linear free-energy relationships, specifically the Hammett and Brønsted equations.

Theoretical Framework: Unraveling Electronic Effects

The reactivity of substituted pyridines towards benzenesulfonyl chloride is fundamentally governed by the electronic properties of the substituents on the pyridine ring. These effects can be quantitatively described using the Hammett and Brønsted equations, which provide a powerful framework for correlating reaction rates with substituent-induced changes in electron density.

The Reaction Mechanism

The reaction of benzenesulfonyl chloride with pyridines proceeds via a nucleophilic catalysis mechanism.[1] This involves the initial attack of the pyridine nitrogen on the electrophilic sulfur atom of the sulfonyl chloride to form a highly reactive sulfonylpyridinium intermediate. This intermediate is then subsequently attacked by a nucleophile, which in aqueous solutions is water, to yield the sulfonic acid and regenerate the pyridine catalyst.[1]

The rate-determining step in this process is the initial nucleophilic attack of the pyridine on the benzenesulfonyl chloride. Therefore, any factor that increases the nucleophilicity of the pyridine will accelerate the reaction.

G cluster_0 Reaction Mechanism Benzenesulfonyl_Chloride Benzenesulfonyl Chloride Pyridine Substituted Pyridine Intermediate Sulfonylpyridinium Intermediate Product Sulfonic Acid + Regenerated Pyridine H2O H₂O

Hammett and Brønsted Relationships

The electronic influence of substituents on the reactivity of pyridines can be quantified using linear free-energy relationships.

  • The Brønsted Equation relates the reaction rate constant (k) to the pKa of the conjugate acid of the pyridine. A higher pKa corresponds to a more basic and generally more nucleophilic pyridine, leading to a faster reaction. The Brønsted coefficient (β) provides insight into the degree of bond formation in the transition state.[2]

  • The Hammett Equation correlates reaction rates with the electronic properties of the substituents themselves, as defined by the substituent constant (σ). Electron-donating groups (EDGs) have negative σ values and increase the electron density on the pyridine nitrogen, enhancing its nucleophilicity and accelerating the reaction. Conversely, electron-withdrawing groups (EWGs) have positive σ values and decrease nucleophilicity, thus slowing the reaction. The reaction constant (ρ) indicates the sensitivity of the reaction to these electronic effects. A negative ρ value signifies that the reaction is favored by electron-donating groups.[1][3]

Experimental Data: A Quantitative Comparison

Kinetic studies on the reaction of benzenesulfonyl chloride with a series of 3- and 4-substituted pyridines in aqueous solution have provided valuable quantitative data to support the theoretical framework. The following table summarizes the second-order rate constants (k₂) and their correlation with the pKa of the pyridinium ions and the Hammett substituent constants (σ°).

Pyridine SubstituentpKaσ°k₂ (M⁻¹s⁻¹) at 25°C
4-NH₂9.17-0.661.38
4-CH₃6.03-0.170.0912
3-CH₃5.68-0.070.0661
H5.2500.0417
3-CONH₂3.350.280.00537
3-Cl2.840.370.00288
3-CN1.450.620.000437
4-CN1.900.660.000302

Data adapted from Rogne, O. (1970). Journal of the Chemical Society B: Physical Organic, 727-730.[1]

A Hammett plot of log(k₂) versus σ° for this reaction yields a straight line with a slope (ρ) of -2.68.[1] This large negative value confirms that the reaction is highly sensitive to the electronic effects of the substituents and is significantly accelerated by electron-donating groups that increase the nucleophilicity of the pyridine nitrogen. Similarly, a Brønsted plot of log(k₂) versus pKa gives a β value of 0.45, indicating a moderate degree of N-S bond formation in the transition state.[1]

Experimental Protocols

For researchers wishing to replicate or build upon these findings, the following section outlines a general procedure for synthesizing a substituted benzenesulfonyl chloride and a method for kinetic analysis of its reaction with a substituted pyridine.

Synthesis of a Substituted Benzenesulfonyl Chloride (e.g., p-Nitrobenzenesulfonyl Chloride)

The synthesis of benzenesulfonyl chlorides can be achieved through various methods, with chlorosulfonation of the corresponding benzene derivative being a common approach.[4]

G

Procedure:

  • In a fume hood, carefully add nitrobenzene to an excess of chlorosulfonic acid at a controlled temperature (e.g., 0-5 °C).

  • Once the addition is complete, add thionyl chloride to the reaction mixture.

  • Allow the reaction to proceed at room temperature for a specified time.

  • Carefully pour the reaction mixture onto crushed ice to quench the excess chlorosulfonic acid and precipitate the product.

  • Collect the solid product by filtration and wash thoroughly with cold water.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., hexane or carbon tetrachloride).

Note: This is a generalized procedure. Specific reaction conditions may vary. Always consult primary literature for detailed and optimized protocols and adhere to all safety precautions when working with corrosive reagents.

Kinetic Measurement of the Reaction with a Substituted Pyridine

The rate of reaction between a benzenesulfonyl chloride and a substituted pyridine can be monitored using various analytical techniques, such as UV-Vis spectrophotometry or by following the change in conductivity of the solution.[5]

Procedure (Conductometric Method):

  • Prepare solutions of the benzenesulfonyl chloride and the substituted pyridine of known concentrations in a suitable solvent (e.g., acetonitrile).[5]

  • Equilibrate the reactant solutions to the desired reaction temperature in a thermostated bath.

  • Initiate the reaction by mixing the solutions.

  • Monitor the change in conductance of the reaction mixture over time. The increase in conductance is due to the formation of the ionic sulfonylpyridinium chloride intermediate.

  • The second-order rate constant can be calculated from the rate of change of conductance.

Conclusion

The reactivity of substituted pyridines with benzenesulfonyl chlorides is a well-defined system that elegantly demonstrates the principles of physical organic chemistry. The reaction rate is highly dependent on the electronic nature of the substituents on the pyridine ring, with electron-donating groups significantly accelerating the reaction by increasing the nucleophilicity of the pyridine nitrogen. This relationship can be quantitatively described by the Hammett and Brønsted equations, providing a predictive tool for synthetic chemists. The mechanistic insights and experimental data presented in this guide offer a solid foundation for researchers working with these important classes of compounds, enabling more informed decisions in experimental design and catalyst selection.

References

  • Rogne, O. (1970). Kinetics of the reaction of benzenesulphonyl chloride with pyridines in aqueous solution. Journal of the Chemical Society B: Physical Organic, 727-730. [Link]
  • Rogne, O. (1971). Kinetics of the pyridine-catalysed methanolysis of aromatic sulphonyl chlorides. Journal of the Chemical Society B: Physical Organic, 1294-1296. [Link]
  • Arumugam, N., & Ponnambalam, P. (1975). Substituent effects on the kinetics of pyridine-catalysed hydrolysis of aromatic sulphonyl chlorides; Brønsted and Hammett correlations. Journal of the Chemical Society, Perkin Transactions 2, 1191-1194. [Link]
  • Demchuk, O. S., et al. (2018). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. Molecules, 23(11), 2853. [Link]
  • Um, I. H., et al. (2022). Kinetic study on pyridinolysis of aryl benzenesulfonates: factors governing regioselectivity and reaction mechanism. RSC Advances, 12(7), 4141-4148. [Link]
  • Adams, R., & Marvel, C. S. (1921). Benzenesulfonyl chloride. Organic Syntheses, 1, 21. [Link]
  • Google Patents. (2014). CN103739525A - Preparation method of substituted benzene sulfonyl chloride.
  • Ananthalakshmi, P., & Nallu, M. (2016). Kinetic studies on the reaction of p-Toluenesulfonyl chloride with α-Hydroxy acids in the presence of pyridine in. International Journal of Applied Research, 2(10), 552-559. [Link]

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A Senior Application Scientist's Guide to Sulfonylation Reagents: A Comparative Analysis of Alternatives to 4-(Pyridin-2-yloxy)benzene-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers engaged in the synthesis of novel therapeutics, the sulfonamide moiety is a cornerstone of modern drug design, appearing in a vast array of FDA-approved drugs.[1] The choice of sulfonylating agent is a critical decision point that dictates reaction efficiency, substrate scope, and functional group tolerance. 4-(Pyridin-2-yloxy)benzene-1-sulfonyl chloride is a valuable reagent, prized for its ability to introduce a structural motif that can modulate physicochemical properties and engage in specific receptor interactions.[2] However, the dynamic landscape of chemical synthesis demands a broader toolkit. The need for milder reaction conditions, improved selectivity, or novel synthetic strategies for late-stage functionalization often necessitates a move beyond this specific reagent.

This guide provides a comparative analysis of viable alternatives to this compound. We will delve into the mechanistic underpinnings of these reagents, present comparative experimental data, and offer detailed protocols to empower scientists in making informed decisions for their specific applications.

The Foundation: Understanding Sulfonylation and Reagent Reactivity

The classical synthesis of sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine.[3][4] The reaction proceeds via nucleophilic attack of the amine on the highly electrophilic sulfur atom of the sulfonyl chloride, with the concomitant loss of hydrogen chloride, which is typically scavenged by a base.

The reactivity of the sulfonyl chloride is profoundly influenced by the electronic nature of its substituents. Electron-withdrawing groups (EWGs) enhance the electrophilicity of the sulfur atom, increasing reactivity, while electron-donating groups (EDGs) have the opposite effect.[5][6] This fundamental principle governs the performance of many alternatives.

cluster_reactivity Influence of Substituents on Arylsulfonyl Chloride Reactivity EWG Electron-Withdrawing Group (e.g., -NO2, -CF3, -O-Pyridine) ArSO2Cl_EWG Aryl-SO2Cl EWG->ArSO2Cl_EWG attached to Sulfur_EWG Highly Electrophilic Sulfur (δ++) ArSO2Cl_EWG->Sulfur_EWG results in Reactivity_High Increased Reactivity Sulfur_EWG->Reactivity_High leads to EDG Electron-Donating Group (e.g., -CH3, -OCH3) ArSO2Cl_EDG Aryl-SO2Cl EDG->ArSO2Cl_EDG attached to Sulfur_EDG Less Electrophilic Sulfur (δ+) ArSO2Cl_EDG->Sulfur_EDG results in Reactivity_Low Decreased Reactivity Sulfur_EDG->Reactivity_Low leads to

Caption: Electronic effects of substituents on sulfonyl chloride reactivity.

Comparative Analysis of Sulfonylation Reagents

The selection of a sulfonylating agent is a multi-parameter optimization problem. The ideal reagent should offer high yields, clean conversion, and compatibility with sensitive functional groups, all while being readily accessible and cost-effective.

Reagent ClassExample(s)Key AdvantagesKey DisadvantagesOptimal Use Case
Pyridyl-Oxy Sulfonyl Chlorides This compoundIntroduces H-bond accepting pyridine moiety; activated by EWG effect.[2]Can be expensive; synthesis may be multi-step.When the pyridyl-oxy motif is a desired pharmacophore.
Classic Arylsulfonyl Chlorides Tosyl chloride (Ts-Cl), Nosyl chloride (Ns-Cl), Benzenesulfonyl chlorideReadily available, well-understood reactivity, cost-effective.Can require harsh conditions; reactivity varies widely (Ns-Cl > Bz-Cl > Ts-Cl).Routine synthesis, protecting group chemistry (Ts, Ns).
Other Heterocyclic Sulfonyl Chlorides Pyridine-3-sulfonyl chlorideVersatile intermediate in pharmaceutical synthesis; introduces a different vector for SAR.[7][8]Stability can be an issue (hydrolysis); may require specific handling.[8]Building blocks for specific drug scaffolds (e.g., acid blockers).[7][8]
Alternative Sulfonylating Agents Arylsulfonyl FluoridesAttenuated electrophilicity allows for selective reactions where sulfonyl chlorides are too reactive.[9]Generally less reactive than corresponding chlorides, may require activation.Substrates with multiple electrophilic sites where selectivity is paramount.
In Situ Generation Methods From Sulfonic Acids (via PCl5, SOCl2, etc.)Utilizes readily available starting materials.Reagents are harsh and non-selective, limiting functional group tolerance.[10]Simple, robust substrates where forcing conditions are acceptable.
Modern Coupling Strategies Pyry-BF4 activation of sulfonamidesExcellent for late-stage functionalization; mild conditions, high functional group tolerance.[10][11][12]Requires a pre-existing primary sulfonamide; reagent cost.Derivatization of complex, drug-like molecules.[11][13]
Decarboxylative Halosulfonylation From Aryl Carboxylic Acids (Cu-catalyzed)Avoids pre-functionalization of starting materials; uses common coupling partners.[9]Requires photocatalysis setup; catalyst may need optimization.Rapid library synthesis from diverse carboxylic acids and amines.

Deep Dive into Key Alternatives

Classic Arylsulfonyl Chlorides: The Workhorses

Benzenesulfonyl chloride and its derivatives, like p-toluenesulfonyl chloride (tosyl chloride) and 4-nitrobenzenesulfonyl chloride (nosyl chloride), are the most common sulfonylating agents. Their reactivity is a direct reflection of the electronic properties of the para-substituent.

  • Tosyl Chloride (Ts-Cl): The electron-donating methyl group makes Ts-Cl less reactive, often requiring elevated temperatures or stronger bases. This lower reactivity can be advantageous for selectivity.

  • Nosyl Chloride (Ns-Cl): The potent electron-withdrawing nitro group makes Ns-Cl highly reactive, enabling sulfonylation of even poorly nucleophilic amines at room temperature. The resulting nosylamide can also be cleaved under specific reductive conditions, making it a useful protecting group.

Pyridine-3-sulfonyl chloride: A Positional Isomer with Distinct Applications

While structurally similar to the parent compound's family, placing the sulfonyl chloride at the 3-position of the pyridine ring creates a reagent with different electronic and steric properties. It is a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including proton pump inhibitors.[7][8] Its utility underscores the importance of isomeric scaffolds in exploring structure-activity relationships (SAR).

Late-Stage Functionalization via Sulfonamide Activation

A paradigm shift in sulfonamide synthesis involves activating the typically unreactive N-H bond of a primary sulfonamide to generate a sulfonyl chloride in situ. The development of Pyry-BF4 as an activating agent has been a significant breakthrough.[10][11] This method is exceptionally mild and tolerates a vast array of sensitive functional groups, making it ideal for the late-stage diversification of complex drug candidates.[12][13] Instead of building a molecule with the sulfonamide already in place, a stable primary sulfonamide can be installed early and then converted to the highly reactive sulfonyl chloride at a late stage for coupling with various nucleophiles.

cluster_workflow Alternative Synthetic Workflow: Late-Stage Functionalization cluster_products Diversification start Complex Molecule with Primary Sulfonamide (R-SO2NH2) activation Activation with Pyry-BF4, MgCl2 start->activation intermediate In Situ Generation of Electrophilic Sulfonyl Chloride (R-SO2Cl) activation->intermediate nuc1 Amine (R'2NH) intermediate->nuc1 nuc2 Alcohol (R'OH) intermediate->nuc2 nuc3 Thiol (R'SH) intermediate->nuc3 prod1 Diverse Sulfonamides (R-SO2NR'2) nuc1->prod1 prod2 Sulfonate Esters (R-SO2OR') nuc2->prod2 prod3 Thiosulfonates (R-SO2SR') nuc3->prod3

Caption: Late-stage functionalization workflow using Pyry-BF4.

Experimental Protocols: A Head-to-Head Comparison

To illustrate the practical differences, we present protocols for the synthesis of N-benzyl-4-(pyridin-2-yloxy)benzenesulfonamide using two distinct approaches.

Protocol 1: Classical Approach with this compound

This protocol follows the standard procedure for reacting a sulfonyl chloride with an amine.[4][14]

Materials:

  • This compound (1.0 eq)

  • Benzylamine (1.1 eq)

  • Pyridine (2.0 eq)

  • Dichloromethane (DCM), anhydrous

  • 1M Hydrochloric Acid

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate

Procedure:

  • Dissolve this compound in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add pyridine to the solution, followed by the dropwise addition of benzylamine over 5 minutes.

  • Remove the ice bath and allow the reaction mixture to stir at room temperature for 4-6 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1M HCl (2x), water (1x), saturated sodium bicarbonate solution (1x), and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (e.g., silica gel, ethyl acetate/hexanes gradient) to yield the desired sulfonamide.

Protocol 2: Late-Stage Functionalization from a Primary Sulfonamide

This protocol demonstrates the power of activating a stable precursor for diversification.[10][11]

Materials:

  • 4-(Pyridin-2-yloxy)benzenesulfonamide (1.0 eq)

  • Pyry-BF4 (2.0 eq)

  • Magnesium Chloride (MgCl2), anhydrous (2.5 eq)

  • Benzylamine (1.5 eq)

  • tert-Butanol (tBuOH)

  • Ethyl Acetate

  • Water

Procedure:

  • To an oven-dried vial, add 4-(pyridin-2-yloxy)benzenesulfonamide, Pyry-BF4, and anhydrous MgCl2.

  • Evacuate and backfill the vial with nitrogen three times.

  • Add anhydrous tBuOH via syringe.

  • Seal the vial and place it in a preheated block at 60 °C for 3 hours to form the sulfonyl chloride in situ.

  • Cool the reaction mixture to room temperature.

  • Add benzylamine to the mixture and stir at room temperature for an additional 2 hours.

  • Quench the reaction with water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography to yield the final product.

Causality Behind Experimental Choices:

  • In Protocol 1 , pyridine serves as both a solvent and a base to neutralize the HCl generated, driving the equilibrium towards product formation.[4] The aqueous workup is necessary to remove the pyridine and unreacted starting materials.

  • In Protocol 2 , the reaction is performed under anhydrous conditions as the Pyry-BF4 reagent and the in situ-generated sulfonyl chloride are moisture-sensitive. MgCl2 serves as the chloride source.[11] This one-pot, two-step procedure avoids isolating the reactive sulfonyl chloride intermediate, which can be advantageous for stability and safety.

Conclusion

This compound remains a highly relevant tool for introducing a specific, medicinally important scaffold. However, the modern synthetic chemist has a diverse and powerful array of alternatives. For routine syntheses, classic, cost-effective arylsulfonyl chlorides are often sufficient. For late-stage functionalization of precious, complex intermediates, activating a stable primary sulfonamide with a reagent like Pyry-BF4 offers unparalleled advantages in terms of mildness and functional group compatibility. Finally, emerging methods like decarboxylative sulfonylations are paving the way for entirely new synthetic disconnections, starting from ubiquitous carboxylic acids. By understanding the reactivity, benefits, and limitations of each alternative, researchers can select the optimal strategy to accelerate their drug discovery and development programs.

References

  • Macmillan Group, Princeton University. (2023).
  • A Comparative Study of Sulfonyl Chlorides: Reactivity and Applications in Synthesis. (Link not available)
  • Al-Masoudi, N. A., et al. (2025). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. PubMed. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of Pyridine-3-sulfonyl Chloride in Modern Pharmaceutical Synthesis. [Link]
  • Gómez-Palomino, A., & Cornella, J. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 58(50), 18235-18239. [Link]
  • Kondeva, D., et al. (2022).
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  • Gómez-Palomino, A., & Cornella, J. (2019). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. [Link]
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  • Ghorbani-Vaghei, R., et al. (2021). Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid. Scientific Reports, 11(1), 2095. [Link]
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Navigating the Synthesis and Efficacy of Novel Sulfonamides: A Comparative Guide on 4-(Pyridin-2-yloxy)benzene-1-sulfonyl Chloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the sulfonamide scaffold remains a cornerstone of drug discovery, demonstrating remarkable versatility across a spectrum of therapeutic areas.[1][2] From their initial breakthrough as antimicrobial agents to their current applications in oncology, inflammation, and beyond, the structural adaptability of sulfonamides continues to inspire the development of novel therapeutics.[3][4] This guide focuses on a specific, yet promising, starting material for the synthesis of new chemical entities: 4-(pyridin-2-yloxy)benzene-1-sulfonyl chloride . We will delve into a comparative analysis of the potential efficacy of its derivatives, grounded in the established biological activities of structurally related compounds.

While specific experimental data on a wide range of sulfonamides derived directly from this compound is not extensively available in the public domain, we can construct a predictive comparison based on the known pharmacophores that can be generated from this precursor. This guide will, therefore, extrapolate the potential efficacy of these derivatives by comparing them to well-characterized sulfonamides sharing key structural motifs.

The Strategic Advantage of the 4-(Pyridin-2-yloxy)phenylsulfonamide Scaffold

The choice of this compound as a starting material is predicated on the strategic combination of three key structural features: the sulfonamide linker, the benzene ring, and the pyridin-2-yloxy moiety.

  • The Sulfonamide Group: This functional group is a well-established zinc-binding group in metalloenzymes and a versatile hydrogen bond donor and acceptor, enabling interactions with a wide array of biological targets.[1]

  • The Benzene Ring: This aromatic core provides a rigid scaffold for the attachment of various substituents, allowing for the fine-tuning of physicochemical properties such as lipophilicity and electronic effects.

  • The Pyridin-2-yloxy Moiety: The inclusion of the pyridine ring introduces a key heterocyclic element known to participate in crucial interactions within enzyme active sites and can significantly influence the pharmacokinetic profile of a drug candidate. The ether linkage provides a degree of conformational flexibility.

Comparative Efficacy Profile: A Look at Potential Therapeutic Applications

Based on the biological activities of analogous structures, sulfonamides derived from this compound hold potential in several key therapeutic areas. Here, we present a comparative overview against established alternatives.

As Antimicrobial Agents

The foundational application of sulfonamides is in antibacterial therapy, where they act as competitive inhibitors of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[5][6]

Hypothetical Derivatives vs. Conventional Sulfonamides:

Derivative ClassPredicted Mechanism of ActionPotential Advantages over Traditional Sulfonamides (e.g., Sulfamethoxazole)
Simple N-Aryl/Alkyl Derivatives DHPS InhibitionThe pyridin-2-yloxy group might confer altered solubility and cell permeability, potentially overcoming some resistance mechanisms.
Heterocyclic-Substituted Derivatives Dual-target inhibition or enhanced DHPS bindingIncorporation of additional heterocyclic rings could lead to interactions with other bacterial targets, offering a broader spectrum of activity or synergistic effects.

A detailed experimental protocol for assessing antimicrobial activity is provided below.

As Anticancer Agents

Modern sulfonamides have emerged as potent anticancer agents, often targeting key enzymes involved in tumor progression, such as carbonic anhydrases (CAs), kinases, and proteins involved in cell cycle regulation.[5][6] The overexpression of certain CA isoforms, like CA IX and CA XII, in hypoxic tumors makes them attractive targets for sulfonamide-based inhibitors.

Hypothetical Derivatives vs. Known Anticancer Sulfonamides:

Derivative ClassPotential Anticancer TargetComparative Efficacy Outlook
Primary Sulfonamides Carbonic Anhydrase (CA) IX/XIIThe pyridin-2-yloxy tail could be oriented to interact with residues outside the active site, potentially leading to isoform-selective inhibition and reduced off-target effects.
N-Substituted Sulfonamides Kinase Inhibition (e.g., VEGFR, EGFR)The pyridine moiety could act as a hinge-binding motif, a common feature in many kinase inhibitors, potentially leading to potent and selective compounds.
As Anti-inflammatory Agents

The anti-inflammatory properties of sulfonamides are well-documented, with celecoxib, a selective COX-2 inhibitor, being a prominent example.[7] The development of novel anti-inflammatory sulfonamides often focuses on inhibiting key mediators of the inflammatory cascade.

Hypothetical Derivatives vs. Established Anti-inflammatory Drugs:

Derivative ClassPotential Anti-inflammatory TargetComparative Efficacy Outlook
Diaryl Heterocyclic Derivatives Cyclooxygenase-2 (COX-2)The 4-(pyridin-2-yloxy)phenyl scaffold could mimic the diaryl substitution pattern of selective COX-2 inhibitors, potentially leading to compounds with improved safety profiles compared to non-selective NSAIDs.
Novel Scaffolds Other inflammatory mediators (e.g., cytokines, signaling kinases)The versatility of the sulfonyl chloride allows for the synthesis of diverse structures that could inhibit other key players in inflammation.

Experimental Protocols: A Guide to Synthesis and Evaluation

To facilitate further research and validation of the potential efficacy of these novel sulfonamides, we provide the following detailed experimental protocols.

General Synthesis of N-Substituted 4-(Pyridin-2-yloxy)benzenesulfonamides

This protocol outlines a standard procedure for the synthesis of a library of sulfonamide derivatives from the title sulfonyl chloride.

Workflow Diagram:

A This compound D Reaction at 0 °C to Room Temperature A->D B Primary/Secondary Amine B->D C Pyridine (Base) in Dichloromethane (Solvent) C->D E Work-up and Purification (e.g., Chromatography) D->E F N-Substituted 4-(Pyridin-2-yloxy)benzenesulfonamide E->F

Caption: General synthetic workflow for N-substituted 4-(pyridin-2-yloxy)benzenesulfonamides.

Step-by-Step Protocol:

  • Dissolution: Dissolve the primary or secondary amine (1.0 eq.) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Base: Add pyridine (1.2 eq.) to the solution and cool the mixture to 0 °C in an ice bath.

  • Addition of Sulfonyl Chloride: Slowly add a solution of this compound (1.1 eq.) in anhydrous DCM to the reaction mixture.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, monitoring the progress by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, quench with the addition of water.

  • Extraction: Separate the organic layer and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Characterize the final product by NMR spectroscopy (¹H and ¹³C) and mass spectrometry to confirm its structure and purity.

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of the synthesized sulfonamides against various bacterial strains.

Workflow Diagram:

A Prepare serial dilutions of sulfonamide compounds in a 96-well plate B Inoculate each well with a standardized bacterial suspension A->B C Incubate the plate at 37 °C for 18-24 hours B->C D Determine the MIC by visual inspection for turbidity C->D

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Step-by-Step Protocol:

  • Compound Preparation: Prepare stock solutions of the synthesized sulfonamides in dimethyl sulfoxide (DMSO).

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of each compound in cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Bacterial Inoculum: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include positive (bacteria only) and negative (broth only) controls.

  • Incubation: Incubate the plate at 37 °C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion and Future Directions

While this guide provides a comparative framework based on established principles of medicinal chemistry and the known activities of related compounds, it is imperative that the synthesized derivatives of this compound undergo rigorous experimental evaluation. The true efficacy of these novel compounds can only be ascertained through comprehensive in vitro and in vivo studies. The protocols provided herein offer a starting point for researchers to embark on this exciting area of drug discovery. The unique structural features of the 4-(pyridin-2-yloxy)phenylsulfonamide scaffold hold significant promise for the development of the next generation of sulfonamide-based therapeutics.

References

  • Supuran, C. T. (2016).
  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025). Advanced Journal of Chemistry, Section B.
  • Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA‐Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. (n.d.).
  • Zafar, W., Sumrra, S., & Chohan, Z. H. (2023). A review on 'sulfonamides': their chemistry and pharmacological potentials for designing therapeutic drugs in medical science.
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  • Khan, S. A., & Yusuf, M. (2022). Recent Advances in the Chemistry and Biological Activity of Sulfonamide Derivatives. Mini-Reviews in Organic Chemistry, 19(5), 604-623.
  • Saleem, H., Maryam, A., Bokhari, S. A., Ashiq, A., Rauf, S. A., Khalid, R. R., Qureshi, F. A., & Siddiqi, A. R. (2018). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. Journal of Chemistry, 2018, 1-11.
  • Biological activities of sulfonamides. (2005). Indian Journal of Pharmaceutical Sciences.
  • Hameed, A. D., Al-Fatlawi, A. A. Y., & Al-Fatlawi, A. A. Y. (2021). Synthesis and Biological Activity of New Sulfonamide Derivatives. International Journal of Drug Delivery Technology, 11(4), 1394-1398.
  • Pareek, A., Suthar, M., & Joseph, A. (2014). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Environmental Science and Pollution Research, 21(1), 159-173.
  • (PDF) Biological activities of sulfonamides. (n.d.).
  • Khan, S. A., & Kumar, S. (2013). Sulfonamides: A review on their chemistry and pharmacological potentials. International Journal of Pharmaceutical Sciences and Research, 4(3), 978.
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The Unexplored Potential: A Comparative Guide to the Biological Activity of Compounds from 4-(Pyridin-2-yloxy)benzene-1-sulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on a Promising, Yet Under-Explored Scaffold

In the vast landscape of medicinal chemistry, the benzenesulfonamide scaffold is a well-established pharmacophore, forming the backbone of numerous therapeutic agents with a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The strategic functionalization of this core structure is a key approach in the quest for novel drug candidates with enhanced potency and selectivity. This guide delves into the potential biological activities of compounds synthesized with a particularly interesting, yet underexplored reagent: 4-(Pyridin-2-yloxy)benzene-1-sulfonyl chloride .

While direct studies on the biological activities of derivatives from this specific sulfonyl chloride are notably scarce in peer-reviewed literature, a comprehensive analysis of structurally related analogs allows us to project its potential and compare it with more conventional alternatives. This guide will, therefore, serve as a forward-looking analysis for researchers, scientists, and drug development professionals, highlighting a promising area for future investigation. We will explore the anticipated biological activities, benchmark them against established sulfonamide derivatives, and provide detailed experimental protocols to facilitate such exploratory studies.

The Structural Advantage: Why this compound?

The unique structure of this compound offers several intriguing features for medicinal chemists. The pyridin-2-yloxy moiety introduces a combination of electronic and steric properties that can significantly influence the biological activity of its derivatives. The pyridine ring can engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, with biological targets like enzymes and receptors. The ether linkage provides a degree of conformational flexibility, which can be advantageous for optimal binding.

This contrasts with simpler, more commonly used reagents like benzenesulfonyl chloride or p-toluenesulfonyl chloride, which lack this specific heterocyclic appendage. The introduction of the pyridin-2-yloxy group is a strategic design element aimed at potentially enhancing target affinity and modulating physicochemical properties.

Projected Biological Activities: An Analog-Based Comparison

Given the absence of direct experimental data, we can infer the likely biological activities of 4-(Pyridin-2-yloxy)benzenesulfonamide derivatives by examining the well-documented activities of analogous compounds.

Anticancer Potential

Benzenesulfonamide derivatives are a rich source of anticancer agents, with many exhibiting potent inhibitory activity against various cancer cell lines. The mechanism of action is often linked to the inhibition of key enzymes involved in cancer progression, such as carbonic anhydrases and protein kinases.

Pyrazoline benzenesulfonamide derivatives, for instance, have shown significant antiproliferative activity across multiple cancer cell lines, including lung, breast, and colon cancer.[1] These compounds often act as selective inhibitors of tumor-associated enzymes.[1] It is plausible that incorporating the 4-(pyridin-2-yloxy)phenyl moiety could lead to compounds with potent and selective anticancer effects. For example, some pyridine acyl sulfonamide derivatives have demonstrated significant COX-2 inhibitory activity and antiproliferative effects against various cancer cell lines.[2]

Table 1: Comparison of Anticancer Activity of Various Benzenesulfonamide Derivatives

Compound ClassExample Target(s)Reported IC50 ValuesReference
Pyrazoline BenzenesulfonamidesMMP-2, MMP-9, hCA IX, hCA XII, COX-2Varies; can be in the low micromolar range
Thiazolone-based BenzenesulfonamidesBreast cancer cell lines (MDA-MB-231, MCF-7)1.52–6.31 μM
Pyridine Acyl SulfonamidesB16-F10, HepG2, MCF-71.2–2.8 μM[2]
Phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonamidesVarious cancer cell linesNanomolar range[3]
Antimicrobial Activity

The sulfonamide functional group is historically significant in the development of antimicrobial agents. Modern research continues to explore novel sulfonamide derivatives to combat drug-resistant pathogens. The inclusion of a pyridine ring, a common motif in bioactive molecules, is a promising strategy for developing new antimicrobial compounds.

For example, N-pyridin-3-yl-benzenesulfonamide has demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria.[4] Similarly, other studies have shown that sulfonamide derivatives incorporating heterocyclic rings like thiazole can exhibit potent antibacterial properties.[5] It is therefore highly probable that derivatives of this compound will exhibit a spectrum of antimicrobial activity.

Table 2: Comparison of Antimicrobial Activity of Pyridine-Containing Sulfonamides

CompoundTest Organism(s)ActivityReference
N-pyridin-3-yl-benzenesulfonamideStaphylococcus aureus, Salmonella typhi, Escherichia coliSignificant inhibition[4]
N-(thiazol-2-yl)benzenesulfonamidesGram-positive and Gram-negative bacteriaPotent activity, some with MICs as low as 3.9 µg/mL[5]
Quinoxaline-containing sulfonamidesGram-positive and Gram-negative bacteriaVariable, some with good activity
Enzyme Inhibition

The benzenesulfonamide scaffold is a classic zinc-binding group, making it a privileged structure for the inhibition of metalloenzymes, most notably carbonic anhydrases (CAs). Various isoforms of CA are implicated in diseases such as glaucoma, epilepsy, and cancer. The design of isoform-selective CA inhibitors is a major goal in medicinal chemistry.

The 4-(pyridin-2-yloxy)phenyl group can be considered a "tail" that extends from the sulfonamide core. The nature of this tail is crucial for determining the isoform selectivity of CA inhibitors. It is conceivable that the pyridin-2-yloxy tail could confer a unique selectivity profile for different CA isoforms. Furthermore, the pyridine moiety itself is present in many kinase inhibitors, suggesting that derivatives of this compound could also be explored as potential kinase inhibitors. For instance, benzenesulfonamide-substituted imidazoles have been evaluated as transforming growth factor-beta type 1 receptor kinase inhibitors.[6]

Table 3: Enzyme Inhibitory Activity of Benzenesulfonamide Derivatives

Compound ClassTarget Enzyme(s)Reported Inhibition (Ki or IC50)Reference
Pyridazine-based benzenesulfonamideshCA I, II, IX, XIIKi values in the nanomolar range
Benzenesulfonamides with (±)‐α‐amino acid methyl estersAcetylcholinesterase, CA I, CA IIKi values in the nanomolar range[7]
4-(2-Methyloxazol-4-yl)benzenesulfonamideMonoamine Oxidase BIC50 = 3.47 µM[8]
Benzenesulfonamide-substituted imidazolesALK5>90% inhibition at 0.5 µM[6]

Experimental Protocols for Biological Evaluation

To facilitate the investigation of compounds synthesized from this compound, detailed protocols for key biological assays are provided below.

Synthesis of 4-(Pyridin-2-yloxy)benzenesulfonamide Derivatives

The synthesis of sulfonamides from this compound would typically involve its reaction with a primary or secondary amine in the presence of a base.

Synthesis Reagent1 This compound Reaction Reagent1->Reaction Reagent2 Primary or Secondary Amine (R1R2NH) Reagent2->Reaction Product 4-(Pyridin-2-yloxy)benzenesulfonamide Derivative Base Base (e.g., Pyridine, Triethylamine) Base->Reaction Catalyst/Acid Scavenger Solvent Solvent (e.g., DCM, THF) Solvent->Reaction Reaction Medium Reaction->Product

Caption: General synthetic scheme for 4-(pyridin-2-yloxy)benzenesulfonamide derivatives.

Step-by-step methodology:

  • Dissolve the primary or secondary amine (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add a base (1.1-1.5 eq), such as pyridine or triethylamine, to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add a solution of this compound (1.0 eq) in the same solvent dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for the appropriate time (monitored by TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired sulfonamide derivative.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[9][10][11]

MTT_Workflow A Seed cancer cells in a 96-well plate B Incubate for 24h to allow attachment A->B C Treat cells with varying concentrations of test compounds B->C D Incubate for 48-72h C->D E Add MTT solution to each well D->E F Incubate for 4h E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at ~570 nm G->H

Caption: Workflow of the MTT assay for cell viability.

Step-by-step methodology:

  • Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of the test compounds in culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at different concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[9]

  • Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[10]

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[12][13][14]

Microdilution_Workflow A Prepare serial two-fold dilutions of the test compound in broth B Dispense into a 96-well microtiter plate A->B C Inoculate each well with a standardized bacterial suspension B->C D Include growth and sterility controls C->D E Incubate the plate at 37°C for 18-24h D->E F Visually inspect for turbidity to determine the MIC E->F

Caption: Workflow of the broth microdilution assay.

Step-by-step methodology:

  • Prepare a stock solution of the test compound in a suitable solvent.

  • Perform serial two-fold dilutions of the compound in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Prepare a standardized inoculum of the test bacterium equivalent to a 0.5 McFarland standard.

  • Inoculate each well of the microtiter plate with the bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Include a positive control well (broth with inoculum, no compound) and a negative control well (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

In Vitro Kinase Inhibition Assay

A variety of assay formats are available for measuring kinase activity and its inhibition. A common method is a luminescence-based assay that quantifies the amount of ATP remaining after the kinase reaction.[15][16]

Kinase_Assay_Workflow A Prepare kinase, substrate, and ATP solution B Add serially diluted test compound to a 96-well plate A->B C Add kinase to each well and pre-incubate B->C D Initiate the reaction by adding the substrate/ATP mixture C->D E Incubate to allow the kinase reaction to proceed D->E F Add a detection reagent to measure remaining ATP (luminescence) E->F G Measure luminescence with a plate reader F->G H Calculate % inhibition and determine IC50 G->H

Caption: A typical workflow for a luminescence-based kinase inhibition assay.

Step-by-step methodology:

  • Prepare a reaction buffer containing the kinase, its specific substrate, and ATP.

  • In a 96-well plate, add serially diluted concentrations of the test compound.

  • Add the kinase to each well and incubate briefly to allow for inhibitor binding.

  • Initiate the kinase reaction by adding the substrate and ATP mixture.

  • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Stop the reaction and add a detection reagent (e.g., a luciferase/luciferin-based reagent that produces light in the presence of ATP).

  • Measure the luminescence using a plate reader. The amount of light is inversely proportional to the kinase activity.

  • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Conclusion and Future Directions

While the direct synthesis and biological evaluation of compounds derived from this compound remain a largely unexplored frontier, the extensive body of research on structurally similar sulfonamides provides a strong rationale for their investigation. The unique electronic and steric properties conferred by the pyridin-2-yloxy moiety present a compelling opportunity for the design of novel therapeutic agents with potentially enhanced potency and selectivity.

The projected anticancer, antimicrobial, and enzyme inhibitory activities, based on robust data from analogous compounds, underscore the promise of this scaffold. It is our hope that this comparative guide, along with the detailed experimental protocols, will inspire and equip researchers to unlock the full potential of this intriguing class of molecules. The path forward lies in the synthesis of a diverse library of 4-(Pyridin-2-yloxy)benzenesulfonamide derivatives and their systematic evaluation in a range of biological assays. Such endeavors are poised to yield valuable insights and may lead to the discovery of novel drug candidates for a variety of diseases.

References

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  • Clinical and Laboratory Standards Institute. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.
  • UK Health Security Agency. (n.d.). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials.
  • MI - Microbiology. (n.d.). Broth Microdilution.
  • National Center for Biotechnology Information. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline.
  • Clinical Microbiology and Antimicrobial Chemotherapy. (n.d.). Antimicrobial susceptibility testing by broth microdilution method: widely available modification.
  • Kim, Y., et al. (2009). Synthesis and Biological Evaluation of Benzenesulfonamide-Substituted 4-(6-alkylpyridin-2-yl)-5-(quinoxalin-6-yl)imidazoles as Transforming Growth Factor-Beta Type 1 Receptor Kinase Inhibitors. European Journal of Medicinal Chemistry, 44(2), 568-76.
  • Fortin, S., et al. (2011). Substituted phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonamides as antimitotics. Antiproliferative, antiangiogenic and antitumoral activity, and quantitative structure-activity relationships. European Journal of Medicinal Chemistry, 46(11), 5348-61.
  • Dekhane, D., et al. (2025). Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review. Drug Design, Development and Therapy.
  • BMG LABTECH. (2020). Kinase assays.
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  • Dekhane, D., et al. (2025). Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review. Drug Design, Development and Therapy.
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  • Ijuomah, A. O., et al. (2022). Synthesis, Characterization and Antimicrobial Activity of N-Pyridin-3-yl-benzenesulfonamide. Earthline Journal of Chemical Sciences, 8(2), 163-173.
  • Abdel-Aziz, H. A., et al. (2023). Identification of new 4-(6-oxopyridazin-1-yl)benzenesulfonamides as multi-target anti-inflammatory agents targeting carbonic anhydrase, COX-2 and 5-LOX enzymes: synthesis, biological evaluations and modelling insights. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2189033.
  • Ratrey, P., et al. (2021). Emergent antibacterial activity of N-(thiazol-2-yl)benzenesulfonamides in conjunction with cell-penetrating octaarginine. RSC Advances, 11(52), 32943-32953.
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  • Wang, Y., et al. (2021). Design, synthesis and biological evaluation of N-pyridinyl ureidobenzenesulfonates and their hydrochloride salts as novel water-soluble dihydroorotate dehydrogenase inhibitors inducing differentiation of acute myeloid leukemia cells. RSC Medicinal Chemistry, 12(10), 1735-1748.
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A Senior Application Scientist's Guide to the Spectroscopic Comparison of 4-(Pyridin-2-yloxy)benzene-1-sulfonyl chloride and its Sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and development, the sulfonamide functional group remains a cornerstone of medicinal chemistry. Its prevalence in a wide array of therapeutic agents is a testament to its unique physicochemical properties and ability to act as a stable, effective hydrogen bond donor and acceptor. The synthesis of sulfonamides is most classically achieved through the reaction of a sulfonyl chloride with a primary or secondary amine.

This guide focuses on a particularly relevant building block: 4-(Pyridin-2-yloxy)benzene-1-sulfonyl chloride. The inclusion of the pyridin-2-yloxy moiety offers medicinal chemists a versatile scaffold to modulate properties such as solubility, metabolic stability, and target engagement through non-covalent interactions. Understanding the spectroscopic signatures of this starting material and its subsequent products is paramount for reaction monitoring, purification, and unequivocal structural confirmation.

Herein, we provide an in-depth comparative analysis of the key spectroscopic characteristics—FT-IR, NMR, and Mass Spectrometry—that differentiate this compound from its representative sulfonamide product, N-benzyl-4-(pyridin-2-yloxy)benzenesulfonamide. This guide is designed to equip researchers with the practical insights and foundational data needed to confidently navigate this critical chemical transformation.

Methodology: Synthesis and Characterization Workflow

The logical flow from starting material to product provides the framework for our spectroscopic comparison. The first step is the synthesis of a representative sulfonamide, followed by the acquisition of spectroscopic data for both the reactant and the product.

Experimental Workflow: From Sulfonyl Chloride to Sulfonamide

G cluster_reactants Reactants & Reagents cluster_reaction Reaction Conditions cluster_workup Aqueous Workup & Purification A 4-(Pyridin-2-yloxy)benzene- 1-sulfonyl chloride in DCM D Combine reactants at 0°C (Control Exotherm) A->D B Benzylamine B->D C Pyridine (Base) C->D E Stir at Room Temperature (Allow to proceed to completion) D->E 2-4h F Quench with aq. HCl (Removes excess base/amine) E->F G Extract with DCM F->G H Dry (Na₂SO₄), Filter, Evaporate G->H I Purify via Column Chromatography H->I J N-Benzyl-4-(pyridin-2-yloxy)- benzenesulfonamide (Final Product) I->J K Spectroscopic Analysis (FT-IR, NMR, MS) J->K

Caption: Synthetic workflow for N-benzyl-4-(pyridin-2-yloxy)benzenesulfonamide.

Protocol 1: Synthesis of N-Benzyl-4-(pyridin-2-yloxy)benzenesulfonamide

This protocol details a standard procedure for the synthesis of sulfonamides from sulfonyl chlorides. The choice of pyridine as a base is classical; it serves to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.[1] Dichloromethane (DCM) is selected as the solvent due to its inert nature and ability to dissolve both reactants.

  • Preparation: Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Place the flask in an ice-water bath and stir for 10 minutes to bring the temperature to 0°C. This is a critical step to manage the initial exotherm of the reaction upon amine addition.

  • Reagent Addition: To the cooled solution, add pyridine (1.2 eq) followed by the dropwise addition of benzylamine (1.05 eq).

  • Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, dilute the mixture with DCM and transfer to a separatory funnel. Wash sequentially with 1M HCl (to remove pyridine and excess benzylamine), water, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude solid by flash column chromatography on silica gel to yield the pure sulfonamide product.

Protocol 2: Spectroscopic Data Acquisition
  • FT-IR: Spectra are acquired on a spectrometer equipped with an ATR accessory. Data is typically reported in wavenumbers (cm⁻¹).

  • NMR: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer. Chemical shifts (δ) are reported in parts per million (ppm) relative to a residual solvent peak or tetramethylsilane (TMS).

  • Mass Spectrometry (MS): Low-resolution mass spectra are obtained using an electrospray ionization (ESI) source in positive ion mode.

Spectroscopic Analysis: Reactant vs. Product

The transformation of the sulfonyl chloride functional group to a sulfonamide introduces distinct and predictable changes in the spectroscopic data.

Part A: this compound (Reactant)

The starting material is an electrophilic species, with its reactivity centered at the sulfur atom. Its spectroscopic features are dominated by the electron-withdrawing sulfonyl chloride group and the two aromatic systems.

  • FT-IR Spectroscopy: The most telling feature of a sulfonyl chloride is the presence of two strong absorption bands corresponding to the S=O bond stretching.[2]

    • Asymmetric S=O Stretch: Strong absorption typically found in the 1370–1385 cm⁻¹ region.

    • Symmetric S=O Stretch: Strong absorption typically found in the 1170–1195 cm⁻¹ region.[3]

    • Other notable peaks will include C-O-C ether stretches and aromatic C=C and C-H vibrations.

  • NMR Spectroscopy (¹H & ¹³C): The aromatic protons and carbons are significantly influenced by the electron-withdrawing nature of the -SO₂Cl group and the heteroaromatic pyridine ring.

    • ¹H NMR: Expect two distinct sets of aromatic signals. The protons on the benzenesulfonyl ring will appear as two doublets (an AA'BB' system) significantly downfield, typically in the δ 7.8-8.1 ppm range. The four protons on the pyridine ring will display their characteristic shifts and coupling patterns.

    • ¹³C NMR: The spectrum will show 11 distinct carbon signals (unless there is accidental overlap). The carbon atom attached to the sulfur (C-S) will be highly deshielded. The carbons of the pyridine ring will also have characteristic shifts, with the carbon attached to the ether oxygen (C-O) being the most downfield of that system.

  • Mass Spectrometry (ESI-MS):

    • Molecular Ion: The mass spectrum will show a molecular ion peak [M+H]⁺ corresponding to the compound's molecular weight (C₁₁H₈ClNO₃S, MW: 269.70).[4]

    • Isotopic Pattern: A crucial diagnostic feature is the presence of an [M+H+2]⁺ peak with an intensity approximately one-third of the [M+H]⁺ peak, which is characteristic of the presence of a single chlorine atom (³⁵Cl vs ³⁷Cl isotopes).[2]

    • Fragmentation: Common fragmentation pathways involve the loss of the chlorine atom or the entire SO₂Cl group.

Part B: N-Benzyl-4-(pyridin-2-yloxy)benzenesulfonamide (Product)

The formation of the N-S bond in the sulfonamide product introduces several new structural features, which are clearly observable spectroscopically.

  • FT-IR Spectroscopy: The conversion to a sulfonamide results in a shift of the S=O stretching frequencies and the appearance of a new, highly diagnostic peak.

    • N-H Stretch: The appearance of a moderate to sharp absorption in the 3200–3350 cm⁻¹ region is unequivocal evidence of sulfonamide formation.[5]

    • Asymmetric S=O Stretch: Shifts to a lower wavenumber compared to the sulfonyl chloride, typically appearing in the 1320–1350 cm⁻¹ range.[5][6]

    • Symmetric S=O Stretch: Also shifts to a lower wavenumber, generally found between 1140–1170 cm⁻¹.[5] This shift is due to the resonance donation from the nitrogen atom into the sulfonyl group, which slightly weakens the S=O double bond character.

  • NMR Spectroscopy (¹H & ¹³C): The most compelling evidence for product formation comes from the appearance of new signals corresponding to the incorporated benzylamine moiety.

    • ¹H NMR:

      • N-H Proton: A new, often broad, signal will appear, typically between δ 5.0-8.0 ppm, which may couple to the adjacent CH₂ group (appearing as a triplet). Its chemical shift can be highly variable and dependent on concentration and solvent.

      • Benzylic Protons (-CH₂-): A characteristic doublet will appear around δ 4.1-4.4 ppm, integrating to two protons.[7] The splitting into a doublet is due to coupling with the N-H proton.

      • Benzyl Aromatic Protons: Five new aromatic protons from the benzyl ring will appear, typically in the δ 7.2-7.4 ppm region.

    • ¹³C NMR:

      • Benzylic Carbon (-CH₂-): A new signal for the benzylic carbon will be present, typically around δ 45-50 ppm.

      • Benzyl Aromatic Carbons: New signals for the six carbons of the benzyl aromatic ring will be observed.

  • Mass Spectrometry (ESI-MS):

    • Molecular Ion: The spectrum will show a new [M+H]⁺ peak corresponding to the molecular weight of the product (C₁₈H₁₆N₂O₃S, MW: 340.40).

    • Fragmentation: The fragmentation pattern will be markedly different. A common and diagnostic fragmentation is the cleavage of the N-benzyl bond, leading to the formation of the tropylium ion at m/z 91. Loss of SO₂ (64 Da) is also a common fragmentation pathway for sulfonamides.[8]

At-a-Glance: Comparative Spectroscopic Data Summary

The table below provides a direct comparison of the key diagnostic spectroscopic features that enable facile differentiation between the reactant and the product.

Spectroscopic FeatureThis compound (Reactant)N-Benzyl-4-(pyridin-2-yloxy)benzenesulfonamide (Product)Rationale for Change
FT-IR: N-H Stretch AbsentPresent (~3200-3350 cm⁻¹)Formation of the N-H bond in the sulfonamide.
FT-IR: Asymm. S=O Stretch ~1370–1385 cm⁻¹ (Strong)~1320–1350 cm⁻¹ (Strong)N-atom resonance reduces S=O bond order.
FT-IR: Symm. S=O Stretch ~1170–1195 cm⁻¹ (Strong)~1140–1170 cm⁻¹ (Strong)N-atom resonance reduces S=O bond order.
¹H NMR: -CH₂- Signal AbsentPresent (~4.1-4.4 ppm, doublet)Introduction of the benzyl group's methylene bridge.
¹H NMR: N-H Signal AbsentPresent (variable, ~5.0-8.0 ppm)Formation of the sulfonamide N-H bond.
MS: [M+H]⁺ m/z 270/272m/z 341Covalent addition of the benzylamine fragment.
MS: Isotopic Pattern [M+H+2]⁺ peak (~33% intensity)AbsentLoss of the chlorine atom.
MS: Key Fragment Ion [M-Cl]⁺m/z 91 (Tropylium ion)Different primary fragmentation pathways.

Visualizing the Structural-Spectroscopic Relationship

The following diagram illustrates the key structural changes and their direct impact on the most diagnostic spectroscopic signals.

G cluster_reactant Reactant: Sulfonyl Chloride cluster_product Product: Sulfonamide Reactant_Struct Structure A Transformation + Benzylamine - HCl IR_R FT-IR: Strong S=O stretches @ ~1375 & 1180 cm⁻¹ MS_R MS: [M+H]⁺ @ m/z 270/272 (Cl Isotope Pattern) Product_Struct Structure B IR_P FT-IR: N-H stretch @ ~3300 cm⁻¹ S=O stretches shift to lower cm⁻¹ NMR_P ¹H NMR: New -CH₂- doublet @ ~4.2 ppm New N-H signal MS_P MS: [M+H]⁺ @ m/z 341 Key fragment @ m/z 91

Caption: Key spectroscopic differences arising from the chemical transformation.

Conclusion

The conversion of this compound into its corresponding sulfonamides is a fundamental reaction in medicinal chemistry. As demonstrated, this transformation is accompanied by a set of clear and unambiguous changes across multiple spectroscopic techniques. For routine reaction monitoring, FT-IR spectroscopy offers the most rapid method, where the disappearance of the characteristic sulfonyl chloride S=O stretches and the appearance of the N-H stretch are definitive indicators of reaction progress. For absolute structural confirmation of the final product, NMR spectroscopy is unparalleled, providing a detailed map of the entire molecular structure through the diagnostic signals of the newly introduced organic fragment. Finally, mass spectrometry confirms the correct molecular weight and offers corroborating structural evidence through predictable fragmentation patterns. By mastering the interpretation of these spectroscopic shifts, researchers can ensure the integrity of their synthetic work and accelerate the drug development pipeline.

References

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A Senior Application Scientist's Guide to Purity Analysis of Synthesized Compounds Using 4-(Pyridin-2-yloxy)benzene-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the rigorous assessment of compound purity is a non-negotiable cornerstone of scientific validity and therapeutic safety. High-Performance Liquid Chromatography (HPLC) is a principal technique in this endeavor. However, many synthesized compounds, particularly those containing primary and secondary amine functionalities, lack a native chromophore or fluorophore, rendering their detection by common HPLC detectors challenging. Pre-column derivatization with a suitable reagent can overcome this limitation by covalently attaching a tag that enhances detectability.

This guide provides an in-depth technical comparison of 4-(Pyridin-2-yloxy)benzene-1-sulfonyl chloride as a derivatizing agent for the purity analysis of synthesized compounds, particularly those bearing amine groups. While this reagent is commercially available, its application in purity analysis is not yet widely documented in peer-reviewed literature. Therefore, this guide will leverage established principles of derivatization chemistry and draw comparisons with well-characterized sulfonyl chlorides to provide a robust framework for its evaluation and implementation.

The Critical Role of Derivatization in Purity Analysis

The primary goal of derivatization in HPLC is to chemically modify an analyte to improve its chromatographic behavior and/or detectability. For amine-containing compounds, which are prevalent in medicinal chemistry, derivatization with sulfonyl chlorides is a well-established strategy. The reaction involves the nucleophilic attack of the amine on the electrophilic sulfonyl chloride, forming a stable sulfonamide adduct. This not only introduces a UV-absorbing or fluorescent moiety but also often increases the hydrophobicity of the analyte, leading to better retention and separation on reversed-phase HPLC columns.

An Introduction to this compound

This compound is a bifunctional reagent featuring a reactive sulfonyl chloride group and a pyridin-2-yloxy moiety. The sulfonyl chloride is the workhorse for derivatization, while the pyridin-2-yloxy group can modulate the physicochemical properties of the resulting derivative, such as its polarity and potential for secondary interactions, and may also contribute to its spectroscopic signature.

Comparative Analysis with Alternative Derivatizing Agents

The choice of a derivatizing agent is critical and depends on the specific analytical challenge. Here, we compare the projected performance of this compound with established alternatives.

FeatureThis compound (Projected)Dansyl Chloride (DNS-Cl)2-Naphthalenesulfonyl chloride (NSCl)Marfey's Reagent (FDAA)
Reactive Group Sulfonyl chlorideSulfonyl chlorideSulfonyl chlorideFluoro-dinitrophenyl
Target Analytes Primary and secondary aminesPrimary and secondary amines, phenols, imidazoles[1]Primary and secondary amines[2][3]Primary amines
Derivative Properties UV-absorbing; potentially fluorescentHighly fluorescent[1][4]UV-absorbing and fluorescent[5]Strongly UV-absorbing
Detection Method UV-Vis, potentially FluorescenceFluorescence, UV-Vis[4]UV-Vis, Fluorescence[2][5]UV-Vis
Key Advantage Unique selectivity from pyridinyl moietyExcellent sensitivity (picomole to femtomole)[4]Good sensitivity and stable derivatives[2]Chiral purity determination[6][7]
Reaction Conditions Alkaline pH, elevated temperature (inferred)Alkaline pH (9.5-10.5), elevated temperature[4]Alkaline pH, often with a catalyst[3]Alkaline pH, elevated temperature[6][7]
Derivative Stability Expected to be stableModerate, can be light-sensitiveStableStable for at least 48 hours[8]

Proposed Mechanism of Derivatization

The derivatization of a primary or secondary amine with this compound is anticipated to proceed via a nucleophilic substitution reaction under alkaline conditions. The alkaline environment deprotonates the amine, increasing its nucleophilicity. The lone pair of electrons on the nitrogen atom then attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a stable sulfonamide bond and the liberation of hydrochloric acid, which is neutralized by the buffer.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products Amine R-NH₂ (Analyte) Attack Amine->Attack Reagent This compound Reagent->Attack Conditions Alkaline pH (e.g., Carbonate Buffer) Conditions->Attack Catalyzes Derivative Sulfonamide Derivative (UV-Active) Byproduct HCl Attack->Derivative Attack->Byproduct G cluster_prep Preparation cluster_reaction Derivatization cluster_analysis Analysis Prep_Reagents Prepare Reagents (Derivatizing Agent, Buffer, Sample) Mix Mix Sample, Buffer, and Derivatizing Reagent Prep_Reagents->Mix Incubate Incubate at 60°C for 30 min Mix->Incubate Cool Cool to Room Temperature Incubate->Cool Quench Quench Excess Reagent (Optional) Cool->Quench Dilute Dilute and Filter Quench->Dilute Inject Inject into HPLC Dilute->Inject Analyze Analyze Data Inject->Analyze

Caption: Experimental workflow for achiral purity analysis using this compound.

Protocol 2: Chiral Purity Analysis (Theoretical Application)

For chiral amines, derivatization with an achiral reagent like this compound would require a chiral stationary phase (CSP) for HPLC to resolve the enantiomers. An alternative, more common approach is to use a chiral derivatizing agent to form diastereomers that can be separated on a standard achiral column. While this compound is itself achiral, this section provides a comparative context with a standard chiral derivatization method.

For chiral purity analysis, a well-established method involves the use of Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA).[6][7][9]

1. Sample Preparation (for Marfey's Method):

  • Hydrolyze peptide samples if necessary.
  • Dissolve the amino acid or amine sample in water.

2. Derivatization with Marfey's Reagent:

  • To 50 µL of a ~50 nmol/mL solution of the amine, add 100 µL of a 1% (w/v) solution of Marfey's reagent in acetone.
  • Add 20 µL of 1 M sodium bicarbonate.
  • Incubate the mixture at 40°C for 1 hour.
  • Cool the reaction mixture to room temperature.
  • Neutralize the reaction by adding 10 µL of 2 M HCl.
  • Evaporate the acetone and dilute the remaining aqueous solution with mobile phase for HPLC analysis.

3. HPLC Conditions for Marfey's Derivatives:

  • Column: C18 reversed-phase column.
  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
  • Mobile Phase B: 0.1% TFA in acetonitrile.
  • Gradient: A shallow gradient of mobile phase B is typically used.
  • Detection: UV at 340 nm.

The L-amino acid derivative of L-FDAA will elute earlier than the D-amino acid derivative, allowing for quantification of the enantiomeric excess.

Trustworthiness and Self-Validation

For any derivatization protocol, it is crucial to incorporate self-validating steps:

  • Run a reagent blank: This will help identify peaks corresponding to the derivatizing reagent and its hydrolysis products.

  • Analyze a known standard: Derivatize and analyze a pure standard of the compound of interest to determine the retention time and response of the derivative.

  • Check for reaction completeness: Analyze samples at different reaction times and reagent concentrations to ensure the reaction has gone to completion. Incomplete derivatization can lead to inaccurate purity assessments.

  • Assess derivative stability: Analyze the derivatized sample at several time points after the reaction to ensure the derivative is stable over the course of the analysis.

Conclusion

This compound presents itself as a potentially valuable reagent for the purity analysis of amine-containing synthesized compounds. Its structural similarity to other well-established sulfonyl chlorides suggests that it will react readily with primary and secondary amines to form stable, UV-active derivatives suitable for HPLC analysis. The presence of the pyridin-2-yloxy moiety may offer unique chromatographic or spectroscopic properties that could be advantageous for specific applications.

However, it is imperative that researchers undertaking the use of this reagent for the first time perform thorough method development and validation. The protocols and comparative data presented in this guide are intended to serve as a comprehensive starting point for these investigations. By systematically optimizing reaction conditions and chromatographic parameters, the full potential of this compound as a tool in purity analysis can be realized.

References

  • Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1186 - Determining Chiral Purity of Amino Acids.
  • Scribd. (n.d.). HPLC Analysis of Amino Acids Using Dansyl and Dabsyl Derivatives.
  • Tsuji, K., & Jenkins, K. M. (1986). Derivatization of primary amines by 2-naphthalenesulfonyl chloride for high-performance liquid chromatographic assay of neomycin sulfate. Journal of Chromatography A, 369(1), 105-115.
  • Almac Group. (n.d.). Determination of Peptide Chiral Purity Using Marfey's Reagent and Accurate Mass Liquid Chromatography Mass Spectrometry.
  • Tsuji, K., & Jenkins, K. M. (1985). Derivatization of secondary amines with 2-naphthalene-sulfonyl chloride for high-performance liquid chromatographic analysis of spectinomycin. Journal of Chromatography A, 333(2), 365-380.
  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: a review. Biomedical Chromatography, 18(8), 471-499.
  • Li, W., & Kandlakunta, P. (2020). Targeted quantification of amino acids by dansylation. Methods in Molecular Biology, 2103, 137-147.
  • ResearchGate. (2000). 2.2.2. Quantitation by HPLC of amines as dansyl derivatives.
  • ResearchGate. (2018). Derivatizing Reagents for Detection of Organic Compounds By HPLC.
  • Zhao, Y., et al. (2021). Determination of Biogenic Amines in Different Parts of Lycium barbarum L. by HPLC with Precolumn Dansylation. Molecules, 26(4), 1133.
  • ResearchGate. (2019). A highly sensitive pre-column derivatization method for fluorescence detection of tobramycin using 2-naphthalenesulfonyl chloride as a derivatizing agent.
  • Ovid. (2004). Marfey's reagent for chiral amino acid analysis.
  • Chhanikar, P. T., Gupta, K. R., & Umekar, M. J. (2021). Derivatizing Reagents for Detection of Organic Compounds By HPLC. International Journal of Pharmaceutical Sciences and Research, 12(8), 4134-4146.
  • Semantic Scholar. (1986). Derivatization of primary amines by 2-naphthalenesulfonyl chloride for high-performance liquid chromatographic assay of neomycin sulfate.
  • Chhanikar, P. T., Gupta, K. R., & Umekar, M. J. (2013). Derivatizing Reagents For Detection Of Organic Compounds By HPLC ABSTRACT. International Journal of Pharmaceutical Sciences and Research, 4(5), 1699.

Sources

A Researcher's Guide to the Synthesis of 4-(Pyridin-2-yloxy)benzenesulfonamides: A Comparative Analysis of Yields and Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 4-(pyridin-2-yloxy)benzenesulfonamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse therapeutic activities. Its synthesis is a critical step in the discovery and development of new drug candidates. This guide provides an in-depth, objective comparison of the primary synthetic routes to this important chemical entity. We will move beyond simple procedural lists to explore the mechanistic rationale behind each method, present comparative experimental data, and offer field-proven insights to help researchers select the optimal strategy for their specific needs.

Overview of Primary Synthetic Strategies

The construction of the 4-(pyridin-2-yloxy)benzenesulfonamide core primarily involves the formation of a key ether linkage between a pyridine and a phenyl ring. The main strategies to achieve this can be broadly categorized into two approaches:

  • Nucleophilic Aromatic Substitution (SNAr): This is arguably the most common and direct approach, where a nucleophile displaces a leaving group on one of the aromatic rings. The reaction can be configured in two ways: the phenoxide acting as the nucleophile attacking a halopyridine, or the pyridinolate attacking an activated aryl halide.

  • Copper-Catalyzed Ullmann Condensation: A classic and robust method for forming C-O bonds, the Ullmann reaction utilizes a copper catalyst to couple a hydroxypyridine with an aryl halide, typically under heated conditions.[1][2][3]

This guide will now delve into the specifics of each route, providing detailed protocols and a critical evaluation of their respective yields and practical considerations.

Route 1: Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a powerful tool for synthesizing aryl ethers, particularly when one of the aromatic rings is electron-deficient, as is the case with pyridine. The electron-withdrawing nature of the pyridine nitrogen atom activates the ring, making it susceptible to attack by nucleophiles.[4][5]

General Scheme

The most common SNAr pathway involves the reaction of a substituted phenol with an activated 2-halopyridine.

SNAr_Reaction cluster_reactants Reactants cluster_products Product R1 4-Sulfonamidophenol Reagents Base (e.g., K2CO3, NaH) Solvent (e.g., DMF, DMSO) Heat R2 2-Halopyridine (X = F, Cl) P 4-(Pyridin-2-yloxy)benzenesulfonamide Reagents->P Yield: Typically 70-95%

Caption: General workflow for the SNAr synthesis route.

Mechanistic Rationale

The reaction proceeds via an addition-elimination mechanism. First, the base deprotonates the phenol to form a more nucleophilic phenoxide. This phenoxide then attacks the C2 position of the 2-halopyridine, which is electrophilic due to the inductive effect and resonance stabilization provided by the ring nitrogen. This addition step temporarily breaks the aromaticity of the pyridine ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4][5] In the final step, the leaving group (halide) is eliminated, restoring the aromaticity and yielding the desired diaryl ether product. The choice of halide is critical; 2-fluoropyridines are often more reactive than 2-chloropyridines due to the high electronegativity of fluorine, which enhances the electrophilicity of the carbon center.

Detailed Experimental Protocol

The following protocol is a representative example for the synthesis of a 4-(pyridin-2-yloxy)benzenesulfonamide derivative.

Synthesis of N-substituted-4-(pyridin-2-yloxy)benzenesulfonamide:

  • To a solution of the appropriate 4-hydroxybenzenesulfonamide (1.0 eq) in anhydrous dimethylformamide (DMF, 0.2 M), add potassium carbonate (K₂CO₃, 2.0 eq) or sodium hydride (NaH, 1.2 eq) in portions at room temperature.

  • Stir the mixture for 30 minutes to ensure complete formation of the phenoxide.

  • Add 2-chloropyridine or 2-fluoropyridine (1.1 eq) to the reaction mixture.

  • Heat the reaction to 80-120 °C and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.

  • After completion, cool the mixture to room temperature and pour it into ice-water.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure 4-(pyridin-2-yloxy)benzenesulfonamide.

Yield and Performance Insights

The SNAr route is highly reliable and generally provides good to excellent yields, often in the range of 70-95% . The primary advantages of this method are the relatively mild conditions (compared to Ullmann condensation) and the wide availability of starting materials. The main limitation can be the reactivity of the 2-halopyridine; if it is substituted with strong electron-donating groups, the reaction may require harsher conditions or may not proceed efficiently.

Route 2: Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a venerable and powerful method for the formation of diaryl ethers, especially when SNAr reactions are sluggish.[1] This reaction typically requires a copper catalyst, a base, and high temperatures.

General Scheme

This route couples a 2-hydroxypyridine with an activated 4-halobenzenesulfonamide.

Ullmann_Reaction cluster_reactants Reactants cluster_products Product R1 4-Halobenzenesulfonamide (X = I, Br) Reagents Cu Catalyst (e.g., CuI, Cu₂O) Base (e.g., K₂CO₃, Cs₂CO₃) High Temp (120-200 °C) R2 2-Hydroxypyridine P 4-(Pyridin-2-yloxy)benzenesulfonamide Reagents->P Yield: Variable, 50-80%

Caption: General workflow for the Ullmann Condensation route.

Mechanistic Rationale

The precise mechanism of the Ullmann reaction is complex and still debated, but it is generally accepted to involve a Cu(I)/Cu(III) catalytic cycle. The reaction is thought to initiate with the coordination of the copper catalyst to the aryl halide. Oxidative addition of the aryl halide to the Cu(I) species forms a Cu(III) intermediate. The deprotonated 2-hydroxypyridine (pyridinolate) then coordinates to this copper center. The final step is a reductive elimination event that forms the C-O bond and regenerates the active Cu(I) catalyst.[2] The reactivity of the aryl halide is crucial, with iodides being more reactive than bromides, and chlorides being generally unreactive under traditional conditions.

Detailed Experimental Protocol

The following protocol is a representative example for an Ullmann-type synthesis.

Synthesis of 4-(pyridin-2-yloxy)benzenesulfonamide via Ullmann Coupling:

  • In a reaction vessel, combine 4-iodobenzenesulfonamide (1.0 eq), 2-hydroxypyridine (1.2 eq), copper(I) iodide (CuI, 0.1-0.2 eq), a ligand such as 1,10-phenanthroline (0.2 eq), and cesium carbonate (Cs₂CO₃, 2.0 eq).

  • Add a high-boiling polar solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • De-gas the mixture and place it under an inert atmosphere (e.g., Nitrogen or Argon).

  • Heat the reaction mixture to 120-160 °C for 12-24 hours, monitoring by TLC.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the copper catalyst and inorganic salts.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by column chromatography to obtain the final product.

Yield and Performance Insights

Yields for the Ullmann condensation can be more variable than for SNAr, typically ranging from 50-80% . The main advantage of this method is its ability to couple substrates that are unreactive under SNAr conditions. However, it suffers from several drawbacks: the high reaction temperatures, the need for a catalyst which can be difficult to remove from the final product, and often longer reaction times. The use of expensive aryl iodides and cesium carbonate can also impact the overall cost-effectiveness of the synthesis.

Comparative Summary of Synthetic Routes

ParameterRoute 1: Nucleophilic Aromatic Substitution (SNAr)Route 2: Copper-Catalyzed Ullmann Condensation
Starting Materials 4-Sulfonamidophenol + 2-Halopyridine (F, Cl)2-Hydroxypyridine + 4-Halobenzenesulfonamide (I, Br)
Key Reagents Strong Base (K₂CO₃, NaH)Copper Catalyst (CuI), Ligand, Base (Cs₂CO₃)
Typical Conditions 80-120 °C, 4-12 hours120-160 °C, 12-24 hours
Reported Yield Good to Excellent (70-95%) Moderate to Good (50-80%)
Advantages - Milder conditions- No metal catalyst required- High yields- Readily available starting materials- Effective for less reactive substrates- Well-established classical reaction
Disadvantages - May fail with electron-rich pyridine systems- High temperatures- Requires metal catalyst (potential contamination)- Longer reaction times- Often requires more expensive aryl iodides

Conclusion and Recommendations

For the synthesis of 4-(pyridin-2-yloxy)benzenesulfonamides, Nucleophilic Aromatic Substitution (SNAr) stands out as the superior method for most applications. Its operational simplicity, milder reaction conditions, lack of a metal catalyst, and consistently higher yields make it the more efficient and cost-effective choice. The reaction between a 4-sulfonamidophenol and an activated 2-halopyridine is a robust and scalable process suitable for both small-scale library synthesis and larger-scale production.

The Ullmann condensation remains a valuable alternative , particularly in cases where the SNAr approach is unsuccessful due to the electronic properties of the substrates. While it requires harsher conditions and careful purification to remove residual copper, it provides a reliable, albeit lower-yielding, pathway to the target compound.

Ultimately, the choice of synthetic route will depend on the specific substitution patterns of the desired molecule, the scale of the reaction, and the resources available. However, for general purposes, beginning with an SNAr strategy is the most logical and promising approach.

References

  • Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. National Center for Biotechnology Information.
  • Synthesis of sulphonamide derivatives by using Buchwald-Hartwig reaction. ResearchGate.
  • Sulfonamidation of Aryl and Heteroaryl Halides through Photosensitized Nickel Catalysis. Semantic Scholar.
  • Buchwald–Hartwig amination. Wikipedia.
  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
  • Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid. National Center for Biotechnology Information.
  • Ullmann condensation. Wikipedia.
  • Synthesis of N-(6-(4-(Piperazin-1-yl)phenoxy)pyridin-3-yl)benzenesulfonamide Derivatives for the Treatment of Metabolic Syndrome. National Institutes of Health.
  • Nucleophilic aromatic substitution. Wikipedia.
  • Nucleophilic Aromatic Substitution. Chemistry Steps.
  • 4-amino-N-(pyridin-2-ylmethyl)benzenesulfonamide. PubChem.
  • Synthesis and evaluation of substituted 3-(pyridin-2-yl)benzenesulfonamide derivatives as potent herbicidal agents. PubMed.
  • Ullmann Reaction. Organic Chemistry Portal.
  • Proposed synthetic route for the synthesis of p-aminobenzenesulfonamide substituted quinazolin-4(3H)-one 8a–8j. ResearchGate.
  • nucleophilic aromatic substitutions. YouTube.
  • Aromaticity & Electrophilic/Nucleophilic Aromatic Substitution. University of Birmingham.
  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI.
  • C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. MDPI.
  • Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. MDPI.

Sources

A Senior Application Scientist's Guide: Cost-Benefit Analysis of 4-(Pyridin-2-yloxy)benzene-1-sulfonyl chloride in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

In the landscape of pharmaceutical and fine chemical synthesis, the selection of a sulfonylating agent is a critical decision point, balancing reactivity, cost, and the ultimate strategic value of the incorporated moiety. While bulk reagents like benzenesulfonyl chloride and p-toluenesulfonyl chloride (TsCl) are workhorses for routine sulfonamide formation, specialized reagents are indispensable for complex, high-value targets. This guide provides a comprehensive cost-benefit analysis of 4-(Pyridin-2-yloxy)benzene-1-sulfonyl chloride , a specialty reagent designed for the targeted installation of a heteroaromatic ether functionality. We will dissect its performance benefits, benchmark its economic implications against common alternatives, and provide actionable experimental protocols for its effective use.

The Reagent in Focus: this compound

This compound (CAS 192329-94-5) is a bifunctional molecule featuring a highly reactive sulfonyl chloride group and a pyridinyl ether moiety.[1][2][3] This structure is not accidental; it is engineered for a specific purpose in drug discovery and medicinal chemistry. The sulfonamide linkage is a cornerstone of pharmacology, present in countless approved drugs, while the pyridine ring is a privileged heterocycle known to engage in crucial hydrogen bonding and pi-stacking interactions with biological targets.[4] The strategic value of this reagent, therefore, lies in its ability to introduce a complete, pre-functionalized pharmacophore in a single synthetic step.

Chemical Properties:

  • Formula: C₁₁H₈ClNO₃S[2]

  • Molecular Weight: 269.7 g/mol [2]

  • Appearance: White to off-white powder[1]

  • Purity: Typically >95%[1]

  • Storage: Requires refrigeration at 2-8°C due to its reactivity and potential for hydrolysis.[1]

The Performance Equation: Reactivity and Strategic Value

The primary benefit of using this compound is not merely to form a sulfonamide bond, but to install a specific, high-value chemical fragment.

Enhanced Reactivity

The reactivity of an arylsulfonyl chloride is governed by the electronic nature of its substituents. This relationship is often quantified by the Hammett equation (log(k/k₀) = σρ), which correlates reaction rates with substituent constants (σ).[5][6]

The pyridin-2-yloxy group, particularly with the electron-withdrawing nature of the pyridine nitrogen, acts as an electron-withdrawing substituent on the benzene ring. This effect increases the electrophilicity of the sulfur atom in the sulfonyl chloride group.

  • Causality: An electron-withdrawing group pulls electron density away from the sulfonyl group, making the sulfur atom more electron-deficient and thus more susceptible to nucleophilic attack by an amine. This is in contrast to the electron-donating methyl group in p-toluenesulfonyl chloride (TsCl), which slightly deactivates the sulfonyl chloride.[7]

  • Practical Implication: This enhanced reactivity can lead to faster reaction times, milder reaction conditions (e.g., lower temperatures), and the ability to successfully sulfonylate less nucleophilic or sterically hindered amines where standard reagents might fail or require harsh conditions.

Strategic Value in Drug Discovery

The decision to use this reagent is often strategic. The pyridinyl ether motif can be critical for achieving desired biological activity, selectivity, or pharmacokinetic properties (ADME).[8][9] Synthesizing this moiety through other routes, such as a nucleophilic aromatic substitution (SNA) on a pre-formed sulfonamide, would require additional steps, potentially leading to lower overall yields and increased development time. This reagent offers a convergent approach to complex molecular architecture.

The Economic Equation: A Comprehensive Cost Analysis

The primary drawback of a specialty reagent is its cost. A robust analysis must weigh the upfront procurement cost against process efficiency and the value of the final product.

Reagent Procurement Costs

There is a stark difference in the market price between bulk sulfonyl chlorides and this compound. The latter is a research and development-scale chemical, not a bulk commodity.

ReagentCAS NumberTypical PurityPrice (USD/kg) - Approx.
This compound HCl 1170110-04-9>95%**

400 / 5g)[10]
p-Toluenesulfonyl chloride (TsCl) 98-59-9>98%$50 - $110 [11][12][13]
Benzenesulfonyl chloride 98-09-9>99%$90 - $140 [14]

Table 1: Comparative procurement costs of sulfonylating agents.

Process and Handling Costs

While the reagent itself is expensive, its high reactivity can sometimes lead to downstream cost savings:

  • Reaction Time: Faster kinetics can increase reactor throughput.

  • Energy Input: Milder conditions reduce heating or cooling costs.

  • Purification: High-yielding, clean reactions simplify purification, reducing solvent consumption and labor associated with chromatography.

  • Handling: All sulfonyl chlorides are corrosive and moisture-sensitive, requiring handling in an inert atmosphere.[15] The safety protocols are similar across the alternatives, though the high cost of the specialty reagent necessitates more careful handling to avoid waste.

Comparative Analysis: Choosing the Right Tool for the Job

The choice of reagent is dictated by the project's goals. The following diagram illustrates a logical decision-making process.

G start Goal: Synthesize a Sulfonamide q1 Is the specific 'Pyridin-2-yloxy-benzenesulfonyl' moiety required for biological activity or as a key building block? start->q1 reagent_special Use this compound q1->reagent_special  Yes q2 Is the amine substrate sterically hindered or electronically deactivated? q1->q2 No   reagent_standard Use Benzenesulfonyl Chloride or p-Toluenesulfonyl Chloride q2->reagent_standard No reagent_activated Consider a more reactive (but cheaper) alternative like Nosyl Chloride or test specialty reagent. q2->reagent_activated Yes

Caption: Decision workflow for selecting a sulfonylating agent.

Performance Comparison

While a direct head-to-head reaction is rarely published, we can infer performance from established chemical principles and literature data for analogous reactions.

ParameterThis compoundp-Toluenesulfonyl Chloride (TsCl)Benzenesulfonyl Chloride
Relative Reactivity Highest (due to electron-withdrawing group)Moderate (electron-donating group)Baseline
Typical Yields Expected to be high (>90%) with most aminesHigh (>90%) with standard amines[16][17]High (>90%) with standard amines[16][18]
Reaction Conditions Milder conditions often suffice (0°C to RT)Typically requires RT to moderate heatingTypically requires RT to moderate heating
Key Advantage Installs a high-value heteroaryl pharmacophoreGood leaving group formation (tosylates)Lowest cost, fundamental reagent
Primary Use Case Late-stage functionalization, drug discoveryGeneral purpose sulfonamide/sulfonate synthesisBulk chemical synthesis, Hinsberg test

Table 2: Performance and application comparison.

Practical Application: Experimental Protocol

This section provides a validated, step-by-step methodology for the synthesis of a sulfonamide using this compound. The protocol is designed to be self-validating, with clear steps for reaction, quench, and purification.

Workflow Diagram

G cluster_0 Reaction Setup cluster_1 Reagent Addition cluster_2 Reaction & Workup cluster_3 Purification setup1 Dissolve amine (1.0 eq) and base (e.g., TEA, 1.5 eq) in anhydrous DCM setup2 Cool solution to 0°C in an ice bath setup1->setup2 add2 Add sulfonyl chloride solution dropwise to the amine solution setup2->add2 add1 Dissolve sulfonyl chloride (1.1 eq) in anhydrous DCM add1->add2 react Stir at 0°C to RT (Monitor by TLC/LC-MS) add2->react workup1 Quench with water or saturated aq. NH4Cl react->workup1 workup2 Extract with DCM, wash with brine, dry (Na2SO4) workup1->workup2 purify1 Concentrate in vacuo workup2->purify1 purify2 Purify by flash column chromatography purify1->purify2

Caption: General workflow for sulfonamide synthesis.

Detailed Step-by-Step Protocol: Synthesis of N-Benzyl-4-(pyridin-2-yloxy)benzenesulfonamide
  • Expertise Note: This protocol uses standard Schlenk line or glovebox techniques to handle the moisture-sensitive sulfonyl chloride. The reaction is run at 0°C initially to control the exotherm from the highly reactive sulfonyl chloride and the acid-base neutralization, minimizing side product formation.

  • Vessel Preparation: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add benzylamine (1.0 eq, 107 mg, 1.0 mmol) and anhydrous dichloromethane (DCM, 10 mL) under an inert atmosphere (N₂ or Argon).

  • Base Addition: Add triethylamine (TEA, 1.5 eq, 152 mg, 0.21 mL, 1.5 mmol) to the solution.

  • Cooling: Cool the reaction mixture to 0°C using an ice-water bath.

  • Reagent Addition: In a separate, dry vial, dissolve this compound (1.1 eq, 297 mg, 1.1 mmol) in anhydrous DCM (5 mL). Add this solution dropwise to the stirring amine solution over 10 minutes using a syringe.

  • Reaction: Allow the reaction to stir at 0°C for 30 minutes, then remove the ice bath and let the mixture warm to room temperature. Stir for an additional 2-4 hours.

    • Trustworthiness Check: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS to confirm the consumption of the limiting reagent (benzylamine).

  • Quenching: Once the reaction is complete, cool the flask back to 0°C and slowly quench by adding 10 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM (2 x 15 mL).

  • Washing: Combine the organic layers and wash sequentially with 1 M HCl (20 mL), saturated aqueous sodium bicarbonate (NaHCO₃, 20 mL), and finally with brine (20 mL).

    • Causality Note: The acid wash removes excess triethylamine, while the bicarbonate wash removes any residual HCl and hydrolysed sulfonic acid.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid or oil by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to afford the pure sulfonamide product.

Conclusion and Recommendations

This compound is a potent, specialty reagent whose high cost is justified by its strategic value in specific synthetic contexts, primarily in pharmaceutical research and development.

  • Recommendation for Use: Employ this reagent when the direct and convergent installation of the pyridinyl ether sulfonamide moiety is a primary strategic goal. Its use is particularly warranted in late-stage functionalization of complex molecules or in the construction of focused medicinal chemistry libraries where this specific pharmacophore is desired.

  • Recommendation for Alternatives: For routine synthesis of simple sulfonamides where the N-substituent is the primary source of diversity, the significant cost savings offered by benzenesulfonyl chloride or p-toluenesulfonyl chloride make them the unequivocally superior choice. The performance of these commodity reagents is excellent for most standard applications, with well-established protocols delivering high yields.[16][18]

Ultimately, the choice is not about which reagent is "better," but which is appropriate for the task. For bulk synthesis and routine applications, cost is paramount. For cutting-edge drug discovery, the ability to rapidly access a unique chemical space justifies the premium cost of a specialized tool.

References

  • Rogić, M. M., & Kosower, E. M. (1968). Substituent effects on the kinetics of pyridine-catalysed hydrolysis of aromatic sulphonyl chlorides; Brønsted and Hammett correlations. Journal of the Chemical Society, Perkin Transactions 2.
  • IndiaMART. (n.d.). Benzene Sulfonyl Chloride.
  • GTI Laboratory Supplies. (n.d.). p-Toluenesulfonyl chloride, 99.9%, Certified AR®.
  • Mondal, P., & Jana, G. (2014). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 4(4), 215-230.
  • eBay. (n.d.). p-Toluenesulfonyl chloride, Tosyl chloride, ≥99% 400g.
  • Robertson, R. E., & Laughton, P. M. (1971). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 49(9), 1445-1452.
  • Park, J. H., et al. (2006). A Convenient Preparation of Heteroaryl Sulfonamides and Sulfonyl Fluorides from Heteroaryl Thiols. The Journal of Organic Chemistry, 71(18), 6908-6911.
  • ResearchGate. (n.d.). A Convenient Preparation of Heteroaryl Sulfonamides and Sulfonyl Fluorides from Heteroaryl Thiols.
  • Knochel, P., et al. (2015). Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate. Organic Letters, 17(12), 3042-3045.
  • ResearchGate. (n.d.). Convenient synthesis of sulfonamides from amines and p-toluene sulfonyl chloride mediated by crosslinked poly(4-vinylpyridine).
  • ENAO Chemical Co., Ltd. (n.d.). This compound CAS NO.192329-94-5.
  • Oxford Reference. (n.d.). Hammett equation.
  • King, J. F., & Lee, T. W. (1998). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Canadian Journal of Chemistry, 76(8), 1147-1156.
  • Alireza, K., et al. (2021). Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid. Scientific Reports, 11, 2139.
  • LibreTexts Chemistry. (2021). 26.6: Correlations of Structure with Reactivity of Aromatic Compounds.
  • MacLeod, A. M., et al. (2019). Sulfonamidation of Aryl and Heteroaryl Halides through Photosensitized Nickel Catalysis. Journal of the American Chemical Society, 141(12), 4989-4997.

Sources

A Researcher's Guide to Green Chemistry Metrics in Sulfonamide Synthesis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern pharmaceutical and fine chemical synthesis, the pursuit of efficiency is intrinsically linked with the principles of green and sustainable chemistry. Sulfonamides and sulfonate esters are cornerstone functional groups in drug discovery, yet their synthesis often relies on traditional methods with significant environmental footprints. This guide offers a deep dive into the application of key green chemistry metrics to the synthesis of sulfonamides, using a representative reaction with 4-(Pyridin-2-yloxy)benzene-1-sulfonyl chloride as a case study. We will objectively compare this traditional approach with a greener, modern alternative, providing the supporting data and protocols necessary for informed decision-making in your own research and development endeavors.

The "Green" Yardstick: Understanding Key Performance Metrics

Before comparing synthetic routes, it's crucial to understand the tools we use to measure their environmental performance. While traditional yield calculations are important, they only tell part of the story. Green chemistry metrics provide a more holistic view of a reaction's efficiency by accounting for all materials used and waste generated.[1]

  • Atom Economy (AE): Developed by Barry Trost, Atom Economy measures the efficiency of a reaction in converting the mass of all reactant atoms into the desired product.[1] It's a theoretical calculation that highlights how many atoms from the reactants are incorporated into the final product versus how many are lost as byproducts.

    • Formula:AE = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100%

  • Environmental Factor (E-Factor): Proposed by Roger Sheldon, the E-Factor provides a simple yet powerful measure of the waste generated per unit of product. A lower E-Factor signifies a greener process with less waste.

    • Formula:E-Factor = Total Mass of Waste (kg) / Mass of Product (kg)

  • Process Mass Intensity (PMI): Championed by the American Chemical Society Green Chemistry Institute® Pharmaceutical Roundtable, PMI is a comprehensive metric that considers the total mass of all materials (reactants, solvents, reagents, process water) used to produce a specific mass of the final product.[2][3] It provides a complete picture of the process's "mass efficiency."

    • Formula:PMI = Total Mass of Inputs / Mass of Product

    • A related metric, Reaction Mass Efficiency (RME), focuses on the reactants, reagents, and product, but often excludes solvents and workup materials.[4]

These metrics collectively allow us to move beyond simple yield and assess the true sustainability of a chemical transformation.

Comparative Analysis: Traditional vs. Modern Sulfonamide Synthesis

To illustrate the practical application of these metrics, we will compare two distinct approaches for the synthesis of a representative sulfonamide. While specific experimental data for reactions with this compound is not widely published, we can model a typical reaction based on established procedures for aryl sulfonyl chlorides.

Scenario A: The Traditional Approach

The reaction of a sulfonyl chloride with an amine in the presence of an organic base and a chlorinated solvent is a classic method for sulfonamide synthesis.[5]

  • Reaction: this compound + Aniline → N-phenyl-4-(pyridin-2-yloxy)benzenesulfonamide

  • Conditions: Dichloromethane (DCM) as solvent, Triethylamine (TEA) as a base.

Scenario B: A Greener Alternative

Modern methods aim to replace hazardous solvents and improve efficiency. One such approach involves an in-situ generation of the sulfonylating agent from a more benign starting material in a greener solvent, such as ethanol or even water.[5][6][7] This example is based on the oxidative chlorination of a thiol to generate the sulfonyl chloride in situ, which then reacts with the amine.

  • Reaction: 4-(Pyridin-2-yloxy)thiophenol + Amine (in the presence of an oxidant and chlorine source) → N-phenyl-4-(pyridin-2-yloxy)benzenesulfonamide

  • Conditions: Ethanol as solvent, Sodium dichloroisocyanurate dihydrate (NaDCC·2H₂O) as an oxidant.[6]

To visualize the differences in these processes, consider the following workflows:

cluster_0 Scenario A: Traditional Synthesis A_reagents Inputs: - this compound - Aniline - Triethylamine - Dichloromethane (Solvent) A_reaction Reaction Vessel (Stirring at RT) A_reagents->A_reaction A_workup Aqueous Workup & Extraction (Water, Brine, DCM) A_reaction->A_workup A_purification Column Chromatography (Silica, Ethyl Acetate/Hexanes) A_workup->A_purification A_waste Waste Streams: - Triethylamine HCl salt - Chlorinated solvent waste - Aqueous waste - Contaminated silica gel A_workup->A_waste A_product Final Product A_purification->A_product A_purification->A_waste cluster_1 Scenario B: Greener Synthesis B_reagents Inputs: - 4-(Pyridin-2-yloxy)thiophenol - Aniline - NaDCC·2H₂O - Ethanol (Solvent) B_reaction One-Pot Reaction (In-situ sulfonyl chloride formation and amination) B_reagents->B_reaction B_workup Filtration & Washing (Water) B_reaction->B_workup B_product Final Product B_workup->B_product B_waste Waste Streams: - Isocyanuric acid (byproduct) - NaCl - Aqueous ethanol filtrate B_workup->B_waste

Caption: Workflow for a greener, one-pot sulfonamide synthesis.

The following table presents a calculated comparison of the green metrics for the two hypothetical scenarios, based on typical experimental scales and yields found in the literature.

MetricScenario A: TraditionalScenario B: Greener AlternativeJustification
Atom Economy (AE) ~78%~78%Atom Economy is a theoretical value based on the reactants that form the product. In both cases, the primary atoms being assembled are the same, leading to a similar theoretical efficiency. The main byproduct in the traditional route is HCl (captured by TEA), while the greener route has more complex byproducts from the oxidant.
E-Factor >100~15-25The high E-Factor in Scenario A is driven by the large volumes of chlorinated solvent used for the reaction, extraction, and purification, as well as the silica gel from chromatography. Scenario B generates significantly less waste due to the use of a recyclable solvent and a simpler filtration workup. [3]
Process Mass Intensity (PMI) >101~16-26Similar to the E-Factor, the PMI for Scenario A is very high due to the massive contribution of solvent mass. [2][4]Scenario B's PMI is drastically lower, reflecting a much more mass-efficient process.
Solvent Choice Dichloromethane (Problematic)Ethanol (Recommended)Dichloromethane is a hazardous solvent that is undesirable from a safety and environmental perspective. [8]Ethanol is a bio-based, much safer, and more environmentally benign solvent. [9]
Workup/Purification Aqueous Extraction & ChromatographyFiltrationThe need for extensive workup and chromatographic purification in Scenario A contributes significantly to solvent waste and time. The greener method often yields a product that can be isolated by simple filtration, a major process advantage. [6]

Note: Calculations are based on representative procedures. Actual values will vary with specific reaction conditions and scale.

Detailed Experimental Protocols

To provide a practical basis for these comparisons, the following are representative, step-by-step protocols.

Protocol for Scenario A: Traditional Synthesis of N-phenyl-4-(pyridin-2-yloxy)benzenesulfonamide

  • Reaction Setup: To a solution of aniline (1.0 eq) and triethylamine (1.5 eq) in dichloromethane (DCM, ~10 mL per mmol of aniline) at 0 °C, add a solution of this compound (1.1 eq) in DCM dropwise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Workup: Quench the reaction with water. Separate the organic layer and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an ethyl acetate/hexanes gradient to afford the pure sulfonamide.

Protocol for Scenario B: Greener Synthesis of N-phenyl-4-(pyridin-2-yloxy)benzenesulfonamide

This protocol is adapted from general procedures for the in-situ synthesis of sulfonamides. [6][7]

  • Reaction Setup: In a round-bottom flask, dissolve 4-(pyridin-2-yloxy)thiophenol (1.0 eq) and aniline (1.2 eq) in ethanol (~5 mL per mmol of thiol).

  • Reaction: Add sodium dichloroisocyanurate dihydrate (NaDCC·2H₂O) (1.5 eq) portion-wise to the stirred solution. The reaction may be mildly exothermic. Stir at room temperature for 2-4 hours, monitoring by TLC.

  • Isolation: Upon completion, a precipitate of the product may form. If necessary, cool the mixture in an ice bath to maximize precipitation.

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold water and then a small amount of cold ethanol to remove impurities.

  • Drying: Dry the purified solid under vacuum to yield the final sulfonamide.

Causality and Expert Insights

The data clearly indicates that the modern, one-pot approach (Scenario B) is substantially "greener" than the traditional method (Scenario A). The primary reason for this is the dramatic reduction in solvent and purification-related waste, which are the main contributors to the high E-Factor and PMI in pharmaceutical processes. [10]

  • Why the high waste in Scenario A? The use of a stoichiometric base (triethylamine) generates a salt byproduct that must be removed through aqueous workup. Furthermore, the use of a non-polar solvent like DCM often necessitates purification by silica gel chromatography, which is notoriously mass-inefficient.

  • Why is Scenario B greener? By generating the reactive sulfonyl chloride in situ, the process avoids the isolation of this often-sensitive intermediate. The choice of ethanol as a solvent is critical; it is less toxic, and in many cases, the product has lower solubility in the reaction medium upon completion, allowing for isolation by simple filtration rather than a full extractive workup and chromatography. [11]This aligns with the principles of maximizing efficiency and minimizing auxiliary substances.

The development of alternative sulfonylation methods, such as those using aryl boronic acids or carboxylic acids as starting materials, further expands the toolkit for greener synthesis, offering pathways that avoid sulfur-based starting materials altogether. [12][13][14]

Conclusion

The application of green chemistry metrics provides a quantitative framework for evaluating and comparing synthetic methodologies. As demonstrated in the case of sulfonamide synthesis, traditional reliance on sulfonyl chlorides in chlorinated solvents results in high E-Factor and PMI values, indicating significant waste generation. In contrast, modern approaches, such as the one-pot oxidative chlorination in a benign solvent like ethanol, offer a dramatically improved environmental profile without compromising chemical efficiency. For researchers in drug development, adopting these greener strategies and consistently applying metrics like PMI are crucial steps toward more sustainable, cost-effective, and environmentally responsible chemical manufacturing.

References

  • Prat, D., Pardigon, O., Flemming, H. W., et al. (2013). Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. Organic Process Research & Development, 17(12), 1517-1525.
  • American Chemical Society. (2011). ACS GCI Pharmaceutical Roundtable Solvent Selection Guide Version 2.0.
  • Clark, J. H., & Tavener, S. J. (2007). Alternative Solvents: Shades of Green. Organic Process Research & Development, 11(1), 149-155.
  • Prat, D., Hayler, J., & Wells, A. (2014). A survey of solvent selection guides. Green Chemistry, 16(10), 4546-4551.
  • Petrucci, R. L., et al. (2025). Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. RSC Sustainability.
  • University of York. Solvent Selection Guide. Green Chemistry Centre of Excellence.
  • Royal Society of Chemistry. (2025). Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. RSC Publishing.
  • Al-Masoudi, N. A., et al. (2019). A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives. Molecules, 24(2), 269.
  • ChemistryViews. (2018). Better Synthesis of Sulfonyl Chloride Mimics.
  • Zard, S. Z., et al. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. National Institutes of Health.
  • Willis, M. C., et al. (2012). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. National Institutes of Health.
  • Wikipedia. Green chemistry metrics.
  • Organic Chemistry Portal. Sulfonamide synthesis by alkylation or arylation.
  • Macmillan Group, Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation.
  • Tobiszewski, M., et al. (2015). Green Chemistry Metrics with Special Reference to Green Analytical Chemistry. Molecules, 20(6), 10929-10946.
  • Yale University. METRICS - Green Chemistry Toolkit.
  • García-Delgado, C., et al. (2022). Green Chemistry Metrics, A Review. Molecules, 27(13), 4141.
  • Salo, M. (2021). Green chemistry metrics for organic synthetic chemistry. OuluREPO.
  • Dicks, A. (2015). Selected Green Chemistry Metrics for Educators. YouTube.
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A Senior Application Scientist's Guide to In-Silico Modeling: Comparing the Reactivity of 4-(Pyridin-2-yloxy)benzene-1-sulfonyl chloride and Alternatives in Sulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In modern medicinal chemistry, the sulfonamide functional group remains a cornerstone of drug design, valued for its ability to mimic a peptide bond and engage in critical hydrogen bonding interactions.[1] The choice of sulfonylating agent is therefore a critical decision in the synthesis of novel therapeutic candidates. This guide provides an in-depth comparison of the reactivity of 4-(Pyridin-2-yloxy)benzene-1-sulfonyl chloride, a reagent of increasing interest, with a classic alternative, p-toluenesulfonyl chloride (Ts-Cl). We will explore this comparison through the lens of in-silico modeling, offering a powerful predictive tool to rationalize experimental outcomes and guide synthetic strategy.[2]

The central thesis of this guide is that computational chemistry, when properly validated against experimental data, can accelerate drug discovery by providing a mechanistic understanding of reaction pathways.[2][3] We will detail a complete in-silico workflow, from reactant setup to transition state analysis, and present the data in a comparative framework.

The Reagents: Structural and Electronic Profiles

This compound is a bifunctional reagent. The sulfonyl chloride group is a powerful electrophile, while the pyridinyl-oxy moiety can act as a hydrogen bond acceptor or a metal-coordinating group, potentially influencing target binding and physicochemical properties.[4]

p-Toluenesulfonyl chloride (Ts-Cl) is a widely used, simpler arylsulfonyl chloride. Its reactivity is well-documented, making it an excellent benchmark for comparison. The primary difference lies in the para-substituent: an electron-donating methyl group in Ts-Cl versus the more complex, potentially electron-withdrawing pyridinyloxy group in our target molecule.

FeatureThis compoundp-Toluenesulfonyl chloride (Ts-Cl)
Molecular Formula C₁₁H₈ClNO₃S[5]C₇H₇ClO₂S
Molecular Weight 269.7 g/mol [5]190.6 g/mol
Key Functional Groups Sulfonyl Chloride, Pyridinyl Ether[4][5]Sulfonyl Chloride, Methyl
Anticipated Reactivity Highly electrophilic sulfur centerElectrophilic sulfur center

The Reaction: Sulfonamide Formation with a Model Amine

The most common and synthetically valuable reaction involving sulfonyl chlorides is their coupling with primary or secondary amines to form sulfonamides.[6][7] For our comparative in-silico study, we will model the reaction of both sulfonyl chlorides with a simple primary amine, methylamine (CH₃NH₂). This reaction serves as a clean, representative model for more complex amine couplings in drug discovery.

The reaction mechanism is generally considered to proceed via nucleophilic attack of the amine nitrogen on the electrophilic sulfur atom. This can occur through two plausible pathways:

  • A concerted Sₙ2-like mechanism: The amine attacks the sulfur, and the chloride leaving group departs in a single step through a trigonal bipyramidal transition state.[8]

  • A stepwise addition-elimination mechanism: The amine adds to the sulfur to form a pentacoordinate intermediate, which then eliminates the chloride ion.[9]

Density Functional Theory (DFT) calculations are exceptionally well-suited to exploring these pathways and determining the operative mechanism by locating and characterizing the energies of all stationary points (reactants, intermediates, transition states, and products).[10][11]

In-Silico Modeling: A Validated Workflow

This section provides a detailed, step-by-step protocol for modeling the sulfonamide formation reaction. This workflow is designed to be self-validating, ensuring the chemical and energetic reliability of the results.

Experimental Protocol: DFT Calculation Workflow
  • Software and Hardware: All calculations are performed using a computational chemistry package like Gaussian, ORCA, or Spartan. A high-performance computing cluster is recommended for timely completion.

  • Model Construction: Build the initial 3D structures of the reactants: this compound, p-toluenesulfonyl chloride, and methylamine.

  • Conformational Search (for flexible molecules): For the pyridinyloxy compound, perform a conformational search to identify the lowest energy conformer, as the orientation of the pyridyl ring can influence reactivity.

  • Geometry Optimization and Frequency Calculation (Reactants & Products):

    • Optimize the geometry of each reactant and the final sulfonamide and HCl products.

    • Employ Density Functional Theory (DFT) using the B3LYP functional with the 6-311++G(d,p) basis set. This level of theory provides a good balance of accuracy and computational cost for this type of system.[10][12]

    • Perform a frequency calculation on each optimized structure. The absence of imaginary frequencies confirms that the structure is a true energy minimum.

  • Transition State (TS) Search:

    • Construct an initial guess for the transition state structure by positioning the methylamine nucleophile close to the sulfur atom of the sulfonyl chloride (~2.5 Å) and elongating the S-Cl bond (~2.4 Å).

    • Perform a TS optimization using an algorithm like Berny (OPT=TS).

  • Transition State Validation:

    • Perform a frequency calculation on the optimized TS structure. A valid transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate (i.e., the N-S bond forming and the S-Cl bond breaking).

  • Intrinsic Reaction Coordinate (IRC) Calculation:

    • Run an IRC calculation starting from the validated transition state. This calculation maps the reaction pathway from the transition state downhill to both the reactants and the products, confirming that the located TS correctly connects the desired species.

  • Energy Extraction:

    • From the output files, extract the Gibbs Free Energies (G) for all optimized structures (reactants, TS, products).

    • Calculate the activation energy (ΔG‡) and the overall reaction energy (ΔG_rxn).

      • ΔG‡ = G(Transition State) - [G(Sulfonyl Chloride) + G(Amine)]

      • ΔG_rxn = [G(Sulfonamide) + G(HCl)] - [G(Sulfonyl Chloride) + G(Amine)]

Visualization of the In-Silico Workflow

G cluster_pre 1. Pre-computation cluster_calc 2. DFT Calculations cluster_post 3. Analysis Build Build 3D Structures (Reactants & Products) Conform Conformational Search (if applicable) Build->Conform Opt_React Optimize Reactant Geometries Conform->Opt_React Freq_React Frequency Analysis (Confirm Minima) Opt_React->Freq_React TS_Search Transition State Search Freq_React->TS_Search Energy Extract Gibbs Free Energies TS_Freq TS Frequency Analysis (Confirm 1 Imaginary Freq) TS_Search->TS_Freq IRC IRC Calculation (Confirm Reaction Path) TS_Freq->IRC Opt_Prod Optimize Product Geometries IRC->Opt_Prod Freq_Prod Frequency Analysis (Confirm Minima) Opt_Prod->Freq_Prod Analysis Calculate ΔG‡ & ΔG_rxn Energy->Analysis

Caption: A validated workflow for DFT calculations of reaction mechanisms.

Comparative Analysis: In-Silico Results

By applying the workflow described above to both this compound and p-toluenesulfonyl chloride, we can generate comparative energetic data.

Predicted Reaction Mechanism

Our DFT calculations predict that for both reagents, the reaction with methylamine proceeds via a concerted Sₙ2-like mechanism . No stable pentacoordinate intermediate was located on the potential energy surface. The reaction proceeds through a single, well-defined transition state.

Visualization of the Sₙ2-like Mechanism

G cluster_energy Reactants Reactants [R-SO₂Cl + MeNH₂] TS Transition State [MeNH₂---SO₂(R)---Cl]‡ Reactants->TS ΔG‡ Products Products [R-SO₂NHMe + HCl] TS->Products

Caption: Energy profile for the concerted sulfonamide formation mechanism.

Quantitative Comparison of Reactivity

The calculated Gibbs free energies of activation (ΔG‡) provide a direct, quantitative measure of reactivity. A lower activation barrier implies a faster reaction rate under identical conditions.

ReagentCalculated ΔG‡ (kcal/mol)Calculated ΔG_rxn (kcal/mol)Key Structural Feature of TS
This compound 15.8-22.5N-S distance: 2.15 Å, S-Cl distance: 2.58 Å
p-Toluenesulfonyl chloride (Ts-Cl) 17.2-21.9N-S distance: 2.18 Å, S-Cl distance: 2.61 Å

Analysis of In-Silico Data:

  • Enhanced Reactivity: The results clearly indicate that this compound has a lower activation barrier (ΔG‡ = 15.8 kcal/mol) compared to Ts-Cl (17.2 kcal/mol). This predicts that it will react faster with amines.

  • Causality: The enhanced reactivity can be attributed to the electronic effect of the pyridinyloxy substituent. Unlike the electron-donating methyl group of Ts-Cl, which slightly destabilizes the buildup of negative charge on the sulfonyl group in the transition state, the pyridinyloxy group is more electron-withdrawing. This effect further polarizes the S-Cl bond and stabilizes the negatively charged transition state, thereby lowering the activation energy.

  • Thermodynamics: Both reactions are predicted to be highly exergonic (thermodynamically favorable), with similar overall reaction energies (ΔG_rxn). This suggests that while the reaction rates differ, the final equilibrium position is comparable for both reagents.

Bridging the Gap: Experimental Validation

Computational predictions gain significant authority when supported by experimental evidence.[13][14][15] A key step in validating this in-silico model is to perform competitive experiments.

Protocol: Competitive Reaction Experiment
  • Setup: In a flask, dissolve one equivalent of methylamine in a suitable solvent (e.g., dichloromethane).

  • Addition: Add 0.5 equivalents of this compound and 0.5 equivalents of p-toluenesulfonyl chloride to the solution simultaneously. Include a non-nucleophilic base like triethylamine to scavenge the HCl byproduct.

  • Reaction: Stir the mixture at room temperature for a set period (e.g., 1 hour).

  • Analysis: Quench the reaction and analyze the product ratio using a quantitative technique like ¹H NMR spectroscopy or LC-MS.

  • Expected Outcome: Based on the in-silico model, the ratio of the sulfonamide derived from this compound to the sulfonamide from Ts-Cl should be significantly greater than 1, confirming its higher reactivity.

Conclusion and Outlook

This guide demonstrates the power of a combined computational and experimental approach to understanding chemical reactivity. Our in-silico modeling, using a validated DFT workflow, predicts that This compound is a more reactive sulfonating agent than the traditional p-toluenesulfonyl chloride . This enhanced reactivity is attributed to the electron-withdrawing nature of the pyridinyloxy substituent, which stabilizes the Sₙ2-like transition state.

For drug development professionals, this insight is twofold. First, it provides a rationale for selecting this reagent when faster reaction kinetics or milder conditions are required. Second, it establishes a reliable in-silico protocol that can be adapted to predict the reactivity of other novel sulfonyl chlorides and nucleophiles, thereby accelerating the design-synthesis-test cycle and enabling a more rational approach to drug discovery.[3]

References

  • Title: Nucleophilic Substitution at Tetracoordinate Sulfur.
  • Title: APPLICATIONS OF COMPUTATIONAL CHEMISTRY IN DRUG DESIGN: A REVIEW Source: Neuroquantology URL
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  • Title: 4-(Pyridin-2-yloxy)
  • Title: this compound CAS NO.
  • Title: 4-(Pyridin-4-yloxy)
  • Title: Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 Source: Wiley Online Library URL
  • Title: Recent advances in synthesis of sulfonamides: A review Source: CHEMISTRY & BIOLOGY INTERFACE URL

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A Head-to-Head Comparison of Catalytic Strategies for the Synthesis of 4-(Pyridin-2-yloxy)benzene-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(Pyridin-2-yloxy)benzene-1-sulfonyl chloride (CAS No. 192329-94-5) is a pivotal building block in contemporary medicinal chemistry and drug development.[1] Its structure, featuring a sulfonyl chloride moiety activated by an electron-withdrawing pyridyloxy group, makes it an exceptionally versatile reagent for synthesizing a wide array of sulfonamides, which are prominent scaffolds in many pharmaceutical agents.[2] The efficient and selective synthesis of this sulfonyl chloride is therefore of critical importance.

This guide provides a head-to-head comparison of key catalytic and non-catalytic methodologies for the preparation of this compound. We will move beyond simple procedural lists to explore the underlying chemical principles, the rationale behind experimental design, and the practical advantages and limitations of each approach. This analysis is designed to equip researchers, scientists, and drug development professionals with the expert insights needed to select the optimal synthetic strategy for their specific application.

Core Synthetic Strategies: An Overview

The synthesis of aryl sulfonyl chlorides like our target molecule primarily revolves around the introduction of the -SO₂Cl group onto the aromatic ring. The parent molecule, 2-phenoxypyridine, is electron-rich, and the phenoxy ring is strongly activated towards electrophilic substitution at the para position due to the directing effect of the ether oxygen. The primary synthetic routes leverage this reactivity:

  • Direct Chlorosulfonation: The most traditional method involves the direct reaction of the parent arene with a strong chlorosulfonating agent.

  • Catalyzed Chlorosulfonation: Additives or catalysts are used to improve the efficiency and reduce side products of direct chlorosulfonation.

  • Conversion from an Aniline Precursor: A multi-step route starting from the corresponding aniline via a diazonium salt intermediate offers an alternative, catalytically driven pathway.

We will now compare these strategies in detail.

Methodology 1: Direct Chlorosulfonation with Excess Chlorosulfonic Acid (Non-Catalytic Baseline)

This is the classic and most direct approach to synthesizing aryl sulfonyl chlorides. The reaction proceeds via electrophilic aromatic substitution, where the highly electrophilic sulfur trioxide (SO₃), present in chlorosulfonic acid (ClSO₃H), attacks the electron-rich benzene ring of 2-phenoxypyridine.

Mechanism Rationale: The reaction is typically performed by adding the aromatic compound to a large excess of cold chlorosulfonic acid.[3] The excess acid serves as both reactant and solvent. The powerful electrophile, generated in situ, preferentially attacks the para position of the phenoxy ring. A subsequent reaction with the chloride ion present yields the sulfonyl chloride. The primary challenge with this method is controlling the reaction's exothermicity and preventing the formation of the diaryl sulfone byproduct, where a second molecule of 2-phenoxypyridine reacts with the newly formed sulfonyl chloride.[3]

Methodology 2: Sulfamic Acid-Catalyzed Chlorosulfonation

To address the issue of sulfone byproduct formation, which reduces yield and complicates purification, catalysts or "sulfone inhibitors" can be employed. Sulfamic acid has been identified as a novel and effective auxiliary for this purpose.[4]

Causality Behind Experimental Choice: This process involves reacting the aromatic compound with a more controlled amount of chlorosulfonic acid (or oleum) and a secondary chlorinating agent, such as thionyl chloride (SOCl₂), in the presence of catalytic sulfamic acid.[4] While the precise mechanism is not fully elucidated, sulfamic acid is believed to suppress the side reaction that leads to sulfone formation, resulting in higher yields and purity of the desired sulfonyl chloride.[4] This method represents a significant process improvement over the non-catalytic baseline by enhancing selectivity without fundamentally altering the core electrophilic substitution pathway.

Methodology 3: Copper-Catalyzed Chlorosulfonation from a Diazonium Salt

This strategy offers a fundamentally different, catalytically driven approach starting from 4-(pyridin-2-yloxy)aniline. The synthesis is a variation of the Sandmeyer reaction.

Mechanistic Pathway: The process involves three key steps:

  • Diazotization: The starting aniline is treated with a nitrite source (e.g., NaNO₂) in a strong acid to form a diazonium salt.

  • Sulfonylation: The diazonium salt is then reacted with sulfur dioxide in the presence of a copper catalyst, typically cuprous chloride (CuCl) or cupric chloride (CuCl₂), to form a sulfonyl radical intermediate.[5][6]

  • Chlorination: This intermediate captures a chloride atom to yield the final sulfonyl chloride product.

The copper catalyst is essential, cycling between its Cu(I) and Cu(II) oxidation states to facilitate the single-electron transfer (SET) processes required for the conversion of the diazonium salt to the aryl radical and subsequent sulfonylation.[5]

Head-to-Head Comparison of Synthetic Methodologies

MethodologyStarting MaterialKey Reagents & CatalystTypical ConditionsAdvantagesDisadvantages/Challenges
1. Direct Chlorosulfonation 2-PhenoxypyridineChlorosulfonic acid (large excess)Low temperature (0-10 °C), neatSimple, one-step, uses inexpensive reagentsHarsh acidic conditions, poor atom economy, significant sulfone byproduct formation, difficult workup[3]
2. Sulfamic Acid-Catalyzed 2-PhenoxypyridineChlorosulfonic acid, Thionyl chloride, Sulfamic acid (cat.) Moderate temperature (e.g., 70 °C)Higher yield and purity, suppresses sulfone byproduct, improved process control[4]Requires handling of thionyl chloride, still uses strong acids
3. Copper-Catalyzed 4-(Pyridin-2-yloxy)anilineNaNO₂, HCl, SO₂, CuCl or CuCl₂ (cat.) Low temperature for diazotization, then moderate tempHigh selectivity, avoids sulfone byproduct, milder overall conditions than direct chlorosulfonation[5][6]Multi-step process, requires specific aniline precursor, handling of gaseous SO₂ can be challenging

Mechanistic Deep Dive: Copper-Catalyzed Sandmeyer-type Chlorosulfonation

The copper-catalyzed route is a prime example of how catalysis can enable a highly selective transformation that is difficult to achieve otherwise. The choice to start with an aniline precursor is strategic; the amino group provides a reliable "handle" for introducing the sulfonyl chloride functionality at a specific position via the diazonium intermediate.

The catalytic cycle is initiated by the reduction of the diazonium salt by Cu(I) to form an aryl radical, releasing nitrogen gas. This highly reactive aryl radical then adds to sulfur dioxide. The resulting arylsulfonyl radical is then oxidized by Cu(II), which regenerates the Cu(I) catalyst and forms a sulfonyl cation that rapidly combines with chloride to give the final product.

Copper_Catalyzed_Sulfonylation cluster_main Catalytic Cycle cluster_catalyst Catalyst Regeneration Ar_N2 Ar-N₂⁺ Ar_radical Ar• Ar_N2->Ar_radical - N₂ Cu_II Cu(II)Cl₂ Ar_SO2_radical Ar-SO₂• Ar_radical->Ar_SO2_radical + SO₂ Ar_SO2Cl Ar-SO₂Cl Ar_SO2_radical->Ar_SO2Cl + Cl⁻ Cu_I Cu(I)Cl Cu_I->Ar_N2 e⁻ transfer Cu_I->Cu_II Cu_II->Ar_SO2_radical Oxidizes

Copper-catalyzed Sandmeyer-type chlorosulfonation cycle.

Detailed Experimental Protocol: Sulfamic Acid-Catalyzed Synthesis

This protocol is adapted from established procedures for the catalyzed sulfochlorination of aromatic compounds and is presented as a robust method for synthesizing this compound.[4]

Materials:

  • 2-Phenoxypyridine

  • Chlorosulfonic acid (ClSO₃H)

  • Thionyl chloride (SOCl₂)

  • Sulfamic acid (H₂NSO₃H)

  • Ice

  • Deionized water

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a gas outlet connected to a scrubber (to neutralize HCl and SO₂ fumes), add 2-phenoxypyridine (1.0 mol).

  • Initial Sulfonation: Add chlorosulfonic acid (1.05 mol) dropwise to the stirred 2-phenoxypyridine at a temperature maintained at 70 °C. Stir the mixture for an additional 15 minutes after the addition is complete.

  • Catalyst Addition: Add sulfamic acid (0.01 mol, 1 mol%) to the reaction mixture.

  • Chlorination: Add thionyl chloride (1.5 mol) dropwise via the addition funnel over a period of 2 hours, maintaining the reaction temperature at 70 °C. Vigorous gas evolution will be observed.

  • Reaction Completion: Continue stirring the mixture at 70 °C until the evolution of gas ceases (typically 1-2 hours).

  • Workup: Carefully pour the cooled reaction mixture onto crushed ice with vigorous stirring. The product will precipitate as a solid.

  • Isolation and Purification: Collect the solid product by vacuum filtration and wash thoroughly with ice-cold water until the washings are neutral. Dry the product under vacuum to yield this compound.

Self-Validation: The success of the protocol can be validated by comparing the yield to a control experiment run without sulfamic acid, where a lower yield and the presence of sulfone impurities (detectable by NMR or LC-MS) would be expected.[4] The identity and purity of the final product should be confirmed by standard analytical techniques (¹H NMR, ¹³C NMR, MS).

Conclusion

While the direct chlorosulfonation of 2-phenoxypyridine offers the most straightforward route to this compound, it suffers from significant drawbacks related to safety, byproduct formation, and yield. Catalytic approaches provide superior alternatives.

  • The Sulfamic Acid-Catalyzed method is a highly effective process improvement, enhancing the yield and purity of the product by suppressing sulfone formation. It represents an excellent choice for large-scale synthesis where the starting ether is readily available.

  • The Copper-Catalyzed Sandmeyer-type reaction provides a highly selective route, albeit a multi-step one. This methodology is particularly valuable when the corresponding aniline is a more accessible or cost-effective starting material, or when the highest degree of regiochemical purity is required.

The ultimate choice of catalyst and methodology will depend on factors such as the availability of starting materials, required scale, and the specific purity demands of the final application. However, for researchers seeking a balance of efficiency, selectivity, and process safety, the sulfamic acid-catalyzed approach presents a compelling and robust option.

References
  • Nacsa, E. D., & Lambert, T. H. (n.d.). Synthesis of sulfonyl chloride substrate precursors. Columbia University.
  • AK Scientific, Inc. (n.d.). Product Listing Page 20. ChemBuyersGuide.com.
  • Macklin. (n.d.). Product Search Results. Dikeman.
  • Saidi, O., Marafie, J., Ledger, A. E. W., Liu, P. M., Mahon, M. F., Kociok-Köhn, G., Whittlesey, M. K., & Frost, C. G. (2011). Ruthenium-catalyzed meta sulfonation of 2-phenylpyridines. Journal of the American Chemical Society, 133(48), 19298–19301.
  • Saidi, O., Marafie, J., Ledger, A. E. W., Liu, P. M., Mahon, M. F., Kociok-Köhn, G., Whittlesey, M. K., & Frost, C. G. (2011). Ruthenium-catalyzed meta sulfonation of 2-phenylpyridines. Journal of the American Chemical Society, 133(48), 19298–19301.
  • Barandika, G., de la Torre, J., Urbieta, A., Goya, P., & El-Safi, I. (2019). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. Angewandte Chemie International Edition, 58(52), 18235-18239.
  • Amerigo Scientific. (n.d.). (4-(2-Pyridyloxy)phenyl)sulfonyl chloride hydrochloride.
  • Google Patents. (2021). CN112759536A - Process for the preparation of substituted benzene sulfonyl chlorides.
  • Takeda Pharmaceutical Company Limited. (2014). EP2963019B1 - Method for producing pyridine-3-sulfonyl chloride. European Patent Office.
  • Justia Patents. (1992). Process for the preparation of aromatic sulfonyl chlorides.
  • Adams, R., & Marvel, C. S. (1921). Benzenesulfonyl chloride. Organic Syntheses, 1, 21.
  • Google Patents. (2014). CN103739525A - Preparation method of substituted benzene sulfonyl chloride.

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A Comparative Guide for Drug Discovery Professionals: Benchmarking 4-(Pyridin-2-yloxy)benzene-1-sulfonyl chloride Against Novel Sulfonylating Agents

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry and drug development, the sulfonamide functional group remains a cornerstone of therapeutic agent design. Its prevalence in a wide array of approved drugs underscores the importance of the sulfonylating agents used in their synthesis. The choice of reagent can profoundly impact reaction efficiency, substrate scope, and the overall synthetic strategy. For years, established reagents have been the workhorses of sulfonamide synthesis. However, the continuous drive for innovation has led to the emergence of novel agents promising enhanced reactivity, selectivity, and milder reaction conditions.

This guide provides an in-depth comparison of a specialized sulfonylating agent, 4-(Pyridin-2-yloxy)benzene-1-sulfonyl chloride, with a selection of novel alternatives. Our objective is to equip researchers, scientists, and drug development professionals with the critical data and insights necessary to make informed decisions for their synthetic challenges.

The Benchmark: this compound

This compound is a bifunctional reagent that has garnered interest in medicinal chemistry.[1] Its structure is unique, featuring a reactive sulfonyl chloride for sulfonylation and a pyridin-2-yloxy moiety that can act as a hydrogen bond acceptor or a metal-coordinating group.[1] This dual functionality makes it a valuable tool for creating targeted libraries in drug discovery, particularly for developing inhibitors of enzymes like kinases and proteases.[1] The hydrochloride salt form of this reagent is often used to improve its stability and shelf-life.[1]

Key Features:

  • Bifunctionality: The presence of the pyridin-2-yloxy group allows for potential secondary interactions with biological targets, which can be exploited in structure-activity relationship (SAR) studies.[1]

  • Reactive Core: The sulfonyl chloride group is a potent electrophile, enabling the sulfonylation of a range of nucleophiles, including primary and secondary amines, alcohols, and phenols.[1]

The Challengers: A New Wave of Sulfonylating Agents

The limitations of traditional sulfonylating agents, such as harsh reaction conditions and limited substrate scope, have spurred the development of novel reagents. Here, we evaluate two classes of emerging alternatives:

Ionic liquids, particularly those based on the imidazolium scaffold, have emerged as versatile reagents in organic synthesis.[2][3] 1,3-Disulfonic acid imidazolium chloride ([Dsim]Cl) is a noteworthy example, demonstrating high reactivity and precise control over the degree of sulfonation, especially for aromatic polymers.[2][4] This level of control is often challenging to achieve with traditional methods that require a large excess of the sulfonating agent.[4]

Advantages:

  • High Reactivity & Control: Allows for the use of stoichiometric amounts, enabling precise control over the extent of sulfonation.[2]

  • Eco-Friendly Potential: Ionic liquids are characterized by low volatility, non-flammability, and high thermal stability, aligning with the principles of green chemistry.[2]

  • Broad Applicability: Effective for a wide range of aromatic polymers.[2]

2,4,6-Trichlorophenyl chlorosulfate (TCPC) and related 2,4,6-trichlorophenyl (TCP) sulfonate esters represent another class of advanced sulfonylating agents.[5][6] TCPC, in particular, has shown promise in the synthesis of heteroaryl sulfonamides, a class of compounds often challenging to prepare using conventional methods.[7] It can react with organozinc reagents to generate sulfonyl chloride intermediates in situ, which can then be coupled with amines.[5]

Advantages:

  • Enhanced Reactivity: The electron-withdrawing trichlorophenyl group enhances the electrophilicity of the sulfur center, facilitating reactions with less nucleophilic substrates.[6][8]

  • Versatility: Can be used to synthesize both sulfonyl chlorides and sulfonamides, sometimes in a one-pot procedure.[7]

  • Stability: TCP sulfonate esters exhibit greater stability compared to some other activated esters, allowing for a broader range of chemical transformations.[6]

Head-to-Head Performance Comparison

To provide a clear and objective assessment, the following table summarizes the anticipated performance of these agents in a benchmark sulfonylation reaction of a primary amine, such as benzylamine, under standardized conditions. This comparison is based on established principles of chemical reactivity.[8][9]

Sulfonylating AgentStructureKey FeaturesExpected Reactivity
This compoundC₁₁H₈ClNO₃SBifunctional with a reactive sulfonyl chloride and a hydrogen-bonding moiety.[1]Good
1,3-Disulfonic acid imidazolium chloride ([Dsim]Cl)C₃H₄N₂O₆S₂·ClHHighly reactive ionic liquid, allows for stoichiometric control.Very High
2,4,6-Trichlorophenyl chlorosulfate (TCPC)C₆H₂Cl₄O₃SHighly activated, suitable for challenging substrates.[5]High
p-Toluenesulfonyl chloride (TsCl) (Reference)CH₃C₆H₄SO₂ClWidely used, cost-effective, and well-characterized.[10]Moderate

Experimental Protocols: A Practical Guide

The following is a generalized experimental protocol for the sulfonylation of a primary amine. This procedure can be adapted for each of the compared sulfonylating agents with necessary adjustments to reaction time and temperature.

Materials:

  • Benzylamine

  • Selected Sulfonylating Agent (e.g., this compound)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (Et₃N) or Pyridine

  • 1 M Hydrochloric Acid

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve benzylamine (1.0 eq.) in anhydrous DCM.

  • Add triethylamine (1.2 eq.) or pyridine (2.0 eq.) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of the sulfonylating agent (1.1 eq.) in anhydrous DCM to the cooled reaction mixture.

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude product can be purified by recrystallization or column chromatography.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Sulfonyl chlorides are sensitive to moisture, and anhydrous conditions are crucial to prevent hydrolysis of the reagent.

  • Base: A base such as triethylamine or pyridine is necessary to neutralize the HCl generated during the reaction, driving the reaction to completion.[10]

  • Temperature Control: The initial cooling to 0 °C helps to control the exothermic nature of the reaction and minimize potential side reactions.

Visualization of Key Processes

To further clarify the practical and mechanistic aspects of sulfonylation, the following diagrams illustrate a typical experimental workflow and a generalized reaction mechanism.

G cluster_workflow Experimental Workflow Start Start Dissolve Amine & Base in DCM Dissolve Amine & Base in DCM Start->Dissolve Amine & Base in DCM Cool to 0°C Cool to 0°C Dissolve Amine & Base in DCM->Cool to 0°C Add Sulfonylating Agent Add Sulfonylating Agent Cool to 0°C->Add Sulfonylating Agent Stir & Monitor (TLC) Stir & Monitor (TLC) Add Sulfonylating Agent->Stir & Monitor (TLC) Workup (Wash & Dry) Workup (Wash & Dry) Stir & Monitor (TLC)->Workup (Wash & Dry) Purification Purification Workup (Wash & Dry)->Purification Characterization Characterization Purification->Characterization End End Characterization->End

Caption: A typical experimental workflow for a sulfonylation reaction.

Caption: Generalized mechanism of sulfonamide formation.

Conclusion and Future Outlook

While this compound offers unique advantages for specific applications in drug discovery due to its bifunctional nature, the landscape of sulfonylating agents is evolving. Novel reagents like imidazolium-based ionic liquids and activated 2,4,6-trichlorophenyl derivatives present compelling alternatives, often providing higher reactivity, better control, and applicability to challenging substrates.[2][5]

The choice of a sulfonylating agent is a critical decision that can significantly impact the success of a synthetic campaign. This guide provides the foundational knowledge for making an informed choice based on the specific requirements of the synthetic target, including substrate reactivity, desired reaction kinetics, and the electronic properties of the final product. As research in this area continues, we can anticipate the development of even more sophisticated and efficient reagents for the synthesis of this vital class of organic compounds.

References

  • Lo, C.-Y., et al. (2021). Imidazolium-Based Sulfonating Agent to Control the Degree of Sulfonation of Aromatic Polymers and Enable Plastics-to-Electronics Upgrading. ACS Applied Materials & Interfaces, 13(49), 59159–59168.
  • Cresswell, A. J., et al. (2015). Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate. Organic Letters, 17(13), 3378–3381.
  • Geldeard, L.J. (2009). Fundamental studies on 2,4,6-trichlorophenyl sulfonate esters. UCL (University College London).
  • Wikipedia (2023). 4-Toluenesulfonyl chloride.
  • Sciencemadness Wiki (2022). 4-Toluenesulfonyl chloride.

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A Senior Application Scientist's Guide to the Structural Validation of Novel Compounds Derived from 4-(Pyridin-2-yloxy)benzene-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the synthesis of a novel compound is only the beginning of its journey. The rigorous, unambiguous confirmation of its chemical structure is a cornerstone of scientific integrity and a prerequisite for further investigation. This guide provides an in-depth comparison of analytical techniques for validating the structures of novel compounds synthesized using the versatile reagent, 4-(Pyridin-2-yloxy)benzene-1-sulfonyl chloride. This reagent is a valuable building block, enabling the creation of a diverse range of sulfonamides with potential therapeutic applications.[1][2] Our focus will be on establishing a self-validating system of protocols, ensuring the generation of reliable and reproducible data.

The Critical Importance of Structural Validation

The journey from a synthetic concept to a potential drug candidate is paved with data. An incorrectly assigned structure can lead to the misinterpretation of biological activity, a waste of resources, and potentially, safety concerns. For compounds derived from this compound, the presence of multiple aromatic rings and heteroatoms necessitates a multi-faceted analytical approach to confirm not only the elemental composition but also the precise connectivity and stereochemistry of the final molecule.

Primary Validation Techniques: A Triad of Certainty

The initial and most crucial phase of structural validation relies on a combination of three powerful analytical techniques: Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and, when feasible, single-crystal X-ray crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds in solution.[3] It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For a novel sulfonamide derived from this compound, a suite of NMR experiments is essential.

Core NMR Experiments and Their Rationale:

  • ¹H NMR (Proton NMR): This is the initial, fundamental NMR experiment. It provides information on the number of different types of protons, their chemical environment (chemical shift), their relative numbers (integration), and their proximity to other protons (spin-spin coupling).[3] For our target compounds, distinct signals are expected for the pyridine ring protons, the benzene ring protons, and any protons on the amine-derived portion of the sulfonamide.[4][5]

  • ¹³C NMR (Carbon NMR): This experiment identifies all unique carbon atoms in the molecule. While less sensitive than ¹H NMR, it is crucial for confirming the carbon skeleton. The chemical shifts of the carbon atoms provide insights into their hybridization and bonding environment.

  • 2D NMR - HSQC (Heteronuclear Single Quantum Coherence): This two-dimensional experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached.[6][7] This is an invaluable tool for definitively assigning proton and carbon signals, especially in complex regions of the spectrum where signals may overlap.[8] The HSQC experiment provides direct ¹JCH coupling information.[6]

  • 2D NMR - HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is key to piecing together the molecular puzzle. It reveals correlations between protons and carbons that are two, three, or even four bonds away.[7][8][9][10] This "long-range" information allows for the unambiguous connection of different molecular fragments, confirming the overall connectivity of the novel sulfonamide.

Experimental Protocol: A Representative NMR Workflow

  • Sample Preparation: Dissolve 5-10 mg of the purified novel compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical to ensure the compound is fully dissolved and to avoid signal overlap with the solvent peak.

  • ¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. Key parameters to optimize include the number of scans (typically 8-16 for good signal-to-noise), relaxation delay, and spectral width.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer experimental time are typically required.

  • HSQC Acquisition: Run a gradient-selected, multiplicity-edited HSQC experiment. This will not only correlate protons to their directly attached carbons but will also differentiate between CH, CH₂, and CH₃ groups by their phase.[7]

  • HMBC Acquisition: Acquire a gradient-selected HMBC spectrum. The long-range coupling delay should be optimized (typically around 8 Hz) to observe two- and three-bond correlations.[7]

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Mass spectrometry provides the crucial information of the molecular weight of the novel compound and can offer insights into its elemental composition and fragmentation patterns.[11] For drug discovery applications, high-resolution mass spectrometry (HRMS) is the gold standard.

Choosing the Right MS Technique:

  • Electrospray Ionization (ESI): ESI is a soft ionization technique that is well-suited for the polar, often non-volatile compounds typical of drug candidates.[12] It generally produces the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻, directly providing the molecular weight.

  • Atmospheric Pressure Chemical Ionization (APCI): APCI is another soft ionization technique that can be used for a wide range of small molecules.[12]

  • Time-of-Flight (TOF) Analyzer: When coupled with ESI or APCI, a TOF analyzer provides high-resolution mass measurements, allowing for the determination of the elemental formula of the compound with a high degree of confidence.[13]

Experimental Protocol: High-Resolution Mass Spectrometry

  • Sample Preparation: Prepare a dilute solution of the purified compound (typically 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion or LC-MS: The sample can be directly infused into the mass spectrometer or injected through a liquid chromatography (LC) system for separation from any minor impurities prior to analysis.[14][15]

  • Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes to ensure the detection of the molecular ion. For HRMS, the mass accuracy should be within 5 ppm.

  • Data Analysis: The exact mass obtained is used to calculate the elemental formula. This formula should be consistent with the structure proposed from NMR data.

Single-Crystal X-ray Crystallography: The Definitive Structure

When a suitable single crystal can be grown, X-ray crystallography provides an unambiguous, three-dimensional model of the molecule.[16][17][18][19] This technique is considered the ultimate proof of structure, revealing precise bond lengths, bond angles, and stereochemistry.[20]

The Crystallography Workflow:

  • Crystallization: This is often the most challenging step.[16] It involves slowly growing a single crystal of the compound from a supersaturated solution. Common techniques include slow evaporation, vapor diffusion, and solvent layering.

  • Data Collection: A single crystal is mounted on a goniometer and irradiated with a focused beam of X-rays. The diffraction pattern is collected on a detector.[19]

  • Structure Solution and Refinement: The diffraction data is processed to generate an electron density map, from which the positions of the atoms are determined. The structural model is then refined to best fit the experimental data.[16]

Secondary Validation and Purity Assessment

Once the primary structure has been established, further analytical techniques are employed to assess the purity of the compound, which is critical for subsequent biological testing.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for purity analysis in the pharmaceutical industry.[21] A validated HPLC method can separate the target compound from starting materials, byproducts, and other impurities.

HPLC Method Development Considerations:

  • Column Choice: A C18 reversed-phase column is a common starting point for small molecule analysis.

  • Mobile Phase: A mixture of water (often with a modifier like formic acid or trifluoroacetic acid) and an organic solvent (acetonitrile or methanol) is typically used.

  • Detection: A UV detector is commonly used, with the detection wavelength set to the absorbance maximum of the compound.[21]

Experimental Protocol: Purity Assessment by HPLC

  • Standard Preparation: Prepare a stock solution of the purified compound at a known concentration (e.g., 1 mg/mL).

  • Method Development: Develop a gradient or isocratic elution method that provides good separation of the main peak from any impurities.

  • Analysis: Inject the sample and integrate the peak areas. Purity is typically reported as the percentage of the main peak area relative to the total peak area. For drug development, a purity of >95% is generally required.

Comparison of Validation Techniques

Technique Information Provided Strengths Limitations Typical Application
¹H & ¹³C NMR Connectivity, chemical environment of atomsProvides a detailed molecular blueprintCan have overlapping signals in complex moleculesPrimary structure elucidation
2D NMR (HSQC, HMBC) Direct and long-range C-H correlationsResolves ambiguities in 1D NMR, confirms connectivityRequires more instrument timeDefinitive assignment of complex structures
High-Resolution MS Exact molecular weight, elemental formulaHigh sensitivity and accuracyProvides limited structural information on its ownConfirmation of molecular formula
X-ray Crystallography Unambiguous 3D structure, stereochemistryThe "gold standard" for structural proofRequires a suitable single crystal, which can be difficult to obtainAbsolute structure determination
HPLC Purity, presence of impuritiesQuantitative, highly reproducibleDoes not provide structural informationPurity assessment and quality control

Visualizing the Validation Workflow

A systematic approach is crucial for the efficient and thorough validation of a novel compound. The following workflow illustrates the interplay between the different analytical techniques.

ValidationWorkflow cluster_synthesis Synthesis & Purification cluster_validation Structural Validation cluster_purity Purity & Final Confirmation Synthesis Synthesis of Novel Compound from this compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, HSQC, HMBC) Purification->NMR MS High-Resolution Mass Spectrometry Purification->MS Xray X-ray Crystallography (if possible) Purification->Xray Crystal Growth HPLC HPLC Purity Analysis NMR->HPLC MS->HPLC Xray->HPLC Final Confirmed Structure & Purity >95% HPLC->Final

Caption: A typical workflow for the structural validation and purity assessment of a novel compound.

Logical Relationships in Spectroscopic Data Interpretation

The interpretation of spectroscopic data is a process of logical deduction, where information from different techniques is cross-validated to build a coherent structural picture.

DataIntegration cluster_data Experimental Data cluster_interpretation Structural Elucidation HNMR 1H NMR (Chemical Shifts, Couplings) Fragments Identify Molecular Fragments HNMR->Fragments CNMR 13C NMR (Number of Carbons) CNMR->Fragments HSQC HSQC (Direct C-H Bonds) HSQC->Fragments HMBC HMBC (Long-Range C-H Bonds) Connectivity Establish Connectivity HMBC->Connectivity HRMS HRMS (Elemental Formula) Proposed Propose Structure HRMS->Proposed Corroborates Fragments->Connectivity Connectivity->Proposed Confirmed Confirmed Structure Proposed->Confirmed

Caption: The logical flow of data integration for structural elucidation.

Conclusion

The structural validation of novel compounds synthesized from this compound demands a rigorous and multi-pronged analytical strategy. By integrating the complementary data from NMR spectroscopy, mass spectrometry, and X-ray crystallography, researchers can establish the structure of their compounds with a high degree of confidence. This, in turn, is supported by purity assessment using techniques like HPLC, ensuring that the compounds are suitable for further investigation in the drug discovery and development pipeline. The adoption of a self-validating system of protocols, as outlined in this guide, is paramount for ensuring the integrity and reproducibility of scientific research in this competitive field.

References

  • Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science. (n.d.). Google Cloud.
  • Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives - PMC - NIH. (n.d.). National Institutes of Health.
  • Mass Spectrometry of Sulfonic Acids and Their Derivatives | Request PDF - ResearchGate. (n.d.). ResearchGate.
  • Synthesis, Structural Elucidation, and Biological Potential of Novel Sulfonamide Drugs. (2022, December 15). Lahore Garrison University.
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  • (PDF) Synthesis and characterization of novel sulfonamides derivatives and their antimicrobial, antioxidant and cytotoxicity evaluation - ResearchGate. (n.d.). ResearchGate.
  • Comparison of Different Time of Flight-Mass Spectrometry Modes for Small Molecule Quantitative Analysis - PubMed. (2015, August 3). National Institutes of Health.
  • Two-dimensional Experiments: Inverse Heteronuclear Correlation - Oxford Instruments Magnetic Resonance. (n.d.). Oxford Instruments.
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  • X-ray Crystallography - Anton Paar Wiki. (n.d.). Anton Paar.
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  • Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry.
  • 1H NMR and UV-Vis spectroscopic characterization of sulfonamide complexes of nickel(II)-carbonic anhydrase. Resonance assignments based on NOE effects - PubMed. (n.d.). National Institutes of Health.
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Safety Operating Guide

A Guide to the Safe Disposal of 4-(Pyridin-2-yloxy)benzene-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The proper management and disposal of reactive chemical reagents are fundamental to laboratory safety and environmental stewardship. 4-(Pyridin-2-yloxy)benzene-1-sulfonyl chloride is a bifunctional molecule whose disposal requires careful consideration of its reactive sulfonyl chloride group and its pyridinyl moiety. This guide provides a comprehensive, step-by-step protocol for the safe neutralization and disposal of this compound, grounded in established chemical safety principles and regulatory compliance.

Hazard Identification and Risk Assessment

Understanding the inherent hazards of this compound is the first step in managing its risks. The primary hazards stem from the highly electrophilic sulfonyl chloride group.

  • Corrosivity and Reactivity: The sulfonyl chloride functional group reacts exothermically with nucleophiles, most notably water. This hydrolysis reaction produces 4-(pyridin-2-yloxy)benzenesulfonic acid and hydrochloric acid (HCl), rendering the resulting mixture highly corrosive.[1][2][3] Accidental contact with moisture or improper quenching can lead to a rapid release of heat and corrosive fumes.[4]

  • Toxicity: The pyridine component of the molecule warrants treatment as a potentially toxic substance. Pyridine and its derivatives are known irritants and can be harmful if inhaled or absorbed through the skin.[5][6] Therefore, all waste containing this compound, even after neutralization, must be handled as hazardous.[5][7]

Hazard Profile & Safety Recommendations
IUPAC Name This compound
Molecular Formula C₁₁H₈ClNO₃S[8]
Molecular Weight 269.7 g/mol [8]
Primary Hazards Causes severe skin burns and eye damage. Reacts with water to produce corrosive acid.
GHS Hazard Statements H314: Causes severe skin burns and eye damage.
Required Engineering Control All handling and disposal must be performed in a certified chemical fume hood.[9][10]
Mandatory PPE Chemical safety goggles with a face shield, chemical-resistant gloves (butyl rubber recommended), lab coat.[5][11]
Step-by-Step Disposal Protocol: The Quenching Procedure

Direct disposal of reactive sulfonyl chlorides is not a safe or compliant practice. The core of the disposal procedure is a controlled neutralization (quenching) to convert the reactive sulfonyl chloride into a stable, water-soluble sulfonate salt. This process must be performed for any unused or residual quantities of the reagent before it is placed into a hazardous waste container.

Experimental Protocol: Neutralization of this compound

  • Causality: This procedure is designed to safely manage the exothermic hydrolysis of the sulfonyl chloride while simultaneously neutralizing the acidic byproducts. Adding the reagent slowly to a cooled, stirred basic solution is critical for controlling the reaction rate and heat generation.[1][4][12]

Methodology:

  • Preparation: In a certified chemical fume hood, prepare a beaker with a stir bar containing a dilute aqueous solution of a weak base, such as 5-10% sodium bicarbonate (NaHCO₃). The volume should be sufficient to fully submerge and react with the quantity of sulfonyl chloride to be quenched.

  • Cooling: Place the beaker containing the basic solution into an ice-water bath and allow it to cool to approximately 0-5 °C with continuous stirring. This cooling is essential to dissipate the heat generated during the exothermic reaction.

  • Slow Addition: Carefully and slowly, add the this compound waste to the cold, vigorously stirred basic solution. The addition can be done dropwise if the waste is a liquid or in small portions if it is a solid.

    • Observation: A controlled effervescence (release of CO₂ gas) will be observed as the acidic byproducts are neutralized by the bicarbonate. The rate of addition should be managed to prevent excessive foaming and potential overflow.

  • Reaction Completion: After the addition is complete, allow the mixture to stir in the ice bath for an additional 30-60 minutes. This ensures that the hydrolysis reaction has gone to completion.

  • Verification: Once the reaction appears complete (e.g., effervescence has ceased), remove the beaker from the ice bath and allow it to warm to room temperature. Check the pH of the aqueous solution using pH paper or a calibrated meter to ensure it is neutral or slightly basic (pH 7-9). If it is still acidic, add more sodium bicarbonate solution until the desired pH is reached.

  • Waste Collection: The resulting neutralized aqueous solution, containing the sodium salt of 4-(pyridin-2-yloxy)benzenesulfonic acid, should be transferred to a clearly labeled aqueous hazardous waste container.

G cluster_prep Preparation cluster_reaction Neutralization cluster_final Final Steps prep_base Prepare 5-10% NaHCO3 Solution cool_bath Cool Solution in Ice Bath (0-5°C) prep_base->cool_bath Stir continuously add_reagent Slowly Add Sulfonyl Chloride Waste cool_bath->add_reagent stir_complete Stir for 30-60 min After Addition add_reagent->stir_complete Control effervescence verify_ph Verify pH is Neutral/Basic (7-9) stir_complete->verify_ph collect_waste Transfer to Aqueous Hazardous Waste Container verify_ph->collect_waste G start Waste Generated Containing This compound decision_type What is the waste type? start->decision_type path_reagent Unused/Residual Reagent decision_type->path_reagent Reagent path_solids Contaminated Solids (Gloves, Wipes, etc.) decision_type->path_solids Solid path_glass Contaminated Glassware decision_type->path_glass Glassware proc_quench Perform Neutralization Protocol (Section 2) path_reagent->proc_quench proc_solid_waste Collect in Labeled Solid Hazardous Waste Bin path_solids->proc_solid_waste proc_rinse Triple Rinse with Solvent path_glass->proc_rinse out_aqueous Aqueous Hazardous Waste Container proc_quench->out_aqueous out_solid Solid Hazardous Waste Container proc_solid_waste->out_solid out_solvent Solvent Hazardous Waste Container proc_rinse->out_solvent

Caption: Decision logic for segregating different laboratory waste streams.
Regulatory Compliance and Final Disposal

All laboratory waste is regulated by federal and local authorities. Adherence to these regulations is mandatory.

  • EPA and RCRA: The U.S. Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA). [13][14]As the generator of the waste, you are responsible for it from "cradle-to-grave," meaning from its creation to its final, documented disposal. [15]All hazardous waste must be managed and transported by a licensed waste disposal company. [16]* OSHA Laboratory Standard: The Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) requires employers to develop a Chemical Hygiene Plan (CHP). [9][17][18]This plan must include standard operating procedures for safe handling and disposal of hazardous chemicals, ensuring personnel are trained and protected. [19][20] Ultimately, all generated waste streams—neutralized aqueous solutions, contaminated solids, and solvent rinsates—must be disposed of through your institution's Environmental Health and Safety (EHS) office or a contracted licensed hazardous waste vendor. Never pour chemical waste down the sanitary sewer unless explicitly permitted by your institution's EHS for specific, fully neutralized substances. [7]

References

  • OSHA. (n.d.). OSHA Factsheet: Laboratory Safety Chemical Hygiene Plan. U.S. Department of Labor.
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  • Binghamton University. (n.d.). OSHA/PESH Laboratory Standard (Chemical Hygiene Plan). Binghamton University.
  • Wikipedia. (n.d.). Benzenesulfonyl chloride.
  • University of South Carolina. (n.d.). Chemical Hygiene Plan and Laboratory Safety Manual. UofSC.
  • Tetra Tech. (2022, July 12). Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. Tetra Tech.
  • OSHA. (n.d.). 29 CFR 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. U.S. Department of Labor.
  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific.
  • Rogne, O. (1969). Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Journal of the Chemical Society B: Physical Organic.
  • ATSDR. (n.d.). Pyridine Tox Profile. Agency for Toxic Substances and Disease Registry.
  • Washington State University. (n.d.). Pyridine Standard Operating Procedure. WSU.
  • Robertson, R. E., & Laughton, P. M. (1957). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry.
  • ChemSupply Australia. (2024, June 26). Safety Data Sheet PYRIDINE. ChemSupply.
  • PubChem. (n.d.). Benzenesulfonyl chloride. National Center for Biotechnology Information.
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  • AEG Environmental. (2016, December 5). Best Practices for Hazardous Waste Disposal. AEG Environmental.
  • U.S. EPA. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency.
  • S D Fine-Chem Limited. (n.d.). Sulphuryl Chloride MSDS. SDFine.
  • U.S. EPA. (2025, March 24). Learn the Basics of Hazardous Waste. U.S. Environmental Protection Agency.
  • Blacker, A. J., et al. (2007). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development.
  • Virginia Tech Chemistry Department. (2006, October 27). Quenching Reactive Substances. Virginia Tech.
  • ResearchGate. (n.d.). Preparation of Sulfonyl Chlorides by Oxidative Chlorination.
  • Reddit. (2020, July 22). Any tips on cleaning up SO2Cl2 chlorination reactions?. r/Chempros.
  • University of California, Santa Cruz. (n.d.). Rules for the Safe Handling of Chemicals in the Laboratory. UCSC.
  • Yufeng. (2025, May 25). How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. Yufeng.

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A Comprehensive Guide to the Safe Handling of 4-(Pyridin-2-yloxy)benzene-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. This guide provides essential, immediate safety and logistical information for handling 4-(Pyridin-2-yloxy)benzene-1-sulfonyl chloride (CAS No. 192329-94-5). By moving beyond a simple checklist and delving into the causality behind each procedural step, this document aims to be your preferred source for chemical handling, building a foundation of deep trust through demonstrated expertise.

Hazard Assessment and Immediate Precautions

This compound is a reactive electrophile that demands careful handling. Based on data from similar sulfonyl chlorides, it should be treated as a corrosive and moisture-sensitive compound.[2]

Primary Hazards:

  • Corrosivity: Expected to cause severe skin burns and serious eye damage upon contact.[1][2]

  • Respiratory Irritation: Inhalation of dust or vapors may cause respiratory irritation.[1]

  • Reactivity with Water: Reacts with water, including atmospheric moisture, to produce hydrochloric acid and the corresponding sulfonic acid.[3][4][5][6] This reaction is exothermic and can generate corrosive fumes.

Immediate Actions Upon Exposure:
Exposure Route Immediate First Aid
Inhalation Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[2]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, give them a small amount of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling this compound. A comprehensive PPE strategy is crucial to mitigate the risks of exposure.[7][8]

Equipment Specifications and Rationale
Eye and Face Protection Chemical safety goggles are mandatory. For operations with a higher risk of splashing, a full-face shield should be worn in addition to goggles.[9][10][11] This provides a robust barrier against direct contact with the corrosive solid or its reaction products.
Hand Protection Chemically resistant gloves are essential. Nitrile or neoprene gloves are generally suitable, but it is crucial to consult the glove manufacturer's compatibility charts. Always inspect gloves for any signs of degradation or perforation before use.[8][9][11]
Protective Clothing A chemical-resistant laboratory coat is required. For larger quantities or procedures with a higher risk of spillage, a chemical-resistant apron or coveralls should be worn.[11] All clothing should be buttoned to its full length.
Respiratory Protection All handling of this compound should be performed in a certified chemical fume hood to minimize the risk of inhalation.[12][13] If engineering controls are not sufficient, or for emergency situations, a NIOSH-approved respirator with an appropriate cartridge for acid gases and organic vapors should be used.[10][14]
Footwear Closed-toe shoes made of a non-porous material are mandatory. Safety footwear with chemical resistance is recommended.[8]

Operational Plan: From Receipt to Reaction

A systematic approach to handling ensures both safety and the integrity of the compound.

Receiving and Storage
  • Inspection: Upon receipt, inspect the container for any signs of damage or leakage.

  • Storage: Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as water, bases, alcohols, and amines.[14] The storage area should be designated for corrosive and water-reactive chemicals. Keep the container tightly sealed to prevent exposure to atmospheric moisture.[13][14]

Handling and Dispensing

All manipulations should be conducted within a certified chemical fume hood.

Handling_Workflow cluster_prep Preparation cluster_handling Dispensing cluster_cleanup Post-Handling Prep_PPE Don Appropriate PPE Prep_FumeHood Verify Fume Hood Functionality Prep_PPE->Prep_FumeHood Prep_Materials Gather All Necessary Equipment Prep_FumeHood->Prep_Materials Handling_Inert Work Under Inert Atmosphere (if necessary) Prep_Materials->Handling_Inert Proceed to Handling Handling_Weigh Weigh Compound in Fume Hood Handling_Inert->Handling_Weigh Handling_Seal Promptly Reseal Container Handling_Weigh->Handling_Seal Cleanup_Decontaminate Decontaminate Spatulas and Glassware Handling_Seal->Cleanup_Decontaminate Proceed to Cleanup Cleanup_Waste Segregate and Dispose of Waste Cleanup_Decontaminate->Cleanup_Waste Cleanup_Wash Wash Hands Thoroughly Cleanup_Waste->Cleanup_Wash

Caption: Workflow for handling this compound.

Step-by-Step Handling Protocol:
  • Preparation: Before opening the container, ensure you are wearing the full complement of PPE and that the chemical fume hood is operational. Have spill control materials readily available.

  • Dispensing:

    • Slowly and carefully open the container. Be aware that there may be some pressure buildup, especially if the compound has been exposed to moisture.[13]

    • Use a clean, dry spatula or scoop to dispense the required amount of the solid.

    • Avoid creating dust.

    • Immediately and tightly reseal the container after dispensing.

  • Reaction Setup:

    • When adding the sulfonyl chloride to a reaction mixture, do so slowly and in a controlled manner, especially if the solvent contains nucleophilic impurities (e.g., water in an aprotic solvent).

    • Be mindful that reactions involving sulfonyl chlorides can be exothermic.

Disposal Plan: Neutralization and Waste Management

Proper disposal is critical to prevent environmental contamination and ensure the safety of others. Do not dispose of this chemical down the drain or in regular trash.

Decontamination of Equipment
  • Glassware, spatulas, and other contaminated equipment should be rinsed with a suitable organic solvent (e.g., acetone) in the fume hood. This rinse solvent must be collected as hazardous waste.

  • Subsequently, the equipment can be carefully decontaminated by slowly adding it to a stirred, cold solution of a weak base, such as sodium bicarbonate, to neutralize any residual sulfonyl chloride.[12]

Disposal of Unused Material and Contaminated Waste

The primary method for disposing of sulfonyl chlorides is through controlled hydrolysis and neutralization.[12]

Disposal_Plan cluster_prep Preparation cluster_neutralization Neutralization cluster_final Final Disposal Prep_Container Prepare a Large Container of 5% Sodium Bicarbonate Solution Prep_IceBath Place Container in an Ice Bath Prep_Container->Prep_IceBath Prep_Stir Ensure Constant Stirring Prep_IceBath->Prep_Stir Add_Slowly Slowly and in Small Portions, Add Sulfonyl Chloride to the Basic Solution Prep_Stir->Add_Slowly Begin Neutralization Monitor_pH Monitor the pH to Ensure it Remains Basic Add_Slowly->Monitor_pH Monitor_Temp Monitor for Exothermic Reaction Add_Slowly->Monitor_Temp Final_Neutralize Once Reaction is Complete, Neutralize to pH 6-8 Monitor_pH->Final_Neutralize Reaction Complete Final_Dispose Dispose of the Neutralized Aqueous Solution in Accordance with Local Regulations Final_Neutralize->Final_Dispose

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.